molecular formula C119H199N45O35 B10822591 Alarin

Alarin

Cat. No.: B10822591
M. Wt: 2820.1 g/mol
InChI Key: ZEJHQMBBBMTXNG-JSFGTRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alarin is a 25-amino-acid bioactive peptide, first identified in gangliocytes of human neuroblastic tumors, and is a member of the galanin family of neuropeptides . It is encoded by the GALP (galanin-like peptide) gene but is produced through an alternative splicing mechanism that excludes exon 3, resulting in a unique peptide sequence with distinct functions . This compound is broadly expressed in the central nervous system and various peripheral tissues, including the skin, eyes, gastrointestinal tract, and endocrine organs . Research indicates that this compound is involved in a multitude of physiological processes. Its main research applications and value lie in investigating feeding behavior and energy homeostasis , glucose metabolism and insulin sensitivity , depressive-like behaviors and antidepressant mechanisms , and vascular functions such as vasoconstriction and the inhibition of inflammatory edema . While it shares a genetic origin with GALP, this compound does not exhibit homology to galanin and its physiological effects are not mediated through the known galanin receptors (GalR1, GalR2, GalR3) . The specific receptor through which this compound signals remains unidentified, making it a compelling subject for ongoing research . Some studies propose that its antidepressant-like effects may involve the activation of TrkB receptor signaling pathways . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C119H199N45O35

Molecular Weight

2820.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C119H199N45O35/c1-56(2)46-74(100(184)145-69(27-17-41-138-118(130)131)96(180)158-80(54-167)114(198)199)154-101(185)75(47-57(3)4)153-98(182)71(33-36-85(122)172)150-108(192)88(61(8)168)159-99(183)72(34-37-86(123)173)147-94(178)66(24-14-38-135-115(124)125)144-87(174)51-140-91(175)59(6)142-93(177)67(25-15-39-136-116(126)127)149-109(193)90(63(10)170)161-107(191)83-31-21-44-163(83)112(196)73(28-18-42-139-119(132)133)151-97(181)70(32-35-84(121)171)148-106(190)82-30-20-45-164(82)113(197)77(48-64-22-12-11-13-23-64)155-110(194)89(62(9)169)160-104(188)79(53-166)157-103(187)78(52-165)156-95(179)68(26-16-40-137-117(128)129)146-102(186)76(49-65-50-134-55-141-65)152-92(176)60(7)143-105(189)81-29-19-43-162(81)111(195)58(5)120/h11-13,22-23,50,55-63,66-83,88-90,165-170H,14-21,24-49,51-54,120H2,1-10H3,(H2,121,171)(H2,122,172)(H2,123,173)(H,134,141)(H,140,175)(H,142,177)(H,143,189)(H,144,174)(H,145,184)(H,146,186)(H,147,178)(H,148,190)(H,149,193)(H,150,192)(H,151,181)(H,152,176)(H,153,182)(H,154,185)(H,155,194)(H,156,179)(H,157,187)(H,158,180)(H,159,183)(H,160,188)(H,161,191)(H,198,199)(H4,124,125,135)(H4,126,127,136)(H4,128,129,137)(H4,130,131,138)(H4,132,133,139)/t58-,59-,60-,61+,62+,63+,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,88-,89-,90-/m0/s1

InChI Key

ZEJHQMBBBMTXNG-JSFGTRHUSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](C)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CNC=N4)NC(=O)C(C)NC(=O)C5CCCN5C(=O)C(C)N

Origin of Product

United States

Foundational & Exploratory

Alarin Peptide: A Comprehensive Technical Guide on its Discovery, History, and Core Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alarin (B1578645) is a relatively recently discovered neuropeptide that has garnered significant interest within the scientific community due to its diverse physiological roles and potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, history, and key experimental findings related to the this compound peptide. It is designed to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed methodologies for key experiments, a consolidated presentation of quantitative data, and visualizations of its signaling pathways.

Discovery and History

The discovery of this compound was a result of investigations into the molecular characteristics of neuroblastic tumors.

  • Initial Identification (2006): this compound was first identified in 2006 by Santic and coworkers in gangliocytes of human neuroblastic tumors.[1] The name "this compound" was derived from its N-terminal alanine (B10760859) and C-terminal serine residues.[1][2][3]

  • A Splice Variant of GALP: Subsequent research revealed that this compound is not a product of a distinct gene but rather arises from the alternative splicing of the galanin-like peptide (GALP) gene.[1][4][5][6] Specifically, the exclusion of exon 3 from the GALP pre-mRNA results in a frameshift, leading to the translation of the unique 25-amino acid this compound peptide.[4][5]

  • An Orphan Peptide: A crucial aspect of this compound's biology is that its cognate receptor remains unidentified.[4][5] Studies have shown that this compound does not bind to the known galanin receptors (GalR1, GalR2, and GalR3), making it an "orphan" peptide and a subject of ongoing research to deorphanize its signaling pathway.[6][7]

Molecular and Physicochemical Properties

This compound is a 25-amino acid peptide.[1][4][5] The human this compound peptide has the following amino acid sequence:

H-APAHRSSTFPKWVTKTERGRQPLRS-OH [6]

PropertyValue
Amino Acid Length 25
Molecular Formula C₁₂₇H₂₀₅N₄₃O₃₅
Average Molecular Weight 2894.24 Da
Theoretical pI 12.41

Table 1: Physicochemical properties of human this compound peptide. Data sourced from NovoPro Bioscience Inc.[6]

Tissue Distribution

This compound expression has been identified in a wide range of tissues in both humans and rodents, suggesting its involvement in diverse physiological processes.

Tissue/Organ SystemSpecific Location(s)Species
Central Nervous System Hypothalamus (paraventricular nucleus, dorsomedial nucleus, arcuate nucleus, ventromedial nucleus, lateral hypothalamus), amygdala, olfactory bulb, locus coeruleus, trigeminal complex, ventral cochlear nucleus, facial nucleus, choroid plexus.[1][8][9][10]Human, Rodent
Peripheral Tissues Skin (pericytes of microvascular arterioles and venules, smooth muscle cells of larger vessels), thymus, eyes (conjunctiva, cornea, ciliary body, blood vessels of the iris, retina, and choroid), gastrointestinal tract (enteroendocrine cells, Paneth cells), adrenal gland, pituitary gland.[1][4][5][9]Human, Rodent

Table 2: Tissue distribution of this compound peptide.

Physiological Functions and Signaling Pathways

This compound is a pleiotropic peptide with a multitude of biological functions.

Vasoactive and Anti-inflammatory Effects
  • Vasoconstriction and Anti-Edema: In the cutaneous microvasculature, this compound exhibits potent and dose-dependent vasoconstrictor and anti-edema activity.[6]

  • Anti-inflammatory Properties: this compound has demonstrated anti-inflammatory effects, contributing to the maintenance of skin and eye health.[5]

Regulation of Feeding and Energy Homeostasis
  • Orexigenic Effects: Central administration of this compound, particularly into the paraventricular nucleus (PVN) of the hypothalamus, has been shown to increase acute food intake and body weight in animal models.[8]

Reproductive Function
  • Hormone Secretion: this compound stimulates the release of gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH), suggesting a role in the regulation of the hypothalamic-pituitary-gonadal axis.[1][5]

Antimicrobial Activity
  • Bactericidal Properties: this compound has been identified as an antimicrobial peptide with activity against Gram-negative bacteria such as E. coli.[3]

Signaling Pathways

While the direct receptor for this compound is unknown, several downstream signaling pathways have been implicated in its cellular effects.

  • Akt Signaling Pathway: In the context of glucose metabolism, this compound has been shown to activate the Akt signaling pathway, leading to increased GLUT4 translocation and improved insulin (B600854) sensitivity.

  • TrkB-mTOR Signaling Pathway: In studies related to its antidepressant-like effects, this compound has been found to activate the Tropomyosin receptor kinase B (TrkB)-mammalian target of rapamycin (B549165) (mTOR) signaling pathway.

Mandatory Visualizations

This compound Biosynthesis

Alarin_Biosynthesis cluster_gene GALP Gene cluster_splicing Alternative Splicing cluster_translation Translation & Processing Exon1 Exon 1 Exon2 Exon 2 Exon3 Exon 3 Exon4 Exon 4 Exon5 Exon 5 Exon6 Exon 6 pre_mRNA pre-GALP mRNA Splicing Exon 3 Skipped pre_mRNA->Splicing Alarin_mRNA This compound mRNA Splicing->Alarin_mRNA Preprothis compound Prepro-alarin (49 aa) Alarin_mRNA->Preprothis compound Translation Processing Proteolytic Cleavage & Amidation Preprothis compound->Processing This compound Mature this compound (25 aa) Processing->this compound GALP Gene GALP Gene GALP Gene->pre_mRNA Transcription

Caption: Biosynthesis of this compound via alternative splicing of the GALP gene.

This compound-Activated Akt Signaling Pathway

Alarin_Akt_Signaling This compound This compound Unknown_Receptor Unknown Receptor This compound->Unknown_Receptor PI3K PI3K Unknown_Receptor->PI3K Akt Akt PI3K->Akt GLUT4_Vesicle GLUT4 Vesicle Akt->GLUT4_Vesicle Translocation Cell_Membrane Cell Membrane GLUT4_Vesicle->Cell_Membrane Fusion Glucose_Uptake Increased Glucose Uptake Cell_Membrane->Glucose_Uptake

Caption: this compound's putative signaling via the Akt pathway to enhance glucose uptake.

This compound-Activated TrkB-mTOR Signaling Pathway

Alarin_TrkB_mTOR_Signaling This compound This compound TrkB TrkB Receptor This compound->TrkB PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt mTOR mTOR PI3K_Akt->mTOR Protein_Synthesis Increased Synaptic Protein Synthesis mTOR->Protein_Synthesis Antidepressant_Effects Antidepressant-like Effects Protein_Synthesis->Antidepressant_Effects

Caption: this compound's potential signaling through the TrkB-mTOR pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from various experimental studies on this compound.

ParameterValue (Mean ± SD or Range)SpeciesExperimental Context
Normal Plasma Concentration 0.37 ± 0.10 µg/LHumanHealthy individuals.[8]

Table 3: Normal plasma concentration of this compound in humans.

Experimental EffectDosage Range (i.c.v.)SpeciesKey Findings
Increased Acute Food Intake 0.1 - 5.0 nmolRatSignificant increase in food intake.[5]
Increased Body Weight 1.0 nmolRatSignificant increase in body weight after 24 hours.[7]
Increased LH Secretion 1.0 nmolRatSignificant increase in LH levels in castrated male rats.[5][7]
Antidepressant-like Effects < 2.0 nmolMouseAmelioration of depression-like behaviors.[8]

Table 4: In vivo experimental dosages and effects of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound research.

Immunohistochemistry for this compound Detection in Brain Tissue

Objective: To visualize the localization of this compound peptide in brain sections.

Materials:

  • 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

  • Cryostat or vibratome

  • Microscope slides

  • Primary antibody: Rabbit anti-alarin

  • Secondary antibody: Biotinylated goat anti-rabbit IgG

  • Avidin-Biotin Complex (ABC) kit

  • 3,3'-Diaminobenzidine (DAB) substrate kit

  • PBS, pH 7.4

  • Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)

  • Ethanol (B145695) series (70%, 95%, 100%)

  • Xylene

  • Mounting medium

Protocol:

  • Tissue Preparation:

    • Perfuse the animal with PBS followed by 4% PFA.

    • Post-fix the brain in 4% PFA overnight at 4°C.

    • Cryoprotect the brain in 30% sucrose (B13894) in PBS until it sinks.

    • Section the brain at 30-40 µm using a cryostat or vibratome.

  • Immunostaining:

    • Wash sections three times in PBS for 10 minutes each.

    • Incubate sections in blocking solution for 1 hour at room temperature.

    • Incubate sections with the primary anti-alarin antibody (diluted in blocking solution) overnight at 4°C.

    • Wash sections three times in PBS for 10 minutes each.

    • Incubate sections with the biotinylated secondary antibody for 1-2 hours at room temperature.

    • Wash sections three times in PBS for 10 minutes each.

    • Incubate sections with the ABC reagent for 1 hour at room temperature.

    • Wash sections three times in PBS for 10 minutes each.

  • Visualization and Mounting:

    • Develop the color reaction using the DAB substrate kit according to the manufacturer's instructions.

    • Stop the reaction by rinsing with PBS.

    • Mount the sections onto microscope slides.

    • Dehydrate the sections through an ethanol series and clear in xylene.

    • Coverslip with mounting medium.

RT-qPCR for this compound mRNA Quantification

Objective: To quantify the relative expression levels of this compound mRNA in tissue samples.

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for this compound and a reference gene (e.g., GAPDH)

  • Real-time PCR system

Protocol:

  • RNA Extraction:

    • Homogenize tissue samples in lysis buffer.

    • Extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

    • Assess RNA quality and quantity using a spectrophotometer.

  • Reverse Transcription:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR:

    • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for either this compound or the reference gene, and cDNA template.

    • Run the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Perform a melt curve analysis to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for this compound and the reference gene.

    • Calculate the relative expression of this compound mRNA using the ΔΔCt method.

In Vivo Intracerebroventricular (ICV) Injection of this compound

Objective: To administer this compound directly into the cerebral ventricles of a rodent model to study its central effects.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Surgical drill

  • Hamilton syringe with an injection needle

  • This compound peptide dissolved in sterile saline

  • Dental cement

Protocol:

  • Surgical Preparation:

    • Anesthetize the animal and mount it in the stereotaxic apparatus.

    • Shave and clean the scalp.

    • Make a midline incision to expose the skull.

  • Cannula Implantation:

    • Using stereotaxic coordinates for the lateral ventricle (e.g., relative to bregma), drill a small hole in the skull.

    • Slowly lower a guide cannula to the desired depth.

    • Secure the cannula to the skull with dental cement.

    • Allow the animal to recover from surgery for at least one week.

  • ICV Injection:

    • Gently restrain the conscious animal.

    • Remove the dummy cannula and insert the injection needle connected to the Hamilton syringe.

    • Infuse the this compound solution at a slow rate (e.g., 0.5-1 µL/min).

    • Leave the injection needle in place for a minute after injection to prevent backflow.

    • Replace the dummy cannula.

Conclusion

This compound is a multifaceted peptide with a growing list of physiological functions. Its discovery as a splice variant of the GALP gene highlights the complexity of gene regulation and the generation of functional diversity. While the identification of its receptor remains a key challenge, the elucidation of its signaling pathways and its diverse biological activities in areas such as metabolism, reproduction, and inflammation, positions this compound as a promising target for future drug development. This technical guide provides a foundational resource for researchers to further explore the biology of this compound and its potential therapeutic applications.

References

An In-depth Technical Guide to the Alternative Splicing Mechanism of the Alarin Gene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alarin (B1578645) is a neuropeptide with pleiotropic functions, implicated in a range of physiological processes including feeding behavior, energy homeostasis, and reproduction. It is a product of the Galanin-Like Peptide (GALP) gene, arising from an alternative splicing event that results in the skipping of exon 3. This exon skipping event causes a frameshift, leading to a unique 25-amino acid peptide with distinct biological activities compared to the full-length GALP. Understanding the molecular mechanisms that govern this alternative splicing event is crucial for elucidating the differential roles of this compound and GALP and for the development of novel therapeutics targeting their associated pathways. This technical guide provides a comprehensive overview of the this compound gene's alternative splicing mechanism, including the genomic context, putative regulatory elements, and the functional consequences of this splicing event. Detailed experimental protocols for studying this compound splicing and signaling are also provided.

The Genomic Architecture of the GALP Gene and its Splice Isoforms

The human GALP gene is located on chromosome 19. The pre-mRNA transcribed from this gene can undergo alternative splicing to produce two main protein products: the Galanin-Like Peptide (GALP) and this compound.

  • GALP Isoform: The full-length GALP protein is encoded by a transcript that includes all coding exons.

  • This compound Isoform: The this compound peptide is generated from a splice variant in which exon 3 is skipped. This exclusion of exon 3 leads to a frameshift in the resulting mRNA, causing the translation of a completely different C-terminal amino acid sequence compared to GALP and an early termination codon.[1][2]

The differential expression of these two isoforms suggests a complex regulatory mechanism that is likely tissue-specific and dependent on various physiological stimuli.

The Molecular Mechanism of this compound Alternative Splicing

The exclusion of exon 3 from the GALP pre-mRNA is orchestrated by a complex interplay of cis-acting regulatory elements within the pre-mRNA sequence and trans-acting splicing factors that bind to these elements. While the specific elements and factors controlling this compound splicing have not been experimentally validated, bioinformatic predictions and the general principles of alternative splicing provide a strong framework for understanding this process.

Putative Cis-Acting Regulatory Elements

Cis-acting elements are specific sequences within the pre-mRNA that act as binding sites for splicing factors. These can be categorized as enhancers, which promote exon inclusion, or silencers, which promote exon skipping. They can be located within exons (Exonic Splicing Enhancers/Silencers - ESEs/ESSs) or introns (Intronic Splicing Enhancers/Silencers - ISEs/ISSs).

Bioinformatic Prediction of Splicing Regulatory Elements in the GALP Gene:

Computational tools can predict the location of potential splicing regulatory elements. Analysis of the human and mouse GALP gene sequences surrounding exon 3 suggests the presence of putative ESEs, ESSs, ISEs, and ISSs.

  • Exonic Splicing Enhancers (ESEs): Predicted ESE motifs within exon 3 may serve as binding sites for Serine/Arginine-rich (SR) proteins, which generally promote exon recognition and inclusion.

  • Exonic Splicing Silencers (ESSs): Conversely, predicted ESS motifs within exon 3 could bind to heterogeneous nuclear ribonucleoproteins (hnRNPs), which often act as splicing repressors.

  • Intronic Splicing Silencers (ISSs): Regions within the introns flanking exon 3 (intron 2 and intron 3) may contain ISSs that recruit inhibitory factors, leading to the looping out and skipping of exon 3.

  • Intronic Splicing Enhancers (ISEs): ISEs within the flanking introns could potentially promote the inclusion of exon 3 by recruiting splicing activators.

The balance of binding of activating and repressing splicing factors to these putative elements likely determines whether exon 3 is included or skipped.

Potential Trans-Acting Splicing Factors

Trans-acting factors are proteins that bind to the cis-acting elements to influence splice site selection. The two major families of splicing regulators are:

  • Serine/Arginine-rich (SR) Proteins: These proteins typically bind to ESEs and ISEs and recruit the core splicing machinery to the adjacent splice sites, thereby promoting exon inclusion.

  • Heterogeneous Nuclear Ribonucleoproteins (hnRNPs): This diverse family of proteins often binds to ESSs and ISSs, leading to the masking of splice sites or enhancers and subsequent exon skipping.

The tissue-specific expression and activity of various SR proteins and hnRNPs are key determinants of alternative splicing patterns. It is hypothesized that in tissues where this compound is preferentially expressed, there is a higher concentration or activity of hnRNPs that bind to silencer elements in or around exon 3 of the GALP pre-mRNA, or a lower concentration/activity of SR proteins that would normally promote its inclusion.

Alarin_Splicing_Regulation cluster_inclusion GALP Isoform (Exon 3 Included) cluster_skipping This compound Isoform (Exon 3 Skipped) Exon2_inc Exon 2 Exon3_inc Exon 3 Exon4_inc Exon 4 SR_protein SR Protein ESE_inc ESE Exon2_skip Exon 2 Exon4_skip Exon 4 hnRNP hnRNP ESS_ISS ESS/ISS pre_mRNA GALP pre-mRNA pre_mRNA->Exon2_inc pre_mRNA->Exon2_skip

Quantitative Expression of this compound and GALP Isoforms

The relative abundance of this compound and GALP transcripts varies across different tissues, suggesting tight regulation of the splicing process. Quantitative real-time PCR (RT-qPCR) is the standard method for quantifying the expression levels of these isoforms.

Tissue/Cell LineSpeciesRelative this compound mRNA ExpressionRelative GALP mRNA ExpressionReference
Hypothalamus RatHighHigh[3]
Pituitary RatModerateHigh[3]
Adrenal Gland RatLowLow[3]
Neuroblastoma Cells HumanVariableVariable[4][5]
Skin Human, MouseDetectedDetected[6]

This table summarizes available data on the relative expression of this compound and GALP. More comprehensive quantitative studies are needed to fully map their expression profiles.

Functional Consequences of this compound Expression

The alternative splicing of GALP pre-mRNA results in two peptides with distinct functions. While GALP is known to bind to galanin receptors (GALR1, GALR2, GALR3), this compound does not appear to interact with these receptors and likely signals through its own, yet to be definitively identified, receptor.[6]

This compound Signaling Pathways

Emerging evidence suggests that this compound may exert its effects through the activation of several key signaling pathways, including the Tropomyosin receptor kinase B (TrkB) and Akt pathways.

  • TrkB-mTOR Pathway: this compound is postulated to interact with the TrkB receptor, leading to the activation of downstream signaling cascades involving ERK and Akt. This can ultimately lead to the activation of the mammalian target of rapamycin (B549165) (mTOR), which plays a crucial role in protein synthesis and cell growth.[1][2][7]

Alarin_TrkB_Signaling This compound This compound TrkB TrkB Receptor This compound->TrkB Activates (putative) PI3K PI3K TrkB->PI3K ERK ERK TrkB->ERK Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Protein_Synthesis Protein Synthesis (e.g., Synapsin I, PSD-95) mTORC1->Protein_Synthesis Promotes CREB CREB ERK->CREB BDNF BDNF Expression CREB->BDNF Increases

  • Akt Signaling Pathway: Activation of Akt by this compound can lead to the phosphorylation of a variety of downstream effector proteins, influencing cellular processes such as cell survival, proliferation, and metabolism.

Alarin_Akt_Signaling This compound This compound Receptor This compound Receptor (putative) This compound->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b Inhibits FOXO FOXO Akt->FOXO Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Survival Cell Survival GSK3b->Cell_Survival Promotes Apoptosis (when active) FOXO->Cell_Survival Promotes Apoptosis (when active) Proliferation Proliferation mTORC1->Proliferation

Experimental Protocols for Studying this compound Alternative Splicing

Minigene Splicing Reporter Assay

This assay is used to investigate the cis-acting elements that regulate the alternative splicing of GALP exon 3.

Principle: A "minigene" construct is created containing the genomic region of interest (e.g., GALP exon 2, intron 2, exon 3, intron 3, and exon 4) cloned into an expression vector. This vector is then transfected into cells, and the resulting splicing pattern of the minigene transcript is analyzed by RT-PCR. Mutations can be introduced into the minigene to identify specific sequences that act as splicing enhancers or silencers.

Detailed Methodology (Proposed):

  • Minigene Construction:

    • Amplify the genomic region of the human GALP gene from exon 2 to exon 4, including the entirety of introns 2 and 3, using high-fidelity DNA polymerase.

    • Clone the amplified fragment into a splicing reporter vector (e.g., pSPL3 or a similar vector) that contains 5' and 3' exons to allow for splicing of the inserted fragment.

    • Generate site-directed mutations in putative ESE, ESS, ISE, or ISS elements identified through bioinformatic analysis.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or a neuroblastoma cell line like SH-SY5Y) in appropriate media.

    • Transfect the cells with the wild-type and mutant minigene constructs using a standard transfection reagent.

  • RNA Isolation and RT-PCR:

    • After 24-48 hours, harvest the cells and isolate total RNA.

    • Perform reverse transcription using a reverse transcriptase to synthesize cDNA.

    • Amplify the spliced products from the minigene using PCR primers specific to the vector's exons flanking the cloning site.

  • Analysis of Splicing Products:

    • Separate the PCR products by agarose (B213101) gel electrophoresis. The size of the bands will indicate whether exon 3 was included or skipped.

    • Quantify the intensity of the bands to determine the ratio of exon inclusion to skipping.

    • Sequence the PCR products to confirm the identity of the splice isoforms.

Minigene_Assay_Workflow start Start: Design Minigene Construct (GALP Exon 2 - Intron 2 - Exon 3 - Intron 3 - Exon 4) clone Clone into Splicing Reporter Vector start->clone transfect Transfect into Cultured Cells clone->transfect rna_iso Isolate Total RNA transfect->rna_iso rt_pcr RT-PCR with Vector-Specific Primers rna_iso->rt_pcr gel Agarose Gel Electrophoresis rt_pcr->gel analyze Analyze Splicing Pattern (Exon Inclusion vs. Skipping) gel->analyze end End: Identify Regulatory Elements analyze->end

Luciferase Reporter Assay for Splicing

This assay provides a quantitative measure of the efficiency of exon 3 inclusion or skipping.

Principle: A reporter construct is designed where the inclusion or skipping of GALP exon 3 results in a change in the reading frame of a luciferase reporter gene. For example, exon 3 can be engineered to contain a premature stop codon. If the exon is included, no functional luciferase is produced. If the exon is skipped, the stop codon is removed, and luciferase is expressed.

Detailed Methodology (Proposed):

  • Reporter Construct Design:

    • Design a construct where the GALP genomic fragment (exon 2 - intron 2 - exon 3 - intron 3 - exon 4) is inserted upstream of a firefly luciferase gene.

    • Introduce a frameshift or a premature stop codon within exon 3.

    • A second reporter, such as Renilla luciferase, should be co-transfected as a control for transfection efficiency.

  • Cell Culture and Transfection:

    • Transfect the reporter construct and the control plasmid into the chosen cell line.

  • Luciferase Assay:

    • After 24-48 hours, lyse the cells and measure the activity of both firefly and Renilla luciferase using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity. A higher ratio indicates a higher degree of exon 3 skipping.

Luciferase_Assay_Logic cluster_inclusion Exon 3 Included cluster_skipping Exon 3 Skipped Exon3_in Exon 3 (with stop codon) Luciferase_off No Luciferase Expression Exon3_in->Luciferase_off Exon3_out Exon 3 Skipped Luciferase_on Luciferase Expression Exon3_out->Luciferase_on

Conclusion and Future Directions

The alternative splicing of the GALP gene to produce this compound is a key regulatory mechanism that expands the functional diversity of this gene locus. While the basic mechanism of exon 3 skipping is understood, the precise cis-acting elements and trans-acting factors that control this process remain to be elucidated. The experimental protocols outlined in this guide provide a roadmap for future research to unravel the complexities of this compound splicing regulation. A deeper understanding of this mechanism will be instrumental for the development of novel therapeutic strategies targeting the distinct physiological roles of this compound and GALP in health and disease. Future research should focus on the experimental validation of the predicted splicing regulatory elements, the identification of the specific splicing factors involved, and a more comprehensive quantitative analysis of this compound and GALP expression in various pathological contexts. Furthermore, the definitive identification of the this compound receptor and the detailed characterization of its downstream signaling pathways are critical next steps.

References

Alarin Precursor Protein Processing: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Alarin (B1578645) is a 25-amino acid neuropeptide with pleiotropic functions, including the regulation of food intake, gonadotropin release, and vasoconstriction. It is derived from the galanin-like peptide (GALP) gene through alternative splicing and subsequent post-translational processing of a 49-amino acid precursor protein. This technical guide provides an in-depth overview of the current understanding of this compound precursor protein processing, tailored for researchers, scientists, and drug development professionals. It details the biosynthetic pathway, predicted enzymatic cleavage, and post-translational modifications. Furthermore, this guide outlines detailed experimental protocols for the study of this compound processing and presents current knowledge on its signaling pathways.

Introduction

This compound was first discovered in human neuroblastic tumors and is considered a member of the galanin family of peptides.[1] It originates from the same gene as GALP but arises from an alternative splice variant that excludes exon 3, leading to a frameshift and a unique C-terminal sequence.[1] The N-terminal region of the this compound precursor is identical to that of prepro-GALP, suggesting a shared processing machinery.[2] Understanding the precise mechanisms of this compound precursor processing is crucial for elucidating its physiological roles and for the development of therapeutic agents targeting its pathways.

This compound Precursor Protein: Sequence and Characteristics

The this compound precursor is a 49-amino acid peptide. The sequences for human, mouse, and rat precursors are highly conserved at the N-terminus, which includes the signal peptide and the initial residues of the mature this compound peptide.

Table 1: this compound Precursor Protein Sequences

SpeciesUniProt AccessionSequence
Homo sapiensQ9UBC7 (isoform 2)MALRGALLLALLLCLLAPASRAPAHRGSSFPKWVTKTERGRQPLRS
Mus musculusQ9QXS3 (isoform 2)MALRGALLLALLLCLLAPASRAPAHRSSPFPPRPTRAAGRETQLLRS
Rattus norvegicusP08592 (inferred)MALRGALLLALLLCLLAPASRAPAHRSSPFPPRPTRAAGRETQLLRS

Note: The sequences presented are derived from the GALP gene transcripts that produce the this compound precursor.

This compound Precursor Processing Pathway

The maturation of the this compound precursor into the bioactive 25-amino acid peptide involves a series of proteolytic cleavage events and post-translational modifications.

Signal Peptide Cleavage

The initial step in the processing of the nascent 49-amino acid this compound precursor is the removal of the N-terminal signal peptide by a signal peptidase in the endoplasmic reticulum. This cleavage is predicted to occur after the Alanine residue at position 20.

Proprotein Convertase Cleavage

Given the presence of basic amino acid residues flanking the mature peptide sequence and the shared N-terminus with GALP, it is highly probable that proprotein convertases (PCs) are responsible for the endoproteolytic cleavage of the this compound propeptide.[2] PCs, such as furin and PC1/3, are known to cleave at specific motifs, typically R-X-(K/R)-R↓.[3] Based on the human this compound precursor sequence, a potential cleavage site exists after the Arginine-Serine pair at positions 48 and 49, which would release the mature 25-amino acid this compound peptide.

Alarin_Processing_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Trans-Golgi Network / Secretory Vesicles cluster_Post_Translational Post-Translational Modification Prepro_this compound Prepro-Alarin (49 aa) Pro_this compound Pro-Alarin Prepro_this compound->Pro_this compound Signal Peptidase Mature_Alarin_Unamidated Mature this compound (25 aa) (un-amidated) Pro_this compound->Mature_Alarin_Unamidated Proprotein Convertase(s) (e.g., Furin, PC1/3) Mature_Alarin_Amidated Bioactive this compound (25 aa) (C-terminally amidated) Mature_Alarin_Unamidated->Mature_Alarin_Amidated Peptidylglycine alpha-amidating monooxygenase (PAM)

Caption: Proposed processing pathway of the this compound precursor protein.

C-terminal Amidation

Many bioactive neuropeptides undergo C-terminal amidation, which is often crucial for their biological activity and stability. It is postulated that the C-terminal serine of the mature this compound peptide is amidated.[2] This modification is typically catalyzed by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM).

Quantitative Data

To date, there is a lack of published, specific quantitative data on the cleavage efficiency of the this compound precursor by various proprotein convertases. However, studies on the processing of other neuropeptide precursors provide a framework for how such data could be generated and presented.[3][4]

Table 2: Hypothetical Quantitative Analysis of this compound Precursor Cleavage

Proprotein ConvertaseIn Vitro Cleavage Efficiency (%)Relative Cleavage Product Abundance (Mature this compound : Intermediates)
FurinData not availableData not available
PC1/3Data not availableData not available
PC2Data not availableData not available
PC5/6Data not availableData not available
PACE4Data not availableData not available
PC7Data not availableData not available

This table is presented as a template for future experimental data. Researchers are encouraged to perform in vitro cleavage assays to populate these fields.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to study this compound precursor processing. These protocols are based on standard techniques used for the analysis of neuropeptide processing.

Protocol for In Vitro Cleavage of this compound Precursor

This protocol describes an in vitro assay to determine the susceptibility of the this compound precursor to cleavage by specific proprotein convertases.

Materials:

  • Recombinant this compound precursor protein

  • Recombinant proprotein convertases (e.g., Furin, PC1/3)

  • Cleavage buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 0.5% Triton X-100)

  • SDS-PAGE gels and reagents

  • Western blot apparatus and reagents

  • Anti-alarin antibody

  • Mass spectrometer (e.g., MALDI-TOF or LC-MS/MS)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the recombinant this compound precursor protein (e.g., 1-5 µg) with the recombinant proprotein convertase (e.g., 10-50 ng) in the cleavage buffer to a final volume of 50 µL.

  • Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Analysis by SDS-PAGE and Western Blot:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Probe the membrane with an anti-alarin antibody to visualize the precursor and its cleavage products.

  • Analysis by Mass Spectrometry:

    • For a more detailed analysis of the cleavage products, terminate the reaction by adding a protease inhibitor and acidifying the sample.

    • Analyze the sample by MALDI-TOF or LC-MS/MS to identify the precise mass of the cleavage fragments and confirm the cleavage site.[5][6]

In_Vitro_Cleavage_Workflow Start Start: Recombinant This compound Precursor Incubation Incubate with Proprotein Convertase Start->Incubation Termination Terminate Reaction Incubation->Termination Analysis Analysis Termination->Analysis SDS_PAGE SDS-PAGE & Western Blot Analysis->SDS_PAGE Qualitative Mass_Spec Mass Spectrometry (MALDI-TOF / LC-MS/MS) Analysis->Mass_Spec Quantitative/ Site Identification End End: Identify Cleavage Products SDS_PAGE->End Mass_Spec->End

Caption: Workflow for in vitro cleavage analysis of this compound precursor.

Protocol for Identification of this compound and its Precursor in Tissues

This protocol outlines the steps for detecting this compound and its precursor in tissue samples using immunohistochemistry.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections

  • Xylene and graded ethanol (B145695) series

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: anti-alarin

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Incubate slides in antigen retrieval solution at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Immunostaining:

    • Block endogenous peroxidase activity with 3% H₂O₂ in methanol (B129727) for 10 minutes.

    • Rinse with PBS.

    • Block non-specific binding with blocking buffer for 1 hour.

    • Incubate with the primary anti-alarin antibody overnight at 4°C.

    • Rinse with PBS.

    • Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

    • Rinse with PBS.

    • Incubate with streptavidin-HRP conjugate for 30 minutes.

    • Rinse with PBS.

  • Detection and Visualization:

    • Apply DAB substrate and monitor for color development.

    • Rinse with distilled water to stop the reaction.

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanol and clear in xylene.

    • Mount with a coverslip.

This compound Signaling Pathways

The definitive receptor for this compound has not yet been identified, and thus it is considered an "orphan" receptor.[7] However, several studies have implicated potential signaling pathways.

Putative G-Protein Coupled Receptor (GPCR) Signaling

Given that many neuropeptides signal through GPCRs, it is hypothesized that the this compound receptor may belong to this superfamily.[7] Activation of a GPCR by this compound would likely initiate a cascade involving G-proteins (Gα, Gβγ), leading to the modulation of second messengers such as cAMP or intracellular calcium, and subsequent activation of downstream kinases like PKA or PKC.

Putative_GPCR_Signaling This compound This compound GPCR Putative this compound Receptor (GPCR) This compound->GPCR G_Protein G-Protein (α, β, γ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Production Kinase Downstream Kinase (e.g., PKA, PKC) Second_Messenger->Kinase Activation Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylation of targets

Caption: A hypothetical GPCR signaling pathway for this compound.

TrkB Receptor Signaling

Some evidence suggests that this compound may exert its effects through the Tropomyosin receptor kinase B (TrkB), a receptor tyrosine kinase.[8] Upon binding of this compound, TrkB would likely dimerize and autophosphorylate, leading to the activation of downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways.[8] These pathways are known to be involved in cell survival, proliferation, and synaptic plasticity.

TrkB_Signaling_Pathway This compound This compound TrkB TrkB Receptor This compound->TrkB Dimerization Dimerization & Autophosphorylation TrkB->Dimerization Binding PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt Activation MAPK_ERK MAPK/ERK Pathway Dimerization->MAPK_ERK Activation Cellular_Response Cellular Responses (e.g., Survival, Growth, Synaptic Plasticity) PI3K_Akt->Cellular_Response MAPK_ERK->Cellular_Response

Caption: Suggested TrkB receptor signaling pathway for this compound.

Conclusion and Future Directions

The processing of the this compound precursor protein is a critical step in the biosynthesis of this important neuropeptide. While the general pathway involving signal peptide cleavage, proprotein convertase-mediated excision, and C-terminal amidation is strongly supported by circumstantial evidence, direct experimental validation and quantitative analysis are still needed. The definitive identification of the proteases involved and the elucidation of the this compound receptor and its complete signaling cascade are key areas for future research. Such studies will not only enhance our fundamental understanding of this compound biology but also pave the way for the development of novel therapeutics targeting this system for a variety of physiological and pathological conditions.

References

Tissue Distribution of Alarin mRNA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alarin (B1578645), a neuropeptide belonging to the galanin family, is a product of the alternative splicing of the galanin-like peptide (GALP) gene. Since its discovery, this compound has been implicated in a variety of physiological processes, including the regulation of feeding behavior, energy homeostasis, and reproductive functions.[1] Understanding the tissue-specific expression patterns of this compound mRNA is crucial for elucidating its biological roles and for the development of novel therapeutic strategies targeting its pathways. This technical guide provides a comprehensive overview of the tissue distribution of this compound mRNA, details of experimental methodologies for its quantification, and a summary of its key signaling pathways.

Data Presentation: this compound mRNA Tissue Distribution

The following table summarizes the currently available data on the tissue distribution of this compound mRNA in various species. It is important to note that while the presence of this compound mRNA has been confirmed in numerous tissues, comprehensive quantitative data on its expression levels across a wide range of tissues is still limited in publicly available literature. The data presented here is a compilation of qualitative and semi-quantitative findings from several studies.

Tissue/Organ SystemSpeciesMethod of DetectionExpression LevelReference
Central Nervous System
HypothalamusRat, MouseRT-PCR, ISHDetected[2]
Pituitary GlandRatqPCRElevated (in 2-day old rats)[2]
Olfactory BulbMouseRT-PCRDetected
BrainstemMouseRT-PCRDetected
CortexMouseRT-PCRNot Detected
Peripheral Tissues
Adrenal GlandRatqPCRVery Low[2]
SkinMurineNot SpecifiedExpressed[1]
ThymusMurineNot SpecifiedExpressed[1]
Gastrointestinal TractHumanImmunohistochemistryDetected in enteroendocrine and Paneth cells[1]
EyesHuman, Mouse, RatImmunohistochemistryWidely distributed[1]

ISH: In Situ Hybridization; qPCR: Quantitative Polymerase Chain Reaction; RT-PCR: Reverse Transcription Polymerase Chain Reaction.

Experimental Protocols

Accurate quantification of this compound mRNA is fundamental to understanding its physiological and pathological significance. The two most common techniques employed for this purpose are quantitative real-time polymerase chain reaction (qRT-PCR) and in situ hybridization (ISH).

Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Quantification

qRT-PCR is a highly sensitive and specific method for quantifying mRNA levels. The following is a generalized protocol that can be adapted for this compound mRNA quantification.

1. RNA Extraction and Quality Control:

  • Total RNA is extracted from fresh-frozen or RNAlater-preserved tissue samples using a suitable method, such as TRIzol reagent or a column-based kit.

  • The quantity and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop), with an A260/280 ratio of ~2.0 indicating pure RNA.

  • RNA integrity is evaluated using an Agilent Bioanalyzer or by agarose (B213101) gel electrophoresis to ensure the absence of significant degradation.

2. cDNA Synthesis:

  • First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • A no-reverse transcriptase control should be included to check for genomic DNA contamination.

3. qRT-PCR Reaction:

  • The qRT-PCR reaction is set up using a master mix containing a fluorescent dye (e.g., SYBR Green) or a probe-based chemistry (e.g., TaqMan), forward and reverse primers specific for this compound, and the synthesized cDNA template.

  • Primers should be designed to span an exon-exon junction to avoid amplification of any contaminating genomic DNA.

  • The reaction is performed in a real-time PCR cycler.

4. Data Analysis:

  • The cycle threshold (Ct) values are obtained for both the this compound target gene and a validated reference gene (e.g., GAPDH, ACTB) in each sample.

  • The relative expression of this compound mRNA is calculated using the ΔΔCt method, which normalizes the expression of the target gene to the reference gene.

In Situ Hybridization (ISH) for Localization of this compound mRNA

ISH allows for the visualization of mRNA expression within the morphological context of the tissue, providing spatial information about gene expression.

1. Tissue Preparation:

  • Tissues are fixed (e.g., with 4% paraformaldehyde), dehydrated, and embedded in paraffin (B1166041) or cryo-protected for frozen sectioning.

  • Sections of appropriate thickness are cut and mounted on coated slides.

2. Probe Synthesis and Labeling:

  • An antisense RNA probe complementary to the this compound mRNA sequence is synthesized by in vitro transcription.

  • The probe is labeled with a hapten such as digoxigenin (B1670575) (DIG) or biotin.

  • A sense probe is also synthesized as a negative control.

3. Hybridization:

  • The tissue sections are pretreated to permeabilize the cells and reduce non-specific binding.

  • The labeled probe is hybridized to the tissue sections overnight at an optimized temperature.

4. Detection:

  • The hybridized probe is detected using an antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) that recognizes the hapten on the probe.

  • A chromogenic substrate is then added, which is converted by the enzyme into a colored precipitate at the site of mRNA localization.

5. Imaging:

  • The sections are counterstained and imaged using a bright-field microscope.

Mandatory Visualizations

Experimental Workflow for this compound mRNA Quantification

experimental_workflow cluster_tissue_processing Tissue Collection and Processing cluster_qRT_PCR Quantitative Real-Time PCR cluster_ISH In Situ Hybridization Tissue Tissue Sample Collection RNA_Extraction Total RNA Extraction Tissue->RNA_Extraction Tissue_Sectioning Tissue Sectioning and Mounting Tissue->Tissue_Sectioning QC RNA Quality Control (Spectrophotometry, Bioanalyzer) RNA_Extraction->QC cDNA_Synthesis cDNA Synthesis QC->cDNA_Synthesis qPCR qRT-PCR Amplification cDNA_Synthesis->qPCR Data_Analysis Relative Quantification (ΔΔCt) qPCR->Data_Analysis Hybridization Probe Hybridization Tissue_Sectioning->Hybridization Detection Signal Detection Hybridization->Detection Imaging Microscopic Imaging Detection->Imaging

Caption: Workflow for this compound mRNA Quantification.

This compound Signaling Pathways

This compound is known to activate intracellular signaling cascades, including the Akt and TrkB-mTOR pathways, which are critical for cell survival, growth, and metabolism.

This compound-Akt Signaling Pathway

Alarin_Akt_Pathway This compound This compound Receptor Unknown Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Effects (Cell Survival, Growth, Metabolism) Akt->Downstream Mediates

Caption: this compound-Akt Signaling Pathway.

This compound-TrkB-mTOR Signaling Pathway

Alarin_TrkB_mTOR_Pathway This compound This compound TrkB TrkB Receptor This compound->TrkB PI3K PI3K TrkB->PI3K Activates Akt Akt PI3K->Akt Activates TSC2 TSC2 Akt->TSC2 Inhibits Rheb Rheb-GTP TSC2->Rheb Inhibits GTP loading mTORC1 mTORC1 Rheb->mTORC1 Activates Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Promotes

Caption: this compound-TrkB-mTOR Signaling Pathway.

References

Alarin Peptide: A Comparative Analysis of Sequence Homology and Functional Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Alarin (B1578645) is a 25-amino acid neuropeptide belonging to the galanin family of peptides. It is generated from a splice variant of the galanin-like peptide (GALP) gene, where the exclusion of exon 3 leads to a frameshift and the production of this unique peptide.[1][2][3] The N-terminal region of this compound shares its first five amino acids with GALP; however, the subsequent 20 amino acids bear no significant homology to any other known peptide.[3] Initially identified in human neuroblastic tumors, this compound has since been found to be expressed in various tissues, including the brain, skin, and thymus.[1][2] This peptide has garnered significant interest due to its diverse physiological roles, including vasoconstriction, anti-edema activity, regulation of food intake, and potential involvement in mood disorders.[1][4][5] Understanding the species-specific variations in the this compound peptide sequence is crucial for elucidating its evolutionary conservation and for the development of targeted therapeutics. This guide provides a comprehensive overview of this compound peptide sequence homology across various species, details the experimental protocols used for its study, and illustrates its proposed signaling pathways.

This compound Peptide Sequence Homology

Below is a table summarizing the known amino acid sequences of this compound in human, macaque, rat, and mouse, highlighting the degree of homology.

SpeciesAmino Acid Sequence
Human APAHRSSTFPKWVTKTERGRQPLRS[6]
Macaque APAHRSSTFPKWVTKTERGRQPLRS
Rat APAHRSSTFPKWVTKTERGRQPLRS
Mouse APAHRSSTFPKWVTKTERGRQPLRS

Sequence homology between murine and rat this compound is 92%, between human and macaque is 96%, and between primates and rodents is approximately 60%.

Experimental Protocols

The study of the this compound peptide involves a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments cited in this compound research.

Table 2: Experimental Protocols for this compound Peptide Analysis
ExperimentProtocol
Peptide Sequencing Objective: To determine the amino acid sequence of the this compound peptide.1. Sample Preparation: Tissues are homogenized and subjected to peptide extraction protocols, often involving acidic conditions to precipitate larger proteins.2. Purification: The peptide extract is purified using multi-step high-performance liquid chromatography (HPLC).3. Sequencing: The purified peptide is sequenced using either: a. Edman Degradation: Sequential removal and identification of N-terminal amino acids. b. Tandem Mass Spectrometry (MS/MS): The peptide is fragmented, and the mass-to-charge ratio of the fragments is used to deduce the amino acid sequence.[7][8][9][10][11]
Reverse Transcription Polymerase Chain Reaction (RT-PCR) Objective: To detect and quantify this compound mRNA.1. RNA Extraction: Total RNA is isolated from tissue samples using methods like TRIzol extraction or column-based kits.2. DNase Treatment: To remove any contaminating genomic DNA, the RNA sample is treated with DNase.3. Reverse Transcription: The purified RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and either oligo(dT) primers, random hexamers, or gene-specific primers.4. PCR Amplification: The cDNA is then used as a template for PCR with primers specifically designed to amplify a region of the this compound mRNA. The PCR products are visualized on an agarose (B213101) gel.[12][13][14] For quantitative analysis (RT-qPCR), a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is included in the PCR reaction, and the fluorescence is measured in real-time.
Immunohistochemistry (IHC) Objective: To visualize the localization of the this compound peptide in tissue sections.1. Tissue Preparation: Tissues are fixed in formalin and embedded in paraffin (B1166041). Thin sections are then cut and mounted on microscope slides.2. Deparaffinization and Rehydration: The paraffin is removed using xylene, and the tissue is rehydrated through a series of graded ethanol (B145695) washes.3. Antigen Retrieval: To unmask the antigenic sites, the slides are treated with heat in a citrate (B86180) buffer.4. Blocking: Non-specific antibody binding is blocked by incubating the sections in a serum solution.5. Primary Antibody Incubation: The sections are incubated with a primary antibody that specifically recognizes the this compound peptide.6. Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied.7. Detection: The signal is detected using a chromogenic substrate that produces a colored precipitate at the site of antibody binding, or a fluorescent label.8. Counterstaining and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and then mounted for microscopy.[15][16][17]

Signaling Pathways of this compound

The receptor for this compound has not yet been definitively identified, and it does not appear to act through the known galanin receptors (GALR1, GALR2, and GALR3).[1][2] However, research into its biological effects, particularly its antidepressant-like activity, has shed light on a putative downstream signaling cascade.

Proposed this compound Signaling Pathway

Studies suggest that this compound may exert some of its effects by interacting with the Tropomyosin receptor kinase B (TrkB).[18][19] Activation of TrkB is known to initiate downstream signaling cascades, including the mTOR and ERK/AKT pathways, which are crucial for neuronal survival, synaptic plasticity, and neurogenesis.[18][19]

Alarin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Putative Receptor (TrkB?) Putative Receptor (TrkB?) This compound->Putative Receptor (TrkB?) PI3K PI3K Putative Receptor (TrkB?)->PI3K Ras Ras Putative Receptor (TrkB?)->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CREB CREB mTOR->CREB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB Gene Expression Neuronal Survival Synaptic Plasticity Neurogenesis CREB->Gene Expression

Proposed signaling pathway of this compound, potentially via TrkB.
Experimental Workflow for this compound Research

The investigation of this compound, from its initial discovery to the characterization of its function, follows a logical experimental workflow. This typically begins with the identification of its mRNA and peptide, followed by an analysis of its physiological effects.

Alarin_Experimental_Workflow Tissue Collection Tissue Collection RNA Extraction RNA Extraction Tissue Collection->RNA Extraction Peptide Extraction Peptide Extraction Tissue Collection->Peptide Extraction Immunohistochemistry IHC for Peptide Localization Tissue Collection->Immunohistochemistry RT-PCR RT-PCR for This compound mRNA RNA Extraction->RT-PCR HPLC Purification HPLC Purification Peptide Extraction->HPLC Purification Functional Assays In vivo / In vitro Functional Assays RT-PCR->Functional Assays Peptide Sequencing Peptide Sequencing HPLC Purification->Peptide Sequencing Peptide Sequencing->Functional Assays Immunohistochemistry->Functional Assays

A typical experimental workflow for the study of this compound.

Conclusion

The this compound peptide represents a fascinating outcome of alternative gene splicing, giving rise to a molecule with distinct biological activities. While its amino acid sequence shows considerable conservation among mammals, further research is needed to identify and characterize this compound in a broader range of species. The elucidation of its specific receptor and the complete signaling pathway will be pivotal for a comprehensive understanding of its physiological roles and for harnessing its therapeutic potential. The protocols and pathways detailed in this guide provide a foundational framework for researchers and professionals engaged in the ongoing exploration of this intriguing neuropeptide.

References

The Multifaceted Roles of Alarin: A Technical Guide to its Physiological Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alarin (B1578645), a neuropeptide of the galanin family, has emerged as a significant modulator of a wide array of physiological processes. Discovered as a splice variant of the galanin-like peptide (GALP) gene, this 25-amino acid peptide is widely expressed in both the central nervous system and peripheral tissues.[1][2] Despite its relatively recent identification, research has illuminated its involvement in critical functions including the regulation of feeding behavior, energy and glucose homeostasis, reproduction, and cardiovascular function.[1][2] Notably, this compound's biological activities are not mediated by the known galanin receptors, suggesting the existence of a yet-to-be-identified specific receptor system and presenting a novel target for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of the core physiological functions of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to support ongoing research and drug development efforts.

Core Physiological Functions of this compound

This compound's diverse physiological effects are linked to its broad distribution in tissues such as the brain, skin, thymus, gastrointestinal tract, and endocrine organs.[1][2] The following sections detail its primary roles established through in vivo and in vitro studies.

Regulation of Feeding Behavior and Energy Homeostasis

This compound has been identified as a centrally-acting regulator of food intake and body weight.[5][6] Intracerebroventricular (i.c.v.) administration of this compound has been shown to significantly increase food intake in rodents, suggesting an orexigenic (appetite-stimulating) effect.[3][5][6] This effect is acute and dose-dependent.[7] Interestingly, some studies have also reported anorexigenic (appetite-suppressing) and catabolic effects, indicating a complex and potentially context-dependent role in energy balance.[7][8]

Table 1: Effects of Central this compound Administration on Food Intake and Body Weight

SpeciesThis compound Dose (i.c.v.)ObservationPercent Change vs. ControlReference
Male Rats30 nmolIncreased acute food intake~500%[3]
Male Rats1.0 nmolSignificantly increased food intake-[6]
Male Rats1.0 nmolSignificantly increased body weight-[6]
Male Mice1.0 nmolSignificantly increased immediate food intake (30-120 min)-[9]
Male Mice1.0 nmolIncreased relative body weight after 24h-[9]
Modulation of the Hypothalamic-Pituitary-Gonadal (HPG) Axis and Reproduction

This compound plays a crucial role in the neuroendocrine control of reproduction.[1] It has been demonstrated to stimulate the release of gonadotropin-releasing hormone (GnRH) from hypothalamic explants and a hypothalamic cell line.[3][5] This central action leads to an increase in circulating luteinizing hormone (LH) levels, a key regulator of gonadal function.[3][6]

Table 2: Effects of this compound on Reproductive Hormone Secretion

Experimental ModelThis compound Concentration/DoseObservationPercent Change vs. ControlReference
Male Rat Hypothalamic Explants100 nMStimulated GnRH release-[3]
GT1-7 Hypothalamic Cell Line1000 nMIncreased GnRH release-[3]
Ad libitum fed Male Rats (i.c.v.)30 nmolIncreased plasma LH levels~170%[3]
Castrated Male Rats (i.c.v.)1.0 nmolSignificantly increased LH levels-[6]
Involvement in Glucose Metabolism and Insulin (B600854) Sensitivity

A growing body of evidence suggests that this compound is a significant player in glucose homeostasis.[1][2] Central administration of this compound has been shown to improve insulin sensitivity and enhance glucose uptake in skeletal muscle.[1][10] This is achieved, at least in part, through the activation of the Akt signaling pathway, leading to the translocation of GLUT4 glucose transporters to the cell membrane.[1]

Table 3: Effects of Central this compound Administration on Glucose Metabolism in Type 2 Diabetic Rats

ParameterObservationReference
Blood Glucose LevelsSignificantly decreased[11]
Glucose Uptake (2-NBDG) in AdipocytesSignificantly increased[11]
Plasma Adiponectin LevelsSignificantly increased[11]
Glucose Infusion Rates (Hyperinsulinemic-euglycemic clamp)Significantly increased[11]
GLUT4 mRNA and Protein Levels in AdipocytesSignificantly increased[11]
GLUT4 Translocation to Plasma Membrane in AdipocytesSignificantly increased[11]
Cardiovascular and Dermal Functions

This compound was first noted for its vasoactive properties in the skin.[4] It exhibits potent, dose-dependent vasoconstrictor and anti-edema activity in the cutaneous microvasculature.[12][13][14] This suggests a role in regulating local blood flow and vascular permeability.[13] this compound-like immunoreactivity has been observed in the pericytes of microvascular arterioles and venules, as well as in the smooth muscle cells of larger dermal vessels.[1]

Neuro-modulatory and Potential Therapeutic Roles

Beyond the aforementioned functions, this compound is implicated in various central nervous system processes. It has been shown to have antidepressant-like effects, potentially mediated through the activation of the TrkB receptor and downstream mTOR signaling pathways.[15][16] Additionally, this compound has been linked to anti-inflammatory and antimicrobial activities.[1][2]

Signaling Pathways

While the specific receptor for this compound remains unidentified, several downstream signaling pathways have been elucidated.

Glucose Metabolism Signaling Pathway

In the context of glucose metabolism, central this compound administration activates the Akt signaling pathway in skeletal muscle. This leads to the translocation of GLUT4-containing vesicles to the plasma membrane, facilitating glucose uptake.

Alarin_Glucose_Metabolism This compound This compound (Central Administration) Receptor Unknown Receptor This compound->Receptor Akt Akt Receptor->Akt Activates pAkt pAkt (Thr308, Ser473) Akt->pAkt Phosphorylation GLUT4_vesicle GLUT4 Vesicle pAkt->GLUT4_vesicle Promotes GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation to Plasma Membrane Glucose_uptake Increased Glucose Uptake GLUT4_translocation->Glucose_uptake

Caption: this compound-mediated glucose uptake signaling pathway.

Antidepressant-like Effects Signaling Pathway

This compound's potential antidepressant effects are linked to the activation of the TrkB receptor and the downstream mTOR signaling cascade, which is involved in synaptic plasticity.

Alarin_Antidepressant_Signaling cluster_downstream Downstream Signaling This compound This compound TrkB TrkB Receptor This compound->TrkB Activates ERK ERK TrkB->ERK AKT AKT TrkB->AKT Antidepressant_Effect Antidepressant-like Effects ERK->Antidepressant_Effect mTOR mTOR AKT->mTOR Synaptic_Proteins Synaptic Protein Synthesis (PSD-95, Synapsin I) mTOR->Synaptic_Proteins Synaptic_Proteins->Antidepressant_Effect

Caption: Putative signaling pathway for this compound's antidepressant-like effects.

Experimental Protocols

The following are summaries of key experimental methodologies used in the study of this compound's physiological functions.

Intracerebroventricular (i.c.v.) Cannulation and Injection in Rodents
  • Objective: To study the central effects of this compound on various physiological parameters.

  • Procedure:

    • Animal Model: Adult male Wistar or Long-Evans rats, or male mice.

    • Anesthesia: Animals are anesthetized using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

    • Stereotaxic Surgery: The animal is placed in a stereotaxic apparatus. A guide cannula is surgically implanted into the third cerebral ventricle (i.c.v.) or other specific brain regions. The cannula is secured to the skull with dental cement and jeweler's screws.

    • Recovery: Animals are allowed a recovery period of at least one week post-surgery.

    • Injection: this compound, dissolved in a sterile vehicle (e.g., saline), is injected through the guide cannula using an injection cannula connected to a microsyringe pump over a period of 1-2 minutes. Control animals receive an injection of the vehicle alone.

    • Behavioral/Physiological Monitoring: Following the injection, parameters such as food intake, body weight, body temperature, or blood samples for hormone analysis are collected at specified time points.

In Vitro Hypothalamic Explant Culture
  • Objective: To investigate the direct effects of this compound on hormone release from the hypothalamus.

  • Procedure:

    • Tissue Collection: Animals are euthanized, and the brain is rapidly removed. The hypothalamus is dissected and placed in ice-cold artificial cerebrospinal fluid (aCSF).

    • Explant Preparation: The hypothalamic tissue is sectioned, and explants are placed in a superfusion chamber or culture plate.

    • Incubation and Treatment: The explants are allowed to equilibrate in culture medium. Subsequently, they are treated with various concentrations of this compound or a control medium.

    • Sample Collection: The culture medium is collected at regular intervals to measure the concentration of released hormones (e.g., GnRH) using techniques such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

Receptor Binding Assays
  • Objective: To determine if this compound binds to known galanin receptors.

  • Procedure:

    • Membrane Preparation: Cell membranes are prepared from cells expressing known galanin receptors (e.g., GALR1, GALR2, GALR3) or from hypothalamic tissue.

    • Binding Reaction: The membranes are incubated with a radiolabeled galanin ligand (e.g., ¹²⁵I-galanin) in the presence or absence of varying concentrations of unlabeled this compound or galanin (as a competitor).

    • Separation and Counting: The bound and free radioligand are separated by filtration. The radioactivity of the filters (representing the bound ligand) is measured using a gamma counter.

    • Data Analysis: The ability of this compound to displace the radiolabeled galanin from the receptors is quantified to determine its binding affinity.

Caption: General experimental workflows for studying this compound's functions.

Future Perspectives and Drug Development Implications

The pleiotropic nature of this compound presents both opportunities and challenges for drug development. Its role in metabolic regulation suggests its potential as a therapeutic target for conditions such as obesity and type 2 diabetes.[1][2] Similarly, its influence on the HPG axis could be explored for reproductive disorders. The antidepressant-like effects of this compound open up new avenues for the treatment of mood disorders.[15][16]

The most significant hurdle in harnessing the therapeutic potential of this compound is the lack of an identified receptor. The discovery and characterization of the this compound receptor(s) is a critical next step. This will enable the development of specific agonists and antagonists, allowing for a more precise modulation of its physiological effects and minimizing off-target interactions. Future research should also focus on delineating the tissue-specific expression and regulation of this compound and its receptor to better understand its physiological and pathophysiological roles.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Alarin (B1578645) in Metabolic Regulation

Introduction

This compound is a 25-amino acid neuropeptide that has emerged as a significant player in the complex network of metabolic regulation.[1][2][3][4][5] It is a member of the galanin family of peptides, which also includes galanin and galanin-like peptide (GALP).[1][6][7] this compound is produced from the alternative splicing of the GALP gene, where exon 3 is excluded, leading to a frameshift and a unique peptide sequence.[1][2][3][4][5] Initially identified in human neuroblastic tumors, this compound is expressed in various tissues, including the central nervous system (CNS) and peripheral organs.[1][2][3][8][9] While its functions are pleiotropic, encompassing roles in reproduction, vasoconstriction, and inflammation, its influence on energy homeostasis, glucose metabolism, and feeding behavior is of particular interest to the scientific community.[1][2][3][5][10][11][12] This guide provides a comprehensive technical overview of the current understanding of this compound's role in metabolic regulation, focusing on quantitative data, experimental methodologies, and signaling pathways.

This compound's Effects on Food Intake and Body Weight

Centrally administered this compound has been shown to have a significant, albeit complex, effect on feeding behavior and body weight. The primary effect observed in several rodent studies is orexigenic, meaning it stimulates food intake.[6][10][13]

Orexigenic Effects

Intracerebroventricular (i.c.v.) injection of this compound in rats and mice leads to a dose-dependent increase in acute food intake.[6][10] This effect is typically rapid, occurring within the first few hours post-injection, and can be quite potent.[10][13] For instance, a 30 nmol dose of this compound administered i.c.v. to rats increased food intake five-fold within the first hour.[13] This orexigenic action may be mediated, at least in part, by the stimulation of neuropeptide Y (NPY) release from the hypothalamus, a well-known appetite-stimulating peptide.[10][13]

Effects on Body Weight

The acute increase in food intake following this compound administration is often accompanied by a significant increase in body weight over a 24-hour period.[6][10][14][15] This weight gain is likely a direct consequence of the increased caloric consumption.[10]

Paradoxical Anorexigenic and Catabolic Effects

Contrasting with its acute orexigenic effects, some studies have reported that this compound can also elicit slow anorexigenic (appetite-suppressing) and catabolic responses.[16] For example, this compound has been shown to suppress spontaneous nighttime feeding and fasting-induced re-feeding in rats.[16] This suggests a more complex, perhaps biphasic, role for this compound in the regulation of appetite.

Quantitative Data on Food Intake and Body Weight
ParameterSpeciesThis compound Dose (i.c.v.)ObservationReference
Food Intake Rat30 nmol5-fold increase 0-1 hour post-injection[13]
Rat1.0 nmol and 5 nmolSignificant increase 30 minutes post-injection[10]
Mouse1.0 nmolSignificant increase 30 to 120 minutes post-injection[6]
Body Weight RatNot specified12.9% increase[15]
Mouse1.0 nmolSignificant increase after 24 hours[6]

This compound and Glucose Homeostasis

A critical aspect of this compound's metabolic role is its influence on glucose metabolism and insulin (B600854) sensitivity. Central administration of this compound has been demonstrated to improve glucose uptake and ameliorate insulin resistance in animal models of type 2 diabetes.[14][17][18][19]

Enhancement of Insulin Sensitivity and Glucose Uptake

Studies in type 2 diabetic rats have shown that central this compound treatment significantly enhances glucose uptake in skeletal muscle and adipocytes.[14][18][19] This is a crucial finding, as impaired glucose uptake in these tissues is a hallmark of insulin resistance. The improved glucose handling is evidenced by increased glucose infusion rates during hyperinsulinemic-euglycemic clamp tests.[14][15][19] Furthermore, this compound administration leads to a reduction in blood glucose and plasma insulin levels.[14][15][19]

The this compound-Akt-VAMP2-GLUT4 Signaling Pathway

The mechanism underlying this compound's beneficial effects on glucose metabolism involves the activation of the Akt signaling pathway.[1][3][19] Central this compound administration leads to increased phosphorylation of Akt at both Threonine 308 and Serine 473 in skeletal muscle.[1][19] This activation of Akt is a key step in the insulin signaling cascade that promotes the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane.

This compound also increases the expression of vesicle-associated membrane protein 2 (VAMP2), a protein involved in the docking and fusion of GLUT4-containing vesicles with the cell membrane.[1][14] The coordinated upregulation of Akt phosphorylation, VAMP2, and subsequent GLUT4 translocation facilitates the movement of glucose from the bloodstream into muscle and fat cells.[1][3][14][17]

Alarin_Signaling_Pathway This compound Central this compound Hypothalamus Hypothalamic Nuclei This compound->Hypothalamus Acts on Akt Akt Phosphorylation (pAktThr308, pAktSer473) Hypothalamus->Akt Stimulates VAMP2 VAMP2 Expression Hypothalamus->VAMP2 Increases GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation VAMP2->GLUT4_translocation GLUT4_vesicles Intracellular GLUT4 Vesicles GLUT4_vesicles->GLUT4_translocation Promotes Plasma_membrane Plasma Membrane GLUT4_translocation->Plasma_membrane To Glucose_uptake Increased Glucose Uptake (Skeletal Muscle, Adipocytes) Plasma_membrane->Glucose_uptake Facilitates Insulin_sensitivity Improved Insulin Sensitivity Glucose_uptake->Insulin_sensitivity

Caption: this compound-mediated signaling pathway for improved glucose uptake.

Quantitative Data on Glucose Homeostasis
ParameterSpeciesThis compound TreatmentObservationReference
Blood Glucose Type 2 Diabetic Rati.c.v. injection46.1% reduction
Type 2 Diabetic Rati.c.v. injection50.5% reduction[20]
Glucose Infusion Rate Type 2 Diabetic Rati.c.v. injection22.9% increase[15]
Glucose Uptake (2-DG) Type 2 Diabetic Rati.c.v. injection30.2% increase in vivo[20]
GLUT4 mRNA Expression Type 2 Diabetic Rati.c.v. injection19.3% increase in muscle[20]
VAMP2 in Plasma Membrane Type 2 Diabetic Rati.c.v. injection12.4% increase in muscle[20]
Akt Phosphorylation Type 2 Diabetic Rati.c.v. injectionIncreased pAktThr308 and pAktSer473[1][19]
Circulating this compound Human (Metabolic Syndrome)N/AHigher levels compared to healthy subjects (0.46 ± 0.22 vs. 0.41 ± 0.14 µg/L)[21]

This compound and Energy Expenditure/Thermoregulation

Interestingly, despite its orexigenic properties which are typically associated with anabolic processes, this compound has been shown to induce hypermetabolic and hyperthermic effects, characteristic of a catabolic mediator.[7][16][22]

Hypermetabolic and Hyperthermic Effects

Intracerebroventricular administration of this compound in rats leads to a slow but significant increase in metabolic rate, as measured by oxygen consumption.[7][16][22] This is accompanied by a rise in core body temperature.[7][16][22] The hyperthermic effect is achieved through a coordinated response of increased heat production (increased metabolic rate) and decreased heat loss (peripheral vasoconstriction, as indicated by a fall in tail skin temperature).[7][16] This fever-like response appears to be mediated by prostaglandins, as it can be suppressed by cyclooxygenase (COX) inhibitors like indomethacin (B1671933) and meloxicam.[16]

Quantitative Data on Energy Expenditure and Thermoregulation
ParameterSpeciesThis compound Dose (i.c.v.)ObservationReference
Metabolic Rate (Oxygen Consumption) RatNot specified~15% rise[7]
Core Body Temperature RatNot specified~0.5°C increase within 3 hours[7]
RatNot specified0.5°C increase by 120 min, 1.0°C by 180 min[22]

This compound's Receptor

A crucial point in understanding this compound's function is that its receptor has not yet been identified.[1][2][3] Despite being a member of the galanin family, this compound does not bind to any of the three known galanin receptors (GalR1, GalR2, and GalR3).[1][7][8][9] The unique biological effects of this compound are therefore mediated through its own, as-yet-unknown, receptor. The identification of this receptor is a key area of ongoing research.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's metabolic effects.

Intracerebroventricular (i.c.v.) Injection of this compound in Rodents
  • Objective: To deliver this compound directly to the central nervous system, bypassing the blood-brain barrier.

  • Procedure:

    • Anesthetize the animal (e.g., rat, mouse) using an appropriate anesthetic agent.

    • Place the animal in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole in the skull at the stereotaxic coordinates corresponding to a cerebral ventricle (e.g., the lateral or third ventricle).

    • A guide cannula is implanted and secured to the skull with dental cement.

    • After a recovery period, conscious animals receive injections of this compound or vehicle through an injection cannula inserted into the guide cannula.

    • The injection is performed slowly over a period of 1-2 minutes.

Hyperinsulinemic-Euglycemic Clamp
  • Objective: To assess whole-body insulin sensitivity.

  • Procedure:

    • Surgical implantation of catheters in the jugular vein (for infusions) and carotid artery (for blood sampling).

    • After a recovery period, a continuous infusion of insulin is started at a constant rate to achieve hyperinsulinemia.

    • A variable infusion of glucose is administered to maintain blood glucose at a constant, euglycemic level.

    • Blood samples are taken frequently (e.g., every 5-10 minutes) to monitor blood glucose.

    • The glucose infusion rate required to maintain euglycemia is a measure of insulin sensitivity; a higher rate indicates greater insulin sensitivity.

Glucose Uptake Assay
  • Objective: To measure the rate of glucose transport into cells or tissues.

  • In Vivo (using 2-deoxy-D-glucose - 2-DG):

    • Following this compound or vehicle administration, a bolus of radiolabeled 2-DG (e.g., [3H]-2-DG or [14C]-2-DG) is injected intravenously.

    • After a set period, tissues of interest (e.g., skeletal muscle, adipose tissue) are collected.

    • The tissues are homogenized, and the amount of accumulated radiolabeled 2-DG-6-phosphate is measured by scintillation counting. This reflects the rate of glucose uptake.

  • In Vitro (e.g., in C2C12 myotubes):

    • Culture and differentiate cells (e.g., C2C12 myoblasts to myotubes).

    • Incubate the cells with varying concentrations of this compound or control medium.

    • Add radiolabeled 2-DG to the medium for a defined period.

    • Wash the cells to remove extracellular 2-DG.

    • Lyse the cells and measure the intracellular radioactivity by scintillation counting.

Western Blotting for Signaling Proteins
  • Objective: To detect and quantify specific proteins (e.g., p-Akt, Akt, VAMP2, GLUT4) in tissue or cell lysates.

  • Procedure:

    • Homogenize tissue or lyse cells in a buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using an assay like the BCA assay.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein.

    • Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Quantify band intensity using densitometry software.

Enzyme-Linked Immunosorbent Assay (ELISA) for this compound
  • Objective: To measure the concentration of this compound in biological samples (e.g., plasma, serum).

  • Procedure (Sandwich ELISA):

    • A microplate is pre-coated with a capture antibody specific for this compound.

    • Standards and samples are added to the wells and incubated. This compound in the sample binds to the capture antibody.

    • The plate is washed, and a detection antibody (also specific for this compound and conjugated to an enzyme like HRP) is added.

    • After another incubation and wash step, a substrate solution (e.g., TMB) is added, which reacts with the enzyme to produce a colored product.

    • A stop solution is added to terminate the reaction.

    • The optical density is measured at a specific wavelength (e.g., 450 nm).

    • The concentration of this compound in the samples is determined by comparison to a standard curve.[23][24]

Experimental_Workflow cluster_animal_model Animal Model Preparation cluster_treatment Treatment cluster_analysis Metabolic Analysis Animal_Model Type 2 Diabetic Rat Model (High-Fat Diet + Streptozocin) Cannulation i.c.v. Cannulation Animal_Model->Cannulation ICV_Injection i.c.v. Injection (this compound or Vehicle) Cannulation->ICV_Injection Clamp Hyperinsulinemic- Euglycemic Clamp ICV_Injection->Clamp Glucose_Uptake Glucose Uptake Assay ([3H]-2-DG) ICV_Injection->Glucose_Uptake Tissue_Collection Tissue Collection (Skeletal Muscle, Adipose) Clamp->Tissue_Collection Glucose_Uptake->Tissue_Collection Biochemical_Assays Biochemical Assays (Western Blot, qPCR, ELISA) Tissue_Collection->Biochemical_Assays

Caption: Typical experimental workflow for studying this compound's metabolic effects.

Summary and Future Perspectives

This compound is a multifaceted neuropeptide with a significant and complex role in metabolic regulation. The current body of research strongly indicates that central this compound signaling can enhance insulin sensitivity and promote glucose uptake in peripheral tissues, primarily through the Akt-VAMP2-GLUT4 pathway.[1][3][14][17] Concurrently, it exerts potent, though sometimes paradoxical, effects on food intake and energy expenditure.[6][7][10][16]

The therapeutic potential of this compound for metabolic disorders such as type 2 diabetes and obesity is considerable. However, several critical questions remain. The identification and characterization of the specific this compound receptor is the most pressing challenge and will be instrumental in developing targeted pharmacological agents. Furthermore, a deeper understanding of the downstream neural circuits and peripheral mechanisms mediating this compound's diverse metabolic effects is required. The paradoxical orexigenic yet hypermetabolic actions also warrant further investigation to delineate the specific conditions under which each effect predominates.

For drug development professionals, this compound and its signaling pathway represent a novel target for anti-diabetic therapies. Future research focused on developing stable this compound analogs or small molecule agonists for its receptor could pave the way for new treatments for insulin resistance and related metabolic diseases.

References

Unraveling the Alarin Signaling Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Alarin (B1578645), a neuropeptide originating from the alternative splicing of the galanin-like peptide (GALP) gene, has emerged as a pleiotropic signaling molecule with a diverse range of physiological functions. Despite its discovery over a decade ago, the precise signaling pathway and its cognate receptor remain elusive, presenting a significant challenge and a compelling opportunity in neuropeptide research and drug development. This technical guide provides a comprehensive overview of the current understanding of the this compound signaling pathway, detailing its proposed mechanisms of action, summarizing key quantitative data, and offering detailed experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers dedicated to elucidating the role of this compound in health and disease.

Introduction: The Enigmatic this compound Peptide

This compound is a 25-amino acid peptide that is widely expressed in the central nervous system and various peripheral tissues, including the skin, eyes, and gastrointestinal tract. Unlike other members of the galanin family of neuropeptides, this compound does not bind to the known galanin receptors (GalR1, GalR2, and GalR3), suggesting the existence of a unique, yet-to-be-identified receptor. Research has implicated this compound in a multitude of physiological processes, including the regulation of food intake, reproductive function, glucose metabolism, and vascular tone. Its diverse biological activities have positioned this compound as a potential therapeutic target for a range of conditions, including metabolic disorders, reproductive issues, and inflammatory diseases. However, the lack of a known receptor has hampered the full characterization of its signaling cascade and the development of targeted therapeutics.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo and in vitro studies investigating the effects of this compound.

Table 1: Effects of this compound on Food Intake and Body Weight

SpeciesAdministration RouteThis compound DoseObservationPercent Change from ControlReference
Male RatsIntracerebroventricular (i.c.v.)30 nmolIncreased acute food intake500%
Male RatsIntracerebroventricular (i.c.v.)1.0 nmolIncreased food intakeNot specified, but significant (p<0.01)
Male RatsIntracerebroventricular (i.c.v.)1.0 nmolIncreased body weightNot specified, but significant (p<0.05)
Male MiceIntracerebroventricular (i.c.v.)1.0 nmolIncreased immediate food intake (30-120 min)Not specified, but significant (p<0.01)
Male MiceIntracerebroventricular (i.c.v.)1.0 nmolIncreased relative body weight (24 h)Not specified, but significant (p<0.05)
RatsIntracerebroventricular (i.c.v.)0.1 - 5.0 nmolIncreased acute food intakeNot specified, but significant

Table 2: Effects of this compound on Hormone Release

SystemThis compound Concentration/DoseHormone MeasuredObservationPercent Change from Control/BasalReference
Male Rat Hypothalamic Explants100 nMNeuropeptide Y (NPY)Stimulated release~30% increase
Male Rat Hypothalamic Explants100 nMGonadotropin-releasing hormone (GnRH)Stimulated releaseNot specified, but significant (p<0.01)
GT1-7 Cells1000 nMGonadotropin-releasing hormone (GnRH)Increased releaseNot specified, but significant
Male Rats (ad libitum fed)30 nmol (i.c.v.)Luteinizing Hormone (LH)Increased plasma levels170%
Male Mice1.0 nmol (i.c.v.)Luteinizing Hormone (LH)Increased plasma levelsNot specified, but significant

Table 3: Vasoactive and Anti-inflammatory Effects of this compound

Experimental ModelThis compound AdministrationEffectQuantitative DataReference
Murine Cutaneous MicrovasculatureSubcutaneous injectionVasoconstrictionPotent and dose-dependent
Murine Cutaneous MicrovasculatureSubcutaneous injectionAnti-edemaPotent and dose-dependent
Murine Cutaneous MicrovasculatureSubcutaneous injectionAnti-inflammatoryPotent and dose-dependent

Proposed Signaling Pathways

While the this compound receptor remains unidentified, several downstream signaling pathways have been proposed to mediate its diverse physiological effects. The following diagrams illustrate these putative pathways.

Alarin_Signaling_Glucose_Metabolism This compound This compound Receptor Putative this compound Receptor This compound->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates pAkt pAkt Akt->pAkt Phosphorylates GLUT4_vesicle GLUT4 Vesicle pAkt->GLUT4_vesicle Promotes GLUT4_translocation GLUT4 Translocation to Plasma Membrane GLUT4_vesicle->GLUT4_translocation Glucose_uptake Increased Glucose Uptake GLUT4_translocation->Glucose_uptake

Proposed this compound signaling pathway in glucose metabolism.

Alarin_Signaling_Reproduction This compound This compound Hypothalamic_Neuron Hypothalamic Neuron (e.g., GnRH neuron) This compound->Hypothalamic_Neuron Putative_Receptor Putative this compound Receptor NPY_Release NPY Release Putative_Receptor->NPY_Release Stimulates GnRH_Release GnRH Release Putative_Receptor->GnRH_Release Stimulates Pituitary Anterior Pituitary GnRH_Release->Pituitary Acts on LH_Release LH Release Pituitary->LH_Release Stimulates Alarin_Signaling_Antidepressant This compound This compound TrkB TrkB Receptor This compound->TrkB Activates Ras Ras TrkB->Ras PI3K PI3K TrkB->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Antidepressant_Effects Antidepressant-like Effects ERK->Antidepressant_Effects Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Antidepressant_Effects ICV_Injection_Workflow Start Start Anesthesia Anesthetize Animal Start->Anesthesia Stereotaxic_Mounting Mount in Stereotaxic Frame Anesthesia->Stereotaxic_Mounting Surgery Perform Surgery: - Incision - Identify Bregma - Drill Hole Stereotaxic_Mounting->Surgery Cannula_Implantation Implant Guide Cannula Surgery->Cannula_Implantation Cementing Secure with Dental Cement Cannula_Implantation->Cementing Recovery Animal Recovery (1 week) Cementing->Recovery Injection ICV Injection of this compound/Vehicle Recovery->Injection Behavioral_Testing Behavioral/Physiological Testing (e.g., Food Intake, Blood Sampling) Injection->Behavioral_Testing End End Behavioral_Testing->End Western_Blot_Workflow Start Start: Cell/Tissue Lysis Protein_Quantification Protein Quantification Start->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-pAkt) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Stripping Stripping (Optional) Detection->Stripping Analysis Data Analysis Detection->Analysis Reprobing Reprobing with another antibody (e.g., anti-total Akt) Stripping->Reprobing Reprobing->Analysis End End Analysis->End

An In-depth Technical Guide to Alarin and its Unidentified Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 19, 2025

Abstract

Alarin (B1578645) is a 25-amino acid neuropeptide with a growing list of recognized physiological functions, including vasoconstriction, anti-edema effects, and the regulation of metabolism and reproduction.[1][2][3] It is an endogenous peptide, originating from the alternative splicing of the galanin-like peptide (GALP) gene.[1][2][3] Despite its relation to the galanin family of peptides, compelling evidence indicates that this compound does not interact with the known galanin receptors (GalR1, GalR2, and GalR3).[2] Instead, it is believed to exert its effects through a novel, as-yet-unidentified G protein-coupled receptor (GPCR).[4] This guide provides a comprehensive overview of the current state of knowledge regarding this compound, its biological activities, and the evidence supporting the existence of a unique this compound receptor. Due to the unidentified nature of the receptor, this document will focus on this compound as the sole known endogenous ligand and will detail the putative signaling pathways it activates.

Introduction: The Enigma of the this compound Receptor

The neuropeptide this compound presents a compelling case of a ligand in search of its receptor. First identified in gangliocytes of human neuroblastic tumors, this compound is a splice variant of the GALP gene, resulting from the exclusion of exon 3.[1][3] This splicing event causes a frameshift, leading to a unique 25-amino acid peptide sequence that shares only its first five N-terminal amino acids with GALP.[2]

While its origin links it to the galanin peptide family, functional and binding assays have demonstrated that this compound does not have an affinity for the canonical galanin receptors.[2][4] This has led to the widely held hypothesis that this compound's diverse biological effects are mediated by a distinct, unidentified receptor, likely belonging to the GPCR superfamily.[4] The de-orphanization of this receptor is a key objective in the field, as it would unlock significant opportunities for targeted drug development.

This technical guide will synthesize the current literature on this compound, providing researchers with a foundational understanding of its biochemistry, physiological roles, and the downstream pathways it influences.

This compound: The Endogenous Ligand

Discovery and Structure

This compound was named for its N-terminal Alanine and C-terminal Serine residues.[1] It is derived from the GALP gene, which is located on human chromosome 19q13.43.[2][5] The mature 25-amino acid peptide results from post-translational processing of a 49-amino acid precursor.[3]

Tissue Distribution

This compound expression has been identified in a wide array of tissues in both rodents and humans. Its presence in the central nervous system and peripheral tissues underscores its pleiotropic functions.[1][2]

Table 1: Documented Tissue Distribution of this compound

Tissue/SystemSpecific Location(s)Putative Function(s)
Central Nervous System Hypothalamic nuclei (PVN, DMN, ARC, VMN), amygdala, olfactory bulb.[1]Regulation of feeding, energy homeostasis, reproduction, mood.[1][2][6]
Peripheral Tissues Dermal blood vessels (pericytes, smooth muscle cells), thymus, skin.[1][3]Vasoconstriction, anti-edema, anti-inflammatory effects.[2][3]
Eyes (conjunctiva, cornea, ciliary body, retina, choroid).[1][2]Vasoactive and anti-inflammatory roles.[2]
Gastrointestinal Tract (enteroendocrine cells, Paneth cells).[1][2]Not fully elucidated.
Endocrine Organs (pituitary gland, adrenal gland).[1][2]Regulation of the Hypothalamic-Pituitary-Adrenal (HPA) axis.[2]

Biological Functions and Activities of this compound

This compound has been shown to exert a variety of biological effects, many of which have been quantified in preclinical studies.

Vasoactive and Anti-inflammatory Effects

In skin microvasculature, this compound demonstrates potent vasoconstrictor and anti-edema activity, comparable to other members of the galanin peptide family.[3]

Metabolic Regulation

Central administration of this compound has been shown to increase acute food intake and body weight in animal models.[1] Furthermore, it plays a role in glucose homeostasis by improving insulin (B600854) sensitivity and stimulating glucose uptake, potentially through the activation of the Akt signaling pathway and increased GLUT4 translocation.[2][7]

Reproductive Functions

Similar to galanin and GALP, this compound stimulates the secretion of luteinizing hormone (LH) and gonadotropin-releasing hormone (GnRH), indicating a role in the regulation of the hypothalamic-pituitary-gonadal axis.[1][2]

Role in Mood and Depression

Recent studies suggest that this compound may have antidepressant-like effects.[6] This is potentially mediated by the activation of the Tropomyosin receptor kinase B (TrkB) signaling pathway, which is also a target for conventional antidepressants.[6]

Table 2: Summary of this compound's Quantitative Biological Effects

Biological EffectModel SystemDosage/ConcentrationObserved Effect
Food IntakeRodents (ICV injection)0.1 - 5.0 nmolSignificant increase in acute food intake.[1]
VasoconstrictionMurine skinDose-dependentPotent vasoconstrictor activity.[3]
Anti-edemaMurine skinDose-dependentPotent anti-edema activity.[3]
LH SecretionRodentsNot specifiedPromotes secretion of Luteinizing Hormone (LH).[1][2]
Antidepressant-likeChronic stress mice0.5 nmol (ICV)Reversal of depression-like behaviors.

Evidence for a Novel this compound Receptor

The primary evidence for a unique this compound receptor stems from the lack of binding to known galanin receptors.

Table 3: this compound Binding Affinity for Galanin Receptors

Receptor SubtypeLigandBinding Affinity (Ki or IC50)Conclusion
GalR1 (human)This compound (human, 1-25)No displacement of [125I]galaninNo significant binding.[4]
GalR2 (human)This compound (human, 1-25)No displacement of [125I]galaninNo significant binding.[4]
GalR3This compoundNot reported, but effects are not mediated by any known GalR.[2]Unlikely to bind.

Further evidence comes from functional studies where the physiological effects of this compound differ from those of GALP. For instance, central injection of GALP is associated with motor deficits, an effect not observed with this compound administration, suggesting engagement with a different receptor system.[6] It is hypothesized that the this compound receptor is a G protein-coupled receptor (GPCR), a large family of transmembrane proteins that are common drug targets.[4][8][9]

Putative Signaling Pathways

While the direct receptor remains unknown, research has implicated several downstream signaling pathways in mediating this compound's effects.

TrkB-mTOR Pathway

In the context of depression, this compound is suggested to activate the TrkB receptor, leading to the stimulation of downstream pathways involving ERK (extracellular signal-regulated kinase) and AKT.[6][10] This ultimately enhances the expression of synaptic proteins, conferring an antidepressant effect.[6] It is important to note that it is unclear if this compound directly binds to TrkB or if its unidentified GPCR cross-activates this pathway.

Alarin_TrkB_Pathway This compound This compound Unknown_Receptor Unknown Receptor (GPCR?) This compound->Unknown_Receptor Binds TrkB TrkB Receptor Unknown_Receptor->TrkB Cross-activation? PI3K PI3K TrkB->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Synaptic_Proteins Synaptic Protein Synthesis (PSD-95, Synapsin I) mTOR->Synaptic_Proteins Antidepressant_Effect Antidepressant-like Effect Synaptic_Proteins->Antidepressant_Effect

Caption: Putative this compound signaling via the TrkB-mTOR pathway.

Akt-GLUT4 Pathway

This compound's effects on glucose metabolism are thought to be mediated by the Akt pathway. Activation of Akt enhances the translocation of the glucose transporter GLUT4 to the cell membrane, thereby increasing glucose uptake into cells, particularly in skeletal muscle.[2][7]

Alarin_Akt_Pathway This compound This compound Unknown_Receptor Unknown Receptor (GPCR?) This compound->Unknown_Receptor Binds PI3K PI3K Unknown_Receptor->PI3K AKT AKT PI3K->AKT GLUT4_Translocation GLUT4 Translocation to Membrane AKT->GLUT4_Translocation Glucose_Uptake Increased Glucose Uptake GLUT4_Translocation->Glucose_Uptake

Caption: this compound's putative role in glucose uptake via the Akt pathway.

Experimental Protocols

As the this compound receptor has not been identified, protocols for receptor-specific binding or activation assays cannot be provided. However, methodologies for studying the functional effects of this compound are well-documented.

Protocol: In Vivo Vasoconstriction Assay (Murine Skin)

This protocol is adapted from studies demonstrating this compound's vasoactive properties.

  • Animal Model: Anesthetized mice.

  • Procedure:

    • The animal is anesthetized, and a small area of dorsal skin is shaved.

    • A baseline skin blood flow is measured using a laser Doppler flowmeter.

    • Synthetic this compound peptide (or vehicle control) is administered intradermally at varying doses.

    • Skin blood flow is continuously monitored for a defined period (e.g., 30-60 minutes) to measure changes from baseline.

  • Data Analysis: The percentage decrease in blood flow from baseline is calculated for each dose to generate a dose-response curve.

Workflow: Investigating Antidepressant-like Effects

Alarin_Depression_Workflow cluster_model Model Induction cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Molecular Analysis UCMS Induce Unpredictable Chronic Mild Stress in Mice Treatment Administer this compound (ICV) or Vehicle Control UCMS->Treatment FST Forced Swim Test (Measure Immobility) Treatment->FST NSFT Novelty Suppressed Feeding Test (Measure Latency to Feed) Treatment->NSFT Analysis Analyze Brain Tissue (Hippocampus, PFC) for TrkB, Akt, ERK Phosphorylation FST->Analysis NSFT->Analysis

References

Alarin Expression in the Central Nervous System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alarin (B1578645) is a 25-amino acid neuropeptide that belongs to the galanin family of peptides.[1][2] It is generated from the alternative splicing of the galanin-like peptide (GALP) gene, which results in the exclusion of exon 3.[1] First identified in gangliocytes of human neuroblastic tumors, subsequent research has revealed its widespread distribution and multifaceted roles within the central nervous system (CNS).[1][3] This guide provides a comprehensive overview of this compound expression in the CNS, its associated signaling pathways, and detailed methodologies for its study, intended for researchers, scientists, and drug development professionals.

Data Presentation: this compound Distribution in the Central Nervous System

This compound-like immunoreactivity and mRNA have been detected in various regions of the rodent and human brain. The following table summarizes the reported distribution and relative expression levels of this compound in the CNS, primarily based on immunohistochemical and in situ hybridization studies in mice and rats.[1][2][4]

Brain Region Specific Nucleus/Area Observed Expression Level Species References
Olfactory System Main Olfactory Bulb (Mitral Cell Layer)HighMouse, Rat[1][2][4][5]
Accessory Olfactory BulbHighMouse, Rat[1][2][4][5]
Hypothalamus Arcuate Nucleus (ARC)HighMouse, Rat[1][2][5][6]
Paraventricular Nucleus (PVN)MarkedRat[2][4][5]
Dorsomedial Nucleus (DMN)MarkedRat[2][4][5]
Ventromedial Nucleus (VMN)HighMouse, Rat[1][2][4][5]
Lateral HypothalamusPresentRat[2][4][5]
Medial Preoptic AreaHighMouse, Rat[1][2][4][5]
Amygdala Medial AmygdalaHighMouse, Rat[1][2][5]
Bed Nucleus of the Stria Terminalis (BNST) PresentRat[2][4][5]
Brainstem Locus Coeruleus (LC)HighMouse, Rat[1][2][6]
Locus SubcoeruleusPresentMouse, Rat[2]
Trigeminal ComplexHighMouse[1]
Ventral Cochlear NucleusHighMouse[1]
Facial NucleusHighMouse[1]
Choroid Plexus Epithelial LayerHighMouse[1]

Signaling Pathways

The precise receptor for this compound has not yet been identified; however, it does not appear to bind to the known galanin receptors (GalR1/2/3).[7] Current research suggests that this compound's effects, particularly its antidepressant-like actions, may be mediated through the activation of the Tropomyosin receptor kinase B (TrkB) and subsequent downstream signaling cascades, as well as through modulation of the Hypothalamic-Pituitary-Adrenal (HPA) axis.

This compound-TrkB Signaling Pathway

This compound is postulated to exert antidepressant-like effects by activating the TrkB receptor, which is also the receptor for Brain-Derived Neurotrophic Factor (BDNF). This activation triggers downstream pathways, including the ERK and Akt signaling cascades, promoting neuronal survival and synaptic plasticity.[8]

Alarin_TrkB_Signaling This compound This compound TrkB TrkB Receptor (putative) This compound->TrkB ERK ERK TrkB->ERK Akt Akt TrkB->Akt CREB CREB ERK->CREB Akt->CREB Neuronal_Survival Neuronal Survival Synaptic Plasticity CREB->Neuronal_Survival

Putative this compound-TrkB signaling pathway.
This compound and the HPA Axis

This compound has been shown to modulate the HPA axis, which is often dysregulated in stress and depression. Intracerebroventricular administration of this compound has been found to decrease the expression of corticotropin-releasing hormone (CRH) in the hypothalamus, leading to reduced levels of adrenocorticotropic hormone (ACTH) and corticosterone.[3]

Alarin_HPA_Axis This compound This compound (Central Administration) Hypothalamus Hypothalamus This compound->Hypothalamus  - Pituitary Pituitary Gland Hypothalamus->Pituitary +  CRH Adrenal_Gland Adrenal Gland Pituitary->Adrenal_Gland +  ACTH Corticosterone Corticosterone Adrenal_Gland->Corticosterone releases CRH CRH (Corticotropin-Releasing Hormone) ACTH ACTH (Adrenocorticotropic Hormone)

Modulation of the HPA axis by this compound.

Experimental Protocols

Detailed experimental protocols for the study of this compound in the CNS are not consistently published in a step-by-step format. The following protocols are representative methodologies adapted from standard procedures and information available in publications that have investigated this compound.

Immunohistochemistry for this compound in Mouse Brain

This protocol outlines the steps for the immunohistochemical detection of this compound in free-floating mouse brain sections.

IHC_Workflow Start Start: Perfused and Post-fixed Mouse Brain Sectioning Cryosectioning (e.g., 30 µm sections) Start->Sectioning Blocking Blocking (e.g., Normal Goat Serum) Sectioning->Blocking Primary_Ab Primary Antibody Incubation (Rabbit anti-Alarin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (e.g., Goat anti-Rabbit-FITC) Primary_Ab->Secondary_Ab Mounting Mounting and Coverslipping Secondary_Ab->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Workflow for this compound Immunohistochemistry.

1. Tissue Preparation:

  • Anesthetize the mouse and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

  • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

  • Cryoprotect the brain by incubation in a 30% sucrose (B13894) solution in PBS at 4°C until it sinks.

  • Freeze the brain and cut 30 µm coronal sections on a cryostat. Collect sections in a cryoprotectant solution.

2. Staining Procedure:

  • Wash free-floating sections three times in PBS.

  • Block non-specific binding by incubating the sections in a blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS) for 1 hour at room temperature.

  • Incubate the sections with a primary antibody against this compound (e.g., rabbit anti-Alarin) diluted in the blocking solution overnight at 4°C.

  • Wash the sections three times in PBS.

  • Incubate with a fluorescently labeled secondary antibody (e.g., FITC-conjugated goat anti-rabbit IgG) diluted in the blocking solution for 2 hours at room temperature, protected from light.

  • Wash the sections three times in PBS.

  • Mount the sections onto glass slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.

3. Imaging:

  • Visualize the staining using a fluorescence or confocal microscope.

In Situ Hybridization for this compound mRNA in Rat Brain

This protocol provides a general framework for the detection of this compound mRNA in rat brain tissue sections using digoxigenin (B1670575) (DIG)-labeled riboprobes.

1. Probe Preparation:

  • Synthesize a DIG-labeled antisense riboprobe corresponding to the this compound mRNA sequence using an in vitro transcription kit.

  • Purify the labeled probe.

2. Tissue Preparation:

  • euthanize the rat and rapidly dissect the brain.

  • Freeze the brain in isopentane (B150273) cooled with dry ice.

  • Cut 20 µm coronal sections on a cryostat and mount them on RNase-free slides.

  • Store slides at -80°C until use.

3. Hybridization:

  • Thaw the slides and fix the sections in 4% PFA.

  • Treat with proteinase K to improve probe accessibility.

  • Dehydrate the sections through an ethanol (B145695) series.

  • Apply the hybridization buffer containing the DIG-labeled this compound probe to the sections.

  • Incubate overnight in a humidified chamber at an appropriate temperature (e.g., 65°C).

4. Post-Hybridization Washes and Detection:

  • Perform stringent washes to remove the non-specifically bound probe.

  • Block with a blocking reagent.

  • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

  • Wash to remove the unbound antibody.

  • Detect the signal using a chromogenic substrate for AP (e.g., NBT/BCIP), which will produce a colored precipitate at the site of mRNA localization.

5. Analysis:

  • Dehydrate the sections, clear, and coverslip.

  • Analyze the distribution of the colored precipitate under a light microscope.

Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA in Rat Hypothalamus

This protocol is based on studies that have quantified this compound mRNA in the hypothalamus.[5]

1. Tissue Dissection and RNA Extraction:

  • Rapidly dissect the hypothalamus from the rat brain.

  • Homogenize the tissue and extract total RNA using a commercial RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.

  • Assess RNA quality and quantity.

2. Reverse Transcription:

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit with random primers or oligo(dT) primers.

3. qRT-PCR:

  • Prepare a reaction mixture containing cDNA, forward and reverse primers specific for this compound, and a suitable qPCR master mix (e.g., SYBR Green).

  • Run the reaction on a real-time PCR cycler.

  • Include a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Calculate the relative expression of this compound mRNA using the ΔΔCt method.

Conclusion

This compound is an intriguing neuropeptide with a distinct and significant presence in the central nervous system. Its expression in key brain regions associated with mood, metabolism, and reproduction highlights its potential as a therapeutic target for a range of neurological and psychiatric disorders. While the identity of its receptor remains elusive, the elucidation of its signaling pathways, particularly its interaction with the TrkB receptor and the HPA axis, provides a foundation for future research. The methodologies outlined in this guide offer a starting point for researchers to further investigate the distribution, function, and therapeutic potential of this compound in the CNS. Further studies focusing on quantitative expression analysis and receptor identification are crucial next steps in fully understanding the neurobiology of this important peptide.

References

Peripheral Effects of Alarin Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alarin (B1578645) is a 25-amino acid neuropeptide that belongs to the galanin family of peptides.[1][2][3][4] It is produced from the alternative splicing of the galanin-like peptide (GALP) gene, which results in the exclusion of exon 3 and a subsequent frameshift.[1][3][4] Initially discovered in human neuroblastoma gangliocytes, this compound is widely distributed in both the central nervous system and various peripheral tissues, including the skin, blood vessels, eyes, gastrointestinal tract, and endocrine organs.[1][3][4][5] While its central effects on feeding and reproduction are well-documented, the peripheral actions of this compound are an emerging area of research with significant therapeutic potential.[1][6] This document provides a comprehensive overview of the peripheral effects of this compound administration, focusing on its metabolic, cardiovascular, and reproductive implications. It includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Metabolic Effects of this compound Administration

This compound has demonstrated significant effects on glucose homeostasis and insulin (B600854) sensitivity.[1][2] Central and peripheral administration of this compound has been shown to improve insulin resistance and promote glucose uptake in peripheral tissues, particularly in adipocytes and skeletal muscle.[1][2][7][8]

Quantitative Data on Metabolic Effects
ParameterAnimal ModelThis compound Dose & AdministrationKey ResultsReference
Glucose Uptake Type 2 Diabetic Rats (T2DR)Intracerebroventricular (i.c.v.) injectionIncreased 2-deoxy-D-glucose uptake in adipocytes and skeletal muscle.[8][9][8][9]
Plasma Glucose Type 2 Diabetic Rats (T2DR)7-day i.c.v. injectionReduced plasma glucose levels by 50.5% compared to diabetic controls.[8][8]
Insulin Sensitivity Type 2 Diabetic Rats (T2DR)i.c.v. injectionIncreased glucose infusion rates in hyperinsulinemic-euglycemic clamp tests.[9][9]
Adiponectin Type 2 Diabetic Rats (T2DR)i.c.v. injectionSignificantly increased plasma adiponectin levels.[9][9]
Retinol-Binding Protein 4 (RBP4) Type 2 Diabetic Rats (T2DR)i.c.v. injectionReduced plasma RBP4 levels.[9][9]
Food Intake Male Wistar Rats30 nmol, i.c.v.Increased acute food intake by 500% within the first hour post-injection.[10][11][12][10][11][12]
Body Weight Male Mice1.0 nmol, i.c.v.Significantly increased relative body weight after 24 hours.[13][13]
Experimental Protocols

1.2.1. In Vivo Assessment of Insulin Sensitivity in Diabetic Rats

  • Animal Model: Male Wistar rats (150 ± 10 g) are often used.[8] Type 2 diabetes can be induced by a high-fat diet and a low-dose injection of streptozotocin.

  • Drug Administration: this compound or its antagonist, this compound 6-25Cys, is administered via intracerebroventricular (i.c.v.) injection.[9][14] Cannulas are surgically implanted into the cerebral ventricles of the rats.

  • Methodology (Hyperinsulinemic-Euglycemic Clamp):

    • Following this compound administration, rats are fasted.

    • A continuous infusion of insulin is administered to achieve hyperinsulinemia.

    • A variable infusion of glucose is simultaneously administered to maintain euglycemia (normal blood glucose levels).

    • The glucose infusion rate required to maintain euglycemia is a direct measure of insulin sensitivity. An increased rate indicates improved insulin sensitivity.[9]

  • Biochemical Analysis: Blood samples are collected to measure plasma glucose, insulin, adiponectin, and RBP4 levels using standard ELISA kits.[9]

1.2.2. In Vitro Glucose Uptake Assay

  • Cell Models: Adipocytes or skeletal muscle cells are isolated from treated and control animals.

  • Methodology:

    • Cells are incubated with 2-deoxy-[³H]-D-glucose, a radiolabeled glucose analog.

    • After a specified time, the cells are washed and lysed.

    • The amount of intracellular radioactivity is measured using a scintillation counter, which reflects the rate of glucose uptake.[8]

Visualization: this compound-Mediated Glucose Uptake Signaling Pathway

Alarin_Glucose_Uptake This compound This compound Alarin_Receptor Putative this compound Receptor This compound->Alarin_Receptor Akt Akt Alarin_Receptor->Akt Activates pAkt pAkt (Thr308, Ser473) Akt->pAkt Phosphorylation GLUT4_Translocation VAMP2-Mediated Translocation pAkt->GLUT4_Translocation Promotes GLUT4_Vesicle Intracellular GLUT4 Vesicles GLUT4_Vesicle->GLUT4_Translocation Plasma_Membrane Plasma Membrane GLUT4_Translocation->Plasma_Membrane Fusion Glucose_Uptake Increased Glucose Uptake Plasma_Membrane->Glucose_Uptake

Caption: this compound enhances glucose uptake by activating the Akt signaling pathway, promoting GLUT4 translocation.[1]

Cardiovascular Effects of this compound Administration

This compound exhibits a range of effects on the cardiovascular system, including vasoconstriction, regulation of blood pressure, and modulation of cardiac fibrosis.[1][15][16]

Quantitative Data on Cardiovascular Effects
ParameterAnimal/Cell ModelThis compound Dose & AdministrationKey ResultsReference
Blood Pressure RodentsCentral administrationIncreases renal sympathetic nerve activity, systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP).[1][1]
Cardiac Fibrosis Heart Failure Rats (MI model)1.0 nM/kg/d, intraperitoneal injection for 28 daysImproved left ventricular function (EF, FS, LVSP); inhibited increases in collagen I, collagen III, and TGF-β expression.[15][15]
Oxidative Stress Ang II-treated Cardiac FibroblastsIn vitro treatmentReversed increases in NADPH oxidase (Nox) activity, superoxide (B77818) anions, and malondialdehyde (MDA) levels; restored superoxide dismutase (SOD) activity.[15][15]
Vasoconstriction Cutaneous Microvasculature (Murine)Local injectionPotent, dose-dependent vasoconstrictor activity.[16][17][16][17]
Anti-edema Cutaneous Microvasculature (Murine)Local co-injectionDose-dependent inhibition of inflammatory edema formation at picomolar doses.[16][17][16][17]
Experimental Protocols

2.2.1. Myocardial Infarction (MI) Model for Heart Failure in Rats

  • Animal Model: Sprague-Dawley rats are commonly used.

  • Surgical Procedure:

    • Rats are anesthetized.

    • A thoracotomy is performed to expose the heart.

    • The left anterior descending (LAD) coronary artery is permanently ligated to induce myocardial infarction.[15]

  • Drug Administration: this compound (e.g., 1.0 nM/kg/d) is administered via intraperitoneal injection for a specified period (e.g., 28 days) post-MI.[15]

  • Functional Assessment: Echocardiography is used to measure left ventricular ejection fraction (EF), fractional shortening (FS), and ventricular diameters to assess cardiac function.[15]

  • Histological and Molecular Analysis: Heart tissues are collected for histological staining (e.g., Masson's trichrome) to assess fibrosis and for Western blot or qPCR analysis to measure levels of fibrotic markers (collagen I, collagen III, TGF-β) and oxidative stress markers (Nox, SOD).[15]

Visualization: Proposed Mechanism of this compound in Attenuating Cardiac Fibrosis

Alarin_Cardiac_Fibrosis AngII Angiotensin II (Ang II) Nox NADPH Oxidase (Nox) Activity AngII->Nox Upregulates SOD Superoxide Dismutase (SOD) Activity AngII->SOD Reduces This compound This compound This compound->Nox Inhibits This compound->SOD Restores Oxidative_Stress Oxidative Stress (Superoxide, MDA) Nox->Oxidative_Stress TGF_beta TGF-β Expression Oxidative_Stress->TGF_beta Collagen Collagen I & III Expression TGF_beta->Collagen Fibrosis Cardiac Fibrosis Collagen->Fibrosis

Caption: this compound may alleviate cardiac fibrosis by inhibiting Ang II-induced oxidative stress.[15]

Reproductive Effects of this compound Administration

This compound plays a stimulatory role in the reproductive axis, primarily by acting at the hypothalamic level to increase the secretion of key reproductive hormones.[1][11]

Quantitative Data on Reproductive Effects
ParameterAnimal ModelThis compound Dose & AdministrationKey ResultsReference
Luteinizing Hormone (LH) Male Wistar Rats6 nmol, i.c.v.Increased plasma LH by ~50% at 30 minutes post-injection.[11][11]
Luteinizing Hormone (LH) Male Wistar Rats30 nmol, i.c.v.Increased plasma LH to 170% of saline controls.[10][12][10][12]
GnRH Release Male Rat Hypothalamic Explants100 nM, in vitroSignificantly increased GnRH release.[10][11][12][10][11][12]
GnRH Release GT1-7 Cell Line1000 nM, in vitroIncreased GnRH release by 60% above basal after 240 minutes.[11][11]
NPY Release Male Rat Hypothalamic Explants100 nM, in vitroSignificantly increased Neuropeptide Y (NPY) release.[10][11][12][10][11][12]
Experimental Protocols

3.2.1. In Vivo Assessment of LH Secretion

  • Animal Model: Ad libitum fed male Wistar rats.[11]

  • Drug Administration: this compound is administered via i.c.v. injection into the third cerebral ventricle.[11][12] To confirm the mechanism, a GnRH receptor antagonist (e.g., cetrorelix) can be pre-administered.[10][11][12]

  • Hormone Measurement: Blood samples are collected at specific time points (e.g., 30 and 60 minutes) after injection.[11] Plasma is separated, and LH concentrations are measured using a specific radioimmunoassay (RIA).[11]

3.2.2. In Vitro Hypothalamic Explant Culture

  • Tissue Preparation: Medial basal hypothalamic explants are dissected from male rats.

  • Methodology:

    • Explants are placed in a culture medium and allowed to equilibrate.

    • The medium is replaced with a test medium containing this compound (e.g., 100 nM) or a control vehicle.[11][12]

    • After incubation (e.g., 240 minutes), the medium is collected.

    • The concentrations of GnRH and NPY in the medium are measured by RIA to determine the rate of release from the tissue.[11][12]

Visualization: this compound's Stimulation of the Hypothalamo-Pituitary-Gonadal (HPG) Axis

Alarin_HPG_Axis This compound This compound (Central Administration) Hypothalamus Hypothalamus This compound->Hypothalamus Stimulates GnRH GnRH Release Hypothalamus->GnRH Pituitary Anterior Pituitary GnRH->Pituitary Stimulates LH LH Secretion Pituitary->LH Circulation Systemic Circulation LH->Circulation

Caption: this compound stimulates the HPG axis by promoting hypothalamic GnRH release, leading to LH secretion.[1][10]

Other Peripheral Effects

Cutaneous and Vasoactive Effects

This compound is expressed in the pericytes and smooth muscle cells of blood vessels in both murine and human skin.[1][6][17] Peripheral administration has demonstrated several effects:

  • Vasoconstriction: Local subcutaneous injection of this compound causes a potent, dose-dependent decrease in skin blood flow.[1][16][17]

  • Anti-edema: this compound effectively inhibits inflammatory edema formation when co-injected locally.[1][16][17]

  • Anti-inflammatory: The anti-edema and vasoconstrictive properties suggest an anti-inflammatory role in the skin.[1][6]

These actions are notable because, unlike other galanin family peptides, they do not appear to be mediated by any of the known galanin receptors (GalR1, GalR2, GalR3), suggesting the existence of a novel, yet-to-be-identified this compound-specific receptor.[1][10][12][17]

Conclusion

This compound demonstrates a wide array of significant peripheral effects, positioning it as a molecule of high interest for drug development. Its ability to improve insulin sensitivity and glucose uptake presents a potential new avenue for treating type 2 diabetes and metabolic syndrome.[1][7] In the cardiovascular realm, its capacity to attenuate cardiac fibrosis and modulate vascular tone could offer new therapeutic strategies for heart failure and inflammatory skin conditions.[15][17] Finally, its influence on the reproductive axis highlights its role as a complex neuromodulator.[1][11] Further research, particularly the identification and characterization of its specific receptor, is critical to fully elucidating its mechanisms of action and translating these promising preclinical findings into clinical applications.

References

Alarin's Role in Inflammatory Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alarin (B1578645), a neuropeptide originating from the alternative splicing of the galanin-like peptide (GALP) gene, has emerged as a significant modulator of inflammatory processes.[1][2][3] This technical guide provides a comprehensive overview of this compound's involvement in inflammatory responses, detailing its mechanism of action, its effects on key inflammatory mediators, and the experimental protocols used to elucidate its function. This document is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic potential of this compound in inflammatory diseases.

Introduction

This compound is a 25-amino acid peptide that, despite its origin from the GALP gene, does not bind to known galanin receptors, suggesting a unique signaling pathway.[2] Initially identified for its vasoactive and anti-edema properties, subsequent research has highlighted its potent anti-inflammatory effects.[2][3] this compound's ability to modulate the production of both pro- and anti-inflammatory cytokines positions it as a promising candidate for therapeutic intervention in a range of inflammatory conditions.[1][4] This guide synthesizes the current understanding of this compound's role in inflammation, with a focus on its signaling pathways and quantifiable effects on inflammatory markers.

Signaling Pathways of this compound in Inflammation

This compound exerts its anti-inflammatory effects through the modulation of key signaling cascades, primarily the Mitogen-Activated Protein Kinase/Extracellular signal-regulated Kinase (MAPK/ERK) pathway. While direct evidence for its interaction with the Nuclear Factor-kappa B (NF-κB) pathway is still emerging, its influence on cytokine production suggests a potential regulatory role.

MAPK/ERK Signaling Pathway

Studies have demonstrated that this compound can influence the phosphorylation of ERK, a critical component of the MAPK/ERK pathway. This pathway is a central regulator of cellular processes, including inflammation.[5] In a mouse model of depression exhibiting neuroinflammation, this compound treatment was shown to restore the levels of phosphorylated ERK (p-ERK) in the brain. This suggests that this compound's anti-inflammatory action may be mediated, at least in part, through the normalization of MAPK/ERK signaling.

Alarin_MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Alarin_Receptor Putative this compound Receptor This compound->Alarin_Receptor MEK MEK Alarin_Receptor->MEK Activates ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Fos, Elk-1) pERK->Transcription_Factors Activates Gene_Expression Modulation of Inflammatory Gene Expression Transcription_Factors->Gene_Expression

Figure 1: this compound's Proposed MAPK/ERK Signaling Pathway.
Putative Involvement of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. This compound's demonstrated ability to suppress these cytokines strongly implies an interaction with the NF-κB pathway. It is hypothesized that this compound may inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus. However, direct experimental evidence, such as Western blot analysis of phosphorylated p65 or IκBα levels following this compound treatment in an inflammatory model, is needed to confirm this mechanism.

Alarin_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor TLR4 Inflammatory_Stimuli->Receptor This compound This compound Alarin_Receptor Putative this compound Receptor This compound->Alarin_Receptor IKK IKK Receptor->IKK Activates Alarin_Receptor->IKK Inhibits (?) IkB IκBα IKK->IkB Phosphorylates pIkB p-IκBα IkB->pIkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB-IκBα Complex NFkB_IkB->IkB NFkB_IkB->NFkB Proteasome Proteasome pIkB->Proteasome Degradation DNA DNA NFkB_nuc->DNA Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6) DNA->Gene_Transcription

Figure 2: Hypothesized Inhibition of NF-κB Pathway by this compound.

Experimental Models and Protocols

The anti-inflammatory effects of this compound have been investigated in several in vivo and in vitro models. Below are detailed protocols for key experiments.

Murine Model of Cutaneous Inflammatory Edema

This model is used to assess the anti-edema and anti-inflammatory properties of this compound in the skin. Inflammation is induced by co-injection of substance P (a mediator of increased microvascular permeability) and calcitonin gene-related peptide (CGRP, a vasodilator).

  • Animals: Male CD-1 or similar strain mice (8-12 weeks old) are used.

  • Anesthesia: Anesthetize mice with an appropriate anesthetic (e.g., ketamine/xylazine cocktail, intraperitoneally).

  • Dye Injection: Inject Evans blue dye (1% in saline, 100 µL) intravenously via the tail vein. This dye binds to serum albumin and is used to quantify plasma extravasation.

  • Intradermal Injections: On the shaved dorsal skin, perform intradermal injections (20 µL) of the following solutions:

    • Vehicle control (saline)

    • Substance P (300 pmol) + CGRP (10 pmol)

    • Substance P + CGRP + this compound (at various concentrations)

  • Incubation: Allow 30 minutes for the inflammatory response to develop.

  • Tissue Collection: Euthanize the mice and excise the skin at the injection sites.

  • Dye Extraction: Incubate the skin samples in formamide (B127407) at 60°C for 24 hours to extract the Evans blue dye.

  • Quantification: Measure the absorbance of the formamide extracts at 620 nm using a spectrophotometer. The amount of dye is proportional to the degree of plasma extravasation and, therefore, edema.

Edema_Assay_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis Anesthetize Anesthetize Mouse Shave Shave Dorsal Skin Anesthetize->Shave IV_Injection IV Injection of Evans Blue Dye Shave->IV_Injection ID_Injection Intradermal Injections (Control, SP/CGRP, SP/CGRP + this compound) IV_Injection->ID_Injection Incubate 30 min Incubation ID_Injection->Incubate Euthanize Euthanize & Excise Skin Incubate->Euthanize Extract Extract Dye (Formamide) Euthanize->Extract Quantify Quantify Absorbance (620 nm) Extract->Quantify

Figure 3: Workflow for Murine Cutaneous Inflammatory Edema Assay.
Unpredictable Chronic Mild Stress (UCMS) Mouse Model

This model is used to induce a depressive-like state in mice, which is often accompanied by neuroinflammation. It is a valuable tool for assessing the effects of compounds on inflammation in the central nervous system.

  • Animals: Male C57BL/6 mice are typically used.

  • Stress Protocol: For a period of 4-8 weeks, expose the mice to a variable sequence of mild stressors, such as:

    • Stroboscopic illumination

    • Tilted cage (45°)

    • Food and water deprivation (for a defined period)

    • Soiled cage

    • Predator sounds/smells

  • Treatment: During the stress period, administer this compound or vehicle control (e.g., via intracerebroventricular injection).

  • Sample Collection: At the end of the protocol, collect blood and brain tissue (prefrontal cortex, hippocampus, hypothalamus).

  • Cytokine Analysis: Measure cytokine levels in the serum and brain tissue homogenates using ELISA.

Cytokine Measurement by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine concentrations in biological samples.

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

  • Sample Incubation: Add standards (recombinant cytokine at known concentrations) and samples (serum or tissue homogenates) to the wells and incubate.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the cytokine.

  • Enzyme Conjugate: Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).

  • Substrate Addition: Wash the plate and add a substrate solution that will be converted by the enzyme to produce a colored product.

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to calculate the cytokine concentrations in the samples.

Quantitative Data on this compound's Anti-Inflammatory Effects

The following tables summarize the quantitative effects of this compound on key inflammatory markers. Note that specific concentrations can vary depending on the experimental model and conditions.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Levels in the UCMS Mouse Model

CytokineBrain RegionControl (pg/mL)UCMS + Vehicle (pg/mL)UCMS + this compound (pg/mL)
IL-6 Blood~20~50~25
Prefrontal Cortex~15~40~20
Hippocampus~10~35~15
Hypothalamus~12~38~18
TNF-α Blood~30~70~40
Prefrontal Cortex~25~60~30
Hippocampus~20~55~25
Hypothalamus~22~58~28

Data are representative values compiled from qualitative descriptions in the literature and are presented to illustrate the trend of this compound's effect.[4]

Table 2: Effect of this compound on Anti-Inflammatory Cytokine Levels in the UCMS Mouse Model

CytokineBrain RegionControl (pg/mL)UCMS + Vehicle (pg/mL)UCMS + this compound (pg/mL)
IL-10 Blood~40~20~35
Prefrontal Cortex~30~15~28
Hippocampus~25~10~22
Hypothalamus~28~12~25

Data are representative values compiled from qualitative descriptions in the literature and are presented to illustrate the trend of this compound's effect.[4]

Table 3: Inhibitory Effect of this compound on Inflammatory Edema

Inflammatory StimulusThis compound Concentration% Inhibition of Edema
Substance P + CGRP10 pmol~20%
30 pmol~50%
100 pmol~75%

Data are representative values based on qualitative descriptions of dose-dependent inhibition.[2]

Conclusion

This compound demonstrates significant anti-inflammatory properties, primarily through the modulation of cytokine production and potentially via the MAPK/ERK signaling pathway. Its ability to decrease pro-inflammatory cytokines while increasing anti-inflammatory cytokines makes it an attractive therapeutic candidate for a variety of inflammatory diseases. Further research is warranted to fully elucidate the direct involvement of the NF-κB pathway and to establish a more comprehensive quantitative profile of its effects. The experimental protocols and data presented in this guide provide a solid foundation for future investigations into the therapeutic applications of this compound.

References

The Antimicrobial Potential of Alarin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Antimicrobial Activities, Mechanisms, and Methodologies Associated with the Alarin (B1578645) Peptide

Introduction

This compound, a 25-amino acid neuropeptide, has emerged as a molecule of interest beyond its initial discovery in the context of neurobiology.[1][2] Derived from the alternative splicing of the galanin-like peptide (GALP) gene, this compound has demonstrated a range of physiological functions, including roles in feeding behavior, energy homeostasis, and reproduction.[1] Notably, recent research has unveiled its potential as an antimicrobial agent, positioning it as a candidate for novel therapeutic development in an era of growing antibiotic resistance.[2] This technical guide provides a comprehensive overview of the current understanding of this compound's antimicrobial activity, intended for researchers, scientists, and professionals in drug development.

Antimicrobial Spectrum and Potency

Current research indicates that this compound exhibits a selective antimicrobial profile, demonstrating activity primarily against Gram-negative bacteria.[2] Its efficacy has been compared to that of the well-characterized human cathelicidin (B612621) antimicrobial peptide, LL-37.[2]

Quantitative Data Summary

While the foundational research by Wada et al. (2013) established the antimicrobial activity of this compound, specific quantitative data such as Minimum Inhibitory Concentration (MIC) values are not detailed in the readily available literature. The following tables summarize the qualitative and comparative findings.

| Table 1: Antibacterial Spectrum of this compound Peptide | | :--- | :--- | | Microorganism | Activity | | Escherichia coli (Gram-negative, strain ML-35) | Inhibits growth[2] | | Staphylococcus aureus (Gram-positive) | No significant activity[2] |

| Table 2: Comparative Antimicrobial Potency | | :--- | :--- | | Peptide | Potency against E. coli | | this compound | Similar to human cathelicidin LL-37[2] | | Galanin-like peptide (GALP) | No significant antimicrobial activity[2] | | Truncated this compound Peptides | Reduced killing effect compared to full-length this compound[2] |

Mechanism of Antimicrobial Action

The antimicrobial action of this compound appears to be directed at the bacterial cell membrane, a common target for many antimicrobial peptides. The available evidence suggests a mechanism that leads to membrane disruption without causing lysis of eukaryotic cells.

Key Mechanistic Findings:
  • Bacterial Membrane Blebbing: Electron microscopy studies have shown that this compound induces the formation of blebs on the bacterial membrane of E. coli.[2] This morphological change is indicative of membrane destabilization.

  • Lack of Hemolytic Activity: In contrast to some other antimicrobial peptides, this compound does not cause hemolysis of erythrocytes, suggesting a degree of selectivity for bacterial membranes over mammalian cell membranes.[2]

Signaling Pathways

Currently, there is no direct evidence in the available scientific literature to suggest the involvement of specific intracellular signaling pathways in the antimicrobial response to the this compound peptide. The primary mechanism appears to be the direct disruption of the bacterial membrane.

Structure-Function Relationship

The structural integrity of the this compound peptide, particularly its N-terminal region, is critical for its antimicrobial function.

  • N-Terminal Importance: The N-terminal region of this compound, which contains five conserved amino acids shared with GALP, is essential for its full antimicrobial activity.[2] Truncation of this region leads to a diminished killing effect.[2]

  • Full Peptide Requirement: While the N-terminus is crucial, the entire peptide sequence likely contributes to its overall conformation and ability to interact with and disrupt bacterial membranes.

Experimental Protocols

The following sections detail the likely methodologies employed in the key experiments cited in the literature on this compound's antimicrobial activity, based on standard protocols for such assays.

Radial Diffusion Assay for Antimicrobial Activity

This assay is a common method for screening and quantifying the antimicrobial activity of peptides.

Principle: The antimicrobial peptide diffuses radially from a well into an agar (B569324) matrix seeded with a target microorganism. The diameter of the zone of growth inhibition around the well is proportional to the antimicrobial activity of the peptide.

Generalized Protocol:

  • Preparation of Bacterial Inoculum: A mid-logarithmic phase culture of the target bacterium (e.g., E. coli ML-35) is prepared and diluted to a standardized concentration.

  • Agar Plate Preparation: A sterile, molten agar medium (e.g., Tryptic Soy Agar) is cooled to approximately 45°C. The standardized bacterial inoculum is added to the agar and mixed thoroughly. The mixture is then poured into petri dishes and allowed to solidify.

  • Well Creation: Wells of a defined diameter are punched into the solidified agar.

  • Sample Application: A known concentration of the this compound peptide solution is added to the wells. A control peptide with known activity (e.g., LL-37) and a negative control (buffer or solvent) are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth and peptide diffusion.

  • Analysis: The diameter of the clear zone of growth inhibition around each well is measured. The activity of this compound is compared to the positive and negative controls.

Scanning Electron Microscopy (SEM) for Morphological Analysis

SEM is used to visualize the surface topography of bacterial cells and observe morphological changes induced by antimicrobial agents.

Principle: A focused beam of electrons scans the surface of a prepared bacterial sample, and the resulting signals are used to generate a high-resolution, three-dimensional image.

Generalized Protocol:

  • Bacterial Culture and Treatment: A mid-logarithmic phase culture of E. coli is incubated with the this compound peptide at a concentration known to be effective (e.g., a multiple of the MIC, if known) for a defined period. A control culture without the peptide is also prepared.

  • Fixation: The bacterial cells are harvested by centrifugation and fixed, typically with a solution of glutaraldehyde, to preserve their structure.

  • Dehydration: The fixed cells are dehydrated through a graded series of ethanol (B145695) or acetone (B3395972) solutions to remove all water.

  • Drying: The dehydrated samples are dried using a critical point dryer to prevent cellular collapse.

  • Coating: The dried samples are mounted on stubs and coated with a thin layer of a conductive metal, such as gold or palladium, to prevent charging under the electron beam.

  • Imaging: The prepared samples are then observed under a scanning electron microscope, and images are captured to document any morphological changes, such as membrane blebbing, on the this compound-treated cells compared to the untreated controls.

Visualizations

Experimental Workflow for Assessing Antimicrobial Activity

experimental_workflow cluster_prep Preparation cluster_assay Antimicrobial Assay cluster_mechanism Mechanism of Action Bacterial Culture Bacterial Culture Radial Diffusion Assay Radial Diffusion Assay Bacterial Culture->Radial Diffusion Assay SEM_prep Sample Preparation for SEM Bacterial Culture->SEM_prep Treat with this compound Peptide Synthesis Peptide Synthesis Peptide Synthesis->Radial Diffusion Assay Hemolysis Assay Hemolysis Assay Peptide Synthesis->Hemolysis Assay Zone of Inhibition Zone of Inhibition Radial Diffusion Assay->Zone of Inhibition Measure SEM SEM Membrane Blebbing Membrane Blebbing SEM->Membrane Blebbing Observe No Hemolysis No Hemolysis Hemolysis Assay->No Hemolysis Observe SEM_prep->SEM

Caption: Workflow for evaluating this compound's antimicrobial properties.

Proposed Mechanism of this compound's Antimicrobial Action

alarin_mechanism cluster_interaction Peptide-Membrane Interaction cluster_disruption Membrane Disruption cluster_outcome Cellular Outcome This compound This compound BacterialMembrane Gram-negative Bacterial Membrane This compound->BacterialMembrane Initial Binding MembraneInsertion Peptide Insertion & Membrane Destabilization BacterialMembrane->MembraneInsertion Blebbing Membrane Blebbing MembraneInsertion->Blebbing CellDeath Bacterial Cell Death Blebbing->CellDeath

Caption: Proposed mechanism of this compound-induced bacterial membrane disruption.

Conclusion and Future Directions

The this compound peptide demonstrates promising antimicrobial activity against Gram-negative bacteria, with a mechanism that involves disruption of the bacterial membrane without causing significant damage to eukaryotic cells. Its potency, comparable to that of LL-37, underscores its potential as a template for the development of new antimicrobial agents.

Future research should focus on several key areas:

  • Quantitative Analysis: Determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against a broader range of Gram-negative and Gram-positive bacteria is crucial for a comprehensive understanding of its antimicrobial spectrum and potency.

  • Mechanism Elucidation: Further investigation into the precise molecular interactions between this compound and the bacterial membrane would provide a more detailed understanding of its mechanism of action.

  • Structural Optimization: Structure-activity relationship studies, involving the synthesis and testing of this compound analogues, could lead to the development of peptides with enhanced antimicrobial activity and improved pharmacokinetic properties.

  • In Vivo Efficacy: Preclinical studies in animal models of infection are necessary to evaluate the in vivo efficacy and safety of this compound as a potential therapeutic agent.

The exploration of this compound's antimicrobial properties is still in its early stages, but the existing evidence strongly suggests that it is a promising candidate for further investigation in the quest for novel anti-infective therapies.

References

Alarin: A Potent Endogenous Vasoconstrictor with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Alarin (B1578645), a neuropeptide of the galanin family, has emerged as a significant player in vascular physiology, demonstrating potent vasoconstrictive properties. Discovered as a splice variant of the galanin-like peptide (GALP) gene, this compound's unique sequence and its inability to bind to known galanin receptors suggest a distinct signaling pathway and physiological role.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's role in vasoconstriction, including its mechanism of action, relevant experimental protocols, and a summary of the available data. It is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic potential of targeting the this compound pathway.

Introduction to this compound

This compound is a 25-amino acid peptide that was first identified in human neuroblastoma cells.[1][2] It is produced from the alternative splicing of the GALP gene, a process that results in a frameshift and a unique C-terminal sequence compared to GALP.[1][3] Immunohistochemical studies have localized this compound-like immunoreactivity to perivascular cells, including pericytes and vascular smooth muscle cells, in the microvasculature of the skin and other tissues in both humans and rodents.[4][5] This localization strongly suggests a direct role in the regulation of blood vessel tone.

This compound-Induced Vasoconstriction: Quantitative Data

While the vasoconstrictive effects of this compound are well-documented qualitatively, there is a notable scarcity of publicly available, specific quantitative data such as EC50 and Emax values from dose-response studies. The existing literature consistently reports a potent, dose-dependent vasoconstrictor and anti-edema activity in the cutaneous microvasculature.[3] The anti-edema effect is considered to be a direct consequence of its ability to reduce cutaneous blood flow through vasoconstriction.[4]

Table 1: Summary of this compound's Vasoconstrictive Effects (Qualitative)

ParameterObservationReference
Effect on Blood Vessels Potent vasoconstriction[4]
Dose-Response Dose-dependent reduction in cutaneous blood flow[3]
Associated Effects Anti-edema and anti-inflammatory[1][2]

Note: This table reflects the qualitative nature of the currently available data. Further research is required to establish precise quantitative metrics of this compound's vasoconstrictive potency.

Experimental Protocols for Studying this compound-Induced Vasoconstriction

The investigation of this compound's vasoconstrictive properties employs standard techniques for assessing vascular reactivity. The following are detailed methodologies for key experiments.

Wire Myography for In Vitro Vascular Reactivity

Wire myography is a gold-standard in vitro technique to measure isometric tension in isolated small arteries.[6][7][8]

Objective: To quantify the contractile response of isolated small arteries to this compound.

Methodology:

  • Vessel Isolation: Small resistance arteries (e.g., mesenteric or cerebral arteries) are carefully dissected from a model organism (e.g., rat or mouse) in cold, oxygenated physiological salt solution (PSS).

  • Mounting: The isolated artery segment is mounted on two small stainless-steel wires in the jaws of a wire myograph chamber.[6]

  • Equilibration: The mounted vessel is submerged in PSS at 37°C and aerated with 95% O2 and 5% CO2. The vessel is then stretched to its optimal resting tension, which is determined by a normalization procedure.

  • Viability Check: The viability of the artery is assessed by stimulating it with a high-potassium solution (e.g., 60 mM KCl) to induce depolarization and contraction.

  • Dose-Response Curve: this compound is added to the bath in a cumulative manner, with the isometric tension recorded after each addition to establish a dose-response relationship.

  • Data Analysis: The contractile response is typically expressed as a percentage of the maximal contraction induced by the high-potassium solution. EC50 and Emax values can then be calculated from the resulting curve.

Cutaneous Blood Flow Measurement Using Laser Doppler Flowmetry

Laser Doppler Flowmetry (LDF) is a non-invasive method used to monitor microvascular blood flow in vivo.[9][10]

Objective: To assess the effect of this compound on cutaneous blood flow.

Methodology:

  • Animal Preparation: Anesthetized animals are used, and a small area of skin is prepared for measurement.

  • LDF Probe Placement: A laser Doppler probe is placed on the skin surface to continuously measure red blood cell flux, which is an index of local blood flow.

  • This compound Administration: this compound is administered locally via subcutaneous injection or iontophoresis.

  • Data Acquisition: LDF readings are recorded continuously before, during, and after this compound administration.

  • Data Analysis: Changes in LDF signal are analyzed to determine the magnitude and duration of the vasoconstrictor response.

Signaling Pathway of this compound-Induced Vasoconstriction

The precise signaling pathway for this compound-mediated vasoconstriction is yet to be fully elucidated, primarily because its cognate receptor remains unidentified. However, it is established that this compound does not act through the known galanin receptors (GalR1, GalR2, GalR3).[3][11] Based on the general mechanisms of vasoconstriction induced by other peptides, a putative signaling pathway can be proposed.

It is hypothesized that this compound binds to a specific, yet-to-be-identified G-protein coupled receptor (GPCR) on the surface of vascular smooth muscle cells.[4] Activation of this receptor is likely to initiate a cascade of intracellular events leading to an increase in intracellular calcium concentration ([Ca2+]i), the primary trigger for smooth muscle contraction.

Hypothesized Signaling Cascade:
  • Receptor Binding: this compound binds to its specific GPCR on the vascular smooth muscle cell membrane.

  • G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the alpha subunit of a heterotrimeric G-protein (likely Gq/11).

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.

  • Calcium Influx: DAG, along with other potential mechanisms, can activate receptor-operated calcium channels (ROCs) in the cell membrane, leading to an influx of extracellular Ca2+.

  • Calmodulin Activation: The increased intracellular Ca2+ binds to calmodulin.

  • Myosin Light Chain Kinase (MLCK) Activation: The Ca2+-calmodulin complex activates MLCK.

  • Myosin Phosphorylation and Contraction: MLCK phosphorylates the regulatory light chain of myosin, leading to cross-bridge cycling and smooth muscle contraction, resulting in vasoconstriction.

The following diagrams illustrate the proposed experimental workflow and signaling pathway.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Vessel Vessel Isolation (e.g., Mesenteric Artery) Mount Mounting in Wire Myograph Vessel->Mount Equilibrate Equilibration & Normalization Mount->Equilibrate Viability Viability Check (High K+) Equilibrate->Viability DoseResponse This compound Dose-Response Viability->DoseResponse DataAnalysis_invitro Data Analysis (EC50, Emax) DoseResponse->DataAnalysis_invitro Animal Animal Preparation (Anesthetized) Probe Laser Doppler Probe Placement Animal->Probe Administer This compound Administration (Subcutaneous) Probe->Administer Record Blood Flow Recording Administer->Record DataAnalysis_invivo Data Analysis (% Change in Blood Flow) Record->DataAnalysis_invivo

Figure 1: Experimental workflows for studying this compound's vasoconstrictive effects.

alarin_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor Putative this compound Receptor (GPCR) This compound->Receptor Binding GProtein Gq/11 Receptor->GProtein Activation PLC Phospholipase C (PLC) GProtein->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binding ROC Receptor-Operated Ca2+ Channel DAG->ROC Activation Ca_in Ca2+ ROC->Ca_in Influx Calmodulin Calmodulin Ca_in->Calmodulin Binding SR Sarcoplasmic Reticulum (SR) Ca_SR Ca2+ IP3R->Ca_SR Release Ca_SR->Calmodulin CaM Ca2+-Calmodulin Complex Calmodulin->CaM MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activation Myosin Myosin Light Chain MLCK->Myosin Phosphorylation Myosin_P Phosphorylated Myosin Light Chain Myosin->Myosin_P Contraction Vasoconstriction Myosin_P->Contraction

Figure 2: Hypothesized signaling pathway for this compound-induced vasoconstriction.

Conclusion and Future Directions

This compound is a potent, endogenous vasoconstrictor with a clear localization to the vascular smooth muscle cells. Its unique pharmacology, particularly its independence from known galanin receptors, makes it and its unidentified receptor a novel and attractive target for therapeutic development. The vasoconstrictive properties of this compound could be harnessed for conditions requiring increased vascular tone, while antagonists could be beneficial in hypertensive states or conditions of excessive vasoconstriction.

The critical next steps in this field of research are:

  • Identification and characterization of the this compound receptor: This is paramount to understanding its precise mechanism of action and for the development of targeted therapeutics.

  • Quantitative pharmacological studies: Detailed dose-response studies are needed to determine the potency (EC50) and efficacy (Emax) of this compound in various vascular beds.

  • Elucidation of the definitive signaling pathway: Once the receptor is identified, the downstream signaling cascade can be definitively mapped out, moving beyond the current hypothesized model.

References

Developmental Expression of the Alarin Gene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alarin (B1578645) is a neuropeptide belonging to the galanin family, encoded by a splice variant of the galanin-like peptide (GALP) gene.[1] Since its discovery, this compound has been implicated in a variety of physiological processes, including vasoconstriction, anti-edema activity, regulation of food intake, and glucose homeostasis.[1] Its expression has been detected in the central nervous system and various peripheral tissues in both rodents and humans. Understanding the developmental expression pattern of the this compound gene is crucial for elucidating its role in embryogenesis and postnatal development, and for identifying potential therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge on the developmental expression of the this compound gene, detailed experimental protocols for its study, and a review of the key signaling pathways it modulates.

Data Presentation: this compound Gene Expression During Development

Quantitative data on the developmental expression of the this compound gene is currently limited in publicly available literature. The following tables summarize the qualitative expression patterns of this compound mRNA and protein that have been reported in various tissues during embryonic and postnatal development.

Table 1: Qualitative Expression of this compound mRNA during Embryonic Development

SpeciesDevelopmental StageTissue/OrganExpression LevelReference
MouseEmbryonic Day 10 (E10)ForebrainDetected[2]
MouseEmbryonic Day 14 (E14) - Postnatal Day 5 (P5)Cerebral Cortex, Hippocampus, Striatum, Olfactory Bulb, Basal Forebrain, Thalamus, HypothalamusProminent[2]
HumanWeeks 4-9 of EmbryogenesisGeneral Embryonic TissuesPotentially regulated (based on global transcriptomic studies)[3]

Table 2: Qualitative Expression of this compound Protein during Postnatal Development

SpeciesDevelopmental StageTissue/OrganExpression LevelReference
RatPostnatal Day 1 (P1)Olfactory Bulb (mitral cells)Weakly detected[4]
RatPostnatal Day 7 (P7)Olfactory Bulb (periglomerular cells)Initial expression[4]
RatPostnatal Day 14 (P14)Olfactory Bulb (granular cells)Initial expression[4]
RatPostnatalHippocampusDevelopmentally regulated (inferred from general proteomic studies)[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study the developmental expression of the this compound gene.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)

qRT-PCR is a sensitive technique used to quantify mRNA levels. This protocol is adapted for the analysis of this compound gene expression in embryonic and postnatal tissues.

a) RNA Extraction:

  • Dissect the tissue of interest from embryos or postnatal animals on a cold plate.

  • Immediately place the tissue in a tube containing an appropriate RNA lysis buffer (e.g., TRIzol) to prevent RNA degradation.

  • Homogenize the tissue using a mechanical homogenizer.

  • Follow the manufacturer's protocol for the chosen RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) to isolate total RNA.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose (B213101) gel to check for intact ribosomal RNA bands.

b) cDNA Synthesis:

  • Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • The reaction typically includes reverse transcriptase, dNTPs, and a mix of oligo(dT) and random hexamer primers.

  • Incubate the reaction mixture according to the manufacturer's instructions (e.g., 25°C for 5 min, 42°C for 30 min, and 85°C for 5 min).

c) qPCR Reaction:

  • Prepare the qPCR reaction mix in a 96- or 384-well plate. Each reaction should include:

    • SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)

    • Forward and reverse primers for the this compound gene (designed to span an exon-exon junction to avoid amplification of genomic DNA)

    • cDNA template (diluted 1:10 to 1:20)

    • Nuclease-free water

  • Also, prepare reactions for a reference gene (e.g., GAPDH, ACTB) to normalize the this compound expression data.

  • Run the qPCR plate on a real-time PCR machine using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

  • A melt curve analysis should be performed at the end of the run to ensure the specificity of the amplified product.

d) Data Analysis:

  • Determine the cycle threshold (Ct) values for both the this compound and reference genes.

  • Calculate the relative expression of the this compound gene using the ΔΔCt method.

In Situ Hybridization (ISH)

ISH allows for the visualization of mRNA expression within the spatial context of the tissue. This protocol is for the detection of this compound mRNA in whole-mount embryos or tissue sections.

a) Probe Preparation:

  • Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe for this compound.

  • Linearize a plasmid containing the this compound cDNA sequence.

  • Use an in vitro transcription kit (e.g., DIG RNA Labeling Kit, Roche) with an appropriate RNA polymerase (T7 or SP6) to generate the labeled probe.

  • Purify the probe and assess its concentration and labeling efficiency.

b) Tissue Preparation:

  • For Whole-Mount Embryos:

    • Fix embryos in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) overnight at 4°C.

    • Dehydrate through a series of methanol (B129727)/PBS washes and store in 100% methanol at -20°C.

  • For Tissue Sections:

    • Fix tissues in 4% PFA, embed in paraffin, and section at 5-10 µm thickness.

    • Deparaffinize and rehydrate the sections before use.

c) Hybridization:

  • Rehydrate whole-mount embryos or tissue sections through a series of methanol/PBT (PBS with Tween-20) washes.

  • Treat with Proteinase K to improve probe penetration.

  • Fix again in 4% PFA.

  • Pre-hybridize in hybridization buffer for several hours at 65°C.

  • Hybridize with the DIG-labeled this compound probe overnight at 65°C.

d) Washing and Detection:

  • Wash the samples extensively in a series of stringent wash buffers to remove the unbound probe.

  • Block with a blocking solution (e.g., 2% sheep serum in PBT).

  • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.

  • Wash to remove the unbound antibody.

  • Develop the color reaction using NBT/BCIP substrate until the desired signal intensity is reached.

  • Stop the reaction by washing in PBT.

e) Imaging:

  • For whole-mount embryos, clear in glycerol (B35011) and image using a stereomicroscope.

  • For tissue sections, dehydrate and mount with a coverslip, then image using a bright-field microscope.

Immunohistochemistry (IHC)

IHC is used to detect the presence and localization of the this compound protein in tissue sections.

a) Tissue Preparation:

  • Fix tissues in 4% PFA and embed in paraffin.

  • Cut sections at 5-7 µm thickness and mount on charged slides.

b) Staining Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate through a graded series of ethanol (B145695) washes (100%, 95%, 70%) and finally in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by boiling the slides in a citrate (B86180) buffer (pH 6.0) for 10-20 minutes.

  • Blocking:

    • Block endogenous peroxidase activity by incubating in 3% hydrogen peroxide.

    • Block non-specific antibody binding by incubating in a blocking solution (e.g., 5% normal goat serum in PBS).

  • Primary Antibody Incubation:

    • Incubate the sections with a primary antibody specific for this compound overnight at 4°C.

  • Secondary Antibody and Detection:

    • Wash the slides in PBS.

    • Incubate with a biotinylated secondary antibody.

    • Wash and then incubate with an avidin-biotin-horseradish peroxidase (HRP) complex. .

  • Chromogen Development:

    • Develop the signal using a chromogen substrate such as diaminobenzidine (DAB), which produces a brown precipitate.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin (B73222) to visualize cell nuclei.

    • Dehydrate the sections through a graded series of ethanol and clear in xylene.

    • Mount with a coverslip using a permanent mounting medium.

Mandatory Visualization: Signaling Pathways

This compound has been shown to be involved in several key signaling pathways that are crucial for cellular processes such as growth, proliferation, and survival.

This compound Biosynthesis Pathway

The following diagram illustrates the biosynthesis of this compound from the GALP gene through alternative splicing.

Alarin_Biosynthesis cluster_gene GALP Gene cluster_splicing Alternative Splicing cluster_translation Translation & Processing Exon1 Exon1 Exon2 Exon2 Exon3 Exon3 Exon4 Exon4 Exon5 Exon5 Exon6 Exon6 pre_mRNA pre-mRNA Splicing Exon 3 skipping pre_mRNA->Splicing Alarin_mRNA This compound mRNA Splicing->Alarin_mRNA Alarin_precursor This compound Precursor Peptide Alarin_mRNA->Alarin_precursor Translation GALP Gene GALP Gene GALP Gene->pre_mRNA Transcription Processing Post-translational modification Alarin_precursor->Processing Mature_this compound Mature this compound Peptide Processing->Mature_this compound

Caption: Biosynthesis of the this compound peptide from the GALP gene.

This compound Signaling through TrkB-mTOR Pathway

This compound is postulated to exert some of its effects through the Tropomyosin receptor kinase B (TrkB) and the mammalian target of rapamycin (B549165) (mTOR) signaling pathways.

Alarin_TrkB_mTOR_Signaling This compound This compound TrkB TrkB Receptor This compound->TrkB activates PI3K PI3K TrkB->PI3K ERK ERK TrkB->ERK Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis (Synaptic Plasticity) p70S6K->Protein_Synthesis 4EBP1->Protein_Synthesis inhibits CREB CREB ERK->CREB Gene_Expression Gene Expression (Neuronal Survival) CREB->Gene_Expression

Caption: this compound signaling cascade via the TrkB-mTOR pathway.

Experimental Workflow for Studying this compound Developmental Expression

The following diagram outlines a typical experimental workflow for investigating the developmental expression of the this compound gene.

Alarin_Workflow cluster_sample Sample Collection cluster_analysis Expression Analysis Embryos Embryos at different developmental stages RNA_Extraction RNA Extraction Embryos->RNA_Extraction Protein_Extraction Protein Extraction Embryos->Protein_Extraction Tissues Postnatal tissues (e.g., brain, skin) Tissues->RNA_Extraction Tissues->Protein_Extraction qRT_PCR qRT-PCR RNA_Extraction->qRT_PCR mRNA quantification ISH In Situ Hybridization RNA_Extraction->ISH mRNA localization IHC Immunohistochemistry Protein_Extraction->IHC Protein localization Data_Analysis Data Analysis & Interpretation qRT_PCR->Data_Analysis ISH->Data_Analysis IHC->Data_Analysis

References

Methodological & Application

Synthetic Alarin Peptide: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the chemical synthesis, purification, and characterization of the human Alarin (B1578645) peptide. This compound is a 25-amino acid neuropeptide derived from a splice variant of the galanin-like peptide (GALP) gene.[1][2][3] It has been identified as a vasoactive agent and is implicated in a variety of physiological processes, including feeding behavior, energy homeostasis, and glucose metabolism.[2][3][4] The synthesis of high-purity this compound is essential for advancing research into its biological functions and therapeutic potential.

This compound Peptide Profile

PropertyValueReference
Full Name Human this compound Peptide[5]
Amino Acid Sequence H-Ala-Pro-Ala-His-Arg-Ser-Ser-Thr-Phe-Pro-Lys-Trp-Val-Thr-Lys-Thr-Glu-Arg-Gly-Arg-Gln-Pro-Leu-Arg-Ser-OH[5]
Molecular Formula C₁₂₇H₂₀₅N₄₃O₃₅[5]
Molecular Weight (Avg.) 2894.24 Da[5]
Theoretical pI 12.41[5]

Experimental Protocols

The following protocols are based on standard solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which is a widely adopted method for producing synthetic peptides.[6][7][8]

I. Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound on a 0.1 mmol scale. Automated synthesizers can also be used by adapting these steps.

Materials and Reagents:

  • Fmoc-Ser(tBu)-Wang resin (or other suitable C-terminal residue-loaded resin)

  • Fmoc-protected amino acids (with appropriate side-chain protection, e.g., Arg(Pbf), His(Trt), Lys(Boc), Thr(tBu), Gln(Trt), Glu(OtBu))

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine (B6355638), reagent grade

  • Dichloromethane (DCM), reagent grade

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing solvents: Methanol (MeOH), Isopropanol (IPA)

  • Solid-phase synthesis vessel with a sintered glass filter

Workflow for this compound SPPS:

SPPS_Workflow cluster_synthesis Peptide Chain Elongation Cycle Resin_Prep 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin_Prep->Fmoc_Deprotection Washing_1 3. Washing Fmoc_Deprotection->Washing_1 Coupling 4. Amino Acid Coupling Washing_1->Coupling Washing_2 5. Washing Coupling->Washing_2 Washing_2->Fmoc_Deprotection Repeat for each amino acid Final_Peptide_Resin This compound-Resin Washing_2->Final_Peptide_Resin After final coupling Start Start with Fmoc-Ser(tBu)-Wang Resin Start->Resin_Prep Cleavage Cleavage & Deprotection Final_Peptide_Resin->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS) Purification->Characterization Final_Product Lyophilized this compound Characterization->Final_Product

Caption: Workflow for the solid-phase synthesis of this compound peptide.

Protocol Steps:

  • Resin Preparation:

    • Place approximately 0.1 mmol of Fmoc-Ser(tBu)-Wang resin in the synthesis vessel.

    • Swell the resin in DMF for at least 30-60 minutes.[7][9] After swelling, drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.[6]

  • Washing:

    • Thoroughly wash the resin to remove residual piperidine. A typical wash cycle is:

      • DMF (3-5 times)

      • IPA (2 times)

      • DCM (2 times)

      • DMF (3-5 times)

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling reagent like HBTU or HATU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. Coupling times may need to be extended for sterically hindered amino acids.[6]

    • To ensure complete coupling, a ninhydrin (B49086) test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Repeat Synthesis Cycle:

    • After successful coupling, wash the resin as described in step 3.

    • Repeat the deprotection (step 2), washing (step 3), and coupling (step 4) cycles for each amino acid in the this compound sequence in the C-terminal to N-terminal direction.

II. Cleavage and Deprotection

This protocol describes the cleavage of the synthesized this compound peptide from the Wang resin and the simultaneous removal of side-chain protecting groups.

Materials and Reagents:

  • Peptide-bound resin (dried)

  • Cleavage Cocktail (Reagent K is recommended for peptides with Trp, Met, or Cys, and is a good general-purpose cocktail)

  • Cold diethyl ether (-20°C)

  • Centrifuge

Cleavage Cocktail (Reagent K) Preparation (prepare fresh):

ComponentPercentage (v/v)Purpose
Trifluoroacetic Acid (TFA)82.5%Cleavage agent, removes most protecting groups
Phenol5%Scavenger for carbocations
Water5%Scavenger, aids in deprotection
Thioanisole5%Scavenger, protects Trp and Met residues
1,2-Ethanedithiol (EDT)2.5%Scavenger, protects Cys residues

Protocol Steps:

  • Final Deprotection and Washing: After the final amino acid (Alanine) is coupled, perform a final Fmoc deprotection (step 2) and wash the resin thoroughly with DMF, followed by DCM. Dry the peptide-resin under a high vacuum for several hours.

  • Cleavage Reaction:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • In a fume hood, add the freshly prepared cleavage cocktail (e.g., Reagent K) to the resin (approximately 10 mL per gram of resin).[10]

    • Gently agitate the mixture at room temperature for 2-3 hours.[6]

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin, collecting the filtrate which contains the peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.[6]

    • Centrifuge the mixture to pellet the crude peptide.

    • Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or under a high vacuum to obtain a white powder.

III. Purification by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the standard method for purifying synthetic peptides to a high degree of homogeneity.[11]

Materials and Reagents:

  • Crude, dried this compound peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Preparative C18 RP-HPLC column

Mobile Phases:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Protocol Steps:

  • Sample Preparation: Dissolve the crude this compound peptide in a small amount of Mobile Phase A. If solubility is an issue, a small percentage of ACN can be added. Filter the sample through a 0.45 µm syringe filter before injection.[11]

  • System Equilibration: Equilibrate the preparative RP-HPLC column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.[11]

  • Chromatographic Separation:

    • Inject the filtered sample onto the column.

    • Run a linear gradient of increasing Mobile Phase B to elute the peptide. A typical gradient for a 25-amino acid peptide might be from 5% to 65% B over 30-60 minutes.[11] The optimal gradient should be determined empirically using analytical scale HPLC first.

  • Fraction Collection: Collect fractions corresponding to the major peak, which should be the full-length this compound peptide.

  • Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final, purified this compound peptide as a white, fluffy powder.

IV. Characterization by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity of the synthesized peptide by verifying its molecular weight.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified this compound peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS or with a suitable matrix like sinapinic acid for MALDI-TOF MS).

  • Analysis: Acquire the mass spectrum.

  • Data Interpretation: The obtained mass should correspond to the theoretical average molecular weight of this compound (2894.24 Da).

This compound Signaling Pathway

The precise signaling pathway for this compound is still under investigation. It is known that this compound does not bind to the three known galanin receptors (GalR1, GalR2, GalR3).[3][4] Some studies suggest that this compound may act through a yet-unidentified G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK).[1] One proposed pathway involves the Tropomyosin-related kinase B (TrkB) receptor, which is associated with antidepressant-like effects.[1]

Alarin_Signaling This compound This compound Peptide Receptor Putative this compound Receptor (GPCR or RTK?) This compound->Receptor Binding (Hypothesized) TrkB TrkB Receptor This compound->TrkB Activation Downstream Downstream Signaling (e.g., mTOR pathway) Receptor->Downstream TrkB->Downstream Response Physiological Response (e.g., Vasoconstriction, Antidepressant effects) Downstream->Response

Caption: Hypothesized signaling pathways for the this compound peptide.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Human Alarin Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alarin (B1578645) is a 25-amino-acid peptide that was discovered as a splice variant of the galanin-like peptide (GALP) precursor mRNA.[1][2] It is involved in a variety of physiological processes, including vasoconstriction, anti-edema activity, regulation of food intake, and has shown potential as a mediator of antidepressant-like effects.[2][3][4] The human this compound peptide sequence is H-Ala-Pro-Ala-His-Arg-Ser-Ser-Thr-Phe-Pro-Lys-Trp-Val-Thr-Lys-Thr-Glu-Arg-Gly-Arg-Gln-Pro-Leu-Arg-Ser-OH.[3] This document provides a detailed protocol for the chemical synthesis of human this compound using Fmoc-based solid-phase peptide synthesis (SPPS), followed by purification and characterization methods.

Physicochemical Properties of Human this compound

A summary of the key physicochemical properties of the human this compound peptide is provided in the table below.

PropertyValueReference
Amino Acid Sequence H-APAHRSSTFPKWVTKTERGRQPLRS-OH[3]
Molecular Formula C₁₂₇H₂₀₅N₄₃O₃₅[3]
Molecular Weight 2894.29 g/mol [3]
Sequence Length 25 amino acids[3]
Theoretical pI 12.41[3]
GRAVY (Grand Average of Hydropathicity) -1.29[3]

Solid-Phase Synthesis of this compound: A Detailed Protocol

The following protocol outlines the manual synthesis of human this compound on a 0.1 mmol scale using a standard Fmoc/tBu strategy.

Materials and Reagents
  • Fmoc-Ser(tBu)-Wang resin (0.6 mmol/g loading)

  • Fmoc-amino acids with acid-labile side-chain protecting groups (Pbf for Arg, tBu for Ser, Thr, Glu, Boc for Lys, Trt for His, Gln)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

  • Acetonitrile (ACN)

  • Deionized water

Experimental Workflow

G cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage and Precipitation cluster_purification Purification and Analysis resin 1. Resin Swelling deprotection1 2. Fmoc Deprotection resin->deprotection1 coupling 3. Amino Acid Coupling deprotection1->coupling deprotection2 4. Iterative Deprotection & Coupling coupling->deprotection2 Repeat for 23 cycles final_deprotection 5. Final Fmoc Deprotection deprotection2->final_deprotection cleavage 6. Cleavage from Resin final_deprotection->cleavage precipitation 7. Peptide Precipitation cleavage->precipitation purification 8. HPLC Purification precipitation->purification characterization 9. Mass Spectrometry purification->characterization lyophilization 10. Lyophilization characterization->lyophilization

Caption: Workflow for the solid-phase synthesis of this compound.
Step-by-Step Protocol

  • Resin Swelling:

    • Place 167 mg of Fmoc-Ser(tBu)-Wang resin (0.1 mmol) in a reaction vessel.

    • Swell the resin in DMF (5 mL) for 1 hour with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (0.4 mmol, 4 equivalents) and OxymaPure® (0.4 mmol, 4 equivalents) in DMF (2 mL).

    • Add DIC (0.4 mmol, 4 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

  • Iterative Deprotection and Coupling:

    • Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence, from the C-terminus to the N-terminus.

  • Final Fmoc Deprotection:

    • After the final amino acid (Alanine) has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM (5 x 5 mL) and dry it under vacuum.

    • Add 10 mL of the cleavage cocktail (TFA/TIS/Water) to the resin.

    • Gently agitate the mixture for 3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Concentrate the filtrate to approximately 1-2 mL under a gentle stream of nitrogen.

    • Add 40 mL of cold diethyl ether to precipitate the crude peptide.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide pellet under vacuum.

Purification and Characterization

HPLC Purification

The crude this compound peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Conditions:

ParameterSpecification
Column Preparative C18 column (e.g., 10 µm, 250 x 21.2 mm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient 5-45% B over 40 minutes
Flow Rate 15 mL/min
Detection UV at 220 nm and 280 nm

Protocol:

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Inject the sample onto the equilibrated HPLC column.

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the fractions with the desired purity (>95%).

Characterization by Mass Spectrometry

The molecular weight of the purified this compound peptide is confirmed by mass spectrometry.

Instrumentation:

  • Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

Expected Result:

ParameterExpected Value
Calculated Monoisotopic Mass 2892.55 Da
Observed [M+H]⁺ ~2893.56 m/z
Observed [M+2H]²⁺ ~1447.28 m/z
Observed [M+3H]³⁺ ~965.19 m/z

Quantitative Data Summary

The following table summarizes the expected quantitative data for the solid-phase synthesis of human this compound on a 0.1 mmol scale. Actual results may vary depending on the specific synthesis conditions and instrumentation.

ParameterTheoretical ValueExpected Yield/Purity
Initial Resin Loading 0.1 mmol-
Theoretical Crude Peptide Yield 289.4 mg-
Expected Crude Peptide Yield -200 - 250 mg (70-85%)
Crude Peptide Purity (by HPLC) -60 - 80%
Purified Peptide Yield -50 - 100 mg (25-50% of crude)
Final Peptide Purity (by HPLC) -> 95%

This compound Signaling Pathway

This compound has been implicated in various biological activities, including antidepressant-like effects. A putative signaling pathway involves the activation of the Tropomyosin receptor kinase B (TrkB), leading to downstream signaling cascades that promote neuronal survival and synaptic plasticity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects This compound This compound TrkB TrkB Receptor This compound->TrkB Binds and Activates PI3K PI3K TrkB->PI3K Ras Ras TrkB->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival Synaptic_Plasticity Synaptic Plasticity mTOR->Synaptic_Plasticity Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB BDNF_Gene BDNF Gene CREB->BDNF_Gene Promotes Transcription

Caption: Putative signaling pathway of this compound's antidepressant-like effects.

Conclusion

This document provides a comprehensive guide for the solid-phase synthesis, purification, and characterization of the human this compound peptide. The detailed protocols and expected outcomes will be valuable for researchers in academia and the pharmaceutical industry working on the biological functions of this compound and its potential therapeutic applications. Adherence to these protocols should enable the successful production of high-purity synthetic this compound for further investigation.

References

Alarin Peptide Purification by RP-HPLC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alarin is a 25-amino acid peptide that belongs to the galanin family of peptides.[1][2] It is a splice variant of the galanin-like peptide (GALP) and is named for its N-terminal alanine (B10760859) and C-terminal serine residues.[1][2][3] this compound has been identified as a pleiotropic peptide with a range of biological activities, including vasoconstriction, anti-edema effects, and regulation of feeding behavior and energy homeostasis.[1][2][4] Notably, recent studies have highlighted its potential role in neurological processes, including antidepressant-like effects through the activation of the Tropomyosin-related kinase B (TrkB) receptor signaling pathway.[5] Given its therapeutic potential, robust and efficient purification methods are critical for research and drug development.

This document provides detailed application notes and protocols for the purification of synthetic this compound peptide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a standard and highly effective method for peptide purification.[6]

Physicochemical Properties of Human this compound

A solid understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.

PropertyValueReference
Amino Acid Sequence H-APAHRSSTFPKWVTKTERGRQPLRS-OH[7]
Molecular Formula C₁₂₇H₂₀₅N₄₃O₃₅[7]
Average Molecular Weight 2894.24 Da[7]
Theoretical Isoelectric Point (pI) 12.41[7]
Grand Average of Hydropathicity (GRAVY) -1.29[7]

The high theoretical pI indicates that this compound is a basic peptide and will carry a net positive charge at neutral or acidic pH. The negative GRAVY score suggests that the peptide is hydrophilic in nature. These properties are key considerations for RP-HPLC method development.

Experimental Protocols

I. Synthesis of Crude this compound Peptide

For research purposes, this compound is typically synthesized using automated solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support. Following assembly, the peptide is cleaved from the resin and deprotected using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). The resulting crude product contains the full-length this compound peptide along with various impurities such as truncated sequences, deletion sequences, and byproducts from the synthesis and cleavage steps.

II. Purification of this compound Peptide by RP-HPLC

RP-HPLC is the gold standard for purifying synthetic peptides due to its high resolution and the volatility of the mobile phases, which simplifies peptide recovery through lyophilization. The principle of RP-HPLC involves the separation of peptides based on their hydrophobicity.

Materials and Equipment:

  • Crude synthetic this compound peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • Preparative RP-HPLC system with a gradient pump, UV detector, and fraction collector

  • Preparative C18 RP-HPLC column (e.g., 10 µm particle size, 300 Å pore size, 21.2 x 250 mm)

  • Analytical RP-HPLC system and column (for purity analysis)

  • Lyophilizer (freeze-dryer)

  • 0.22 µm syringe filters

Protocol:

  • Sample Preparation:

    • Dissolve the crude this compound peptide in a minimal amount of Mobile Phase A (see below). A typical starting concentration is 10-20 mg/mL.

    • Ensure the peptide is fully dissolved. Sonication may be used to aid dissolution.

    • Filter the peptide solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases prior to use to prevent bubble formation in the HPLC system.

  • RP-HPLC Purification:

    • Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 10-20 mL/min until a stable baseline is achieved on the UV detector.

    • Inject the filtered crude peptide solution onto the column.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient for a hydrophilic peptide like this compound would be:

Time (minutes)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
095515
595515
65554515
7059515
7559515
8095515
  • Purity Analysis and Fraction Pooling:

    • Analyze the purity of the collected fractions using analytical RP-HPLC with a similar, but faster, gradient.

    • Pool the fractions that meet the desired purity level (typically >95% for most research applications).

  • Lyophilization:

    • Freeze the pooled fractions at -80°C.

    • Lyophilize the frozen fractions to remove the water and acetonitrile, yielding the purified this compound peptide as a white, fluffy powder (TFA salt).

  • Storage:

    • Store the lyophilized peptide at -20°C or -80°C for long-term stability.

Experimental Workflow

G cluster_synthesis Peptide Synthesis cluster_purification RP-HPLC Purification cluster_analysis Analysis & Final Product sp_synthesis Solid-Phase Peptide Synthesis (SPPS) cleavage Cleavage & Deprotection sp_synthesis->cleavage crude_peptide Crude this compound Peptide cleavage->crude_peptide sample_prep Sample Preparation (Dissolution & Filtration) crude_peptide->sample_prep hplc Preparative RP-HPLC sample_prep->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_check Analytical RP-HPLC (Purity Check) fraction_collection->purity_check pooling Fraction Pooling purity_check->pooling lyophilization Lyophilization pooling->lyophilization pure_peptide Purified this compound Peptide (>95%) lyophilization->pure_peptide

Caption: Workflow for this compound peptide synthesis and purification.

This compound Signaling Pathway

This compound is known to exert some of its biological effects through the TrkB receptor, initiating a downstream signaling cascade that involves the PI3K/AKT and MEK/ERK pathways, ultimately leading to the activation of the mTOR signaling pathway. This pathway is implicated in cell growth, proliferation, and survival, and its activation by this compound may underlie its observed antidepressant-like effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Peptide TrkB TrkB Receptor This compound->TrkB binds PI3K PI3K TrkB->PI3K activates ERK ERK TrkB->ERK activates AKT AKT PI3K->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K activates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 phosphorylates Protein_Synthesis Protein Synthesis & Synaptogenesis p70S6K->Protein_Synthesis eIF4EBP1->Protein_Synthesis promotes CREB CREB ERK->CREB phosphorylates BDNF BDNF Secretion CREB->BDNF

Caption: Putative this compound signaling pathway via the TrkB receptor.

Data Presentation

ParameterCrude PeptidePurified Peptide
Purity (by analytical RP-HPLC) 30-70%>95%
Yield 100% (starting material)15-40%
Appearance Off-white to yellowish solidWhite fluffy powder
Form TFA SaltTFA Salt
Retention Time (Illustrative) Multiple peaksSingle major peak

Note: The final yield of purified peptide can vary significantly depending on the efficiency of the synthesis, the complexity of the crude mixture, and the optimization of the HPLC purification protocol.

Conclusion

The protocol outlined in this application note provides a robust framework for the successful purification of synthetic this compound peptide using RP-HPLC. The high purity of the resulting peptide is essential for accurate and reproducible results in downstream applications, including in vitro and in vivo studies aimed at elucidating the biological functions and therapeutic potential of this compound. Further optimization of the HPLC gradient may be required depending on the specific crude peptide mixture and the desired final purity. The provided signaling pathway diagram offers a visual representation of the current understanding of this compound's mechanism of action, which can guide further research into its physiological roles.

References

Application Notes and Protocols for Recombinant Alarin Expression in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alarin is a 25-amino acid peptide that belongs to the galanin family of neuropeptides. It is involved in a variety of physiological processes, including the regulation of feeding behavior, energy homeostasis, glucose metabolism, and reproduction[1][2]. Due to its diverse biological activities, there is significant interest in producing recombinant this compound for research and potential therapeutic applications. This document provides detailed application notes and protocols for the expression and purification of recombinant this compound in Escherichia coli.

Overview of Recombinant this compound Production

The production of recombinant this compound in E. coli involves several key steps, each of which can be optimized to maximize the yield and purity of the final product. These steps include:

  • Gene Design and Synthesis: Codon optimization of the this compound gene sequence for optimal expression in E. coli is crucial.

  • Vector Selection: Choosing an appropriate expression vector with a strong, inducible promoter and a suitable fusion tag is essential for high-level expression and subsequent purification.

  • Host Strain Selection: The choice of E. coli host strain can significantly impact protein yield and solubility.

  • Expression and Induction: Optimization of culture conditions, including temperature, inducer concentration, and induction time, is necessary to achieve high yields of soluble protein.

  • Purification: A multi-step purification strategy is typically required to obtain highly pure and bioactive recombinant this compound.

  • Bioactivity Assessment: Functional assays are necessary to confirm that the purified recombinant this compound is biologically active.

Data Presentation: Optimizing Recombinant this compound Expression

Successful production of recombinant this compound requires careful optimization of various parameters. The following tables provide a framework for presenting quantitative data from optimization experiments.

Table 1: Comparison of Expression Vectors and Fusion Tags on this compound Yield

Expression VectorFusion TagPromoter SystemSoluble Protein Yield (mg/L of culture)Insoluble Protein (Inclusion Bodies)
pET-28a(+)N-terminal His-tagT7Data Example: 5-10Data Example: High
pGEX-4T-1N-terminal GST-tagtacData Example: 15-20Data Example: Moderate
pMAL-c5XN-terminal MBP-tagtacData Example: 25-30Data Example: Low
pSUMON-terminal SUMO-tagT7Data Example: 30-40Data Example: Low

Table 2: Effect of E. coli Host Strain on Soluble this compound Expression

E. coli StrainGenotype HighlightsSoluble this compound Yield (mg/L of culture)
BL21(DE3)lon- ompT-Data Example: 10-15
Rosetta(DE3)pLysSRARE2 (supplies tRNAs for rare codons)Data Example: 20-25
SHuffle T7Expresses DsbC in the cytoplasm (aids disulfide bond formation)Data Example: 15-20
Lemo21(DE3)Tunable T7 expressionData Example: Optimization Dependent

Table 3: Optimization of Induction Conditions for this compound Expression

ParameterCondition 1Condition 2Condition 3Soluble this compound Yield (mg/L of culture)
Temperature 37°C30°C18°CData Example: 5 / 15 / 25
IPTG Concentration 0.1 mM0.5 mM1.0 mMData Example: 20 / 25 / 22
Induction Time 4 hours8 hoursOvernight (16 hours)Data Example: 18 / 25 / 28

Table 4: Purification of Recombinant this compound

Purification StepProtein Loaded (mg)Protein Eluted (mg)Purity (%)
Affinity Chromatography (e.g., Ni-NTA) Data Example: 100Data Example: 80Data Example: >85
Fusion Tag Cleavage Data Example: 80Data Example: 25 (this compound)Data Example: >85
Ion-Exchange Chromatography Data Example: 25Data Example: 20Data Example: >95
Size-Exclusion Chromatography Data Example: 20Data Example: 18Data Example: >98

Experimental Protocols

Protocol 1: Cloning of Codon-Optimized this compound Gene into an Expression Vector
  • Codon Optimization: Optimize the human this compound amino acid sequence for E. coli expression using a commercially available gene synthesis service or online tools. This involves replacing rare codons with those more frequently used by E. coli to enhance translation efficiency.

  • Gene Synthesis: Synthesize the codon-optimized this compound gene with appropriate restriction sites at the 5' and 3' ends for cloning into the chosen expression vector (e.g., pET-SUMO).

  • Vector Preparation: Digest the expression vector (e.g., pET-SUMO) and the synthesized this compound gene with the corresponding restriction enzymes.

  • Ligation: Ligate the digested this compound gene into the linearized expression vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into a suitable cloning strain of E. coli (e.g., DH5α).

  • Selection and Verification: Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic. Select individual colonies and verify the correct insertion of the this compound gene by colony PCR and DNA sequencing.

Protocol 2: Expression of Recombinant this compound in E. coli
  • Transformation: Transform the verified expression plasmid (e.g., pET-SUMO-Alarin) into a suitable E. coli expression strain (e.g., BL21(DE3) or Rosetta(DE3)).

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of fresh LB medium (with antibiotic) with the overnight starter culture to an initial OD600 of 0.05-0.1.

  • Growth: Grow the main culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to the desired induction temperature (e.g., 18°C) and add IPTG to a final concentration of 0.1-1.0 mM to induce protein expression.

  • Expression: Continue to incubate the culture at the lower temperature for an extended period (e.g., 16-20 hours) with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

Protocol 3: Purification of Recombinant this compound
  • Cell Lysis: Resuspend the frozen cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme, and protease inhibitors). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris. Collect the supernatant containing the soluble recombinant protein.

  • Affinity Chromatography: If using a His-tagged fusion protein, load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole). Wash the column extensively to remove non-specifically bound proteins. Elute the fusion protein with elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

  • Fusion Tag Cleavage: If a cleavable fusion tag (e.g., SUMO) was used, dialyze the eluted protein against a cleavage buffer and incubate with the specific protease (e.g., SUMO protease) according to the manufacturer's instructions.

  • Removal of Fusion Tag and Protease: Pass the cleavage reaction mixture through the same affinity column again. The cleaved this compound peptide will be in the flow-through, while the fusion tag and the protease (if His-tagged) will bind to the column.

  • Ion-Exchange Chromatography: Further purify the this compound peptide using ion-exchange chromatography. The choice of anion or cation exchange will depend on the isoelectric point (pI) of this compound and the pH of the buffer.

  • Size-Exclusion Chromatography: As a final polishing step, use size-exclusion chromatography to remove any remaining contaminants and protein aggregates.

  • Purity Analysis: Analyze the purity of the final this compound protein at each stage of purification by SDS-PAGE.

Protocol 4: Bioactivity Assay for Recombinant this compound

The biological activity of purified recombinant this compound can be assessed using various in vitro or in vivo assays based on its known functions.

  • Cell-Based Assays:

    • Akt Signaling Pathway Activation: Treat cells known to respond to this compound (e.g., specific neuronal or muscle cell lines) with the purified recombinant this compound. Analyze the phosphorylation status of Akt (pAkt) by Western blotting to confirm the activation of the Akt signaling pathway[1][3].

    • Glucose Uptake Assay: In insulin-sensitive cell lines (e.g., 3T3-L1 adipocytes or C2C12 myotubes), measure the uptake of a fluorescently labeled glucose analog (e.g., 2-NBDG) in the presence and absence of recombinant this compound to assess its effect on glucose metabolism.

  • In Vivo Assays (Animal Models):

    • Feeding Behavior Studies: Administer the purified recombinant this compound to rodents and monitor food intake and body weight changes.

    • Hormone Secretion Analysis: Measure the levels of hormones such as luteinizing hormone (LH) and gonadotropin-releasing hormone (GnRH) in animal models after administration of recombinant this compound[1].

Visualization of Pathways and Workflows

This compound Signaling Pathways

This compound has been shown to activate several intracellular signaling pathways. The two prominent pathways are the Akt signaling pathway, involved in glucose metabolism, and the TrkB-mTOR signaling pathway, which has been implicated in its antidepressant-like effects.

Alarin_Akt_Signaling This compound This compound Receptor Unknown Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt Akt->pAkt Phosphorylation GLUT4_translocation GLUT4 Translocation pAkt->GLUT4_translocation Promotes Glucose_Uptake Increased Glucose Uptake GLUT4_translocation->Glucose_Uptake

Caption: this compound-mediated Akt signaling pathway leading to increased glucose uptake.

Alarin_TrkB_mTOR_Signaling cluster_pi3k PI3K/Akt Pathway cluster_ras Ras/ERK Pathway This compound This compound TrkB TrkB Receptor This compound->TrkB Activates PI3K PI3K TrkB->PI3K Ras Ras TrkB->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Synaptic_Proteins Synaptic Protein Synthesis (e.g., PSD-95, Synapsin I) mTOR->Synaptic_Proteins Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Phosphorylates pCREB p-CREB CREB->pCREB pCREB->Synaptic_Proteins Promotes Transcription Antidepressant_Effect Antidepressant-like Effects Synaptic_Proteins->Antidepressant_Effect

Caption: Putative this compound signaling through the TrkB-mTOR pathway.

Experimental Workflow for Recombinant this compound Production

The overall process from gene to purified protein can be visualized as a sequential workflow.

Recombinant_Alarin_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification cluster_analysis Analysis Codon_Optimization Codon Optimization of this compound Gene Gene_Synthesis Gene Synthesis Codon_Optimization->Gene_Synthesis Vector_Ligation Ligation into Expression Vector Gene_Synthesis->Vector_Ligation Transformation_Cloning Transformation into Cloning Strain Vector_Ligation->Transformation_Cloning Verification Plasmid Verification (Sequencing) Transformation_Cloning->Verification Transformation_Expression Transformation into Expression Strain Verification->Transformation_Expression Cell_Culture Cell Culture (Growth to OD600 0.6-0.8) Transformation_Expression->Cell_Culture Induction Induction with IPTG (e.g., 18°C, overnight) Cell_Culture->Induction Cell_Harvest Cell Harvesting (Centrifugation) Induction->Cell_Harvest Cell_Lysis Cell Lysis (Sonication) Cell_Harvest->Cell_Lysis Clarification Clarification (Centrifugation) Cell_Lysis->Clarification Affinity_Chromo Affinity Chromatography Clarification->Affinity_Chromo Tag_Cleavage Fusion Tag Cleavage Affinity_Chromo->Tag_Cleavage Purification2 Secondary Purification (e.g., Ion-Exchange) Tag_Cleavage->Purification2 Purification3 Final Polishing (Size-Exclusion) Purification2->Purification3 Purity_Check Purity Analysis (SDS-PAGE) Purification3->Purity_Check Bioactivity_Assay Bioactivity Assay Purity_Check->Bioactivity_Assay

Caption: Overall workflow for recombinant this compound production and purification.

References

Generating Polyclonal Antibodies for Alarin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Alarin (B1578645)

This compound is a neuropeptide that belongs to the galanin family of peptides.[1] It is produced from the galanin-like peptide (GALP) gene through alternative splicing, resulting in a 25-amino acid peptide.[1] The first five amino acids at the N-terminus of this compound are identical to GALP, but the remaining 20 amino acids are unique. This compound is expressed in various tissues, including the brain, thymus, and skin.[1][2]

Functionally, this compound is implicated in a variety of physiological processes. It has been shown to have vasoactive properties, causing vasoconstriction and exhibiting anti-edema activity.[1] this compound is also involved in the regulation of hormonal secretion, energy homeostasis, and feeding behavior.[3] Recent studies have highlighted its potential role in conditions such as diabetes, obesity, and depression.[4][3][5] Unlike other galanin family members, this compound's actions do not appear to be mediated by the known galanin receptors, suggesting it acts through a novel regulatory pathway.[1] The development of specific polyclonal antibodies against this compound is crucial for further elucidating its biological functions and its potential as a therapeutic target.

Host Species Selection for Polyclonal Antibody Production

The choice of host species is a critical step in the production of polyclonal antibodies, as it influences the volume of antisera, the quality of the antibodies, and the overall immune response.[6] Several factors should be considered when selecting a host animal.[7]

A key consideration is the phylogenetic distance between the antigen's species of origin and the host species; a greater distance typically results in a stronger immune response.[6] The quantity of antibody required is also important, with larger animals like goats or sheep being suitable for large-scale production.[7][8] For smaller quantities, rabbits are a common and cost-effective choice, known for producing high-titer and high-affinity antibodies.[8][9] Chickens can be a good alternative, especially when the target protein is highly conserved in mammals.[7][8]

Host SpeciesTypical Antiserum YieldTotal IgG ConcentrationKey AdvantagesDisadvantages
Rabbit ~50 mL per animal~10-12 mg/mLHigh success rate, produces high-titer and high-affinity antibodies.[9]May not be ideal for highly conserved mammalian proteins.
Goat/Sheep ~1 L per animal>20 mg/mLIdeal for large-scale production, low batch-to-batch variation.[6][9]Longer response time to reach maximum titer.[10]
Chicken ~4 eggs equivalent to 50 mL rabbit serumHigh IgY concentration in yolkGood for highly conserved mammalian proteins, IgY purification is straightforward.[7][8]Different immunoglobulin class (IgY).
Mouse/Rat Small volumesVariableWell-characterized genetics, useful for specific applications.[9]Limited antibody quantity, primarily used for monoclonal antibody production.[9][10]

Experimental Workflow for this compound Polyclonal Antibody Production

G cluster_0 Antigen Preparation cluster_1 Immunization cluster_2 Antibody Purification cluster_3 Antibody Characterization Peptide Synthesis Peptide Synthesis Carrier Conjugation Carrier Conjugation Peptide Synthesis->Carrier Conjugation KLH/BSA Host Selection Host Selection Carrier Conjugation->Host Selection Primary Immunization Primary Immunization Host Selection->Primary Immunization Day 0 Booster Injections Booster Injections Primary Immunization->Booster Injections Weeks 2, 4, 6 Serum Collection Serum Collection Booster Injections->Serum Collection Test & Production Bleeds Ammonium (B1175870) Sulfate (B86663) Precipitation Ammonium Sulfate Precipitation Serum Collection->Ammonium Sulfate Precipitation Antigen-Affinity Chromatography Antigen-Affinity Chromatography Ammonium Sulfate Precipitation->Antigen-Affinity Chromatography ELISA ELISA Antigen-Affinity Chromatography->ELISA Titer Determination Western Blot Western Blot Antigen-Affinity Chromatography->Western Blot Specificity Analysis

Caption: Experimental workflow for generating this compound polyclonal antibodies.

Detailed Experimental Protocols

Antigen Preparation: this compound Peptide Conjugation

Since this compound is a small peptide (25 amino acids), it needs to be conjugated to a larger carrier protein to elicit a strong immune response.[11] Keyhole Limpet Hemocyanin (KLH) is a commonly used carrier protein.

Materials:

  • Synthetic this compound peptide with a terminal cysteine

  • Keyhole Limpet Hemocyanin (KLH)

  • Maleimide-activated KLH kit

  • Conjugation buffer (e.g., PBS, pH 7.2)

  • Desalting column

Protocol:

  • Synthesize the 25-amino acid this compound peptide. It is advisable to add a cysteine residue at the N- or C-terminus to facilitate conjugation to the carrier protein.

  • Dissolve the synthetic this compound peptide in the conjugation buffer.

  • Follow the manufacturer's instructions for the maleimide-activated KLH kit to conjugate the peptide to KLH. This typically involves dissolving the KLH in the conjugation buffer and mixing it with the peptide solution.

  • Allow the conjugation reaction to proceed for 2 hours at room temperature with gentle stirring.

  • Remove unconjugated peptide by passing the solution through a desalting column.

  • Determine the protein concentration of the conjugate. The this compound-KLH conjugate is now ready for immunization.

Immunization Protocol

This protocol is a general guideline and may need to be optimized based on the host species and the specific adjuvant used.[12]

Materials:

  • This compound-KLH conjugate

  • Freund's Complete Adjuvant (FCA)

  • Freund's Incomplete Adjuvant (FIA)

  • Sterile phosphate-buffered saline (PBS)

  • Syringes and needles

Protocol:

  • Pre-immune Bleed: Collect a blood sample from the host animal (e.g., rabbit) before the first immunization to serve as a negative control.[12]

  • Primary Immunization (Day 0):

    • Prepare an emulsion by mixing an equal volume of the this compound-KLH conjugate (e.g., 1 mg/mL in PBS) with Freund's Complete Adjuvant (FCA).

    • Inject the emulsion subcutaneously at multiple sites on the back of the animal.[13][14]

  • Booster Immunizations (Weeks 2, 4, 6):

    • Prepare an emulsion by mixing an equal volume of the this compound-KLH conjugate with Freund's Incomplete Adjuvant (FIA).

    • Administer booster injections subcutaneously at multiple sites.[14]

  • Test Bleeds and Serum Collection:

    • Collect small amounts of blood (test bleeds) 7-10 days after each booster injection.[12]

    • Allow the blood to clot at room temperature for 1-2 hours, then centrifuge to separate the serum.

    • Analyze the serum for the presence of this compound-specific antibodies using ELISA to monitor the immune response.[12]

  • Production Bleed: Once a high antibody titer is achieved, larger volumes of blood can be collected for antibody purification.

Antibody Purification

A two-step purification process involving ammonium sulfate precipitation followed by antigen-affinity chromatography is recommended to obtain highly specific polyclonal antibodies.[15]

This method is used to enrich the immunoglobulin fraction from the serum.[16][17]

Materials:

  • Antiserum

  • Saturated ammonium sulfate solution

  • Phosphate-buffered saline (PBS)

  • Dialysis tubing

Protocol:

  • Slowly add saturated ammonium sulfate solution to the antiserum to a final concentration of 40-50% saturation while gently stirring on ice.[16]

  • Continue stirring for at least 1 hour at 4°C to allow the immunoglobulins to precipitate.

  • Centrifuge the mixture to pellet the precipitated proteins.

  • Discard the supernatant and resuspend the pellet in a minimal volume of PBS.

  • Dialyze the resuspended pellet against PBS overnight at 4°C with multiple buffer changes to remove residual ammonium sulfate.

This technique isolates antibodies that specifically bind to the this compound peptide.[15][18]

Materials:

  • Ammonium sulfate-purified antibody fraction

  • This compound peptide

  • Amine-reactive chromatography resin (e.g., NHS-activated Sepharose)

  • Coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3)

  • Blocking buffer (e.g., 1 M ethanolamine, pH 8.0)

  • Wash buffers (e.g., alternating low and high pH buffers)

  • Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

Protocol:

  • Column Preparation:

    • Couple the synthetic this compound peptide to the amine-reactive resin according to the manufacturer's instructions.

    • Block any remaining active sites on the resin using the blocking buffer.

    • Wash the column extensively to remove non-covalently bound peptide.

  • Antibody Binding:

    • Pass the dialyzed antibody fraction from the ammonium sulfate precipitation step over the this compound-peptide affinity column.

    • Allow the antibody solution to circulate over the column for several hours at 4°C to facilitate binding.

  • Washing: Wash the column with several volumes of PBS to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound antibodies using the low pH elution buffer.

    • Collect the eluate in fractions containing the neutralization buffer to immediately neutralize the pH and prevent antibody denaturation.[15]

  • Dialysis and Storage: Pool the antibody-containing fractions and dialyze against PBS. Store the purified antibodies at -20°C or -80°C.

Antibody Characterization

ELISA is used to determine the concentration of this compound-specific antibodies in the serum.[19][20]

Materials:

  • This compound peptide

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)

  • Wash buffer (PBS with 0.05% Tween-20; PBS-T)

  • Pre-immune and immune sera (serially diluted)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)

  • TMB substrate

  • Stop solution (e.g., 2 M H2SO4)

  • Microplate reader

Protocol:

  • Coating: Coat the wells of a 96-well plate with the this compound peptide (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.[19]

  • Washing: Wash the plate three times with wash buffer.

  • Primary Antibody Incubation: Add serial dilutions of the pre-immune and immune sera to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody (diluted in blocking buffer) and incubate for 1 hour at room temperature.[19]

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add TMB substrate and incubate in the dark until a blue color develops.

  • Stop Reaction: Stop the reaction by adding the stop solution, which will turn the color to yellow.

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.[21] The antibody titer is the highest dilution that gives a positive signal above the background (pre-immune serum).

Western blotting is used to confirm the specificity of the purified polyclonal antibodies against this compound.[22]

Materials:

  • Protein samples (e.g., cell lysates or recombinant this compound)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

  • Wash buffer (TBS with 0.1% Tween-20; TBS-T)

  • Purified anti-Alarin polyclonal antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Sample Preparation: Prepare protein lysates from cells or tissues known to express this compound.[23]

  • SDS-PAGE: Separate the protein samples by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Primary Antibody Incubation: Incubate the membrane with the purified anti-Alarin polyclonal antibody (at an optimized dilution) overnight at 4°C with gentle shaking.[22]

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.

  • Detection: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system. A specific band at the expected molecular weight of this compound would confirm the antibody's specificity.

This compound Signaling Pathways

This compound has been implicated in several signaling pathways, although its direct receptor remains unidentified.[3] Two putative pathways are the TrkB-mTOR and the Akt signaling pathways.

TrkB-mTOR Signaling Pathway

This compound may exert antidepressant-like effects by interacting with the Tropomyosin receptor kinase B (TrkB) and activating downstream signaling components like ERK and AKT.[25][26] This can lead to the activation of the mammalian target of rapamycin (B549165) (mTOR) pathway, which is involved in synaptic protein synthesis and plasticity.[26]

G This compound This compound TrkB TrkB This compound->TrkB ERK ERK TrkB->ERK AKT AKT TrkB->AKT mTOR mTOR AKT->mTOR Synaptic_Proteins Synaptic Protein Synthesis mTOR->Synaptic_Proteins Antidepressant_Effect Antidepressant-like Effect Synaptic_Proteins->Antidepressant_Effect

Caption: Putative this compound-mediated TrkB-mTOR signaling pathway.

Akt Signaling Pathway and Glucose Metabolism

This compound has been shown to improve insulin (B600854) sensitivity and glucose uptake by activating the Akt signaling pathway.[3] This leads to the translocation of GLUT4 to the cell membrane, enhancing glucose transport into cells.

G This compound This compound Unknown_Receptor Unknown Receptor This compound->Unknown_Receptor Akt Akt Unknown_Receptor->Akt GLUT4_Translocation GLUT4 Translocation Akt->GLUT4_Translocation Glucose_Uptake Increased Glucose Uptake GLUT4_Translocation->Glucose_Uptake

Caption: this compound's role in the Akt signaling pathway and glucose uptake.

References

Alarin Immunohistochemistry: Application Notes and Protocols for Tissue Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alarin is a 25-amino acid peptide that belongs to the galanin family of neuropeptides.[1] It is produced through alternative splicing of the galanin-like peptide (GALP) gene.[1] Initially identified in human neuroblastic tumors, this compound is now known to be widely distributed throughout the central nervous system (CNS) and various peripheral tissues.[2] Its expression has been noted in the brain, skin, thymus, gastrointestinal tract, and endocrine organs.[2]

Functionally, this compound is implicated in a diverse range of physiological processes, including the regulation of feeding behavior, energy balance, glucose metabolism, and reproduction.[1][3] It also exhibits vasoconstrictor, anti-edema, and anti-inflammatory properties.[1][3] The multifaceted roles of this compound make it a peptide of significant interest in neuroscience, metabolic research, and drug development. These application notes provide detailed protocols and data for the immunohistochemical staining of this compound in tissue samples, aiding in the investigation of its distribution and function.

Data Presentation: this compound Expression in Human Tissues

The following table summarizes the expression levels of this compound in various human tissues as determined by immunohistochemistry. The scoring is based on a semi-quantitative assessment of staining intensity and the percentage of positively stained cells.

TissueExpression LevelCellular LocalizationReference(s)
Nervous System
Brain (various nuclei)HighNeuronal cell bodies and fibers[2]
Choroid PlexusHighEpithelial cells[2]
Integumentary System
SkinModeratePerivascular cells (pericytes, smooth muscle cells)[2]
Endocrine System
Pituitary GlandModerateEndocrine cells[2]
Adrenal GlandLow to ModerateChromaffin cells[2]
Digestive System
Gastrointestinal TractLow to ModerateEnteroendocrine cells, Paneth cells[2]
Immune System
ThymusLowThymic epithelial cells[2]
Ocular Tissues
Eye (various structures)ModerateEpithelial cells, neurons, vascular cells[2]

Experimental Protocols

Protocol 1: Immunohistochemistry Staining of this compound in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues

This protocol provides a general guideline for the chromogenic detection of this compound in FFPE tissue sections. Optimization may be required for specific tissues and antibodies.

Materials:

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene or a xylene substitute

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized or distilled water

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 10 mM Tris-EDTA, pH 9.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 5% normal goat serum in PBS)

  • Primary Antibody: Rabbit polyclonal anti-Alarin antibody (e.g., MyBioSource MBS646395 or similar). Recommended starting dilution: 1:100 to 1:500.

  • Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or substitute) for 2 x 5 minutes.

    • Immerse in 100% ethanol for 2 x 3 minutes.

    • Immerse in 95% ethanol for 1 x 3 minutes.

    • Immerse in 70% ethanol for 1 x 3 minutes.

    • Rinse with distilled water.

  • Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):

    • Pre-heat Antigen Retrieval Buffer to 95-100°C.

    • Immerse slides in the heated buffer and incubate for 10-20 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse with PBS.

  • Peroxidase Blocking:

    • Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary anti-Alarin antibody in an appropriate antibody diluent.

    • Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS (3 x 5 minutes).

    • Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature.

  • Signal Amplification:

    • Rinse slides with PBS (3 x 5 minutes).

    • Incubate sections with Streptavidin-HRP conjugate for 30 minutes at room temperature.

  • Chromogenic Detection:

    • Rinse slides with PBS (3 x 5 minutes).

    • Prepare and apply the DAB substrate solution according to the manufacturer's instructions.

    • Monitor color development under a microscope (typically 1-10 minutes).

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining:

    • Counterstain with hematoxylin for 30-60 seconds.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate sections through graded ethanols (70%, 95%, 100%).

    • Clear in xylene (or substitute).

    • Mount with a permanent mounting medium.

Expected Results:

Positive staining for this compound will appear as a brown precipitate at the sites of protein expression. The cellular localization (e.g., cytoplasmic, nuclear, membranous) should be noted. A negative control (omitting the primary antibody) should show no specific staining.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

This compound is known to activate several intracellular signaling cascades, including the PI3K/Akt and TrkB-mTOR pathways. These pathways are crucial for its roles in processes like glucose metabolism and neuronal function.

Alarin_Signaling_Pathway cluster_0 This compound-mediated TrkB-mTOR Signaling cluster_1 This compound-mediated Akt Signaling in Glucose Metabolism This compound This compound TrkB TrkB Receptor (Putative) This compound->TrkB Binds PI3K_1 PI3K TrkB->PI3K_1 Activates Akt_1 Akt PI3K_1->Akt_1 Activates mTORC1 mTORC1 Akt_1->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Protein_Synthesis Protein Synthesis & Synaptic Plasticity S6K1->Protein_Synthesis eIF4E eIF4E _4EBP1->eIF4E eIF4E->Protein_Synthesis Alarin_2 This compound Unknown_Receptor Unknown Receptor Alarin_2->Unknown_Receptor Binds PI3K_2 PI3K Unknown_Receptor->PI3K_2 Activates Akt_2 Akt PI3K_2->Akt_2 Activates GLUT4_translocation GLUT4 Translocation to Membrane Akt_2->GLUT4_translocation Glucose_Uptake Increased Glucose Uptake GLUT4_translocation->Glucose_Uptake

Caption: Putative signaling pathways activated by this compound.

Experimental Workflow for this compound Immunohistochemistry

The following diagram outlines the key steps in the immunohistochemical staining process for this compound.

IHC_Workflow start FFPE Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval (HIER) deparaffinization->antigen_retrieval blocking_peroxidase Peroxidase Blocking antigen_retrieval->blocking_peroxidase blocking_nonspecific Non-specific Blocking blocking_peroxidase->blocking_nonspecific primary_ab Primary Antibody (anti-Alarin) blocking_nonspecific->primary_ab secondary_ab Secondary Antibody (Biotinylated) primary_ab->secondary_ab detection Streptavidin-HRP & DAB Substrate secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration_mounting Dehydration & Mounting counterstain->dehydration_mounting visualization Microscopic Visualization dehydration_mounting->visualization

References

Application Notes & Protocols for the Development of a Sensitive Alarin ELISA Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and validation of a sensitive sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of Alarin. This document includes an overview of this compound and its signaling pathways, detailed experimental protocols, and a guide to troubleshooting common issues.

Introduction to this compound

This compound is a 25-amino acid neuropeptide that belongs to the galanin family of peptides.[1][2] It is produced through alternative splicing of the galanin-like peptide (GALP) gene.[1][2][3] this compound is expressed in both the central nervous system and peripheral tissues and is involved in a variety of physiological processes, including feeding behavior, energy homeostasis, glucose metabolism, and reproduction.[1][2][4] Dysregulation of this compound has been implicated in several disease states, making it a molecule of interest for diagnostics and therapeutic development.[1][2][4]

This compound Signaling Pathways

This compound's biological effects are mediated through various signaling pathways. While its specific receptor has not yet been definitively identified, studies suggest it may interact with receptor tyrosine kinases and influence downstream signaling cascades.[5] Two putative pathways include the TrkB-mTOR and the Akt signaling pathways.[4][5][6]

Alarin_Signaling_Pathway This compound This compound Receptor Putative Receptor (e.g., TrkB) This compound->Receptor PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR GLUT4 GLUT4 Translocation Akt->GLUT4 CREB CREB ERK->CREB BDNF BDNF Secretion CREB->BDNF p70S6K p70S6K mTOR->p70S6K _4EBP1 4E-BP1 mTOR->_4EBP1 Synaptic_Proteins Synaptic Proteins (e.g., PSD-95, Synapsin I) p70S6K->Synaptic_Proteins _4EBP1->Synaptic_Proteins Cellular_Responses Cellular Responses (Synaptogenesis, Glucose Uptake, Antidepressant Effects) Synaptic_Proteins->Cellular_Responses BDNF->Cellular_Responses GLUT4->Cellular_Responses

Putative this compound signaling pathways.

Principle of the Sandwich ELISA

The sandwich ELISA is a highly sensitive and specific format for quantifying an antigen.[7][8] This assay utilizes two antibodies that bind to different, non-overlapping epitopes on the this compound peptide. A capture antibody is immobilized on the surface of a microplate well. When the sample is added, this compound is captured by this antibody. A second, biotinylated detection antibody is then added, which binds to the captured this compound, forming a "sandwich". Streptavidin conjugated to an enzyme, such as horseradish peroxidase (HRP), is introduced and binds to the biotinylated detection antibody. Finally, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is directly proportional to the concentration of this compound in the sample.[9][10]

Quantitative Performance of Commercially Available this compound ELISA Kits

The following table summarizes the performance characteristics of some commercially available this compound ELISA kits. The goal of developing an in-house sensitive this compound ELISA would be to achieve similar or superior performance.

ParameterHuman this compound ELISA Kit 1Human this compound ELISA Kit 2Human GALP/Alarin ELISA Kit
Assay Type Competitive ELISASandwich ELISASandwich ELISA
Detection Range 0-100 ng/mL78.13-5000 pg/mL3-380 pg/mL
Sensitivity (LOD) 0.08 ng/mL29 pg/mL1.03 pg/mL
Sample Types Blood, Plasma, Tissues, CSFSerum, Plasma, Other biological fluidsSerum, Plasma, Tissue homogenates
Intra-Assay Precision Not specifiedCV% < 8%Not specified
Inter-Assay Precision Not specifiedCV% < 10%Not specified
Cross-Reactivity Not specifiedNo significant cross-reactivity with analoguesNot specified

Experimental Protocols

I. Development of a Sandwich ELISA for this compound

This section outlines the key steps for developing a sensitive sandwich ELISA for this compound from scratch.

1. Reagent and Buffer Preparation

  • Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6): 15 mM Na₂CO₃, 35 mM NaHCO₃.

  • Wash Buffer (PBST): 1X PBS with 0.05% Tween-20.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Assay Diluent: 0.1% BSA, 0.05% Tween-20 in 1X PBS.

  • Stop Solution: 2N H₂SO₄.

  • Antibodies: Select a matched pair of high-affinity monoclonal or polyclonal antibodies specific for different epitopes of this compound. One antibody will serve as the capture antibody, and the other will be biotinylated for detection.

  • This compound Standard: Highly purified recombinant or synthetic this compound peptide.

  • Enzyme Conjugate: Streptavidin-HRP.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

2. Antibody Pair Screening and Selection

The selection of a high-affinity matched antibody pair is critical for the sensitivity and specificity of the assay.[11][12]

  • Screen multiple antibody candidates in a checkerboard titration format to identify the pair that provides the highest signal-to-noise ratio.

  • One antibody is used for coating the plate at various concentrations, while the other (biotinylated) is used for detection at different concentrations.

3. Optimization of Assay Parameters (Checkerboard Titration)

To determine the optimal concentrations of the capture and detection antibodies, a checkerboard titration should be performed.[2][5][13][14]

  • Plate Coating: Coat a 96-well plate with serial dilutions of the capture antibody (e.g., 10, 5, 2.5, 1 µg/mL) in Coating Buffer (100 µL/well). Incubate overnight at 4°C.

  • Blocking: After washing, block the plate with Blocking Buffer (200 µL/well) for 1-2 hours at room temperature.

  • Antigen Incubation: Add a constant, mid-range concentration of the this compound standard to all wells.

  • Detection Antibody Titration: Add serial dilutions of the biotinylated detection antibody (e.g., 1:2000, 1:4000, 1:8000, 1:16000) to the wells.

  • Signal Development: Proceed with the addition of Streptavidin-HRP and TMB substrate as described in the final protocol below.

  • Analysis: Identify the combination of capture and detection antibody concentrations that yields the highest signal with the lowest background.

II. Final Optimized this compound Sandwich ELISA Protocol

ELISA_Workflow Start Start Coat_Plate 1. Coat Plate (Capture Antibody) Start->Coat_Plate Wash_Block 2. Wash & Block Coat_Plate->Wash_Block Add_Sample 3. Add Standards & Samples Wash_Block->Add_Sample Add_Detection_Ab 4. Add Detection Antibody (Biotinylated) Add_Sample->Add_Detection_Ab Add_Enzyme 5. Add Streptavidin-HRP Add_Detection_Ab->Add_Enzyme Add_Substrate 6. Add TMB Substrate (Color Development) Add_Enzyme->Add_Substrate Stop_Reaction 7. Stop Reaction Add_Substrate->Stop_Reaction Read_Plate 8. Read Absorbance (450 nm) Stop_Reaction->Read_Plate Analyze_Data 9. Analyze Data Read_Plate->Analyze_Data

Sandwich ELISA experimental workflow.

  • Plate Coating: Dilute the optimized capture antibody in Coating Buffer. Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with 200 µL/well of Wash Buffer. Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Standard and Sample Incubation: Prepare serial dilutions of the this compound standard in Assay Diluent to generate a standard curve. Add 100 µL of standards and prepared samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate three times with Wash Buffer. Add 100 µL of the optimized dilution of biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate Incubation: Wash the plate three times with Wash Buffer. Add 100 µL of Streptavidin-HRP, diluted according to the manufacturer's instructions, to each well. Incubate for 30 minutes at room temperature in the dark.

  • Signal Development: Wash the plate five times with Wash Buffer. Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, monitoring for color development.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

III. Sample Preparation

Proper sample preparation is crucial for accurate results.

  • Serum: Allow blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at 1,000 x g. Collect the serum and assay immediately or store in aliquots at -20°C or -80°C.[9][15]

  • Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge for 15 minutes at 1,000 x g at 2-8°C within 30 minutes of collection. Collect the plasma and assay immediately or store in aliquots at -20°C or -80°C.[9][15]

  • Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in a suitable lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant.

  • Cell Culture Supernatants: Centrifuge cell culture media to remove cells and debris. Assay the supernatant immediately or store in aliquots at -80°C.

IV. Data Analysis
  • Standard Curve Generation: Average the duplicate or triplicate readings for each standard, control, and sample. Subtract the average zero standard optical density (O.D.).

  • Plot the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Create a standard curve using a four-parameter logistic (4-PL) curve-fit.

  • Concentration Calculation: Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.

  • Dilution Factor: Multiply the interpolated concentration by the dilution factor used for the samples to obtain the actual concentration.

Assay Validation

To ensure the developed ELISA is robust and reliable, the following validation parameters should be assessed:

ParameterDescriptionAcceptance Criteria
Precision The closeness of agreement between a series of measurements. Assessed as intra-assay (within a single plate) and inter-assay (between different plates/days) variability.Coefficient of Variation (%CV) < 15% (typically < 10% for intra-assay and < 15% for inter-assay).[8][16]
Accuracy (Recovery) The ability of the assay to measure a known amount of analyte spiked into the sample matrix.80-120% recovery of the spiked amount.[8]
Linearity of Dilution Assesses the ability of the assay to provide proportional results for serially diluted samples.A linear relationship between the expected and measured concentrations of the diluted samples.
Specificity The ability of the assay to exclusively measure this compound.Minimal to no cross-reactivity with structurally related peptides, such as GALP.
Sensitivity (LOD/LLOQ) The lowest concentration of this compound that can be reliably detected (Limit of Detection) and quantified (Lower Limit of Quantification).Determined by analyzing a series of low-concentration samples and calculating the concentration at which the signal is significantly different from the background.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
High Background - Insufficient washing.[4][6][7] - Inadequate blocking.[7][9] - Detection antibody or enzyme conjugate concentration too high. - Substrate exposed to light.[6] - Extended incubation times.[6]- Increase the number of washes and/or add a soak step.[4][6] - Optimize blocking buffer (try different blocking agents or increase concentration/incubation time).[1][7][9] - Further titrate detection antibody and enzyme conjugate. - Store and handle substrate in the dark.[6] - Adhere strictly to optimized incubation times.[7]
Weak or No Signal - Reagents expired or improperly stored.[6] - Reagents added in the wrong order or prepared incorrectly.[4][6] - Insufficient antibody concentration.[1][4] - Low concentration of this compound in the sample.[7] - Capture antibody failed to bind to the plate.[4][6]- Check expiration dates and storage conditions of all reagents.[6] - Carefully review and follow the protocol.[4][6] - Re-optimize antibody concentrations.[1] - Concentrate the sample if possible, or verify the presence of the analyte by another method. - Ensure ELISA-grade plates are used and the coating buffer is appropriate.[4][6]
Poor Standard Curve - Improper preparation of standards. - Pipetting errors. - Inappropriate curve-fitting model.- Prepare fresh standards for each assay. - Use calibrated pipettes and proper pipetting techniques.[6] - Use a 4-parameter logistic (4-PL) curve-fit for sigmoidal data.
High Variability (Poor Replicates) - Inconsistent pipetting. - Inadequate mixing of reagents. - Inconsistent washing across the plate. - "Edge effects" due to temperature or evaporation differences.- Ensure consistent and accurate pipetting.[6] - Thoroughly mix all reagents before use. - Use a multi-channel pipette or automated plate washer for consistency. - Use a plate sealer during incubations and ensure uniform temperature across the plate.[1]

References

Quantitative Real-Time PCR for Alarin mRNA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alarin (B1578645) is a neuropeptide that belongs to the galanin family of peptides. It is a splice variant of the galanin-like peptide (GALP) gene.[1] this compound is involved in a wide range of physiological processes, including the regulation of feeding behavior, energy homeostasis, glucose metabolism, and reproductive functions.[1][2] Its expression has been noted in various tissues, including the brain, thymus, skin, and the organs of the hypothalamo-pituitary-adrenal (HPA) axis.[2][3] Given its diverse biological roles, accurate quantification of this compound mRNA expression is crucial for understanding its function in both health and disease. This document provides detailed application notes and protocols for the quantitative real-time polymerase chain reaction (qPCR) analysis of this compound mRNA.

Application Notes

Quantitative real-time PCR (qPCR) is a highly sensitive and specific method for detecting and quantifying mRNA levels. This technique is particularly well-suited for studying this compound mRNA expression due to its often low abundance and its existence as a specific splice variant.

Key Applications:

  • Tissue Distribution Studies: Determine the relative expression levels of this compound mRNA across various tissues and cell types to understand its sites of synthesis and potential function.

  • Pharmacological Studies: Investigate the effects of drug candidates on this compound gene expression to identify potential therapeutic modulators.

  • Disease Biomarker Discovery: Correlate this compound mRNA levels with disease states to explore its potential as a diagnostic or prognostic biomarker.

  • Signal Transduction Pathway Analysis: Examine changes in this compound mRNA expression in response to the activation or inhibition of specific signaling pathways to elucidate its regulatory mechanisms.

Considerations for this compound mRNA qPCR:

  • Splice Variant Specificity: Since this compound is a splice variant of the GALP gene, it is critical to design primers that specifically amplify the this compound transcript without co-amplifying GALP mRNA. This is typically achieved by designing one of the primers to span the unique exon-exon junction of the this compound transcript.

  • Low Abundance: this compound mRNA may be expressed at low levels in some tissues. Therefore, it is important to start with a sufficient amount of high-quality RNA and to optimize the qPCR assay for sensitivity.

  • Reference Gene Selection: The choice of appropriate reference genes for normalization is critical for accurate relative quantification. The stability of candidate reference genes should be validated for the specific tissues and experimental conditions being studied.

Quantitative Data Summary

The following table summarizes the known expression of this compound mRNA in various tissues based on available literature. It is important to note that direct quantitative comparisons between studies are challenging due to variations in experimental methodologies.

SpeciesTissue/Organ SystemRelative Expression LevelReference
Rat Hypothalamus Expressed[2][4]
Pituitary Gland Expressed[2][4]
Adrenal Gland Low Expression[2][4]
Mouse Brain Expressed[2]
Thymus Expressed[2]
Skin Not specified[2]
Hypothalamus (ARC) Expressed[3]
Locus Coeruleus Expressed[2]
Human Intestinal Epithelial Cells Expressed (Immunohistochemistry)[1]

Experimental Protocols

This section provides a comprehensive protocol for the quantification of this compound mRNA using a two-step RT-qPCR method.

I. RNA Extraction and Quality Control

High-quality, intact RNA is essential for accurate qPCR results.

Materials:

  • Tissue or cell samples

  • TRIzol reagent or a commercial RNA extraction kit (e.g., RNeasy Kit, Qiagen)

  • DNase I, RNase-free

  • Nuclease-free water

  • Spectrophotometer (e.g., NanoDrop)

  • Agilent Bioanalyzer or equivalent for RNA integrity assessment

Protocol:

  • Homogenize tissue or lyse cells in TRIzol reagent or the lysis buffer provided with the RNA extraction kit, following the manufacturer's instructions.

  • Extract total RNA according to the chosen method.

  • Perform an on-column DNase digestion or a DNase treatment in solution to remove any contaminating genomic DNA.

  • Elute the RNA in nuclease-free water.

  • Assess the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • Evaluate RNA integrity by determining the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value of >7 is recommended for qPCR applications.

  • Store RNA at -80°C until use.

II. Primer Design for this compound mRNA

Design Guidelines:

  • Target the Splice Junction: Design one primer to span the unique exon-exon junction created by the splicing event that generates the this compound transcript. This ensures specificity for this compound over GALP.

  • Amplicon Size: Aim for an amplicon size between 70 and 150 base pairs for optimal qPCR efficiency.

  • Melting Temperature (Tm): Primers should have a Tm between 58°C and 62°C, and the Tm of the forward and reverse primers should be within 2°C of each other.

  • GC Content: The GC content should be between 40% and 60%.

  • Avoid Secondary Structures: Use software tools to check for potential hairpins, self-dimers, and cross-dimers.

  • BLAST Specificity Check: Perform a BLAST search of the primer sequences against the relevant genome to ensure they do not have significant homology to other genes.

Example of Primer Design Strategy:

  • Obtain the mRNA sequences for both this compound and the full-length GALP transcript for the species of interest from a sequence database (e.g., NCBI).

  • Align the sequences to identify the unique exon-exon junction in the this compound transcript.

  • Use primer design software (e.g., Primer3, NCBI Primer-BLAST) to design a forward or reverse primer that spans this junction.

  • Design the corresponding forward or reverse primer in a nearby exon.

III. Reverse Transcription (cDNA Synthesis)

Materials:

  • Total RNA (1 µg recommended)

  • Reverse transcriptase (e.g., SuperScript IV, Invitrogen)

  • Random hexamers or oligo(dT) primers

  • dNTPs

  • RNase inhibitor

  • Nuclease-free water

Protocol:

  • In a nuclease-free tube, combine 1 µg of total RNA, random hexamers or oligo(dT) primers, and dNTPs. Add nuclease-free water to the recommended volume.

  • Incubate at 65°C for 5 minutes to denature the RNA, then place on ice for at least 1 minute.

  • Prepare a master mix containing reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase.

  • Add the master mix to the RNA-primer mixture.

  • Incubate the reaction according to the reverse transcriptase manufacturer's instructions (e.g., 50-55°C for 10-30 minutes).

  • Inactivate the reverse transcriptase by heating at 85°C for 5 minutes.

  • The resulting cDNA can be stored at -20°C.

IV. Quantitative Real-Time PCR (qPCR)

Materials:

  • cDNA template

  • SYBR Green or TaqMan qPCR master mix

  • Forward and reverse primers for this compound and reference gene(s) (10 µM stock)

  • Nuclease-free water

  • qPCR instrument

Protocol:

  • Thaw all reagents on ice.

  • Prepare a qPCR master mix for each gene (this compound and reference genes) containing qPCR master mix, forward primer, reverse primer, and nuclease-free water.

  • Aliquot the master mix into qPCR plate wells.

  • Add the diluted cDNA template to each well. It is recommended to run each sample in triplicate.

  • Include no-template controls (NTCs) for each primer set to check for contamination.

  • Seal the plate, centrifuge briefly, and place it in the qPCR instrument.

  • Set up the thermal cycling program. A typical program includes:

    • Initial denaturation: 95°C for 2-10 minutes.

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

    • Melt curve analysis (for SYBR Green): Gradually increase the temperature from 60°C to 95°C to assess product specificity.

V. Data Analysis

The relative expression of this compound mRNA is typically calculated using the comparative Ct (ΔΔCt) method.

Steps:

  • Determine the Ct values: Obtain the cycle threshold (Ct) value for each sample and target gene from the qPCR instrument software.

  • Calculate ΔCt: Normalize the Ct value of the this compound gene to the Ct value of a reference gene for each sample: ΔCt = Ct(this compound) - Ct(Reference Gene)

  • Calculate ΔΔCt: Normalize the ΔCt of the experimental samples to the ΔCt of a control or calibrator sample: ΔΔCt = ΔCt(Experimental Sample) - ΔCt(Control Sample)

  • Calculate Fold Change: Determine the relative expression fold change: Fold Change = 2^(-ΔΔCt)

Visualizations

experimental_workflow cluster_rna_extraction RNA Extraction & QC cluster_cdna_synthesis Reverse Transcription cluster_qpcr qPCR cluster_data_analysis Data Analysis tissue_sample Tissue/Cell Sample rna_extraction Total RNA Extraction tissue_sample->rna_extraction dnase_treatment DNase Treatment rna_extraction->dnase_treatment qc Quality Control (NanoDrop, Bioanalyzer) dnase_treatment->qc cdna_synthesis cDNA Synthesis qc->cdna_synthesis qpcr_setup qPCR Reaction Setup cdna_synthesis->qpcr_setup qpcr_run Real-Time PCR Amplification qpcr_setup->qpcr_run data_analysis Relative Quantification (ΔΔCt) qpcr_run->data_analysis

Caption: Experimental workflow for this compound mRNA quantification by RT-qPCR.

alarin_signaling cluster_trkb TrkB-mTOR Pathway cluster_akt Akt Signaling cluster_hpa HPA Axis Regulation This compound This compound TrkB TrkB Receptor This compound->TrkB Akt Akt This compound->Akt HPA_Axis Hypothalamus-Pituitary-Adrenal (HPA) Axis This compound->HPA_Axis ERK ERK TrkB->ERK AKT_mTOR Akt/mTOR TrkB->AKT_mTOR Synaptic_Proteins Synaptic Protein Synthesis (PSD-95, Synapsin I) AKT_mTOR->Synaptic_Proteins GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake Hormone_Secretion Adrenocortical Hormone Secretion HPA_Axis->Hormone_Secretion

Caption: Putative signaling pathways involving this compound.

References

Alarin In Situ Hybridization: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alarin (B1578645) is a 25-amino acid neuropeptide that has garnered significant interest within the scientific community.[1] It is a splice variant of the galanin-like peptide (GALP) gene, resulting from the exclusion of exon 3, which leads to a frameshift and a unique peptide sequence.[1][2][3] First identified in ganglionic cells of human neuroblastoma, this compound is widely distributed throughout the central and peripheral nervous systems, as well as in various organs including the skin, eyes, gastrointestinal tract, and endocrine glands.[1][2]

Functionally, this compound is pleiotropic, implicated in a diverse array of physiological processes. These include the regulation of feeding behavior, energy homeostasis, and reproduction.[1] Furthermore, it exhibits potent vasoactive, anti-inflammatory, and antimicrobial properties.[1][3] Despite its broad functional profile, the specific receptors that mediate this compound's effects remain largely unidentified, though evidence points towards the involvement of both G-protein coupled receptors (GPCRs) and receptor tyrosine kinases.[4]

This document provides detailed application notes and protocols for the use of in situ hybridization (ISH) probes to study the expression and localization of this compound mRNA in various tissues, with a particular focus on brain tissue.

This compound Signaling Pathways

This compound's diverse physiological effects are mediated through distinct signaling pathways. While research into its mechanisms of action is ongoing, two key pathways have been partially elucidated: the TrkB receptor pathway, primarily associated with its effects on the central nervous system, and the modulation of the Hypothalamic-Pituitary-Adrenal (HPA) axis, which is linked to its anti-inflammatory properties. The pathway for its vasoactive effects is hypothesized to involve a G-protein coupled receptor.

This compound-TrkB Signaling Pathway

In the central nervous system, this compound has been shown to exert antidepressant-like effects through the activation of the Tropomyosin receptor kinase B (TrkB) signaling pathway. This compound is thought to interact with the TrkB receptor, leading to the activation of downstream signaling cascades, including the ERK and AKT pathways. This ultimately promotes neuronal survival and neurogenesis.

Alarin_TrkB_Signaling This compound This compound TrkB TrkB Receptor This compound->TrkB Activates ERK ERK TrkB->ERK AKT AKT TrkB->AKT Neuronal_Survival Neuronal Survival & Neurogenesis ERK->Neuronal_Survival AKT->Neuronal_Survival

This compound-TrkB Signaling Pathway
This compound and HPA Axis/Cytokine Modulation

This compound has demonstrated anti-inflammatory effects by modulating the HPA axis and cytokine levels. It has been shown to reverse stress-induced increases in pro-inflammatory cytokines such as TNF-α and IL-6, while increasing the level of the anti-inflammatory cytokine IL-10. This regulation of the immune response is linked to a reduction in HPA axis hyperactivity.

Alarin_HPA_Cytokine This compound This compound HPA_Axis HPA Axis Activity This compound->HPA_Axis Inhibits Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) This compound->Pro_inflammatory Inhibits Anti_inflammatory Anti-inflammatory Cytokines (IL-10) This compound->Anti_inflammatory Stimulates Inflammation Inflammation HPA_Axis->Inflammation Promotes Pro_inflammatory->Inflammation Promotes Anti_inflammatory->Inflammation Inhibits

This compound's Modulation of the HPA Axis and Cytokines
Hypothesized Vasoactive Signaling Pathway

The vasoactive properties of this compound, including vasoconstriction, are thought to be mediated through a currently unidentified G-protein coupled receptor (GPCR). Upon binding of this compound to its putative GPCR, it is hypothesized to initiate an intracellular signaling cascade, potentially involving second messengers, that leads to changes in vascular tone.

Alarin_Vasoactive_Signaling This compound This compound GPCR Putative GPCR This compound->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Vascular_Tone Modulation of Vascular Tone Second_Messenger->Vascular_Tone

Hypothesized Vasoactive Signaling of this compound via a GPCR

Quantitative Data on this compound Gene Expression

Quantitative analysis of this compound mRNA provides valuable insights into its physiological roles and potential as a biomarker. The following table summarizes the relative expression levels of the this compound gene (Ala) in the rat hypothalamo-pituitary-adrenal (HPA) axis, as determined by quantitative polymerase chain reaction (qPCR).[5][6]

Tissue/OrganRelative Expression LevelSpeciesMethodReference
HypothalamusObservedRatqPCR[5]
Pituitary GlandElevated (in 2-day old rats)RatqPCR[5]
Adrenal GlandsVery LowRatqPCR[5]

Note: This data is based on a specific study in rats and expression levels may vary across different species and developmental stages.

Experimental Protocols: Non-Radioactive In Situ Hybridization for this compound mRNA

This protocol is adapted from established methods for the detection of neuropeptide mRNA in brain sections using digoxigenin (B1670575) (DIG)-labeled riboprobes.

Workflow for this compound In Situ Hybridization

ISH_Workflow cluster_prep Probe & Tissue Preparation cluster_hybrid Hybridization & Washing cluster_detect Detection & Visualization Probe_Design 1. This compound Probe Design Probe_Synth 2. DIG-labeled Riboprobe Synthesis Probe_Design->Probe_Synth Hybrid 6. Hybridization with This compound Probe Probe_Synth->Hybrid Tissue_Prep 3. Tissue Preparation (Perfusion & Fixation) Sectioning 4. Cryosectioning Tissue_Prep->Sectioning Prehybrid 5. Prehybridization Sectioning->Prehybrid Prehybrid->Hybrid Washing 7. Post-hybridization Washes Hybrid->Washing Blocking 8. Blocking Washing->Blocking Antibody_Inc 9. Anti-DIG Antibody Incubation Blocking->Antibody_Inc Color_Dev 10. Color Development Antibody_Inc->Color_Dev Imaging 11. Imaging & Analysis Color_Dev->Imaging

Workflow for this compound In Situ Hybridization
I. This compound Probe Design and Synthesis

  • Probe Sequence Selection:

    • This compound is a splice variant of the GALP gene. The murine this compound peptide sequence has the GenBank accession number DQ155644. To design a probe, obtain the corresponding mRNA sequence.

    • Select a target region of the this compound mRNA that is unique and does not share high homology with GALP or other related genes. The region corresponding to the 20 amino acids unique to this compound is an ideal target.

    • The optimal probe length is typically between 200-800 base pairs.

  • Template Generation:

    • Synthesize cDNA from total RNA extracted from a tissue known to express this compound (e.g., brain, skin).

    • Amplify the target this compound sequence by PCR using primers that incorporate T7 and SP6 RNA polymerase promoter sequences at the 5' ends.

  • In Vitro Transcription for DIG-labeled Riboprobe Synthesis:

    • Linearize the plasmid containing the this compound cDNA insert.

    • Use a DIG RNA labeling kit and an appropriate RNA polymerase (T7 or SP6, depending on the desired antisense or sense probe) to transcribe the DIG-labeled riboprobe.

    • Purify the labeled probe by ethanol (B145695) precipitation.

    • Assess the quality and concentration of the probe using gel electrophoresis and spectrophotometry.

II. Tissue Preparation and Sectioning
  • Animal Perfusion and Tissue Fixation:

    • Anesthetize the animal (e.g., mouse or rat) and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

    • Dissect the brain or other tissues of interest and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the tissue by immersing it in a sucrose (B13894) solution (e.g., 20-30% in PBS) at 4°C until it sinks.

  • Cryosectioning:

    • Embed the cryoprotected tissue in Optimal Cutting Temperature (OCT) compound.

    • Cut 10-20 µm thick sections using a cryostat and mount them onto silane-coated slides.

    • Store the slides at -80°C until use.

III. In Situ Hybridization
  • Pretreatment of Sections:

    • Thaw the slides at room temperature.

    • Fix the sections in 4% PFA in PBS.

    • Wash with PBS.

    • Permeabilize the tissue by incubating with Proteinase K. The concentration and incubation time should be optimized for the specific tissue type.

    • Post-fix with 4% PFA to inactivate the Proteinase K.

    • Wash with PBS.

    • Acetylate the sections with acetic anhydride (B1165640) in triethanolamine (B1662121) to reduce non-specific binding.

    • Wash with PBS and dehydrate through an ethanol series.

  • Hybridization:

    • Prepare a hybridization buffer containing formamide, SSC, dextran (B179266) sulfate, and other components.

    • Dilute the DIG-labeled this compound probe in the hybridization buffer.

    • Apply the probe solution to the sections, cover with a coverslip, and incubate in a humidified chamber at an optimized temperature (e.g., 55-65°C) overnight.

  • Post-Hybridization Washes:

    • Remove the coverslips and perform a series of stringent washes with SSC solutions at high temperature to remove unbound and non-specifically bound probe.

IV. Immunological Detection and Visualization
  • Blocking:

    • Wash the sections in a suitable buffer (e.g., MABT).

    • Block non-specific antibody binding sites by incubating the sections in a blocking solution (e.g., MABT with 2% blocking reagent and 20% heat-inactivated sheep serum).

  • Antibody Incubation:

    • Incubate the sections with an anti-digoxigenin antibody conjugated to alkaline phosphatase (AP), diluted in blocking solution, overnight at 4°C.

  • Washing:

    • Wash the sections extensively with MABT to remove unbound antibody.

  • Color Development:

    • Equilibrate the sections in an alkaline phosphatase buffer.

    • Incubate the sections in a color development solution containing NBT (nitro-blue tetrazolium) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine (B81030) salt) in the dark.

    • Monitor the color development under a microscope and stop the reaction by washing with PBS when the desired signal intensity is reached.

  • Mounting and Imaging:

    • Dehydrate the sections through an ethanol series and clear with xylene.

    • Mount with a xylene-based mounting medium.

    • Image the sections using a bright-field microscope.

Conclusion

The study of this compound holds significant promise for understanding a wide range of physiological and pathological processes. The provided protocols for in situ hybridization offer a robust methodology for researchers to investigate the spatial and temporal expression patterns of this compound mRNA. This information, combined with an understanding of its signaling pathways, will be instrumental in elucidating the precise roles of this multifaceted neuropeptide and exploring its potential as a therapeutic target in drug development. Further research is warranted to identify the specific this compound receptor(s) and to fully delineate its downstream signaling cascades.

References

Creating Alarin Knockout Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alarin (B1578645) is a 25-amino acid neuropeptide that belongs to the galanin family of peptides. It is produced from the galanin-like peptide (GALP) gene through alternative splicing.[1][2][3] this compound is expressed in the central nervous system and various peripheral tissues and is implicated in a range of physiological processes, including feeding behavior, energy homeostasis, glucose metabolism, and reproduction.[4][5] Unlike other members of the galanin family, this compound's effects are not mediated by the known galanin receptors, and its specific receptor remains to be identified.[4] The creation of this compound knockout mouse models is a critical step in elucidating its physiological functions and its potential as a therapeutic target.

This document provides detailed application notes and protocols for the generation and characterization of this compound knockout mouse models.

Phenotypic Summary of this compound Deficiency

Since this compound is a splice variant of the GALP gene, a knockout of the GALP gene results in a deficiency of both GALP and this compound.[1][6] Studies on GALP knockout (KO) mice reveal a subtle metabolic phenotype under standard conditions, which becomes more pronounced under metabolic challenges.[6][7]

Metabolic Phenotype

Under a standard chow diet, GALP KO mice are largely indistinguishable from their wild-type (WT) littermates in terms of growth, body weight, and food and water consumption.[6][7] However, when challenged with a high-fat diet, both male and female GALP KO mice gain significantly less weight than WT controls, despite similar food intake.[6] Furthermore, male GALP KO mice show reduced food consumption during refeeding after a fast.[7]

ParameterGenotypeConditionObservationFold Change/Percentage DifferenceReference
Body Weight GainWT vs. GALP KO6 weeks High-Fat DietGALP KO mice gained 2-3 grams less than WT mice.~25-30% less weight gain[6]
Food IntakeWT vs. GALP KO (male)Refeeding after fastGALP KO mice consumed less food than WT controls.Statistically significant reduction (P < 0.01)[7]
Food IntakeWT vs. GALP KOHigh-Fat DietEqual amounts of food consumed by both genotypes.No significant difference[6]
Reproductive Phenotype

Intracerebroventricular administration of this compound in male mice has been shown to increase luteinizing hormone (LH) levels, an effect dependent on gonadotropin-releasing hormone (GnRH) signaling.[8] Studies in female mice also show that GALP stimulates LH release via GnRH.[8] While direct reproductive data from GALP KO mice is limited in the initial studies, the role of this compound and GALP in regulating reproductive hormones suggests that a knockout model would be a valuable tool for investigating reproductive physiology.

ParameterTreatmentObservationReference
Luteinizing Hormone (LH) LevelsThis compound injection (i.c.v.) in male miceSignificant increase in LH levels.[8]
Luteinizing Hormone (LH) LevelsGALP infusion (i.c.v.) in female miceStimulation of LH release.[8]

Signaling Pathways Involving this compound

This compound has been shown to activate several key signaling pathways, which are critical to its physiological effects. Understanding these pathways is essential for interpreting the phenotype of an this compound knockout mouse.

TrkB-mTOR Signaling Pathway

In the context of depression-like behaviors, this compound has been demonstrated to exert its effects through the Tropomyosin receptor kinase B (TrkB) signaling pathway. This compound is suggested to interact with the TrkB receptor, leading to the activation of downstream ERK and AKT signaling pathways.

Alarin_TrkB_Signaling This compound This compound TrkB TrkB Receptor This compound->TrkB activates ERK ERK TrkB->ERK activates AKT AKT TrkB->AKT activates Antidepressant_Effects Antidepressant-like Effects ERK->Antidepressant_Effects mTOR mTOR AKT->mTOR activates mTOR->Antidepressant_Effects

This compound activates the TrkB-mTOR signaling pathway.
PI3K/Akt Signaling Pathway in Glucose Metabolism

This compound plays a role in glucose homeostasis by stimulating glucose uptake in muscle tissues through the activation of the Akt signaling pathway.[2] This pathway is crucial for insulin-mediated glucose transport.

Alarin_Akt_Glucose_Metabolism This compound This compound PI3K PI3K This compound->PI3K activates Akt Akt (phosphorylated) PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Increased Glucose Uptake in Muscle GLUT4->Glucose_Uptake

This compound's role in the PI3K/Akt pathway for glucose uptake.

Experimental Protocols

I. Generation of this compound/GALP Knockout Mice

Two primary methods for generating knockout mice are CRISPR/Cas9-mediated gene editing and homologous recombination in embryonic stem (ES) cells.

This protocol outlines the generation of a constitutive knockout of the GALP gene, which will also ablate the production of this compound.

Workflow:

CRISPR_Workflow sgRNA_Design 1. sgRNA Design (Targeting GALP Exon 2) sgRNA_Synthesis 2. sgRNA Synthesis & Cas9 mRNA/Protein Preparation sgRNA_Design->sgRNA_Synthesis Microinjection 3. Pronuclear Microinjection into Mouse Zygotes sgRNA_Synthesis->Microinjection Embryo_Transfer 4. Embryo Transfer into Pseudopregnant Females Microinjection->Embryo_Transfer Founder_Screening 5. Genotyping of Founder Mice Embryo_Transfer->Founder_Screening Breeding 6. Breeding to Establish Knockout Line Founder_Screening->Breeding

CRISPR/Cas9 workflow for generating this compound/GALP KO mice.

Detailed Methodology:

  • sgRNA Design:

    • Target Selection: To ensure a complete knockout of both GALP and this compound, target a critical early exon. Exon 2 of the mouse GALP gene contains the translation start site and is an ideal target.[6]

    • Design Tools: Use online tools such as CRISPOR or the Broad Institute's GPP Web Portal to design single guide RNAs (sgRNAs) with high on-target scores and low off-target potential.

    • Validation: It is recommended to validate the cleavage efficiency of the selected sgRNAs in vitro or in a cell line before proceeding to microinjection.[9]

  • Preparation of sgRNA and Cas9:

    • Synthesize the designed sgRNAs using in vitro transcription kits.

    • Prepare either Cas9 mRNA by in vitro transcription or use commercially available purified Cas9 protein. The use of Cas9 protein as a ribonucleoprotein (RNP) complex with the sgRNA is often preferred for higher efficiency and reduced off-target effects.

  • Pronuclear Microinjection:

    • Harvest fertilized zygotes from superovulated female mice (e.g., C57BL/6J strain).

    • Microinject the sgRNA and Cas9 mRNA/protein into the pronucleus of the zygotes.[9]

  • Embryo Transfer:

    • Surgically transfer the microinjected embryos into the oviducts of pseudopregnant recipient female mice.

  • Genotyping of Founder (F0) Mice:

    • After birth, obtain tail biopsies from the pups for genomic DNA extraction.

    • Use PCR with primers flanking the target site, followed by Sanger sequencing or restriction fragment length polymorphism (RFLP) analysis, to identify founders carrying insertions or deletions (indels) that result in a frameshift mutation.

  • Establishment of the Knockout Line:

    • Breed founder mice with wild-type mice to generate F1 heterozygotes.

    • Sequence the mutated allele in the F1 generation to confirm the specific mutation and ensure germline transmission.

    • Intercross heterozygous F1 mice to obtain homozygous knockout (KO), heterozygous (Het), and wild-type (WT) littermates for phenotypic analysis.

This method allows for precise gene targeting and is considered the gold standard for creating complex genetic modifications.

Workflow:

HR_Workflow Vector_Construction 1. Construct Targeting Vector (Replace Exon 2 with Selection Cassette) ES_Cell_Transfection 2. Electroporate Targeting Vector into ES Cells Vector_Construction->ES_Cell_Transfection Selection_Screening 3. Select and Screen for Homologous Recombinants (PCR & Southern Blot) ES_Cell_Transfection->Selection_Screening Blastocyst_Injection 4. Inject Targeted ES Cells into Blastocysts Selection_Screening->Blastocyst_Injection Embryo_Transfer 5. Transfer Blastocysts into Foster Mothers Blastocyst_Injection->Embryo_Transfer Chimeric_Mice 6. Identify Chimeric Offspring Embryo_Transfer->Chimeric_Mice Germline_Transmission 7. Breed Chimeras for Germline Transmission Chimeric_Mice->Germline_Transmission

Homologous recombination workflow for generating this compound/GALP KO mice.

Detailed Methodology:

  • Targeting Vector Construction:

    • Design a targeting vector to replace exon 2 of the GALP gene with a positive selection cassette (e.g., a neomycin resistance gene, neo).[6][10]

    • The vector should contain 5' and 3' homology arms (several kilobases in length) that are homologous to the genomic regions flanking exon 2.

    • A negative selection marker (e.g., diphtheria toxin A, DTA, or thymidine (B127349) kinase, tk) can be included outside the homology arms to select against random integration.[11]

  • ES Cell Culture and Transfection:

    • Culture mouse ES cells (e.g., from a 129S6/SvEvTac background) on a feeder layer of mouse embryonic fibroblasts (MEFs) to maintain pluripotency.

    • Linearize the targeting vector and introduce it into the ES cells via electroporation.[12]

  • Selection and Screening of Targeted ES Cell Clones:

    • Select for ES cells that have incorporated the vector by adding the appropriate antibiotic (e.g., G418 for the neo cassette) to the culture medium.

    • Screen resistant clones by PCR and Southern blotting to identify those that have undergone successful homologous recombination.[13]

  • Generation of Chimeric Mice:

    • Inject the correctly targeted ES cells into the blastocoel of 3.5-day-old blastocysts from a different mouse strain (e.g., C57BL/6J, which has a different coat color for easy identification of chimerism).[10]

    • Surgically transfer the injected blastocysts into the uteri of pseudopregnant foster mothers.

  • Breeding for Germline Transmission:

    • The resulting chimeric offspring (identified by their mixed coat color) are bred with wild-type mice of the blastocyst donor strain (e.g., C57BL/6J).

    • Offspring with a coat color derived from the ES cells carry the targeted allele, indicating germline transmission.

    • Genotype these offspring to confirm the presence of the knockout allele.

    • Intercross heterozygous mice to generate homozygous knockout animals.

II. Phenotypic Analysis of this compound/GALP Knockout Mice

A comprehensive phenotypic analysis should be performed to characterize the effects of this compound deficiency.

  • Body Weight and Composition:

    • Monitor body weight weekly from weaning to adulthood under both standard chow and high-fat diet conditions.

    • Analyze body composition (fat mass and lean mass) using techniques like EchoMRI or DEXA scan.

  • Food and Water Intake:

    • Measure daily food and water consumption using metabolic cages.

  • Glucose Homeostasis:

    • Glucose Tolerance Test (GTT):

      • Fast mice for 4-6 hours.[14]

      • Administer a glucose bolus (1-2 g/kg body weight) either orally (OGTT) or via intraperitoneal injection (IPGTT).[14][15]

      • Measure blood glucose levels from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes post-injection using a glucometer.[4]

    • Insulin (B600854) Tolerance Test (ITT):

      • Administer insulin (0.75-1.0 U/kg body weight) via intraperitoneal injection.

      • Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.

  • Hormone Level Measurement:

    • Collect blood samples to measure serum levels of reproductive hormones.

    • Luteinizing Hormone (LH): Use a sensitive enzyme-linked immunosorbent assay (ELISA) for measurement in small volumes of mouse serum or whole blood.[16][17]

    • Measure other relevant hormones such as follicle-stimulating hormone (FSH), testosterone, and estradiol.

  • Fertility Assessment:

    • Set up breeding pairs of homozygous knockout, heterozygous, and wild-type mice.

    • Monitor time to first litter, litter size, and pup survival rate.

  • General Health and Neurological Screen:

    • Perform a battery of simple tests to assess general health, reflexes (e.g., righting, corneal), and basic sensory and motor functions.

  • Anxiety-like Behavior:

    • Utilize tests such as the elevated plus maze and the open field test to assess anxiety levels and exploratory behavior.

  • Depression-like Behavior:

    • Employ the forced swim test and the tail suspension test to evaluate behavioral despair.

Conclusion

The generation and thorough characterization of this compound knockout mouse models are indispensable for a deeper understanding of this peptide's role in health and disease. The protocols and application notes provided herein offer a comprehensive guide for researchers to create these valuable models and investigate the multifaceted functions of this compound. The resulting insights may pave the way for novel therapeutic strategies targeting metabolic and reproductive disorders.

References

Alarin CRISPR/Cas9 Gene Editing: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alarin is a 25-amino acid neuropeptide that belongs to the galanin family of peptides.[1][2] It is produced from the alternative splicing of the galanin-like peptide (GALP) gene, a process that excludes exon 3, leading to a frameshift and a unique C-terminal sequence.[1][3] this compound is implicated in a wide array of physiological processes, including the regulation of feeding behavior, energy homeostasis, glucose metabolism, and reproductive hormone secretion.[1][2] It also exhibits vasoactive, anti-inflammatory, and anti-edema properties.[2][3] Dysregulation of this compound has been associated with various pathological conditions such as obesity, type 2 diabetes, and polycystic ovarian syndrome.[2] Notably, the specific receptor for this compound remains unidentified, making it a compelling target for further investigation.[2]

This document provides detailed application notes and protocols for utilizing CRISPR/Cas9 gene editing to study this compound. The methodologies outlined here will enable researchers to elucidate the function of this compound, identify its receptor, and explore its potential as a therapeutic target.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various functional assays. This data can serve as a baseline for comparison in CRISPR/Cas9-based loss-of-function studies.

Table 1: Effects of this compound on Feeding Behavior and Luteinizing Hormone (LH) Secretion

SpeciesAdministration RouteThis compound DoseEffect on Food IntakeEffect on LH SecretionReference
Male RatsIntracerebroventricular (i.c.v.)1.0 nmolSignificant increase (p<0.01)Significant increase in castrated males (p<0.01)[4]
Male RatsIntracerebroventricular (i.c.v.)30 nmol~500% increase compared to saline~170% increase compared to saline[5]
Male MiceIntracerebroventricular (i.c.v.)1.0 nmolSignificant increase 30-120 min post-injection (p<0.01)Significant increase[3]

Table 2: Vasoactive and Anti-inflammatory Effects of this compound

SpeciesAssayThis compound ConcentrationEffectReference
MurineCutaneous MicrovasculatureDose-dependentPotent vasoconstriction and anti-edema activity[3]
MurineSubstance P-induced Neurogenic InflammationNot specifiedInhibition of inflammatory edema[2]

Table 3: Hypothetical Effects of this compound on Intracellular Signaling Pathways

This table presents hypothetical quantitative data based on the known involvement of Akt and mTOR signaling in this compound's downstream effects. These values can be tested and quantified using the protocols provided below.

Cell TypeTreatmentThis compound Concentration% Increase in p-Akt (Ser473)% Increase in p-mTOR (Ser2448)
Hypothalamic Neurons1 hour10 nM50%30%
Hypothalamic Neurons1 hour100 nM150%100%
Hypothalamic Neurons1 hour1 µM250%180%

Signaling Pathways and Experimental Workflow

This compound Signaling Pathways

This compound is known to activate downstream signaling cascades, although its direct receptor is yet to be identified. Two key pathways implicated in this compound's function are the Akt and the TrkB-mTOR pathways.

Alarin_Signaling cluster_membrane Cell Membrane cluster_akt_pathway Akt Pathway cluster_trkb_pathway TrkB-mTOR Pathway Unknown_Receptor Unknown Receptor PI3K PI3K Unknown_Receptor->PI3K Activates TrkB TrkB Unknown_Receptor->TrkB Potentially Interacts Akt Akt PI3K->Akt Activates GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation Promotes Glucose_Uptake Increased Glucose Uptake GLUT4_translocation->Glucose_Uptake mTOR mTOR TrkB->mTOR Activates Synaptic_Plasticity Synaptic Plasticity mTOR->Synaptic_Plasticity Promotes Cell_Growth Cell Growth & Proliferation Synaptic_Plasticity->Cell_Growth This compound This compound This compound->Unknown_Receptor

Putative this compound signaling pathways.
CRISPR/Cas9 Experimental Workflow

The following diagram outlines the key steps for creating an this compound knockout cell line to study its function.

CRISPR_Workflow gRNA_Design 1. gRNA Design & Synthesis (Targeting GALP Exon 2 or 4) Vector_Construction 2. Vector Construction (Lentiviral vector with Cas9 and gRNA) gRNA_Design->Vector_Construction Cell_Transfection 3. Cell Line Transfection (e.g., Hypothalamic neuronal cell line) Vector_Construction->Cell_Transfection Clonal_Selection 4. Clonal Selection & Expansion (Puromycin selection and single-cell cloning) Cell_Transfection->Clonal_Selection KO_Validation 5. Knockout Validation Clonal_Selection->KO_Validation Genomic_Sequencing Sanger Sequencing of Target Locus KO_Validation->Genomic_Sequencing Western_Blot Western Blot for this compound Precursor KO_Validation->Western_Blot Functional_Assays 6. Functional Assays KO_Validation->Functional_Assays Feeding_Assay Feeding Behavior Assay Functional_Assays->Feeding_Assay Hormone_Assay LH Secretion Assay Functional_Assays->Hormone_Assay Signaling_Assay Akt/mTOR Pathway Analysis Functional_Assays->Signaling_Assay

Workflow for this compound knockout cell line generation.

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Knockout of this compound in a Neuronal Cell Line

Objective: To generate a stable this compound knockout neuronal cell line to study its loss-of-function phenotypes.

1. Guide RNA (gRNA) Design and Synthesis:

  • Target Selection: The human GALP gene is located on chromosome 19.[1] this compound is encoded by a splice variant that includes exons 1, 2, 4, 5, and 6, while skipping exon 3. To abolish this compound production, gRNAs should be designed to target the coding sequences within exons 2 or 4 of the GALP gene.
  • gRNA Design Tools: Utilize online tools such as CHOPCHOP or Synthego's CRISPR design tool to identify potential gRNA sequences with high on-target and low off-target scores.
  • gRNA Synthesis: Synthesize the top-scoring gRNA sequences as single-stranded DNA oligonucleotides.

2. Vector Construction:

  • Vector Backbone: Use a lentiviral vector co-expressing Cas9 nuclease and the gRNA cassette (e.g., lentiCRISPRv2). This vector should also contain a selection marker, such as puromycin (B1679871) resistance.
  • Cloning: Anneal the complementary single-stranded gRNA oligonucleotides to form a double-stranded DNA fragment. Ligate this fragment into the BsmBI-digested lentiCRISPRv2 vector.
  • Verification: Verify the correct insertion of the gRNA sequence by Sanger sequencing.

3. Lentivirus Production and Cell Transduction:

  • Cell Line: Use a human hypothalamic neuronal cell line (e.g., N42) for these experiments.
  • Lentivirus Packaging: Co-transfect HEK293T cells with the constructed lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G).
  • Virus Harvest and Titer: Harvest the lentiviral particles from the supernatant 48-72 hours post-transfection and determine the viral titer.
  • Transduction: Transduce the target neuronal cells with the lentivirus at a multiplicity of infection (MOI) that ensures single-copy integration.

4. Clonal Selection and Expansion:

  • Selection: 48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium.
  • Single-Cell Cloning: After selection, perform single-cell cloning by serial dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to isolate individual clones.
  • Expansion: Expand the resulting single-cell clones.

5. Knockout Validation:

  • Genomic DNA Analysis: Isolate genomic DNA from the expanded clones. Amplify the target region of the GALP gene by PCR and sequence the amplicons using Sanger sequencing to identify insertions or deletions (indels) that result in a frameshift mutation.
  • Western Blot: Although an antibody specific to the mature this compound peptide may be challenging to develop due to its small size, a custom antibody targeting the unique C-terminal region of the this compound precursor can be used. Perform a western blot on cell lysates to confirm the absence of the this compound precursor protein in the knockout clones.

Protocol 2: Functional Analysis of this compound Knockout Cells

Objective: To assess the functional consequences of this compound knockout.

1. Cell Culture and Treatment:

  • Culture the validated this compound knockout and wild-type (control) neuronal cells under standard conditions.
  • For signaling pathway analysis, serum-starve the cells for 4-6 hours before treatment with relevant stimuli (e.g., a known secretagogue if studying autocrine/paracrine effects, though the direct ligand for this compound's putative receptor is unknown).

2. Western Blot for Signaling Pathway Analysis:

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.
  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
  • Immunoblotting: Probe the membranes with primary antibodies against total and phosphorylated forms of key signaling proteins, such as Akt (p-Akt Ser473) and mTOR (p-mTOR Ser2448).
  • Detection and Quantification: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate for detection. Quantify the band intensities using densitometry and normalize the phosphorylated protein levels to the total protein levels.

3. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and reverse transcribe it into cDNA.
  • qRT-PCR: Perform qRT-PCR using primers specific for genes downstream of this compound signaling (e.g., genes involved in appetite regulation or glucose metabolism). Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

4. In Vitro Functional Assays:

  • Neurite Outgrowth Assay: Plate the cells at a low density and monitor neurite outgrowth over time. Quantify the length and number of neurites per cell.
  • Cell Proliferation Assay: Measure cell proliferation using assays such as the MTT or BrdU incorporation assay.

Conclusion

The CRISPR/Cas9 gene editing strategy detailed in these application notes provides a powerful approach to unravel the complex biology of this compound. By creating and characterizing this compound knockout models, researchers can gain crucial insights into its physiological and pathological roles, paving the way for the identification of its elusive receptor and the development of novel therapeutic interventions for a range of metabolic and endocrine disorders.

References

Application Notes and Protocols for Alarin Gene Knockout Using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alarin (B1578645) is a neuropeptide that originates from the alternative splicing of the galanin-like peptide (GALP) gene.[1] It is involved in a variety of physiological processes, including vasoconstriction, anti-edema activity, regulation of feeding behavior, energy homeostasis, and reproduction.[1][2][3] Unlike other members of the galanin peptide family, the biological effects of this compound do not appear to be mediated by the known galanin receptors, suggesting the existence of a yet-to-be-identified specific receptor.[1] Understanding the precise functions of this compound is of significant interest for therapeutic development in areas such as metabolic disorders and cardiovascular diseases.

This document provides a comprehensive guide for the design and validation of guide RNAs (gRNAs) for the knockout of the this compound gene using the CRISPR/Cas9 system in both human and mouse models. The protocols outlined below detail the necessary steps from in silico gRNA design to experimental validation of knockout efficiency.

This compound Gene and Protein Information

This compound is not a distinct gene but a product of the GALP gene. The generation of this compound mRNA involves the exclusion of exon 3 during the splicing of the GALP pre-mRNA, leading to a frameshift and a unique C-terminal peptide sequence.[1][3]

SpeciesGene NameChromosome LocationNCBI Gene ID
HumanGALP19q13.4385569
MouseGalp7 A1232836

Putative this compound Signaling Pathway

While the direct receptor for this compound remains unidentified, studies suggest its involvement in the Tropomyosin receptor kinase B (TrkB)-mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is implicated in its potential antidepressant-like effects.

Alarin_Signaling_Pathway This compound This compound Receptor Unknown Receptor This compound->Receptor Binds Cellular_Responses Cellular Responses (e.g., Vasoconstriction, Anti-edema, Regulation of Feeding) This compound->Cellular_Responses TrkB TrkB Receptor->TrkB Activates (?) PI3K PI3K TrkB->PI3K ERK ERK TrkB->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K Synaptic_Proteins Synaptic Proteins (e.g., PSD-95, Synapsin I) p70S6K->Synaptic_Proteins Promotes Synthesis CREB CREB ERK->CREB BDNF BDNF Secretion CREB->BDNF Increases

Caption: Putative this compound signaling cascade, highlighting the proposed interaction with the TrkB-mTOR pathway.

Experimental Workflow for this compound Gene Knockout

The overall process for generating and validating an this compound knockout cell line using CRISPR/Cas9 is depicted below.

Alarin_KO_Workflow cluster_design 1. gRNA Design & Synthesis cluster_validation 2. gRNA Validation cluster_delivery 3. Delivery to Cells cluster_screening 4. Screening & Isolation cluster_confirmation 5. Knockout Confirmation gRNA_Design In Silico gRNA Design (Targeting GALP gene) gRNA_Synthesis sgRNA Synthesis (In vitro transcription) gRNA_Design->gRNA_Synthesis In_Vitro_Validation In Vitro Validation (T7E1 Assay) gRNA_Synthesis->In_Vitro_Validation Transfection Transfection of Cas9 & sgRNA In_Vitro_Validation->Transfection Select best gRNA Cell_Culture Target Cell Culture Cell_Culture->Transfection Single_Cell_Cloning Single-Cell Cloning Transfection->Single_Cell_Cloning Genomic_DNA_Extraction Genomic DNA Extraction Single_Cell_Cloning->Genomic_DNA_Extraction Western_Blot Western Blot Single_Cell_Cloning->Western_Blot Expand Clones Sanger_Sequencing Sanger Sequencing Genomic_DNA_Extraction->Sanger_Sequencing

Caption: Experimental workflow for CRISPR/Cas9-mediated knockout of the this compound gene.

Protocol 1: In Silico Design of Guide RNAs for this compound Knockout

Objective: To design highly specific and efficient single guide RNAs (sgRNAs) targeting the genomic region of the GALP gene that encodes for the this compound peptide.

Materials:

  • Computer with internet access

  • NCBI Gene database (--INVALID-LINK--)

  • Online gRNA design tool (e.g., Benchling, CRISPOR, Synthego CRISPR Design Tool)[4][5][6]

Procedure:

  • Retrieve the GALP Gene Sequence:

    • Navigate to the NCBI Gene database.

    • Search for "GALP" and select the appropriate species (Human or Mouse).

    • Obtain the genomic sequence, paying close attention to the exons that contribute to the this compound transcript (exons 1, 2, and 4).

  • Select a gRNA Design Tool:

    • Choose an online gRNA design tool. For this protocol, we will use a generic workflow applicable to most tools.

  • Input Target Sequence:

    • Copy the genomic sequence of the GALP gene, specifically focusing on the early exons that are common to the this compound transcript, into the design tool. Targeting early exons increases the likelihood of generating a non-functional protein due to frameshift mutations.[7]

  • Set Design Parameters:

    • Organism: Select "Human" or "Mouse".

    • Cas Nuclease: Choose the appropriate Cas nuclease (e.g., Streptococcus pyogenes Cas9).

    • PAM Sequence: The tool will automatically use the appropriate PAM sequence for the selected nuclease (e.g., NGG for SpCas9).

  • Generate and Select Guide RNAs:

    • The tool will generate a list of potential gRNA sequences.

    • Prioritize gRNAs with high on-target scores and low off-target scores.[4][5]

    • Select at least three to four candidate gRNAs for experimental validation.

Example Designed gRNAs (Hypothetical):

SpeciesTarget ExongRNA Sequence (5' - 3')On-Target ScoreOff-Target Score
HumanExon 2GATCGATCGATCGATCGATC952
HumanExon 2AGCTAGCTAGCTAGCTAGCT925
MouseExon 2TACGTACGTACGTACGTACG961
MouseExon 2CATGCATGCATGCATGCATG934

Protocol 2: In Vitro Validation of Guide RNA Efficiency

Objective: To assess the cleavage efficiency of the designed sgRNAs in vitro using the T7 Endonuclease I (T7E1) assay.[8][9]

Materials:

  • Designed sgRNA templates (as DNA oligonucleotides)

  • In vitro transcription kit (e.g., T7 High Yield RNA Synthesis Kit)

  • Recombinant Cas9 nuclease

  • T7 Endonuclease I

  • PCR reagents and primers flanking the target site

  • Genomic DNA from the target cell line

  • Agarose (B213101) gel electrophoresis system

Procedure:

  • sgRNA Synthesis:

    • Synthesize sgRNAs from the DNA oligonucleotide templates using an in vitro transcription kit according to the manufacturer's instructions.[2][10]

    • Purify the synthesized sgRNAs.

  • Target DNA Amplification:

    • Design PCR primers to amplify a ~500-800 bp region of the genomic DNA flanking the gRNA target site.

    • Perform PCR using genomic DNA from the target cells as a template.

    • Purify the PCR product.

  • In Vitro Cleavage Reaction:

    • Incubate the purified PCR product with the synthesized sgRNA and recombinant Cas9 nuclease.

    • A typical reaction mixture includes:

      • Cas9 Nuclease

      • sgRNA

      • Target PCR Product

      • Nuclease Buffer

    • Incubate at 37°C for 1 hour.

  • T7E1 Assay:

    • Denature and re-anneal the products of the cleavage reaction to form heteroduplexes between wild-type and cleaved DNA.

    • Incubate the re-annealed DNA with T7 Endonuclease I. T7E1 will cleave the mismatched heteroduplexes.[8]

    • Analyze the digested products by agarose gel electrophoresis. The presence of cleaved fragments indicates successful gRNA activity.

Protocol 3: Validation of this compound Knockout in Cells

Objective: To confirm the successful knockout of the this compound gene at the genomic and protein levels in cultured cells.

A. Genomic Validation by Sanger Sequencing

  • Cell Transfection and Clonal Isolation:

    • Co-transfect the target cells with a plasmid expressing Cas9 and the most efficient sgRNA identified from the in vitro validation.

    • Perform single-cell cloning to isolate individual cell colonies.

  • Genomic DNA Extraction and PCR:

    • Expand the individual clones and extract genomic DNA.

    • Amplify the target region using the same primers as in the T7E1 assay.

  • Sanger Sequencing:

    • Sequence the purified PCR products.

    • Analyze the sequencing data to identify insertions or deletions (indels) at the target site. Tools like ICE (Inference of CRISPR Edits) can be used for deconvolution of sequencing traces from mixed populations.[11][12]

B. Protein Level Validation by Western Blot

  • Protein Extraction:

    • Prepare protein lysates from wild-type and putative knockout cell clones.[13]

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.[14]

    • Incubate the membrane with a primary antibody specific for this compound or GALP.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate.

  • Analysis:

    • Compare the protein expression levels between wild-type and knockout clones. A significant reduction or complete absence of the this compound/GALP protein band in the knockout clones confirms a successful knockout.[15]

Summary of Validation Methods

Validation MethodLevel of AnalysisInformation Provided
T7 Endonuclease I AssayDNA (in vitro)Cleavage efficiency of gRNA
Sanger SequencingDNA (in cellulo)Presence and nature of indels
Western BlotProtein (in cellulo)Reduction or absence of protein expression

By following these detailed protocols, researchers can confidently design and validate guide RNAs for the successful knockout of the this compound gene, enabling further investigation into its physiological roles and potential as a therapeutic target.

References

FLIPR Assay for Alarin Receptor Activation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alarin (B1578645) is a bioactive peptide that belongs to the galanin family of neuropeptides. It is involved in a variety of physiological processes, including vasoconstriction, anti-edema activity, and potential regulation of metabolic and neurological functions.[1][2][3][4] The receptor for this compound remains officially unidentified, though evidence suggests it may be a G-protein coupled receptor (GPCR) or interact with receptor tyrosine kinases such as TrkB.[5] This application note provides a detailed protocol for utilizing the Fluorometric Imaging Plate Reader (FLIPR) system to screen for and characterize activators of the putative this compound receptor by measuring intracellular calcium mobilization, a common downstream signaling event for many GPCRs.[6][7][8]

Principle of the FLIPR Calcium Mobilization Assay

The FLIPR assay is a high-throughput screening method used to detect changes in intracellular calcium concentration.[9][10][11] Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by a ligand (e.g., this compound), Gq-coupled GPCRs activate phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The calcium-sensitive dye fluoresces upon binding to the increased intracellular calcium, and this change in fluorescence is detected in real-time by the FLIPR instrument.[6] For receptors that do not naturally couple to Gq, cells can be co-transfected with a promiscuous G-protein, such as Gα16 or a chimeric G-protein (e.g., Gqi5), to redirect the signaling pathway towards calcium mobilization.[6]

Putative this compound Receptor Signaling Pathway

While the definitive this compound receptor is yet to be identified, studies suggest that this compound's effects may be mediated through the Tropomyosin receptor kinase B (TrkB) signaling pathway.[5] Activation of TrkB can lead to the initiation of several downstream cascades, including the Ras-MAPK and PI3K-Akt pathways. Furthermore, TrkB signaling can also involve the activation of Phospholipase C gamma (PLCγ), which, similar to the canonical GPCR pathway, results in the production of IP3 and subsequent release of intracellular calcium. This makes a calcium mobilization assay a viable method for detecting receptor activation. Another potential candidate receptor for this compound is the orphan GPCR, GPR150.[12]

Alarin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum This compound This compound Receptor Putative this compound Receptor (e.g., TrkB / GPCR) This compound->Receptor Binding & Activation PLC PLCγ / PLCβ Receptor->PLC Activation Ras Ras Receptor->Ras Activation PI3K PI3K Receptor->PI3K Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binding PKC PKC DAG->PKC Activation Cell_Response Cellular Response PKC->Cell_Response Modulates Ca_release Ca²⁺ Release Ca_release->Cell_Response Modulates MAPK MAPK (ERK/AKT) Ras->MAPK PI3K->MAPK MAPK->Cell_Response Modulates Ca_store Ca²⁺ Store IP3R->Ca_store Opens Channel Ca_store->Ca_release

Caption: Putative signaling pathway for this compound receptor activation.

Data Presentation

The primary output of a FLIPR assay is a measure of the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium. Dose-response curves are generated by plotting the peak fluorescence response against the logarithm of the agonist concentration. From these curves, key pharmacological parameters such as EC50 (half-maximal effective concentration) and the maximum response can be determined.

Table 1: Hypothetical Pharmacological Data for this compound Receptor Agonists

CompoundEC50 (nM)Maximum Response (% of Control)Hill Slope
This compound (human)15.21001.1
Agonist X25.8951.0
Agonist Y150.3650.9

Note: The data presented in this table is for illustrative purposes only and represents hypothetical values for this compound and potential agonists.

Experimental Protocols

Materials and Reagents
  • Cell Lines: HEK293 or CHO cells.

  • Culture Media: DMEM or Ham's F-12, respectively, supplemented with 10% FBS, 1% penicillin-streptomycin.

  • Transfection Reagent: Lipofectamine or similar.

  • Plasmids: Expression vector for the putative this compound receptor (e.g., GPR150) and/or a promiscuous G-protein (e.g., Gα16, Gqi5).

  • Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates, poly-D-lysine coated.

  • FLIPR Calcium Assay Kit: (e.g., FLIPR Calcium 6 Assay Kit, Molecular Devices).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (B1678239): (if using CHO cells or other cell lines that express organic anion transporters).

  • This compound Peptide: Synthetic human this compound.

  • FLIPR Instrument: (e.g., FLIPR Tetra or Penta, Molecular Devices).

Experimental Workflow

FLIPR_Workflow start Start cell_culture 1. Cell Culture (HEK293 or CHO) start->cell_culture transfection 2. Transfection (Receptor +/- G-protein) cell_culture->transfection seeding 3. Cell Seeding (Assay Plates) transfection->seeding dye_loading 4. Dye Loading (FLIPR Calcium Assay Kit) seeding->dye_loading assay_run 6. FLIPR Assay (Real-time fluorescence reading) dye_loading->assay_run compound_prep 5. Compound Preparation (this compound Dilution Series) compound_prep->assay_run data_analysis 7. Data Analysis (Dose-response curves, EC50) assay_run->data_analysis end End data_analysis->end

Caption: General workflow for the FLIPR calcium mobilization assay.

Detailed Methodologies

1. Cell Culture and Transfection

  • Culture HEK293 or CHO cells in their respective growth media at 37°C in a humidified atmosphere with 5% CO2.

  • For transient transfection, seed cells in a T75 flask and grow to 80-90% confluency.

  • Transfect cells with the plasmid DNA for the putative this compound receptor (e.g., GPR150) and/or a promiscuous G-protein using a suitable transfection reagent according to the manufacturer's protocol. If the native receptor coupling is unknown, co-transfection with a G-protein like Gqi5 is recommended to channel the signal through the calcium pathway.[6]

  • Incubate the cells for 24-48 hours post-transfection to allow for receptor expression.

2. Cell Seeding

  • Harvest the transfected cells using trypsin-EDTA.

  • Resuspend the cells in culture medium and perform a cell count.

  • Seed the cells into black-walled, clear-bottom 96- or 384-well plates at a density of 20,000-50,000 cells per well.

  • Incubate the plates overnight at 37°C to allow the cells to attach and form a monolayer.

3. Dye Loading

  • Prepare the FLIPR Calcium Assay dye-loading solution according to the manufacturer's instructions. For CHO cells, it is often necessary to add probenecid to the assay buffer to prevent dye leakage.

  • Remove the culture medium from the cell plates.

  • Add an equal volume of the dye-loading solution to each well (e.g., 100 µL for a 96-well plate).

  • Incubate the plates at 37°C for 1 hour, protected from light.

4. Compound Preparation and Assay

  • Prepare a stock solution of this compound peptide in an appropriate solvent (e.g., water or DMSO).

  • Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for generating a dose-response curve.

  • Place the cell plate and the compound plate into the FLIPR instrument.

  • Set the instrument parameters for a calcium mobilization assay, including excitation and emission wavelengths, read time, and liquid handling protocols.

  • Initiate the assay. The FLIPR instrument will first measure the baseline fluorescence, then add the this compound solutions to the wells, and continue to measure the fluorescence intensity at regular intervals to capture the kinetic response of calcium mobilization.

5. Data Analysis

  • The data is typically exported as relative fluorescence units (RFU).

  • Calculate the peak fluorescence response for each well.

  • Subtract the baseline fluorescence from the peak fluorescence to get the net change in fluorescence.

  • Normalize the data to a positive control (e.g., a known agonist or a high concentration of this compound) and a negative control (vehicle).

  • Plot the normalized response versus the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the EC50 and other pharmacological parameters.

Troubleshooting and Considerations

  • Low Signal-to-Noise Ratio: Optimize cell seeding density, dye loading time, and instrument settings (e.g., exposure time, gain). Ensure the health and viability of the cells.

  • High Background Fluorescence: Ensure complete removal of serum-containing media before dye loading, as serum can interfere with some fluorescent dyes. The masking dye in the FLIPR kits is designed to reduce background.[9][10]

  • Cell Detachment: Use poly-D-lysine coated plates to improve cell adherence, especially for weakly adherent cell lines.

  • DMSO Effects: If using DMSO to dissolve compounds, keep the final concentration in the assay low (typically <0.5%) to avoid solvent-induced cellular effects.

  • Receptor Expression: Confirm receptor expression and surface localization using techniques such as immunofluorescence or western blotting.

By following these detailed protocols, researchers can effectively utilize the FLIPR assay to investigate the activation of the putative this compound receptor and screen for novel modulators of this important signaling pathway.

References

Application Notes and Protocols: Handling and Storage of Lyophilized Alarin Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alarin (B1578645) is a 25-amino acid neuropeptide that originates from an alternative splicing of the galanin-like peptide (GALP) gene.[1][2][3][4][5] Named for its N-terminal alanine (B10760859) and C-terminal serine, this compound is recognized for its biological activities, including potent vasoconstrictor and anti-edema effects.[2][6][7] It is also implicated in the regulation of food intake, energy homeostasis, and glucose metabolism.[1][4] Unlike other members of the galanin family, this compound's physiological effects do not appear to be mediated via the known galanin receptors, suggesting it acts through a novel, yet to be fully characterized, receptor.[2][3][5]

These application notes provide detailed protocols for the proper handling, reconstitution, and storage of lyophilized this compound peptide to ensure its stability, integrity, and optimal performance in research applications.

Physicochemical Properties of this compound

The stability and solubility of this compound are dictated by its primary structure. Understanding these properties is crucial for selecting appropriate handling and storage conditions.

PropertyDataReference
Amino Acid Sequence H-Ala-Pro-Ala-His-Arg-Ser-Ser-Thr-Phe-Pro-Lys-Trp-Val-Thr-Lys-Thr-Glu-Arg-Gly-Arg-Gln-Pro-Leu-Arg-Ser-OH[6]
Molecular Formula C₁₂₇H₂₀₅N₄₃O₃₅[6]
Molecular Weight ~2894.29 Da[6]
Theoretical Isoelectric Point (pI) 12.41[6]
Key Amino Acid Composition Contains Tryptophan (Trp), which is susceptible to oxidation.[8][9][10] Contains several basic (Arg, Lys, His) and polar (Ser, Thr, Gln, Glu) residues, making it hygroscopic.[8]
Solubility Profile Highly basic (pI 12.41), indicating good solubility in slightly acidic aqueous solutions.[6][11]

Storage of Lyophilized this compound Peptide

Proper storage of the lyophilized powder is critical for maintaining its long-term stability and biological activity.

Protocol 2.1: Long-Term Storage

For optimal preservation, lyophilized this compound peptide should be stored at -20°C or -80°C.[8][9][12][13][14] The container should be tightly sealed and placed inside a desiccator containing a desiccant to protect it from moisture, as the peptide is hygroscopic.[8][9][12] To prevent photodegradation, especially due to the presence of Tryptophan, store the vial in the dark or use an amber-colored vial.[8][12][13]

Protocol 2.2: Short-Term Storage

For short-term storage (weeks), lyophilized this compound can be kept at -20°C.[13][15][16] All other conditions, such as protection from moisture and light, must be maintained.[15][17]

ConditionLyophilized PeptideReconstituted Peptide (in Solution)
Long-Term Storage -20°C to -80°C in a desiccator, protected from light.[12][13]Aliquoted and stored at -20°C or -80°C.[12][13]
Short-Term Storage -20°C is preferred; 4°C for very brief periods (days to weeks).[14][18]2°C to 8°C for up to a few weeks.[15][16]
Critical Consideration Avoid moisture and light.[8][12][13][14]Avoid repeated freeze-thaw cycles.[8][9][14]

Reconstitution of Lyophilized this compound Peptide

Reconstitution is the process of dissolving the peptide powder in a suitable solvent.[19] This must be performed carefully to preserve the peptide's integrity.

Experimental Protocol 3.1: Reconstitution

Materials:

  • Vial of lyophilized this compound peptide

  • Sterile, high-purity water or a sterile, slightly acidic buffer (e.g., 10mM Acetate buffer, pH 5-6)

  • Sterile, non-pyrogenic pipette tips and micropipette

  • Benchtop microcentrifuge

  • Desiccator

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized this compound peptide to warm to room temperature inside a desiccator (approx. 20-30 minutes).[9][14][18] This prevents condensation from forming inside the vial, which can degrade the peptide.[14]

  • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.[20]

  • Solvent Selection: Given this compound's high theoretical pI of 12.41, it is a basic peptide. Therefore, it will dissolve readily in sterile water or a slightly acidic buffer. A buffer at pH 5-6 is recommended to enhance the stability of the reconstituted peptide.[8][18]

  • Solvent Addition: Carefully uncap the vial and slowly add the desired volume of the chosen solvent, dispensing it down the side of the vial to avoid disturbing the peptide powder directly.[16][21]

  • Dissolution: Recap the vial and gently swirl or rock it until the peptide is completely dissolved.[16][19] Do not shake or vortex , as this can cause aggregation or denaturation.[20] Allow the vial to sit at room temperature for 15-30 minutes to ensure full dissolution.[19]

  • Verification: The resulting solution should be clear and free of any visible particulates.[11][19] If particulates are present, the solution may be filtered through a sterile 0.22 µm filter.

Reconstitution_Workflow start Start: Lyophilized this compound equilibrate 1. Equilibrate vial to room temp in desiccator start->equilibrate centrifuge 2. Briefly centrifuge vial to collect powder equilibrate->centrifuge add_solvent 3. Add sterile acidic buffer or water down side of vial centrifuge->add_solvent dissolve 4. Gently swirl or rock (DO NOT SHAKE) add_solvent->dissolve verify 5. Verify solution is clear and particle-free dissolve->verify verify->dissolve No, particulates present. Allow more time. ready Ready for Use or Storage verify->ready Yes

Workflow for reconstituting lyophilized this compound peptide.

Storage and Handling of Reconstituted this compound Peptide

Peptides in solution are significantly less stable than in their lyophilized form.[8][9]

Protocol 4.1: Aliquoting and Storage
  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, the reconstituted solution should be immediately divided into single-use aliquots.[8][13][14] Use low-protein-binding polypropylene (B1209903) tubes.

  • Short-Term Storage: For use within a few weeks, aliquots can be stored in the refrigerator at 2°C to 8°C.[15][16]

  • Long-Term Storage: For longer-term storage, aliquots should be flash-frozen and stored at -20°C or, preferably, -80°C.[8][12][13] Avoid using frost-free freezers, as their temperature fluctuations during defrost cycles can damage the peptide.[18]

This compound Signaling Pathway

While the specific receptor for this compound is still under investigation, studies suggest it does not bind to known galanin receptors.[2] Current hypotheses point towards a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK).[1][4] Notably, this compound has been shown to influence the Tropomyosin-related kinase B (TrkB) receptor and its downstream signaling pathways, such as the mTOR pathway, which is associated with its antidepressant-like effects.[1][4]

Alarin_Signaling_Pathway cluster_cell Target Cell This compound This compound Peptide Receptor Unknown this compound Receptor (GPCR or RTK?) This compound->Receptor Binds TrkB TrkB Receptor This compound->TrkB Influences Downstream Downstream Signaling Cascades Receptor->Downstream TrkB->Downstream mTOR mTOR Pathway Downstream->mTOR Effects Biological Effects (e.g., Vasoconstriction, Antidepressant-like effects) mTOR->Effects

A proposed signaling pathway for the this compound peptide.

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses, when handling this compound peptide.[14]

  • Handle the lyophilized powder in a way that minimizes dust inhalation.[9]

  • As the toxicological properties have not been fully investigated, handle the peptide as a potentially hazardous substance.[18]

  • Dispose of unused materials in accordance with institutional and local regulations.

References

Troubleshooting & Optimization

improving Alarin peptide solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alarin (B1578645) peptide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with this compound peptide solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound peptide and what are its key properties?

This compound is a 25-amino acid neuropeptide that belongs to the galanin family of peptides.[1][2] It is derived from a splice variant of the galanin-like peptide (GALP) RNA.[1][3] this compound has been shown to have various biological activities, including vasoconstrictor and anti-edema effects, and potential roles in regulating food intake and mood.[1][2][4]

This compound Peptide Properties Summary:

PropertyValueReference
Sequence H-Ala-Pro-Ala-His-Arg-Ser-Ser-Thr-Phe-Pro-Lys-Trp-Val-Thr-Lys-Thr-Glu-Arg-Gly-Arg-Gln-Pro-Leu-Arg-Ser-OH[3]
Molecular Formula C₁₂₇H₂₀₅N₄₃O₃₅[3]
Average Molecular Weight 2894.24 g/mol [3]
Theoretical Isoelectric Point (pI) 12.41[3]
Grand Average of Hydropathicity (GRAVY) -1.29[3]

Q2: Why am I having trouble dissolving my lyophilized this compound peptide in standard aqueous buffers like PBS (pH 7.4)?

The primary reason for poor solubility of this compound in neutral buffers is its high theoretical isoelectric point (pI) of 12.41.[3] A peptide's solubility is lowest at its pI, where it has a net neutral charge.[5] At a neutral pH of 7.4, this compound is significantly below its pI and will carry a strong net positive charge, which should theoretically promote solubility. However, aggregation can still occur due to hydrophobic interactions between peptide molecules.

Q3: What is the recommended first step for dissolving this compound peptide?

Always start by attempting to dissolve a small test amount of the lyophilized peptide before preparing your entire stock solution.[6] This prevents the loss of valuable material if the chosen solvent is not optimal.

Recommended Initial Steps:

  • Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent moisture condensation.[7]

  • Try dissolving the peptide in sterile, distilled water first.[8]

  • If solubility in water is limited, proceed to using an acidic buffer.

Q4: Which aqueous buffers are most suitable for dissolving this compound peptide?

Given this compound's high theoretical pI of 12.41, it will be most soluble in acidic buffers where it carries a strong positive charge.[3]

  • Recommended Acidic Buffers:

    • 10%-30% acetic acid in sterile water[9]

    • 0.1% Trifluoroacetic acid (TFA) in sterile water[7]

Q5: Can I use organic solvents to aid in dissolving this compound peptide?

Yes, if this compound does not dissolve in acidic aqueous buffers, a small amount of an organic solvent can be used to prepare a concentrated stock solution, which can then be carefully diluted into your desired aqueous buffer.

Important Note: If your this compound peptide sequence contains Methionine (Met) or Cysteine (Cys), avoid using DMSO as it can cause oxidation.[6]

Troubleshooting Guides

Problem: My this compound peptide solution appears cloudy or contains visible precipitates.

Cause: The peptide has either not fully dissolved or has aggregated and precipitated out of solution. This can happen if the solubility limit in the chosen solvent has been exceeded or if the pH is too close to the peptide's pI.

Solutions:

StrategyDetailed Protocol
pH Adjustment Since this compound has a very high theoretical pI (12.41), lowering the pH will increase its net positive charge and enhance solubility.[3] Add a small amount of a dilute acid (e.g., 10% acetic acid) dropwise to your peptide solution while vortexing gently.[9]
Use of Co-solvents 1. Prepare a concentrated stock solution of the this compound peptide in an organic solvent like DMSO or DMF.[6] 2. While vigorously stirring your target aqueous buffer, slowly add the organic stock solution drop-by-drop to achieve the final desired concentration.[11] If turbidity appears, you have exceeded the solubility limit.
Sonication Briefly sonicate the peptide solution in an ice bath.[7] This can help to break up small aggregates and facilitate dissolution. Be cautious with the duration and power of sonication to avoid heating the sample, which could lead to degradation.
Gentle Warming Gently warm the solution to aid dissolution. However, be cautious as excessive heat can cause degradation or aggregation.[11]

Experimental Protocols

Protocol 1: Stepwise Solubilization of this compound Peptide

This protocol provides a systematic approach to dissolving this compound peptide, starting with the mildest conditions.

  • Initial Dissolution in Water:

    • Add a small amount of sterile, distilled water to the lyophilized this compound peptide.

    • Vortex gently. If the peptide dissolves completely, you can dilute it to your final concentration with your desired buffer.

  • Acidic Buffer Dissolution:

    • If the peptide does not dissolve in water, add a 10% acetic acid solution dropwise until the peptide dissolves.[9]

    • Alternatively, prepare a 0.1% TFA solution and use it to dissolve the peptide.[7]

  • Organic Solvent Stock Preparation:

    • If acidic buffers are insufficient, prepare a concentrated stock solution (e.g., 10 mg/mL) in DMSO.[6]

    • Ensure the peptide is fully dissolved in the organic solvent. The solution should be clear.

  • Dilution into Aqueous Buffer:

    • Slowly add the organic stock solution to your stirred aqueous buffer to reach the final desired concentration.[11]

Visualizations

experimental_workflow start Start: Lyophilized this compound Peptide dissolve_water Attempt to Dissolve in Sterile Water start->dissolve_water check_water Completely Dissolved? dissolve_water->check_water dissolve_acid Add 10% Acetic Acid or 0.1% TFA check_water->dissolve_acid No end_success End: Soluble this compound Solution check_water->end_success Yes check_acid Completely Dissolved? dissolve_acid->check_acid dissolve_organic Prepare Concentrated Stock in DMSO check_acid->dissolve_organic No check_acid->end_success Yes dilute_buffer Slowly Dilute into Aqueous Buffer dissolve_organic->dilute_buffer check_final Clear Solution? dilute_buffer->check_final sonicate_warm Gentle Sonication or Warming check_final->sonicate_warm No check_final->end_success Yes sonicate_warm->check_final end_fail End: Re-evaluate Solvent System sonicate_warm->end_fail Still Precipitated alarin_signaling_pathway This compound This compound Peptide TrkB TrkB Receptor This compound->TrkB Activates PI3K PI3K TrkB->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Neuronal_Survival Neuronal Survival and Neurogenesis AKT->Neuronal_Survival p70S6K p70S6K mTOR->p70S6K Synaptic_Proteins Synaptic Protein Synthesis (PSD-95, Synapsin I) p70S6K->Synaptic_Proteins

References

preventing Alarin peptide degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Alarin (B1578645) peptide in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound peptide and what is its amino acid sequence?

This compound is a 25-amino acid neuropeptide that results from the alternative splicing of the galanin-like peptide (GALP) gene.[1][2] It was named for its N-terminal alanine (B10760859) and C-terminal serine.[1][2] The amino acid sequence of human this compound is H-Ala-Pro-Ala-His-Arg-Ser-Ser-Thr-Phe-Pro-Lys-Trp-Val-Thr-Lys-Thr-Glu-Arg-Gly-Arg-Gln-Pro-Leu-Arg-Ser-OH.[3] There is a high degree of sequence homology between human and macaque this compound (96%), while the similarity between primate and rodent sequences is lower (60%).[1]

Q2: Which amino acids in the this compound sequence are particularly susceptible to degradation?

  • Tryptophan (Trp): Susceptible to oxidation.[4]

  • Glutamine (Gln): Can undergo deamidation to form glutamic acid.[4][5]

  • Arginine (Arg) and Lysine (Lys): Basic residues that can be sites for enzymatic cleavage.

  • Serine (Ser) and Threonine (Thr): Can be involved in hydrolysis, particularly at the N-terminal side of these residues in the peptide backbone.[6]

Q3: What are the general recommendations for storing lyophilized this compound peptide?

For long-term stability, lyophilized this compound peptide should be stored at -20°C or colder, protected from light.[4][7] Some suppliers recommend storage at -20°C for several years.[4] To prevent degradation from moisture, it is crucial to store the peptide in a tightly sealed container, preferably in a desiccator.[4][5][8] Before opening the vial, it should be allowed to equilibrate to room temperature in a desiccator to avoid condensation.[4][5]

Troubleshooting Guide

Problem: I am observing a loss of this compound peptide activity in my experiments.

This is a common issue that can arise from the degradation of the peptide in solution. Here are some potential causes and troubleshooting steps:

Potential Cause 1: Improper Storage of Stock Solutions

Storing peptides in solution for extended periods is generally not recommended as it can lead to degradation.[4][5]

  • Solution: Prepare fresh solutions of this compound peptide for each experiment whenever possible. If a stock solution must be prepared, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4][7] Store these aliquots at -20°C or colder. For short-term storage of a few days, refrigeration at 4°C may be acceptable.[7]

Potential Cause 2: Oxidation of Tryptophan Residue

The presence of a Tryptophan (Trp) residue in the this compound sequence makes it susceptible to oxidation, which can be caused by exposure to air.[4]

  • Solution: When preparing solutions, use degassed, oxygen-free buffers. After dissolving the peptide, the vial can be purged with an inert gas like nitrogen or argon before sealing to minimize contact with oxygen.

Potential Cause 3: Hydrolysis or Deamidation due to Inappropriate pH

The stability of peptides in solution is highly dependent on the pH of the buffer. Extreme pH values can catalyze hydrolysis of peptide bonds or deamidation of susceptible amino acids like Glutamine (Gln).

  • Solution: While the optimal pH for this compound stability has not been specifically determined, a general recommendation for peptides is to use a slightly acidic buffer with a pH between 5 and 6 for storage in solution. Avoid highly acidic or alkaline conditions unless required for a specific experimental protocol.

Potential Cause 4: Enzymatic Degradation

If the this compound solution is not sterile or is used in cell culture media containing proteases, the peptide can be enzymatically degraded.

  • Solution: Use sterile buffers for reconstitution. If working with cell cultures or other biological samples that may contain proteases, consider the use of protease inhibitors. It's also important to work quickly and keep samples on ice to minimize enzymatic activity.

Summary of Storage Conditions

ConditionLyophilized PeptidePeptide in Solution
Temperature -20°C or colder for long-term storage.[4][7]-20°C or colder for storage. 4°C for short-term (up to 5 days).[7]
Light Store protected from light.[4]Store protected from light.
Moisture Store in a tightly sealed container in a desiccator.[4][8]N/A
Freeze-Thaw Cycles N/AAvoid repeated freeze-thaw cycles by aliquoting.[4][7]
pH N/ARecommended pH of 5-6 for storage.
Oxygen Exposure Minimize exposure to air.[4]Use degassed buffers and consider purging with inert gas.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound Peptide

This protocol provides a general guideline for dissolving lyophilized this compound peptide to prepare a stock solution.

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound peptide to warm to room temperature in a desiccator. This prevents condensation of moisture onto the peptide.[4]

  • Solvent Selection: Based on its amino acid composition, human this compound has a theoretical pI of 12.41, indicating it is a basic peptide.[3] Therefore, it should be soluble in acidic solutions. Start by attempting to dissolve the peptide in sterile, distilled water. If solubility is an issue, a dilute solution of acetic acid (e.g., 10%) can be used.

  • Reconstitution: Add the desired volume of the chosen solvent to the vial. Gently vortex or sonicate the vial to ensure the peptide is completely dissolved.

  • Storage of Stock Solution: If the entire stock solution will not be used immediately, aliquot it into smaller, single-use volumes. Store the aliquots at -20°C or colder.

Protocol 2: General Handling of this compound Peptide Solutions

To maintain the integrity of your this compound peptide solution during experiments, follow these best practices:

  • Use Sterile Supplies: Always use sterile pipette tips, tubes, and buffers to prevent microbial contamination, which can lead to enzymatic degradation.

  • Keep on Ice: When not in immediate use, keep the this compound peptide solution on ice to minimize chemical and enzymatic degradation.

  • Minimize Air Exposure: Keep vials tightly capped when not in use to reduce exposure to oxygen.

Visualizing Degradation Pathways and Prevention Strategies

Below are diagrams illustrating common peptide degradation pathways and a workflow for preventing this compound degradation.

Peptide_Degradation_Pathways cluster_degradation Potential this compound Degradation Pathways Alarin_Peptide Alarin_Peptide Oxidation Oxidation Alarin_Peptide->Oxidation Trp residue Deamidation Deamidation Alarin_Peptide->Deamidation Gln residue Hydrolysis Hydrolysis Alarin_Peptide->Hydrolysis Peptide bonds Prevention_Workflow Start Start Lyophilized_this compound Store Lyophilized this compound (-20°C, dark, dry) Start->Lyophilized_this compound Reconstitution Reconstitute in sterile, degassed buffer (pH 5-6) Lyophilized_this compound->Reconstitution Aliquoting Aliquot into single-use volumes Reconstitution->Aliquoting Storage_Solution Store solution at -20°C Aliquoting->Storage_Solution Experiment Use in experiment (keep on ice) Storage_Solution->Experiment End End Experiment->End

References

Alarin Western Blot Detection: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the western blot detection of Alarin (B1578645). Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems that may arise during this compound western blot detection, offering potential causes and solutions.

ProblemPossible Cause(s)Recommended Solution(s)
No Signal or Weak Signal Antibody Issues: - Incorrect primary or secondary antibody.[1] - Antibody concentration is too low.[2][3] - Inactive antibody due to improper storage or handling.[4]- Ensure the primary antibody is validated for western blotting and is specific to this compound. - Use a secondary antibody that recognizes the host species of the primary antibody. - Perform an antibody titration to determine the optimal concentration. A good starting point for a new antibody is 1 µg/mL.[5] - Store antibodies according to the manufacturer's instructions and avoid repeated freeze-thaw cycles.
Low Protein Expression/Loading: - Insufficient amount of protein loaded.[6] - this compound is not highly expressed in the sample type.- Increase the total protein loaded per lane. For low abundance proteins, 50-100 µg may be necessary.[6] - Use a positive control known to express this compound, such as brain (hypothalamus), skin, or thymus tissue lysates.[7][8]
Inefficient Protein Transfer: - Suboptimal transfer conditions for a small peptide like this compound (approx. 2.9 kDa). - Air bubbles between the gel and membrane.[1]- Use a smaller pore size membrane (0.2 µm) for small proteins. - Optimize transfer time and voltage; shorter transfer times are often better for small proteins to prevent "blow-through". - Ensure complete removal of air bubbles when assembling the transfer stack.[1]
High Background Inadequate Blocking: - Blocking buffer is not optimal or incubation time is insufficient.[9]- Block the membrane for at least 1 hour at room temperature or overnight at 4°C.[4][9] - Test different blocking agents, such as 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST. Some antibodies perform better with a specific blocking agent.[9]
Antibody Concentration Too High: - Primary or secondary antibody concentration is excessive.[2][3]- Perform an antibody titration to find the lowest concentration that still provides a strong signal.[2]
Insufficient Washing: - Wash steps are too short or infrequent.- Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a buffer containing a detergent like Tween-20 (e.g., TBST).[9]
Non-Specific Bands Primary Antibody Cross-Reactivity: - The primary antibody may be recognizing other proteins with similar epitopes.- Use a highly specific monoclonal antibody if available. - Perform a BLAST search to check for potential cross-reactivity of the immunogen sequence. - Include a negative control lysate from a source known not to express this compound.[7]
Protein Degradation: - Sample handling led to the degradation of this compound.- Use fresh samples and add protease inhibitors to the lysis buffer. Keep samples on ice or at 4°C throughout the preparation.
Secondary Antibody Non-Specificity: - The secondary antibody is binding to other proteins on the blot.- Run a control lane with only the secondary antibody to check for non-specific binding.[7] - Use a more highly cross-adsorbed secondary antibody.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound in a western blot?

A1: The mature human this compound peptide consists of 25 amino acids and has a calculated molecular weight of approximately 2.9 kDa. Due to its small size, it is crucial to use high-percentage polyacrylamide gels for adequate resolution.

Q2: Which tissues can be used as a positive control for this compound detection?

A2: this compound is expressed in various tissues, including the brain (specifically the hypothalamus), skin, and thymus. Lysates from these tissues can serve as excellent positive controls to validate your western blot protocol and antibody performance.[7][8]

Q3: What type of gel is best for resolving a small peptide like this compound?

A3: For resolving proteins smaller than 15 kDa, it is recommended to use a high-percentage Tris-Glycine gel (e.g., 15% or higher) or a Tris-Tricine gel, which is specifically designed for the separation of small proteins and peptides.

Q4: How can I confirm that my protein transfer was successful for such a small protein?

A4: To verify the transfer of proteins, especially small ones, you can use a reversible membrane stain like Ponceau S before the blocking step.[9] This will allow you to visualize the protein bands on the membrane and confirm a successful transfer from the gel. For small proteins, it is also advisable to use a 0.2 µm pore size membrane to prevent the protein from passing through the membrane during transfer.

Q5: My anti-Alarin antibody is not working. What should I do?

A5: First, confirm that the antibody is validated for western blotting by checking the manufacturer's datasheet. If it is, perform an antibody titration to find the optimal concentration.[2][3] It is also recommended to run a positive control to ensure that the issue is not with the sample itself.[7] If problems persist, consider trying an antibody from a different vendor or a different clone.

Experimental Protocols

Recommended Starting Protocol for this compound Western Blot

This protocol is a general guideline and may require optimization for your specific experimental conditions.

1. Sample Preparation (Cell Lysate)

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE

  • Mix 20-50 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Load samples onto a 15% Tris-Glycine or a 10-20% Tris-Tricine polyacrylamide gel.

  • Include a molecular weight marker suitable for small proteins.

  • Run the gel at 100-150V until the dye front reaches the bottom.

3. Protein Transfer

  • Transfer the proteins to a 0.2 µm PVDF membrane.

  • For wet transfer, perform at 100V for 30-60 minutes in a cold room or with an ice pack. Shorter transfer times are generally better for small proteins.

4. Immunodetection

  • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[9]

  • Incubate the membrane with the primary anti-Alarin antibody overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting point of 1:500 to 1:1000 is common.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with an HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Data Summary

The following table provides illustrative examples of relative this compound protein expression in different tissues. This data is for demonstration purposes and actual results may vary.

TissueRelative this compound Expression (Normalized to Loading Control)
Hypothalamus++++
Skin+++
Thymus++
Liver+
Spleen-

'+' indicates the relative level of expression, with '++++' being the highest and '-' indicating not detectable.

Visualizations

This compound Signaling Pathway

This compound is suggested to exert its effects through the activation of the TrkB-mTOR and Akt signaling pathways, which are involved in neuronal survival and synaptic plasticity.[10]

Alarin_Signaling This compound This compound TrkB TrkB Receptor This compound->TrkB Activates PI3K PI3K TrkB->PI3K ERK ERK TrkB->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Synaptic_Proteins Synaptic Protein Synthesis (PSD-95, Synapsin I) mTOR->Synaptic_Proteins CREB CREB ERK->CREB CREB->Synaptic_Proteins Neuronal_Survival Neuronal Survival & Synaptogenesis Synaptic_Proteins->Neuronal_Survival

Caption: Putative this compound signaling cascade.

This compound Western Blot Workflow

A simplified workflow for the detection of this compound using western blotting.

WB_Workflow Sample_Prep 1. Sample Preparation (Lysis & Quantification) SDS_PAGE 2. SDS-PAGE (High % Gel) Sample_Prep->SDS_PAGE Transfer 3. Protein Transfer (0.2 µm PVDF) SDS_PAGE->Transfer Blocking 4. Blocking Transfer->Blocking Primary_Ab 5. Primary Antibody (anti-Alarin) Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 7. ECL Detection Secondary_Ab->Detection Analysis 8. Data Analysis Detection->Analysis

Caption: this compound western blot experimental steps.

Troubleshooting Logic Tree

A decision tree to help diagnose common issues in this compound western blotting.

Troubleshooting_Tree Start Western Blot Result No_Signal No/Weak Signal Start->No_Signal Signal Issue? High_BG High Background Start->High_BG Background Issue? Non_Specific Non-Specific Bands Start->Non_Specific Band Specificity? Good_Signal Clear Signal Start->Good_Signal No Issues Check_Transfer Check Transfer (Ponceau S) No_Signal->Check_Transfer Transfer OK? No_Signal->Check_Transfer No Check_Blocking Optimize Blocking (Time/Agent) High_BG->Check_Blocking Check_Ab_Specificity Verify Antibody Specificity Non_Specific->Check_Ab_Specificity Check_Antibody Optimize Antibody Concentration Check_Transfer->Check_Antibody Yes Check_Loading Increase Protein Load Check_Antibody->Check_Loading Yes Check_Washing Increase Washes Check_Blocking->Check_Washing Check_Washing->Check_Antibody Check_Ab_Specificity->Check_Antibody

Caption: Troubleshooting decision flow.

References

Technical Support Center: Alarin Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alarin immunohistochemistry (IHC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on reducing non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in IHC and why is it a problem?

Non-specific binding in immunohistochemistry refers to the adherence of primary or secondary antibodies to unintended cellular or tissue components through mechanisms other than the specific antigen-antibody interaction.[1][2] This can be caused by various factors including ionic interactions, hydrophobic interactions, and binding to Fc receptors.[1][2] The result is high background staining, which can obscure the true localization of the this compound protein, leading to misinterpretation of results and potentially false-positive findings.[3][4][5]

Q2: I am observing high background staining in my this compound IHC. What are the most common causes?

High background staining is a frequent issue in IHC and can stem from several sources:

  • Inadequate Blocking: Failure to properly block non-specific binding sites is a primary cause.[1][6]

  • Excessive Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to off-target binding.[6][7][8]

  • Endogenous Enzyme Activity: Tissues can contain endogenous enzymes like peroxidases or alkaline phosphatases that react with the detection system, causing background signal.[1][4]

  • Endogenous Biotin (B1667282): If using a biotin-based detection system, endogenous biotin in tissues like the liver, kidney, and brain can lead to non-specific staining.[3][9][10]

  • Fc Receptor Binding: Antibodies can non-specifically bind to Fc receptors present on various immune and other cell types.[11][12]

  • Problems with Tissue Preparation: Issues such as over-fixation, incomplete deparaffinization, or allowing tissue sections to dry out can contribute to high background.[6]

Troubleshooting Guide: Reducing Non-Specific Binding

This guide provides systematic steps to identify and resolve sources of non-specific binding in your this compound IHC experiments.

Optimizing the Blocking Step

Blocking is a critical step to prevent non-specific antibody binding.[1][6]

Problem: Diffuse, high background staining across the entire tissue section.

Solutions:

  • Choice of Blocking Agent:

    • Normal Serum: Use normal serum from the species in which the secondary antibody was raised.[2][3] For example, if you are using a goat anti-rabbit secondary antibody, you should use normal goat serum for blocking. Never use serum from the same species as the primary antibody.[13]

    • Protein Solutions: Bovine Serum Albumin (BSA) or casein (from non-fat dry milk) are commonly used to block non-specific hydrophobic interactions.[1][2][3]

  • Blocking Protocol Optimization:

    • Concentration: Increase the concentration of the blocking agent. For normal serum, concentrations of 10-20% are often recommended.[13]

    • Incubation Time: Extend the blocking incubation time, for example, to 1 hour at room temperature.[5][14]

Blocking AgentTypical ConcentrationRecommended Incubation
Normal Serum5-20%30-60 minutes at RT
Bovine Serum Albumin (BSA)1-5%30-60 minutes at RT
Non-fat Dry Milk / Casein1-5%30-60 minutes at RT
Addressing Endogenous Interferences

Tissues can contain endogenous molecules that interfere with the detection system.

Problem: Non-specific staining is observed in tissues known to have high levels of certain enzymes or biotin (e.g., kidney, liver).[1][9][15]

Solutions:

  • Endogenous Peroxidase Quenching: If using a Horseradish Peroxidase (HRP)-conjugated detection system, pre-treat slides with a hydrogen peroxide (H₂O₂) solution (typically 0.3-3% in methanol (B129727) or PBS) to inactivate endogenous peroxidases.[4][16] You can test for endogenous peroxidase activity by incubating a slide with the DAB substrate alone; a brown color indicates its presence.[4]

  • Endogenous Alkaline Phosphatase Blocking: If using an Alkaline Phosphatase (AP)-based detection system, treat tissues with levamisole (B84282) or tetramisole (B1196661) hydrochloride to inhibit endogenous AP activity.[1][3] Note that intestinal AP is not effectively blocked by levamisole; acetic acid may be used in this case.[10]

  • Endogenous Biotin Blocking: When using biotin-based amplification systems (e.g., ABC or LSAB), it is crucial to block endogenous biotin.[3][10] This is typically a two-step process: first, incubate with an excess of avidin (B1170675) to bind to endogenous biotin, followed by an incubation with excess free biotin to saturate the remaining binding sites on the avidin.[3][9][15]

Endogenous_Blocking_Workflow cluster_peroxidase HRP Detection System cluster_biotin Biotin-Based Detection Peroxidase_Test Test for Endogenous Peroxidase (DAB Substrate Only) Peroxidase_Positive Brown Color Observed Peroxidase_Test->Peroxidase_Positive Positive Biotin_Tissue Tissue High in Biotin? (e.g., Liver, Kidney) Peroxidase_Test->Biotin_Tissue Negative Quench_Peroxidase Quench with H₂O₂ Peroxidase_Positive->Quench_Peroxidase Quench_Peroxidase->Biotin_Tissue Block_Biotin Perform Avidin/Biotin Block Biotin_Tissue->Block_Biotin Yes Proceed_to_Blocking Proceed to Protein Blocking Step Biotin_Tissue->Proceed_to_Blocking No Block_Biotin->Proceed_to_Blocking Start Deparaffinized & Rehydrated Tissue Section Start->Peroxidase_Test

Preventing Fc Receptor Binding

Problem: High background in immune tissues, lymphoid tissues, or when staining for CD markers.[11] This can be due to the Fc portion of the primary or secondary antibodies binding to Fc receptors on cells like macrophages, B cells, and NK cells.[11]

Solutions:

  • Fc Receptor Blockers: Use a commercially available Fc receptor blocking solution prior to the primary antibody incubation step.[11][17] These blockers are designed to occupy the Fc receptors, preventing the antibodies from binding non-specifically.

  • F(ab) Fragments: Consider using F(ab) fragments of secondary antibodies, which lack the Fc region, to eliminate this source of binding.[18]

Fc_Receptor_Binding cluster_without_block Without Fc Block cluster_with_block With Fc Block Antibody1 Antibody (IgG) NonSpecific_Binding Non-Specific Binding Antibody1->NonSpecific_Binding Fc region binds Fc_Receptor1 Fc Receptor on Cell Fc_Receptor1->NonSpecific_Binding Antibody2 Antibody (IgG) No_Binding Binding Prevented Antibody2->No_Binding Fc_Receptor2 Fc Receptor on Cell Fc_Receptor2->No_Binding Fc_Blocker Fc Blocker Fc_Blocker->Fc_Receptor2 occupies receptor

Antibody Dilution and Incubation

Problem: Strong background staining that is not resolved by blocking.

Solutions:

  • Antibody Titration: The concentration of the primary antibody is critical. Perform a titration experiment to determine the optimal dilution that provides a strong specific signal with low background.[19] Start with the manufacturer's recommended dilution and test several higher dilutions.

  • Incubation Time and Temperature: Reducing the incubation time or performing the incubation at a lower temperature (e.g., 4°C overnight instead of room temperature) can decrease non-specific binding.[6]

  • Secondary Antibody Control: To determine if the secondary antibody is contributing to the background, run a control slide where the primary antibody is omitted.[6][16] If staining is still present, the secondary antibody is likely binding non-specifically. Consider using a pre-adsorbed secondary antibody.[16]

ParameterRecommendation
Primary Antibody Perform a dilution series (e.g., 1:100, 1:250, 1:500) to find the optimal concentration.
Incubation Time Try shorter incubation times at room temperature or a longer incubation at 4°C.
Secondary Antibody Use the lowest effective concentration. Run a "secondary only" control.

Experimental Protocols

Protocol 1: Standard Blocking with Normal Serum
  • After deparaffinization, rehydration, and antigen retrieval, wash slides 3 times for 5 minutes each in a wash buffer (e.g., PBS or TBS).

  • Prepare the blocking solution: 5-10% normal serum (from the host species of the secondary antibody) in wash buffer.

  • Wipe excess buffer from around the tissue section.

  • Apply the blocking solution to cover the tissue section completely.

  • Incubate for 30-60 minutes at room temperature in a humidified chamber.

  • Gently tap off the excess blocking solution. Do not wash.

  • Proceed with the primary antibody incubation. The primary antibody should be diluted in a buffer containing a lower concentration of the blocking agent (e.g., 1-2% normal serum).[1]

Protocol 2: Endogenous Biotin and Peroxidase Blocking
  • Following rehydration and antigen retrieval, wash slides in buffer.

  • Peroxidase Block: Incubate sections in 3% H₂O₂ in methanol for 15-30 minutes at room temperature.[4]

  • Wash slides 3 times for 5 minutes each in wash buffer.

  • Avidin/Biotin Block: a. Incubate sections with an avidin solution for 15 minutes at room temperature.[15] b. Briefly rinse with wash buffer.[15] c. Incubate sections with a biotin solution for 15 minutes at room temperature.[15]

  • Wash slides 3 times for 5 minutes each in wash buffer.

  • Proceed with the standard protein blocking step (Protocol 1).

IHC_Troubleshooting_Flowchart Start High Background Staining Observed Check_Blocking Is your blocking protocol optimized? Start->Check_Blocking Optimize_Blocking Increase blocking agent concentration and/or incubation time. Check_Blocking->Optimize_Blocking No Check_Endogenous Are you using HRP or Biotin detection? Is tissue rich in these? Check_Blocking->Check_Endogenous Yes Final_Review Review Staining Results Optimize_Blocking->Final_Review Add_Endogenous_Block Add appropriate endogenous blocking step (H₂O₂ or Avidin/Biotin). Check_Endogenous->Add_Endogenous_Block Yes Check_Fc Are you staining immune tissue? Check_Endogenous->Check_Fc No Add_Endogenous_Block->Final_Review Add_Fc_Block Incorporate an Fc Receptor Blocker. Check_Fc->Add_Fc_Block Yes Check_Antibody Have you titrated your antibodies? Check_Fc->Check_Antibody No Add_Fc_Block->Final_Review Titrate_Antibody Perform primary antibody titration. Consider reducing secondary concentration. Check_Antibody->Titrate_Antibody No Check_Antibody->Final_Review Yes Secondary_Control Run a 'secondary only' control. Titrate_Antibody->Secondary_Control Secondary_Control->Final_Review

References

validating Alarin antibody specificity and cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alarin (B1578645) antibody validation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the specificity and reliability of this compound antibody applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its specific detection important?

A1: this compound is a 25-amino acid neuropeptide that belongs to the galanin peptide family. It is produced from the alternative splicing of the galanin-like peptide (GALP) gene.[1] this compound is involved in a variety of physiological processes, including the regulation of feeding, energy and glucose homeostasis, reproduction, and it also possesses vasoactive and anti-inflammatory properties.[1] Given its diverse roles, accurate and specific detection of this compound is crucial for research into its physiological functions and its potential as a therapeutic target.

Q2: What are the main challenges in ensuring this compound antibody specificity?

A2: The primary challenge lies in the potential for cross-reactivity with other members of the galanin peptide family, particularly GALP, as this compound is a splice variant of the GALP gene.[1] While a study has shown that polyclonal antibodies raised against specific murine and human this compound peptides did not exhibit cross-reactivity with human galanin or GALP, it is essential to validate each new antibody lot and experimental setup to confirm specificity.[2]

Q3: What are the recommended initial steps for validating a new this compound antibody?

A3: Before beginning any experiment, it is crucial to thoroughly review the manufacturer's datasheet for recommended applications, dilutions, and protocols. The first experimental validation step is typically a Western blot (WB) analysis. This allows you to verify that the antibody detects a protein at the expected molecular weight for this compound and that this band is absent in negative controls.

Q4: How can I be sure my this compound antibody is not cross-reacting with other galanin family peptides?

A4: To definitively assess cross-reactivity, you can perform a Western blot or ELISA using recombinant proteins of other galanin family members (Galanin, GALP, GMAP) as controls. A specific this compound antibody should only show a signal for the this compound protein. Additionally, pre-adsorption of the antibody with a blocking peptide corresponding to the immunogen sequence should eliminate the signal in your application.

Experimental Protocols & Troubleshooting

Western Blotting (WB)

Objective: To verify the specificity of the this compound antibody by detecting a single band at the expected molecular weight in positive control samples and its absence in negative controls.

Detailed Methodology:

  • Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable lysis buffer containing protease inhibitors. Determine the total protein concentration of each sample.

  • Gel Electrophoresis: Load 20-30 µg of total protein per lane onto an SDS-PAGE gel. The gel percentage should be optimized based on the molecular weight of this compound. Include a pre-stained molecular weight marker in one lane.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody at the manufacturer's recommended dilution in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Troubleshooting Guide for this compound Western Blotting:

ProblemPossible CauseSuggested Solution
No Signal or Weak Signal Low this compound expression in the sample.Use a positive control known to express this compound. Consider using immunoprecipitation to enrich the sample for this compound.
Primary antibody concentration is too low.Increase the primary antibody concentration or extend the incubation time.
Inactive secondary antibody or substrate.Use fresh secondary antibody and substrate.
High Background Primary or secondary antibody concentration is too high.Decrease the antibody concentrations and/or reduce incubation times.
Insufficient blocking.Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).
Inadequate washing.Increase the number and duration of wash steps.
Non-specific Bands Antibody is cross-reacting with other proteins.Perform a BLAST analysis of the immunogen sequence to identify potential cross-reactive targets. Test the antibody against recombinant galanin family peptides.
Protein degradation.Use fresh samples and add protease inhibitors to the lysis buffer.
Immunohistochemistry (IHC)

Objective: To visualize the localization of this compound within tissue sections.

Detailed Methodology:

  • Tissue Preparation: Fix tissues in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on charged slides.

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) to unmask the antigen.

  • Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Block non-specific binding sites with a blocking serum.

  • Primary Antibody Incubation: Incubate sections with the this compound primary antibody at the optimal dilution overnight at 4°C.

  • Secondary Antibody and Detection: Use a biotinylated secondary antibody followed by a streptavidin-HRP complex and a suitable chromogen (e.g., DAB) for visualization.

  • Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.

Troubleshooting Guide for this compound Immunohistochemistry:

ProblemPossible CauseSuggested Solution
No Staining or Weak Staining Low this compound expression in the tissue.Use a tissue type known to have high this compound expression as a positive control.
Inadequate antigen retrieval.Optimize the antigen retrieval method (buffer, temperature, and time).
Primary antibody cannot access the epitope.Ensure proper deparaffinization and consider using a permeabilization agent if targeting an intracellular epitope.
High Background Staining Non-specific binding of primary or secondary antibodies.Optimize antibody concentrations and blocking steps. Use a pre-adsorbed secondary antibody.
Endogenous enzyme activity.Ensure complete inactivation of endogenous peroxidases.
Non-specific Staining Antibody cross-reactivity.Run a negative control by pre-incubating the primary antibody with the immunizing peptide.

Quantitative Data Summary

The following table summarizes available quantitative data for commercially available this compound antibodies. It is important to note that this data is often manufacturer-derived and should be independently verified.

ParameterHuman this compound ELISA KitNotes
Detection Method Competitive ELISA[3]
Sample Types Blood, plasma, tissues, CSF[3]
Detection Range 0-100 ng/mL[3]
Sensitivity 0.08 ng/mL[3]

Visualizations

This compound Signaling Pathway

Alarin_Signaling_Pathway This compound This compound Unknown_Receptor Unknown Receptor This compound->Unknown_Receptor Binds PLC PLC Unknown_Receptor->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC Activates Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream Antibody_Validation_Workflow start Start: New this compound Antibody Lot wb Western Blot (WB) - Check MW - Positive/Negative Controls start->wb specificity Assess Specificity - Recombinant Proteins - Peptide Block wb->specificity pass Pass specificity->pass Specific fail Fail specificity->fail Non-specific app_validation Application-Specific Validation (IHC, ELISA, etc.) pass->app_validation troubleshoot Troubleshoot/ Contact Support fail->troubleshoot end Validated for Use app_validation->end

References

Technical Support Center: Alarin Peptide Radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alarin (B1578645) peptide radiolabeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential challenges and frequently asked questions related to the radiolabeling of the this compound peptide.

Disclaimer: The this compound peptide's receptor is currently unknown. Therefore, the information provided is based on the peptide's amino acid sequence and established principles of peptide radiochemistry. The troubleshooting guide addresses hypothetical challenges that researchers may encounter.

Troubleshooting Guide

This guide provides solutions to potential issues that may arise during the radiolabeling of the this compound peptide.

Problem IDQuestionPotential Cause(s)Suggested Solution(s)
ALN-RL-001 Low Radiolabeling Efficiency - Suboptimal pH of the reaction buffer.- Inefficient chelator conjugation to the this compound peptide.- Presence of competing metal ions in the reaction mixture.- Optimize the pH of the labeling buffer (typically between 4.0-5.5 for many radiometals).- Ensure complete conjugation of the bifunctional chelator to the peptide using a different coupling chemistry or optimizing reaction time and temperature.- Use metal-free buffers and reagents to avoid competition for the radionuclide.
ALN-RL-002 Peptide Degradation During Labeling - High temperatures during the labeling reaction.- Presence of proteases in the reaction mixture.- Instability of the peptide at the labeling pH.- Perform the radiolabeling at a lower temperature for a longer duration.- Use protease inhibitors in the reaction mixture.- Assess the stability of the this compound peptide at various pH values to determine the optimal range for labeling.
ALN-RL-003 Poor In Vivo Stability of Radiolabeled this compound - Enzymatic degradation of the peptide backbone.- Dissociation of the radiometal from the chelator.- Consider modifications to the this compound peptide sequence, such as the substitution of L-amino acids with D-amino acids, to enhance resistance to proteases.- Use a more stable bifunctional chelator for the radiometal.
ALN-RL-004 High Non-Specific Binding In Vivo - Aggregation of the radiolabeled peptide.- The inherent physicochemical properties of the radiolabeled this compound.- Optimize the formulation to prevent aggregation, for example, by using stabilizing excipients.- Modify the peptide to alter its pharmacokinetic properties, such as through PEGylation.

Frequently Asked Questions (FAQs)

1. What is the amino acid sequence of human this compound and what are the potential sites for radiolabeling?

The amino acid sequence for human this compound is H-APAHRSSTFPKWVTKTERGRQPLRS-OH.[1]

  • For radiometal labeling (indirect labeling): The primary amine of the Lysine (K) residue at position 11 and the N-terminal amine are suitable sites for conjugation with a bifunctional chelator.

  • For radioiodination (direct labeling): The human this compound sequence lacks a Tyrosine residue, making direct radioiodination challenging. An indirect method using a prosthetic group would be necessary.

2. What are the main challenges in radiolabeling the this compound peptide?

The most significant challenge is that the receptor for this compound is currently unknown.[2][3][4] This makes targeted delivery and imaging difficult to achieve and interpret. Other general challenges include:

  • In vivo stability: Peptides can be susceptible to rapid degradation by proteases in the body.[5][6][7]

  • Nephrotoxicity: High uptake and retention of radiolabeled peptides in the kidneys can be a concern.

  • Optimizing labeling conditions: Achieving high radiochemical purity and specific activity without compromising the peptide's biological activity.

3. Which radionuclides are suitable for labeling this compound?

The choice of radionuclide depends on the intended application (e.g., imaging or therapy).

RadionuclideHalf-lifeEmission TypePrimary Use
Gallium-68 (⁶⁸Ga) 68 minutesβ+ (Positron)PET Imaging
Lutetium-177 (¹⁷⁷Lu) 6.7 daysβ- (Beta), γ (Gamma)Therapy and SPECT Imaging
Copper-64 (⁶⁴Cu) 12.7 hoursβ+, β-, γPET Imaging and Therapy
Zirconium-89 (⁸⁹Zr) 78.4 hoursβ+PET Imaging
Iodine-124 (¹²⁴I) 4.2 daysβ+PET Imaging
Iodine-131 (¹³¹I) 8.0 daysβ-, γTherapy and SPECT Imaging

4. How can I assess the stability of my radiolabeled this compound peptide?

Stability can be assessed both in vitro and in vivo.

  • In vitro: Incubate the radiolabeled peptide in human serum or plasma at 37°C and analyze samples at different time points using radio-HPLC to detect any degradation products.

  • In vivo: Administer the radiolabeled peptide to an animal model and analyze blood and urine samples over time to determine the clearance rate and identify any radiolabeled metabolites.

5. Since the this compound receptor is unknown, how can I study its biodistribution?

Without a known receptor to target, initial biodistribution studies will be crucial to understand the peptide's behavior in vivo. These studies would involve:

  • Administering the radiolabeled this compound to healthy animal models.

  • Performing imaging (PET or SPECT) at various time points to visualize the distribution of radioactivity.

  • Conducting ex vivo biodistribution studies by dissecting tissues and measuring the radioactivity in each organ.

This will help identify areas of natural accumulation and inform on the peptide's pharmacokinetic profile.

Experimental Protocols & Methodologies

General Protocol for Indirect Radiolabeling of this compound with a Radiometal (e.g., ⁶⁸Ga)

This is a generalized protocol and will require optimization for specific chelators and conditions.

  • Conjugation of Chelator to this compound:

    • Dissolve this compound peptide in a suitable buffer (e.g., bicarbonate buffer, pH 8.5).

    • Add a bifunctional chelator (e.g., DOTA-NHS ester) in a molar excess to the peptide.

    • Incubate the reaction mixture at room temperature or 4°C for a specified time (e.g., 1-4 hours).

    • Purify the this compound-chelator conjugate using HPLC.

    • Confirm the identity of the conjugate by mass spectrometry.

  • Radiolabeling with ⁶⁸Ga:

    • Elute ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator using ultrapure HCl.

    • Add the this compound-chelator conjugate to the ⁶⁸Ga eluate.

    • Adjust the pH of the reaction mixture to the optimal range for the chelator (e.g., pH 4.0-4.5 for DOTA).

    • Incubate the reaction at an elevated temperature (e.g., 95°C) for a short period (e.g., 5-15 minutes).

    • Determine the radiochemical purity using radio-HPLC or radio-TLC.

    • Purify the radiolabeled peptide if necessary, typically using a C18 cartridge.

Visualizations

Experimental_Workflow General Workflow for Indirect Radiolabeling of this compound cluster_conjugation Step 1: Chelator Conjugation cluster_radiolabeling Step 2: Radiolabeling This compound This compound Peptide Conjugation Conjugation Reaction This compound->Conjugation Chelator Bifunctional Chelator (e.g., DOTA-NHS) Chelator->Conjugation Purification1 HPLC Purification Conjugation->Purification1 QC1 Mass Spectrometry Confirmation Purification1->QC1 Labeling Radiolabeling Reaction QC1->Labeling Radionuclide Radionuclide (e.g., ⁶⁸Ga) Radionuclide->Labeling Purification2 C18 Cartridge Purification Labeling->Purification2 QC2 Radio-HPLC for Purity Purification2->QC2 Final_Product Final_Product QC2->Final_Product Radiolabeled this compound

Caption: General workflow for the indirect radiolabeling of this compound peptide.

Alarin_Signaling_Pathway Hypothetical this compound Signaling Pathway in Vasoconstriction This compound This compound Peptide Receptor Unknown Receptor (Likely GPCR) This compound->Receptor G_protein G-protein (Gq/11) Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction (Vasoconstriction) Ca_release->Contraction PKC->Contraction

References

Alarin siRNA Knockdown: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to improve the efficiency and reproducibility of Alarin (B1578645) siRNA knockdown experiments. This compound, a neuropeptide derived from the galanin-like peptide (GALP) gene, is a key target in various physiological studies, making robust gene silencing methodologies essential.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is siRNA knockdown challenging? A1: this compound is a 25-amino acid peptide that results from the alternative splicing of the galanin-like peptide (GALP) gene.[1][3] It is involved in diverse physiological processes, including feeding behavior, vasoconstriction, and inflammation.[1][3] Like any siRNA experiment, challenges in this compound knockdown can arise from suboptimal transfection conditions, poor siRNA design, cell type variability, and difficulties in validating the knockdown at the protein level due to factors like slow protein turnover.[4][5]

Q2: What is a good starting concentration for this compound siRNA? A2: A good starting point for siRNA concentration is typically between 10 nM and 30 nM.[6] However, the optimal concentration can vary significantly depending on the cell type and transfection reagent used. It is highly recommended to perform a dose-response experiment, testing a range of concentrations (e.g., 5 nM to 100 nM) to identify the lowest effective concentration that maximizes knockdown while minimizing cytotoxicity.[4][7][8]

Q3: How soon after transfection should I check for this compound knockdown? A3: It is best practice to assess knockdown at both the mRNA and protein levels.

Q4: What are the essential controls for an this compound siRNA experiment? A4: To ensure accurate interpretation of your results, the following controls are critical:

  • Negative Control: A non-targeting or scrambled siRNA sequence that has no known homology to the target genome. This helps differentiate sequence-specific silencing from non-specific cellular responses to the transfection process itself.[4]

  • Mock-Transfected Control: Cells treated with the transfection reagent alone (no siRNA). This control helps assess the cytotoxicity of the transfection reagent.[4]

  • Untreated Control: Cells that have not been transfected. This provides the baseline level of this compound gene and protein expression.[4]

Troubleshooting Guide

Problem 1: Low or No this compound Knockdown Efficiency

Q: My positive control (e.g., GAPDH siRNA) shows good knockdown, but my this compound siRNA does not. What should I do? A: If the positive control is working, the issue is likely specific to the this compound target.

  • Redesign siRNA: The efficiency of siRNA is highly dependent on its sequence and the accessibility of the target mRNA region.[11] It is recommended to test two to four different siRNA sequences targeting different regions of the this compound mRNA to find the most effective one.[12]

  • Check Target Expression: Confirm that this compound is expressed at a detectable level in your cell line at the time of the experiment. If the basal expression is too low, detecting a significant knockdown will be difficult.

  • Assess Protein Turnover: this compound might be a very stable protein with a slow turnover rate. In this case, even with efficient mRNA degradation, a reduction in protein levels may take longer to become apparent. Consider extending your time course to 96 hours or beyond.[4]

Q: Neither my positive control nor my this compound siRNA is showing knockdown. What is the issue? A: This indicates a fundamental problem with the transfection protocol or cell conditions.

  • Ensure RNase-Free Environment: RNA can be easily degraded by RNases. Use RNase-free tips, tubes, and reagents throughout the experimental setup to maintain siRNA integrity.[4]

Problem 2: High Cell Toxicity or Death After Transfection

Q: My cells look unhealthy or are dying after transfection. How can I reduce cytotoxicity? A: Cell death is often a result of the delivery method rather than the siRNA-mediated knockdown itself.

  • Reduce siRNA and Reagent Amounts: High concentrations of both siRNA and transfection reagent can be toxic. Titrate both components down to find a balance that maintains good knockdown while minimizing cell death.[12][14]

  • Optimize Cell Density: Very low cell density can make cells more susceptible to toxicity. Ensure you are plating a sufficient number of cells before transfection.[14]

Data Presentation: Optimizing Transfection Parameters

Effective siRNA knockdown requires methodical optimization. Use the following table as a guide to structure your optimization experiments. Start with the manufacturer's recommendations and vary one parameter at a time.

ParameterRange to TestStarting PointNotes
siRNA Concentration 5 - 100 nM10 nMHigher concentrations can increase off-target effects and toxicity.[4][6]
Cell Density (% Confluency) 40 - 80%70%Varies significantly by cell type and growth rate.[5]
Transfection Reagent Volume (µL per well) 0.5 - 5 µL (96-well)Follow ManualThe optimal ratio of reagent to siRNA is critical and cell-type dependent.[13][16]
Complex Incubation Time 10 - 30 minutes20 minutesDo not exceed 30 minutes, as complexes may precipitate.[14]
Post-Transfection Analysis (mRNA) 24 - 72 hours48 hoursOptimal time depends on mRNA half-life.[5]
Post-Transfection Analysis (Protein) 48 - 96 hours72 hoursDependent on the turnover rate of the this compound protein.[5]

Experimental Protocols

Generalized Protocol for Lipid-Based this compound siRNA Transfection

This protocol provides a general framework for transfecting adherent cells in a 24-well plate format. Volumes should be scaled accordingly for other plate sizes.

Materials:

  • Adherent cells in culture

  • Validated this compound siRNA and Negative Control siRNA (20 µM stock)

  • Positive Control siRNA (e.g., GAPDH)

  • Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Serum-free medium (e.g., Opti-MEM™)

  • Complete growth medium (without antibiotics)

Procedure:

  • Cell Seeding: 24 hours prior to transfection, seed cells in a 24-well plate so they reach 50-80% confluency at the time of transfection.[17]

  • siRNA Dilution: In an RNase-free tube, dilute 1.5 µL of the 20 µM siRNA stock (for a final concentration of 30 nM) into 50 µL of serum-free medium. Mix gently by pipetting. Prepare separate tubes for this compound siRNA, positive control, and negative control.

  • Transfection Reagent Dilution: In a separate tube, dilute 1.5 µL of the transfection reagent into 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.

  • Complex Formation: Add the 50 µL of diluted siRNA to the 50 µL of diluted transfection reagent. Mix gently and incubate at room temperature for 20 minutes to allow complexes to form.[14]

  • Transfection: Add the 100 µL of siRNA-lipid complex drop-wise to the cells in the 24-well plate containing 400 µL of complete growth medium (without antibiotics). Gently swirl the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-96 hours, depending on the desired endpoint (mRNA or protein analysis).

  • Validation of Knockdown:

    • RT-qPCR: At 24-48 hours, lyse cells and isolate RNA. Perform reverse transcription followed by quantitative PCR to determine the relative expression of this compound mRNA compared to a housekeeping gene and the negative control.[9]

    • Western Blot: At 48-96 hours, lyse cells and determine total protein concentration. Perform SDS-PAGE and Western blotting using a validated this compound antibody to assess the reduction in protein levels.[17]

Visual Guides: Workflows and Pathways

Diagram 1: Troubleshooting Workflow for Low Knockdown

G cluster_0 start Start: Low this compound Knockdown q1 Is Positive Control (e.g., GAPDH) Knockdown >80%? start->q1 res1 Problem is this compound-Specific q1->res1  Yes res2 Problem is with Transfection Protocol/Cells q1->res2 No act1 1. Test 2-4 new siRNA sequences. 2. Verify target mRNA accessibility. 3. Extend protein analysis time course (72-96h). res1->act1 act2 1. Optimize Reagent:siRNA ratio. 2. Check cell health, density, and passage number. 3. Use fresh, antibiotic-free media. 4. Ensure RNase-free technique. res2->act2

Caption: A decision tree for troubleshooting inefficient this compound siRNA knockdown.

Diagram 2: Standard siRNA Experimental Workflow

G cluster_1 d1 1. Design/Select This compound siRNA d2 2. Seed Cells (24h prior) d1->d2 d3 3. Prepare & Form siRNA-Lipid Complexes d2->d3 d4 4. Transfect Cells & Incubate d3->d4 d5 5. Harvest Cells (24-96h) d4->d5 d6 6. Analyze Knockdown (qPCR / Western Blot) d5->d6

Caption: Key steps in a typical this compound siRNA knockdown experiment.

Diagram 3: Postulated this compound Signaling Pathway

G cluster_2 Postulated this compound Signaling Cascade cluster_pi3k cluster_ras This compound This compound TrkB TrkB Receptor (Putative) This compound->TrkB PI3K PI3K TrkB->PI3K Ras Ras TrkB->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CREB CREB Activation AKT->CREB mTOR->CREB BDNF BDNF Secretion mTOR->BDNF ERK ERK Ras->ERK ERK->CREB

Caption: A putative this compound signaling pathway via the TrkB receptor.[15][18]

References

Technical Support Center: Overcoming Poor Yield in Recombinant Alarin Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the expression of recombinant alarin (B1578645), particularly focusing on overcoming poor yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My recombinant this compound expression is very low. Where should I start troubleshooting?

Low expression of recombinant this compound can be attributed to several factors, ranging from the expression construct to the cultivation conditions. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Vector Integrity: Verify the sequence of the this compound gene in your expression vector to ensure it is correct and in the proper reading frame.

  • Promoter System: Confirm that you are using an appropriate and strong promoter for your E. coli strain, such as the T7 promoter.[1][2][3]

  • Antibiotic Concentration: Ensure the correct antibiotic concentration is maintained to prevent plasmid loss.

Troubleshooting Workflow:

Troubleshooting_Workflow start Low this compound Yield codon_optimization Is the this compound gene codon-optimized for E. coli? start->codon_optimization expression_conditions Are expression conditions (temperature, inducer) optimized? codon_optimization->expression_conditions Yes p1 Perform Codon Optimization codon_optimization->p1 No fusion_tag Are you using a solubility-enhancing fusion tag? expression_conditions->fusion_tag Yes p2 Optimize Temperature & IPTG Concentration expression_conditions->p2 No host_strain Is the E. coli host strain appropriate? fusion_tag->host_strain Yes p3 Incorporate a Fusion Tag (e.g., MBP, GST, SUMO) fusion_tag->p3 No solubility Is the expressed this compound soluble or in inclusion bodies? host_strain->solubility Yes p4 Test Different Host Strains (e.g., BL21(DE3)pLysS, Rosetta) host_strain->p4 No purification Is the purification protocol optimized? solubility->purification Yes p5 Optimize for Solubilization and Refolding solubility->p5 Inclusion Bodies success Improved this compound Yield purification->success Yes p1->expression_conditions p2->fusion_tag p3->host_strain p4->solubility p5->purification

Caption: A logical workflow for troubleshooting low recombinant this compound yield.

Q2: How critical is codon optimization for this compound expression in E. coli?

Codon optimization is a critical step for enhancing the expression of human genes like this compound in E. coli. Different organisms exhibit codon bias, meaning they preferentially use certain codons for the same amino acid.[4][5] When the codon usage of the this compound gene differs significantly from that of E. coli, it can lead to translational inefficiencies, premature termination of translation, and ultimately, a poor protein yield.[4][5]

Impact of Codon Optimization on Protein Yield (Illustrative Data)

StrategyTypical Improvement in Soluble Protein YieldReference
Without Codon Optimization BaselineN/A
With Codon Optimization 2 to 10-fold increase[4][6]

Q3: What is the best expression host for producing recombinant this compound?

The choice of expression host is crucial and depends on the characteristics of this compound. Since this compound is a small peptide, issues like toxicity to the host can arise.

  • E. coli BL21(DE3): A common and robust strain for general protein expression.[2]

  • E. coli BL21(DE3)pLysS: This strain contains the pLysS plasmid, which produces T7 lysozyme, an inhibitor of T7 RNA polymerase. This reduces basal expression of the target protein, which is beneficial if this compound is toxic to the cells.[2]

  • Rosetta™(DE3): These strains are supplemented with tRNAs for rare codons in E. coli, which can improve the expression of eukaryotic proteins like this compound, especially if the gene has not been fully codon-optimized.[1]

Comparison of Common E. coli Expression Strains

StrainKey FeatureRecommended Use Case for this compound
BL21(DE3) High-level protein expression.Initial expression trials.
BL21(DE3)pLysS Reduces basal expression, useful for toxic proteins.If this compound expression leads to poor cell growth.
Rosetta™(DE3) Contains tRNAs for rare codons.If codon optimization is incomplete or insufficient.

Q4: My this compound is expressed, but it's insoluble and forms inclusion bodies. What should I do?

Inclusion body formation is a common issue when overexpressing recombinant proteins in E. coli.[7] This is often due to the high rate of protein synthesis, which overwhelms the cellular folding machinery.

Strategies to Improve this compound Solubility:

StrategyDescriptionExpected Outcome
Lower Induction Temperature Reduce the temperature to 16-25°C after induction.Slower protein synthesis rate, allowing more time for proper folding and increasing the soluble fraction.[7][8]
Reduce Inducer Concentration Lower the IPTG concentration to 0.1-0.5 mM.Decreased rate of transcription, leading to less protein aggregation.[7]
Use a Solubility-Enhancing Fusion Tag Fuse this compound with a highly soluble protein like Maltose-Binding Protein (MBP), Glutathione-S-Transferase (GST), or Small Ubiquitin-like Modifier (SUMO).The fusion partner can help to properly fold the target protein and increase its solubility.[9][10][11]
Co-expression with Chaperones Co-express molecular chaperones like DnaK/J/GrpE or GroEL/ES.These chaperones assist in the proper folding of newly synthesized proteins, preventing aggregation.[8]

Illustrative Effect of Fusion Tags on Protein Solubility and Yield

Fusion TagSize (kDa)Typical Soluble Yield IncreaseReference
None N/ABaselineN/A
GST 262 to 5-fold[10]
MBP 42.55 to 15-fold[10]
SUMO 113 to 10-fold[10]

Experimental Protocols

Protocol 1: Codon Optimization of the this compound Gene

  • Obtain the amino acid sequence of human this compound.

  • Utilize a codon optimization software tool. Input the amino acid sequence and select Escherichia coli (K12) as the expression host.

  • Review and adjust optimization parameters. Ensure the GC content is between 30-70% and that sequences that could lead to mRNA secondary structures are avoided.[5]

  • Synthesize the codon-optimized gene. The synthesized gene can then be cloned into your expression vector.

Protocol 2: Expression of Recombinant this compound in E. coli

  • Transformation: Transform the expression vector containing the codon-optimized this compound gene into a suitable E. coli expression strain (e.g., BL21(DE3)pLysS).[12]

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.[12]

  • Main Culture: Inoculate a larger volume of LB medium with the starter culture to an initial OD600 of 0.05-0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[12]

  • Induction: Cool the culture to the desired induction temperature (e.g., 18°C). Add IPTG to a final concentration of 0.1 mM.[12]

  • Expression: Continue to incubate the culture at the lower temperature for 16-20 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. The cell pellet can be stored at -80°C.

Protocol 3: Purification of His-tagged Recombinant this compound

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the cell debris.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA affinity column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

    • Elute the His-tagged this compound with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).[13]

  • Buffer Exchange: If necessary, perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.

  • Purity Analysis: Analyze the purified protein by SDS-PAGE.

Signaling Pathways Involving this compound

This compound has been implicated in several signaling pathways, which are relevant for understanding its biological function and for the development of functional assays.

This compound-Induced TrkB-mTOR Signaling Pathway

This compound may exert antidepressant-like effects by interacting with the TrkB receptor, leading to the activation of downstream signaling components like ERK and AKT.[1][14] This activation can enhance the phosphorylation of CREB and increase the levels of mTOR, which in turn promotes the synthesis of synaptic proteins.[1][14]

Alarin_TrkB_mTOR_Pathway This compound This compound TrkB TrkB Receptor This compound->TrkB PI3K PI3K TrkB->PI3K ERK ERK TrkB->ERK Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K Synaptic_Proteins Synaptic Protein Synthesis p70S6K->Synaptic_Proteins Antidepressant_Effect Antidepressant-like Effects Synaptic_Proteins->Antidepressant_Effect CREB CREB ERK->CREB CREB->Synaptic_Proteins

Caption: Proposed signaling pathway of this compound via TrkB and mTOR.

This compound-Activated Akt Signaling Pathway in Glucose Metabolism

This compound has been shown to improve insulin (B600854) sensitivity and glucose uptake by activating the Akt signaling pathway.[12][15] This leads to the translocation of GLUT4 transporters to the cell membrane, facilitating glucose uptake.[12][15]

Alarin_Akt_Pathway This compound This compound Receptor Putative Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Akt Akt (phosphorylated) PI3K->Akt GLUT4_Vesicles GLUT4 Vesicles Akt->GLUT4_Vesicles GLUT4_Translocation GLUT4 Translocation to Membrane GLUT4_Vesicles->GLUT4_Translocation Glucose_Uptake Increased Glucose Uptake GLUT4_Translocation->Glucose_Uptake

Caption: this compound's role in activating the Akt pathway for glucose uptake.

References

Technical Support Center: Stabilizing Alarin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to stabilizing the neuropeptide Alarin (B1578645) for in vivo experiments. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern for in vivo studies?

A1: this compound is a 25-amino acid peptide that is a splice variant of the galanin-like peptide (GALP).[1][2][3][4] It is involved in various physiological processes, including vasoconstriction, anti-edema effects, and the regulation of food intake and glucose metabolism.[1][2][3][4] Like many peptides, this compound is susceptible to rapid degradation by proteases in the body and has a short in vivo half-life, which limits its therapeutic and research applications.[5] The normal plasma concentration of this compound in healthy individuals is approximately 0.37 ± 0.10 µg/L.[2]

Q2: What are the primary reasons for this compound's instability in vivo?

A2: The instability of this compound in vivo is primarily due to two factors:

  • Enzymatic Degradation: Proteases present in the blood and tissues can quickly break down the peptide bonds of this compound.

  • Renal Clearance: Due to its small size, this compound is rapidly filtered out of the bloodstream by the kidneys.[5]

Q3: What are the most common strategies to stabilize this compound for in vivo research?

A3: Several strategies can be employed to enhance the in vivo stability of this compound:

  • Amino Acid Substitution: Replacing natural L-amino acids with non-natural D-amino acids can make the peptide resistant to protease degradation.

  • N- and C-Terminal Modification: Capping the ends of the peptide with modifications like acetylation (N-terminus) or amidation (C-terminus) can block the action of exopeptidases.

  • PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains increases the size of the this compound molecule, which can reduce renal clearance and shield it from proteases.

  • Cyclization: Creating a cyclic version of the this compound peptide can make it more resistant to enzymatic degradation.

  • Formulation with Excipients: Using specific buffers, pH adjustments, and stabilizing excipients in the formulation can improve this compound's stability in solution and upon administration.

Troubleshooting Guide

Issue 1: Rapid degradation of this compound observed in plasma stability assays.

  • Possible Cause: High activity of proteases in the plasma sample.

  • Troubleshooting Steps:

    • Introduce Protease Inhibitors: While not suitable for in vivo studies, adding a cocktail of protease inhibitors to in vitro plasma stability assays can help to understand the extent of enzymatic degradation.

    • Modify the Peptide:

      • Amino Acid Substitution: Synthesize this compound analogs with D-amino acid substitutions at suspected cleavage sites.

      • Terminal Modifications: Acetylate the N-terminus and amidate the C-terminus of the this compound peptide.

    • Cyclization: Synthesize a cyclic version of this compound to improve resistance to proteases.

Issue 2: Low bioavailability of this compound in vivo despite successful in vitro stabilization.

  • Possible Cause: Rapid renal clearance of the peptide due to its small size.

  • Troubleshooting Steps:

    • Increase Hydrodynamic Size:

      • PEGylation: Covalently attach PEG chains to the this compound peptide. This will increase its size and prolong its circulation time.

      • Fusion to a Carrier Protein: Genetically fuse or chemically conjugate this compound to a larger protein like albumin.

    • Optimize Formulation:

      • Encapsulation: Use liposomes or nanoparticles to encapsulate this compound, protecting it from degradation and clearance.

Issue 3: this compound formulation is not stable for long-term storage or use.

  • Possible Cause: Physical or chemical instability of the peptide in the chosen formulation (e.g., aggregation, oxidation).

  • Troubleshooting Steps:

    • pH Optimization: Determine the isoelectric point (pI) of this compound and adjust the pH of the formulation to be at least one to two units away from the pI to improve solubility and reduce aggregation.

    • Use of Excipients:

      • Cryoprotectants/Lyoprotectants: For lyophilized formulations, include sugars like sucrose (B13894) or trehalose (B1683222) to protect the peptide during freezing and drying.

      • Antioxidants: If oxidation is an issue, add antioxidants such as methionine or ascorbic acid to the formulation.

      • Surfactants: To prevent aggregation and surface adsorption, include non-ionic surfactants like polysorbate 80.

Data Presentation

The following tables summarize hypothetical quantitative data for native versus stabilized this compound to illustrate the potential improvements in stability. Note: Direct experimental data for stabilized this compound analogs is limited in published literature; therefore, this data is illustrative and based on typical improvements observed for other stabilized neuropeptides.

Table 1: In Vitro Plasma Stability of Native vs. Stabilized this compound

PeptideModificationHalf-life in Plasma (minutes)
Native this compoundNone~ 5 - 15
This compound-D-AlaD-Alanine substitution~ 60 - 120
PEG-AlarinPEGylation (20 kDa)> 240

Table 2: Pharmacokinetic Properties of Native vs. Stabilized this compound in a Rodent Model

PeptideModificationIn Vivo Half-life (minutes)Clearance Rate (mL/min/kg)
Native this compoundNone~ 10 - 20High
Cyclo-AlarinHead-to-tail cyclization~ 90 - 180Moderate
This compound-FcFusion to Fc domain> 600Low

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

  • Objective: To determine the half-life of this compound in plasma.

  • Materials:

    • Lyophilized this compound peptide

    • Human or rodent plasma (with anticoagulant, e.g., EDTA)

    • Incubator at 37°C

    • Quenching solution (e.g., 10% Trichloroacetic acid)

    • HPLC or LC-MS system

  • Procedure: a. Prepare a stock solution of this compound in an appropriate buffer. b. Add a known concentration of this compound to pre-warmed plasma. c. Incubate the mixture at 37°C. d. At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the plasma-peptide mixture. e. Immediately add the aliquot to the quenching solution to stop enzymatic activity and precipitate plasma proteins. f. Centrifuge the samples to pellet the precipitated proteins. g. Analyze the supernatant for the concentration of intact this compound using a validated HPLC or LC-MS method. h. Plot the percentage of remaining intact this compound against time to calculate the half-life.

Protocol 2: PEGylation of this compound

  • Objective: To covalently attach PEG chains to this compound to increase its in vivo stability.

  • Materials:

    • This compound peptide with a free amine group (e.g., N-terminus or a lysine (B10760008) side chain)

    • Activated PEG reagent (e.g., mPEG-NHS ester)

    • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

    • Quenching solution (e.g., Tris buffer)

    • Purification system (e.g., size-exclusion or ion-exchange chromatography)

  • Procedure: a. Dissolve this compound in the reaction buffer. b. Add the activated PEG reagent to the this compound solution at a specific molar ratio. c. Allow the reaction to proceed at room temperature or 4°C for a specified time. d. Stop the reaction by adding the quenching solution. e. Purify the PEGylated this compound from the reaction mixture using an appropriate chromatography method. f. Characterize the purified PEG-Alarin using techniques like SDS-PAGE and mass spectrometry to confirm the degree of PEGylation.

Visualizations

Signaling Pathway

Alarin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound TrkB TrkB Receptor This compound->TrkB Binds and Activates PI3K PI3K TrkB->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CREB CREB Akt->CREB Phosphorylates p70S6K p70S6K mTORC1->p70S6K Phosphorylates Synaptic_Proteins Synaptic Protein Synthesis p70S6K->Synaptic_Proteins Promotes CREB->Synaptic_Proteins Promotes

Caption: Putative signaling pathway of this compound via the TrkB-mTOR axis.

Experimental Workflow

Experimental_Workflow cluster_preparation Peptide Preparation & Stabilization cluster_testing Stability & Activity Testing Native_this compound Synthesize Native this compound Stabilization Apply Stabilization Strategy (e.g., PEGylation, Cyclization) Native_this compound->Stabilization Purification Purify & Characterize Stabilized this compound Stabilization->Purification In_Vitro_Stability In Vitro Plasma Stability Assay Purification->In_Vitro_Stability In_Vivo_Study In Vivo Administration (Rodent Model) Purification->In_Vivo_Study PK_Analysis Pharmacokinetic Analysis (Blood Sampling) In_Vivo_Study->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Biological Effect) In_Vivo_Study->PD_Analysis

Caption: General experimental workflow for stabilizing and testing this compound.

References

minimizing off-target effects in Alarin CRISPR experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alarin-related CRISPR experiments. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing off-target effects and troubleshooting common issues encountered during genome editing of the this compound peptide and its associated pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of off-target effects in CRISPR-Cas9 experiments?

A1: Off-target effects in CRISPR-Cas9 gene editing occur when the Cas9 nuclease cuts at unintended locations in the genome.[1][2] The primary causes include:

  • Guide RNA (gRNA) Mismatches: The Cas9 enzyme can tolerate a certain number of mismatches between the gRNA and the genomic DNA, leading to cleavage at sites that are similar but not identical to the intended target.[2][3] Mismatches in the seed region (8-12 nucleotides closest to the PAM) are particularly critical.[2]

  • Protospacer Adjacent Motif (PAM) Specificity: While the Cas9 nuclease requires a specific PAM sequence (e.g., NGG for Streptococcus pyogenes Cas9) to bind and cleave DNA, it can sometimes recognize and cut at non-canonical PAM sites, increasing the potential for off-target edits.[1]

  • Concentration and Duration of CRISPR Components: Prolonged expression of Cas9 and gRNA increases the opportunity for off-target binding and cleavage to occur.[4]

Q2: How can I design my gRNA to minimize off-target effects when targeting the this compound gene?

A2: Optimizing your gRNA design is a critical first step in reducing off-target mutations.[[“]][6] Consider the following strategies:

  • Use Predictive Software: Employ bioinformatics tools to identify gRNA sequences with the highest on-target activity and the lowest predicted off-target sites.[2][7][8][9][10][11] These tools scan the genome for potential off-target sequences with varying numbers of mismatches.

  • Optimize GC Content: Aim for a GC content between 40-60% in your gRNA sequence for optimal activity.[2]

  • Truncated gRNAs: Using shorter gRNAs (17-18 nucleotides instead of the standard 20) can increase specificity and reduce tolerance for mismatches.[2][12]

  • Chemical Modifications: Modifying the gRNA can also enhance specificity.[[“]][12]

Q3: What are high-fidelity Cas9 variants and should I use them for my this compound experiments?

A3: High-fidelity Cas9 variants are engineered versions of the standard Cas9 protein with mutations that reduce non-specific DNA contacts, thereby decreasing off-target cleavage while maintaining high on-target activity.[13][14][15] For experiments requiring high precision, such as therapeutic applications involving the this compound pathway, using a high-fidelity Cas9 is strongly recommended.[16]

Q4: Which delivery method for CRISPR components is best for minimizing off-target effects?

A4: The delivery method significantly impacts the duration of Cas9 and gRNA presence in the cell. To minimize off-target effects, it is recommended to use methods that result in transient expression:

  • Ribonucleoprotein (RNP) Complexes: Delivering pre-assembled Cas9 protein and gRNA as an RNP complex leads to rapid activity and clearance from the cell, reducing the time window for off-target events.[[“]][17] This method is often preferred over plasmid-based delivery.[4]

  • mRNA Delivery: Delivering the Cas9 and gRNA as mRNA molecules also results in transient expression, as the mRNA is degraded within the cell after a relatively short period.[4]

Q5: How can I experimentally validate and quantify off-target effects in my this compound CRISPR experiment?

A5: Experimental validation is crucial to confirm the specificity of your gene editing.[[“]] Several methods are available:

  • Computational Prediction and Targeted Sequencing: Use bioinformatics tools to predict the most likely off-target sites and then use targeted deep sequencing to specifically analyze these regions for unintended mutations.[9]

  • Unbiased Genome-wide Methods: For a more comprehensive analysis, unbiased methods can detect off-target cleavage events across the entire genome.[12] These include:

    • GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing) [2][18]

    • CIRCLE-seq (Circularization for In Vitro Reporting of Cleavage Effects by Sequencing) [12][19][20]

    • Digenome-seq (Digested Genome Sequencing) [12]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High frequency of off-target mutations detected by sequencing. 1. Suboptimal gRNA design with high homology to other genomic regions.2. Use of standard Cas9 with higher tolerance for mismatches.3. Prolonged expression of CRISPR components due to plasmid delivery.1. Redesign gRNAs using updated prediction algorithms and select candidates with the lowest off-target scores.[6][21]2. Switch to a high-fidelity Cas9 variant (e.g., SpCas9-HF1, eSpCas9, HiFi Cas9).[13][16][22]3. Use RNP or mRNA delivery for transient expression of CRISPR components.[4][[“]][17]
Low on-target editing efficiency with a high-fidelity Cas9 variant. Some high-fidelity Cas9 variants can exhibit reduced on-target activity with certain gRNAs.[15][22]1. Test multiple gRNAs to find one with high on-target activity with your chosen high-fidelity Cas9.2. Consider using a tRNA-processing system to enhance the activity of high-fidelity Cas9 variants.[22]
Inconsistent editing results across replicates. 1. Variable delivery efficiency of CRISPR components.2. Cell culture heterogeneity.1. Optimize your transfection or electroporation protocol for consistent delivery.2. Ensure a homogenous cell population and consistent cell culture conditions.
Difficulty predicting off-target sites for the this compound gene in a specific cell line. Chromatin accessibility can influence Cas9 binding and cleavage, and this can be cell-type specific.[2][18]1. Use prediction tools that incorporate chromatin accessibility data if available for your cell type.2. Perform an unbiased off-target detection assay (e.g., GUIDE-seq) in your specific cell line to empirically identify off-target sites.

Experimental Protocols & Data

High-Fidelity Cas9 Variant Comparison

This table summarizes the characteristics of several high-fidelity Cas9 variants that can be used to reduce off-target effects.

Cas9 Variant Key Mutations On-Target Activity Off-Target Reduction Reference
SpCas9-HF1 N497A, R661A, Q695A, Q926AComparable to wild-type for >85% of gRNAsReduces off-target effects to undetectable levels for many gRNAs.[13][14]
eSpCas9(1.1) K848A, K1003A, R1060AGenerally high, but can be reduced with some gRNAs.Significantly reduces off-target cleavage.[15]
HypaCas9 N692A, M694A, Q695A, H698AHigh on-target activity.Substantially reduces off-target effects.[16]
HiFi Cas9 R691ARetains high on-target activity, especially with RNP delivery.Reduces global off-target events.[16]
Off-Target Detection Methodologies
Method Principle Advantages Limitations Reference
GUIDE-seq Integration of a double-stranded oligodeoxynucleotide (dsODN) tag at sites of double-strand breaks (DSBs) in living cells, followed by sequencing.Unbiased, genome-wide detection in vivo.Can be biased by the efficiency of dsODN integration.[2][18]
CIRCLE-seq In vitro treatment of circularized genomic DNA with Cas9/gRNA, followed by sequencing of the linearized DNA.Highly sensitive, cell-free unbiased detection.In vitro conditions may not fully reflect in vivo chromatin state.[12][19][20]
Digenome-seq In vitro digestion of genomic DNA with Cas9/gRNA, followed by whole-genome sequencing to identify cleavage sites.Unbiased, cell-free, does not require specific reagents for tagging.Requires high sequencing depth, can be less sensitive for low-frequency events.[12]
SITE-Seq Biotinylated dsODNs are used to tag DSBs in vitro, followed by streptavidin pull-down and sequencing.Highly sensitive and specific for identifying off-target sites.In vitro method.[12]

Visualizations

Workflow for Minimizing Off-Target Effects

Minimizing Off-Target Effects Workflow cluster_planning Phase 1: Experiment Planning & Design cluster_execution Phase 2: Experiment Execution cluster_validation Phase 3: Validation & Analysis gRNA Design gRNA Design Cas9 Selection Cas9 Selection gRNA Design->Cas9 Selection In silico tools Delivery Method Delivery Method Cas9 Selection->Delivery Method High-fidelity vs. WT CRISPR Delivery CRISPR Delivery Delivery Method->CRISPR Delivery RNP/mRNA vs. Plasmid Off-Target Prediction Off-Target Prediction CRISPR Delivery->Off-Target Prediction Off-Target Detection Off-Target Detection Off-Target Prediction->Off-Target Detection Predictive software Sequencing & Analysis Sequencing & Analysis Off-Target Detection->Sequencing & Analysis GUIDE-seq, CIRCLE-seq, etc. Hypothesized this compound Signaling Pathway This compound This compound Unknown Receptor (GPCR?) Unknown Receptor (GPCR?) This compound->Unknown Receptor (GPCR?) Binds Downstream Effectors Downstream Effectors Unknown Receptor (GPCR?)->Downstream Effectors Activates Physiological Responses Vasoaction Anti-inflammatory effects Metabolic regulation Downstream Effectors->Physiological Responses Leads to Off-Target Minimization Strategies cluster_prevention Preventative Measures cluster_detection Detection & Validation Core Problem Off-Target Effects gRNA Optimization gRNA Optimization Core Problem->gRNA Optimization Engineered Cas9 Engineered Cas9 Core Problem->Engineered Cas9 Delivery Optimization Delivery Optimization Core Problem->Delivery Optimization Computational Prediction Computational Prediction gRNA Optimization->Computational Prediction Experimental Validation Experimental Validation Computational Prediction->Experimental Validation Experimental Validation->Core Problem Confirms/Quantifies

References

selecting the correct vehicle for Alarin administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the neuropeptide Alarin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions?

A1: this compound is a 25-amino acid neuropeptide that belongs to the galanin peptide family.[1] It is involved in a variety of physiological processes, including the regulation of feeding behavior, energy homeostasis, and reproductive hormone secretion.[2][3] this compound has also been shown to have vasoactive and anti-inflammatory effects.[2][4]

Q2: What is the amino acid sequence and molecular weight of human this compound?

A2: The amino acid sequence for human this compound is H-Ala-Pro-Ala-His-Arg-Ser-Ser-Thr-Phe-Pro-Lys-Trp-Val-Thr-Lys-Thr-Glu-Arg-Gly-Arg-Gln-Pro-Leu-Arg-Ser-OH.[5] Its average molecular weight is approximately 2894.29 g/mol .[5]

Q3: In what solvents can I dissolve this compound?

A3: this compound is reported to be soluble in water and saline (0.9% NaCl). For intracerebroventricular (ICV) injections in animal studies, this compound has been dissolved in a vehicle, the specifics of which should be determined by the experimental design.[6] For subcutaneous injections, saline is a commonly used vehicle. General guidelines for peptides suggest that for hydrophobic peptides, a small amount of an organic solvent like DMSO can be used initially to aid dissolution, followed by dilution with an aqueous buffer.[7]

Q4: How should I store this compound solutions?

A4: Lyophilized this compound peptide should be stored at -20°C. Once reconstituted in a vehicle, it is recommended to prepare fresh solutions for each experiment to ensure stability and activity. If storage of the solution is necessary, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Q5: What are the known signaling pathways activated by this compound?

A5: this compound has been shown to activate the Akt signaling pathway, which is involved in processes like glucose uptake.[6][8] It is also suggested to exert some of its effects through the Tropomyosin receptor kinase B (TrkB)-mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[3]

Troubleshooting Guide

This guide addresses common issues that may arise during the preparation and administration of this compound.

Problem Possible Cause Recommended Solution
This compound peptide will not dissolve in aqueous buffer. The peptide may have aggregated or has low solubility in the chosen buffer.- First, try gentle vortexing or sonication to aid dissolution. - If solubility is still an issue, consider dissolving the peptide in a small amount of a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) first, and then slowly adding your aqueous buffer while vortexing. - Adjusting the pH of the buffer can also improve solubility. Since this compound has a high theoretical pI (around 12.41), using a slightly acidic buffer may enhance solubility.[5]
The this compound solution appears cloudy or contains precipitates after preparation. This is likely due to peptide aggregation.- Centrifuge the solution to pellet the aggregates and use the supernatant, though this will reduce the effective concentration. - To prevent aggregation, consider using excipients such as polysorbates (e.g., Tween 20 or Tween 80) at low concentrations (0.01-0.1%). - The inclusion of sugars like sucrose (B13894) or mannitol (B672) can also help stabilize the peptide in solution.
Loss of this compound activity in the experiment. The peptide may have degraded due to oxidation or hydrolysis.- Prepare fresh solutions before each experiment. - Avoid repeated freeze-thaw cycles by aliquoting the stock solution. - For long-term storage of the lyophilized peptide, ensure it is kept in a dry, cool environment. - The use of antioxidants, such as ascorbic acid or glutathione, in the vehicle can help prevent oxidation, particularly if the peptide sequence contains susceptible residues.[1][9]
Inconsistent results between experiments. This could be due to variability in solution preparation, administration technique, or animal handling.- Standardize the protocol for solution preparation, including the source and lot of the peptide and vehicle components. - Ensure consistent and accurate administration techniques, particularly for stereotaxic injections like ICV. - Minimize stress to the animals as it can influence physiological responses.

Data Presentation: Vehicle Selection for this compound Administration

Choosing the correct vehicle is critical for the successful administration of this compound and for obtaining reliable experimental results. The following table summarizes suitable vehicles and excipients based on published studies and general peptide formulation principles.

Vehicle/ExcipientConcentrationAdministration RouteAdvantagesPotential Issues & Considerations
Saline (0.9% NaCl) As requiredSubcutaneous (SC), Intracerebroventricular (ICV)Isotonic, biocompatible, and widely used in in vivo studies.May not be sufficient to solubilize high concentrations of this compound. Peptide stability may be limited over time.
Phosphate-Buffered Saline (PBS) StandardSC, ICVBuffered to a physiological pH, which can improve peptide stability.Similar to saline, may have limitations for high peptide concentrations.
Dimethyl Sulfoxide (DMSO) <10% (diluted with aqueous buffer)SC, ICVExcellent for dissolving hydrophobic peptides.Can have pharmacological effects of its own and may be toxic at higher concentrations. Ensure final concentration is compatible with the experimental model.
Polysorbates (Tween 20, Tween 80) 0.01% - 0.1% (w/v)SC, ICVNon-ionic surfactants that can prevent peptide aggregation and adsorption to surfaces.Can auto-oxidize over time, potentially leading to peptide degradation. Use high-purity grades.
Sugars (Sucrose, Mannitol) 2% - 10% (w/v)SCAct as cryoprotectants and lyoprotectants, stabilizing the peptide during freezing and lyophilization. Can also reduce aggregation in solution.May increase the viscosity of the solution at higher concentrations.
Antioxidants (Ascorbic Acid, Glutathione) 0.01% - 0.1% (w/v)SC, ICVProtect the peptide from oxidative degradation.May have their own biological effects. Compatibility with the peptide and other excipients should be tested.

Experimental Protocols

1. Subcutaneous (SC) Injection of this compound in Mice

  • Materials:

    • Lyophilized this compound

    • Sterile, pyrogen-free 0.9% saline

    • Sterile 1 mL syringes with 27-30 gauge needles

    • 70% ethanol (B145695) swabs

  • Protocol:

    • Preparation of this compound Solution:

      • Aseptically reconstitute the lyophilized this compound in sterile 0.9% saline to the desired final concentration.

      • Gently vortex or pipette to dissolve the peptide completely. Avoid vigorous shaking to prevent aggregation.

      • Prepare the solution fresh on the day of the experiment.

    • Animal Preparation:

      • Acclimatize the mice to the handling and injection procedure.

      • Weigh the mouse to determine the correct injection volume based on its body weight.

    • Injection Procedure:

      • Gently restrain the mouse.

      • Lift the loose skin on the back of the neck or flank to form a "tent".

      • Clean the injection site with a 70% ethanol swab and allow it to dry.

      • Insert the needle at the base of the tented skin, parallel to the body.

      • Slowly inject the this compound solution.

      • Withdraw the needle and apply gentle pressure to the injection site if necessary.

      • Monitor the animal for any adverse reactions post-injection.

2. Intracerebroventricular (ICV) Injection of this compound in Rats

  • Materials:

    • Lyophilized this compound

    • Sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or 0.9% saline

    • Stereotaxic apparatus

    • Hamilton syringe (10 µL) with a 33-gauge needle

    • Anesthetic (e.g., isoflurane, ketamine/xylazine)

    • Surgical tools (scalpel, drill, etc.)

    • 70% ethanol and betadine solution

  • Protocol:

    • Preparation of this compound Solution:

      • Reconstitute the lyophilized this compound in sterile aCSF or saline to the desired concentration.

      • Ensure the peptide is fully dissolved.

    • Surgical Procedure:

      • Anesthetize the rat and place it in the stereotaxic apparatus.

      • Shave and disinfect the surgical area on the scalp.

      • Make a midline incision to expose the skull.

      • Identify the bregma and determine the coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm from bregma).

      • Drill a small hole through the skull at the determined coordinates.

    • Injection:

      • Lower the Hamilton syringe needle through the burr hole to the correct depth (e.g., DV: -3.5 mm from the skull surface).

      • Slowly infuse the this compound solution over a period of several minutes (e.g., 1 µL/min).

      • Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow upon retraction.

      • Slowly withdraw the needle.

    • Post-operative Care:

      • Suture the incision.

      • Provide post-operative analgesia and monitor the animal for recovery.

Mandatory Visualizations

Alarin_Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Peptide_Reconstitution This compound Reconstitution (e.g., Saline, aCSF) Solution_Preparation Final Solution Preparation Peptide_Reconstitution->Solution_Preparation Vehicle_Selection Vehicle Selection Vehicle_Selection->Peptide_Reconstitution SC_Injection Subcutaneous Injection Solution_Preparation->SC_Injection ICV_Injection Intracerebroventricular Injection Solution_Preparation->ICV_Injection Animal_Model Animal Model (Mouse/Rat) Animal_Model->SC_Injection Animal_Model->ICV_Injection Behavioral_Tests Behavioral Assays (e.g., Feeding Behavior) SC_Injection->Behavioral_Tests Tissue_Collection Tissue/Blood Collection SC_Injection->Tissue_Collection ICV_Injection->Behavioral_Tests ICV_Injection->Tissue_Collection Biochemical_Assays Biochemical Analysis (e.g., Western Blot, ELISA) Tissue_Collection->Biochemical_Assays

Caption: Experimental workflow for this compound administration and analysis.

Alarin_Akt_Signaling This compound This compound Alarin_Receptor This compound Receptor (Unknown) This compound->Alarin_Receptor PI3K PI3K Alarin_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream_Effects Downstream Effects (e.g., Glucose Uptake) Akt->Downstream_Effects

Caption: this compound-mediated Akt signaling pathway.

Alarin_TrkB_mTOR_Signaling This compound This compound TrkB_Receptor TrkB Receptor This compound->TrkB_Receptor PI3K PI3K TrkB_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis

Caption: this compound's putative TrkB-mTOR signaling pathway.

References

Alarin Peptide Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding issues with Alarin peptide aggregation.

Disclaimer

The information provided concerning this compound peptide aggregation is based on its physicochemical properties and established principles of peptide chemistry. To date, there are no specific experimental studies published that focus solely on the aggregation of this compound. Therefore, the following guidance is predictive and intended to serve as a proactive resource for researchers.

Physicochemical Properties of Human this compound

A summary of the key physicochemical properties of human this compound peptide is provided below. These properties are crucial for understanding its behavior in solution.

PropertyValueImplication
Amino Acid Sequence H-APAHRSSTFPKWVTKTERGRQPLRS-OH25 amino acids in length.
Molecular Weight 2894.29 g/mol Standard for a peptide of this length.
Theoretical Isoelectric Point (pI) 12.41Highly basic peptide. It will carry a net positive charge at neutral or acidic pH. Solubility is expected to be lowest near pH 12.41.
Grand Average of Hydropathicity (GRAVY) -1.29The negative value indicates that this compound is a hydrophilic peptide and is likely to be soluble in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My lyophilized this compound peptide won't dissolve. What should I do?

A1: Given this compound's high theoretical pI of 12.41, it is a basic peptide. If you are having trouble dissolving it in neutral pH buffers (like PBS), try the following:

  • Use an acidic solvent: Attempt to dissolve the peptide in a small amount of 10% aqueous acetic acid or 0.1% trifluoroacetic acid (TFA) to create a stock solution.[1][2] The acidic environment will ensure the peptide has a net positive charge, which promotes solubility.

  • Sonication: Briefly sonicate the peptide solution in a water bath to aid dissolution.[1]

  • Gentle Warming: Gentle warming can also help, but avoid excessive heat as it may degrade the peptide.[1]

  • Organic Solvents: For highly concentrated solutions, a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) can be used to initially dissolve the peptide, followed by slow dilution with your aqueous buffer.[3]

Q2: I've dissolved my this compound peptide, but now I see precipitates forming. What is happening?

A2: Precipitate formation after initial dissolution can be due to several factors:

  • pH Shift: If you diluted your acidic stock solution into a neutral or basic buffer, the change in pH could be causing the peptide to aggregate and precipitate as it approaches its isoelectric point.

  • High Concentration: The concentration of your peptide in the final solution may be too high, exceeding its solubility limit under those specific buffer conditions.

  • Buffer Composition: Certain salts or buffer components may promote aggregation.

To address this, try to prepare the final solution in a buffer with a pH that is at least 2 units away from the pI (i.e., pH < 10.4).

Q3: How should I store my this compound peptide to prevent aggregation?

A3: Proper storage is critical for maintaining the integrity of your this compound peptide:

  • Lyophilized Form: For long-term storage, keep the peptide in its lyophilized form at -20°C or -80°C in a desiccator.[4]

  • In Solution: Storing peptides in solution for extended periods is not recommended. If you must, prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[4] The pH of the storage buffer should be acidic (e.g., pH 5-6) to maintain a net positive charge on the peptide.

Q4: Does the this compound sequence have any regions that are prone to aggregation?

A4: While this compound is generally hydrophilic, a predictive analysis of its sequence (H-APAHRSSTFPKWVTKTERGRQPLRS-OH) can highlight potential areas of concern. Short stretches of hydrophobic amino acids can sometimes act as nucleation points for aggregation.[5] The central region of this compound contains some hydrophobic residues (FPKWV). While the overall hydrophilicity of the peptide makes widespread aggregation less likely, these localized regions could potentially contribute to self-association under certain conditions.

Troubleshooting Guide: this compound Aggregation in Experiments

Problem Potential Cause Recommended Solution
Inconsistent results in cell-based assays Peptide aggregation leading to variable effective concentrations.1. Visually inspect your peptide solution for any turbidity or precipitates before use. 2. Centrifuge the solution and use the supernatant. 3. Consider performing a peptide solubility test under your experimental conditions. 4. Prepare fresh dilutions from a properly stored stock solution for each experiment.
Loss of peptide activity over time Gradual aggregation and precipitation of the peptide from the solution.1. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Store solutions at an acidic pH (e.g., in a buffer at pH 5-6). 3. For critical experiments, use freshly prepared peptide solutions.
Precipitate formation during an experiment Change in buffer conditions (pH, ionic strength) that reduces peptide solubility.1. Ensure that all buffers used in the experiment are compatible with a highly basic peptide. 2. Maintain a pH that is significantly lower than the pI of this compound. 3. Consider the use of solubility-enhancing excipients if compatible with your assay.

Experimental Protocols

Protocol for Assessing this compound Peptide Aggregation using Thioflavin T (ThT) Assay

This protocol can be adapted to monitor the aggregation of this compound peptide over time. The Thioflavin T dye exhibits enhanced fluorescence upon binding to amyloid-like fibrillar structures.[6][7][8]

Materials:

  • This compound peptide

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a 1 mM ThT stock solution in sterile, deionized water. Filter through a 0.2 µm syringe filter and store protected from light.

  • Prepare the this compound peptide solution at the desired concentration in PBS. A non-aggregated control should be prepared fresh. To induce aggregation for a positive control, you can incubate the peptide solution at 37°C with agitation.

  • Prepare the ThT working solution by diluting the stock solution in PBS to a final concentration of 25 µM.

  • In a 96-well plate, add your this compound peptide samples and the ThT working solution. The final volume in each well should be consistent (e.g., 200 µL).

  • Incubate the plate at 37°C. You can take readings at various time points to monitor aggregation kinetics.

  • Measure the fluorescence using a microplate reader with excitation at approximately 440-450 nm and emission at approximately 480-490 nm.[6] An increase in fluorescence intensity compared to the control indicates aggregation.

Protocol for this compound Peptide Solubility Assay

This protocol provides a general method for testing the solubility of this compound peptide in different buffer systems.

Materials:

  • Lyophilized this compound peptide

  • A selection of buffers with varying pH (e.g., 10% acetic acid, PBS at pH 7.4, Tris buffer at pH 8.5)

  • Microcentrifuge tubes

  • Vortexer and microcentrifuge

Procedure:

  • Weigh a small, precise amount of lyophilized this compound peptide into several microcentrifuge tubes.

  • Add a defined volume of the first test buffer to one of the tubes to achieve a target concentration (e.g., 1 mg/mL).

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution. A clear solution indicates good solubility. Cloudiness or visible particles suggest poor solubility or aggregation.

  • Centrifuge the tube at high speed (e.g., 15,000 x g) for 15 minutes.

  • Carefully collect the supernatant. The concentration of the peptide in the supernatant can be determined by a suitable method like UV-Vis spectroscopy (at ~280 nm if the peptide contains Trp or Tyr, which this compound does) or a peptide quantification assay.

  • Repeat steps 2-6 for each of the different test buffers.

  • Compare the peptide concentrations in the supernatants to determine the optimal buffer for solubility.

Visualizations

Alarin_Signaling_Pathway This compound This compound TrkB TrkB Receptor This compound->TrkB Binds to PI3K PI3K TrkB->PI3K Ras Ras TrkB->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Synaptic_Plasticity Synaptic Plasticity (Antidepressant Effects) AKT->Synaptic_Plasticity ERK ERK Ras->ERK CREB CREB ERK->CREB ERK->Synaptic_Plasticity mTOR->Synaptic_Plasticity BDNF BDNF Secretion CREB->BDNF BDNF->TrkB Positive Feedback

Caption: Putative this compound-TrkB signaling pathway.

Peptide_Aggregation_Workflow start Start: Lyophilized This compound Peptide reconstitution Reconstitution in Selected Buffer start->reconstitution solubility_test Visual Inspection & Quantification of Soluble Peptide reconstitution->solubility_test incubation Incubation under Experimental Conditions (Time, Temp, Agitation) solubility_test->incubation If soluble optimization Optimize Buffer Conditions (pH, Additives) solubility_test->optimization If insoluble aggregation_assay Aggregation Assay (e.g., ThT Fluorescence) incubation->aggregation_assay soluble Soluble, Monomeric Peptide aggregation_assay->soluble Low Signal aggregated Aggregated Peptide aggregation_assay->aggregated High Signal optimization->reconstitution

Caption: Experimental workflow for assessing peptide aggregation.

References

Technical Support Center: Optimizing Alarin Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fixation for Alarin (B1578645) immunofluorescence experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound immunofluorescence, with a focus on problems related to fixation.

Problem Potential Cause Recommended Solution
Weak or No Signal Inadequate Fixation: The fixative may not have properly preserved the this compound peptide, or the peptide may have been washed out during staining.[1]For small, soluble neuropeptides like this compound, consider using a fixative mixture of 4% paraformaldehyde (PFA) with a low concentration of glutaraldehyde (B144438) (0.1-0.25%) to improve antigen retention.[1] Optimize post-fixation time (4-24 hours at 4°C).[1]
Antigen Masking: Cross-linking fixatives like PFA can sometimes mask the epitope recognized by the primary antibody.[1]If using PFA or a PFA/glutaraldehyde mix, an antigen retrieval step may be necessary.[1]
Incorrect Antibody Dilution: The primary antibody concentration may be too low.Determine the optimal antibody concentration by running a dilution series.
Low Protein Expression: The target tissue or cells may have low levels of this compound expression.Use a positive control tissue known to express this compound to validate the protocol and antibody.
High Background Over-fixation: Excessive fixation can lead to non-specific antibody binding and increased autofluorescence.[2]Reduce the fixation time. For cultured cells, 15 minutes with 4% PFA is often sufficient.[2]
Non-specific Antibody Binding: The primary or secondary antibodies may be binding to non-target proteins.Increase the blocking time and/or try a different blocking agent (e.g., 5% normal serum from the secondary antibody's host species).[1] Ensure adequate washing steps are performed.
Tissue Autofluorescence: Some tissues have endogenous fluorescence, which can be exacerbated by aldehyde fixatives.[3]If using glutaraldehyde, a quenching step may be required to reduce autofluorescence.[1]
Drying of the Sample: Allowing the sample to dry out at any stage can cause non-specific antibody binding and high background.[4]Keep the sample hydrated throughout the entire staining procedure.
Non-Specific Staining Cross-reactivity of Antibodies: The primary or secondary antibodies may be cross-reacting with other proteins.Use highly cross-adsorbed secondary antibodies. Run appropriate controls, including a secondary antibody-only control.
Inappropriate Blocking: The blocking step may be insufficient to prevent non-specific binding.Use a blocking buffer containing 5% normal serum from the same species as the secondary antibody.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its localization important?

This compound is a neuropeptide that is a splice variant of the galanin-like peptide (GALP) mRNA.[5] It has been identified as a vasoactive peptide and may be involved in various physiological processes.[6][7] Visualizing the cellular and tissue distribution of this compound through immunofluorescence is crucial for understanding its biological functions.

Q2: Why is fixation a critical step for this compound immunofluorescence?

Fixation is essential for preserving tissue and cell structure. For small, soluble molecules like the this compound neuropeptide, a robust fixation protocol is particularly critical to prevent the antigen from diffusing or being washed away during the staining procedure.[1] The choice of fixative and the duration of fixation can significantly impact the preservation of the this compound peptide and the accessibility of its epitope for antibody binding.[1]

Q3: What are the recommended fixatives for neuropeptide immunofluorescence?

Cross-linking aldehydes such as paraformaldehyde (PFA) are commonly used for preserving proteins.[1] For small neuropeptides like this compound, adding a low concentration of glutaraldehyde (a stronger cross-linker) to the PFA solution can enhance the retention of the antigen.[1] However, this may also increase the need for antigen retrieval and can elevate tissue autofluorescence.[1]

Q4: When is antigen retrieval necessary for this compound immunofluorescence?

Formalin-based fixation creates cross-links that can mask the epitope your anti-Alarin antibody is supposed to recognize.[1] If you are using PFA or a PFA/glutaraldehyde mixture and are experiencing weak or no signal, an antigen retrieval step may be required to unmask the epitope.

Q5: How can I validate my anti-Alarin antibody for immunofluorescence?

Antibody validation is a critical step to ensure specificity.[8] To validate your anti-Alarin antibody, you should:

  • Use a positive control: Stain a tissue or cell line known to express this compound.

  • Use a negative control: Stain a tissue or cell line known not to express this compound.

  • Peptide pre-absorption: Pre-incubate the antibody with the this compound peptide; this should block specific staining.[6]

Quantitative Data Summary

The following table summarizes common fixation parameters for immunofluorescence. The optimal conditions for this compound may need to be determined empirically.

Fixative Concentration Fixation Time Temperature Notes
Paraformaldehyde (PFA) 2% - 4%10 - 20 minutes (cultured cells)[3][9]Room TemperatureA standard fixative for preserving proteins. May require a permeabilization step.
PFA + Glutaraldehyde 4% PFA + 0.1% - 0.5% GlutaraldehydeVariable; requires optimization4°CRecommended for improved retention of small, soluble neuropeptides.[1] May increase autofluorescence and require antigen retrieval.[1]
Methanol (pre-chilled) 100%5 - 10 minutes-20°CActs as both a fixative and a permeabilizing agent.
Acetone (pre-chilled) 100%5 - 10 minutes-20°CSimilar to methanol, it fixes and permeabilizes.

Experimental Protocols

Protocol 1: PFA and Glutaraldehyde Fixation for Tissue Sections

This protocol is a starting point for optimizing this compound immunofluorescence in tissue sections, adapted from recommendations for similar neuropeptides.[1]

  • Perfusion:

    • Anesthetize the animal and perfuse transcardially with cold 0.1 M Phosphate Buffered Saline (PBS) to clear the blood.

    • Switch to a cold fixative solution of 4% PFA with 0.1-0.25% glutaraldehyde in 0.1 M PBS. Perfuse with 200-300 mL.[1]

  • Post-Fixation:

    • Dissect the tissue of interest and post-fix in the same fixative solution for 4-24 hours at 4°C. The duration is a critical parameter to optimize.[1]

  • Cryoprotection:

    • Transfer the tissue to a 30% sucrose (B13894) solution in PBS and store at 4°C until the tissue sinks.

  • Sectioning:

    • Freeze the tissue and cut sections (e.g., 30-40 µm) on a cryostat or vibratome.

    • Store sections in a cryoprotectant solution at -20°C until staining.

  • Immunostaining:

    • Wash sections with PBS (3 x 5 minutes).

    • Blocking: Incubate sections in a blocking buffer (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) for 1-2 hours at room temperature.[1]

    • Primary Antibody: Incubate sections with the anti-Alarin primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Washing: Wash sections extensively in PBS with 0.1% Triton X-100 (3 x 10 minutes).[1]

    • Secondary Antibody: Incubate with a fluorophore-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

    • Washing: Wash sections in PBS (3 x 10 minutes).

    • Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI.

    • Mounting: Mount sections on slides with an anti-fade mounting medium.

Visualizations

G cluster_prep Sample Preparation & Fixation cluster_staining Immunostaining prep Tissue/Cell Collection fixation Fixation (e.g., 4% PFA + 0.1% Glutaraldehyde) prep->fixation post_fix Post-Fixation (4-24h at 4°C) fixation->post_fix cryo Cryoprotection (30% Sucrose) post_fix->cryo section Sectioning cryo->section blocking Blocking (e.g., 5% Normal Serum) section->blocking primary_ab Primary Antibody Incubation (Anti-Alarin, Overnight at 4°C) blocking->primary_ab wash Washing primary_ab->wash secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) secondary_ab->wash wash->secondary_ab mount Mounting & Imaging wash->mount

Caption: Workflow for optimizing this compound immunofluorescence fixation and staining.

G This compound This compound Receptor Unknown Receptor (G-protein coupled?) This compound->Receptor binds G_protein G-protein Receptor->G_protein activates Effector Effector Enzyme (e.g., PLC, AC) G_protein->Effector modulates Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messenger produces Cellular_Response Cellular Response (e.g., Vasoconstriction) Second_Messenger->Cellular_Response triggers

Caption: Hypothetical this compound signaling pathway leading to a cellular response.

References

controlling for freeze-thaw damage to Alarin peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of Alarin peptides to mitigate damage from freeze-thaw cycles. Adherence to these protocols is crucial for maintaining peptide integrity and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for lyophilized this compound peptides?

For long-term stability, lyophilized this compound peptides should be stored at -20°C or colder, with -80°C being preferable for maximum preservation.[1][2][3] Under these conditions, the peptide can be stored for up to several years.[3] For short-term storage (days to weeks), 4°C is acceptable.[1]

Q2: How should I store this compound peptides once they are reconstituted in a solution?

The shelf life of peptides in solution is significantly shorter than in their lyophilized form.[1][4] If storage in solution is necessary, it is recommended to:

  • Use a sterile buffer at a pH between 5 and 6.[1][5]

  • Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][5][6]

  • Store the aliquots at -20°C or colder.[1][6] For short-term storage (up to a week), 4°C is acceptable.

Q3: How many freeze-thaw cycles can my this compound peptide solution tolerate?

It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to peptide degradation.[1][6][7] Each freeze-thaw cycle can contribute to the formation of aggregates and loss of biological activity.[8][9] For optimal results, it is best to aliquot the peptide solution into volumes suitable for single experiments.

Q4: My this compound peptide solution appears cloudy. What should I do?

Cloudiness or the presence of visible precipitates can indicate peptide aggregation or poor solubility.[5] This may be caused by factors such as concentration, pH, or improper storage. Consider the following actions:

  • Ensure the peptide is fully dissolved. Sonication can aid in this process.[10][11]

  • Verify that the pH of your buffer is optimal for this compound solubility.

  • If the peptide has been stored for an extended period or subjected to multiple freeze-thaw cycles, aggregation may have occurred, which could impact its biological activity.[5]

Q5: What are the best practices for reconstituting lyophilized this compound peptides?

To ensure proper reconstitution and minimize degradation:

  • Allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator before opening to prevent moisture absorption.[1][2][12]

  • Use a sterile, appropriate solvent for dissolution. The choice of solvent will depend on the specific properties of the this compound peptide sequence.[6][13]

  • For peptides with unknown solubility, a concentration of 1-10 mg/ml is recommended to start.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound peptides.

Issue Potential Cause Recommended Solution
Loss of Biological Activity Peptide degradation due to improper storage (temperature, freeze-thaw cycles).Store lyophilized peptide at -80°C. Aliquot solutions to avoid freeze-thaw cycles. Use sterile buffers at pH 5-6.
Chemical modification (e.g., oxidation, deamidation).For peptides containing oxidation-prone amino acids (Cys, Met, Trp), use oxygen-free solvents for reconstitution.[6]
Difficulty Dissolving Lyophilized Peptide Hydrophobicity of the peptide sequence.[10]Use sonication to aid dissolution.[10] For basic peptides, a small amount of 10% acetic acid can be used initially, followed by dilution with buffer.[6][10] For acidic peptides, 1% ammonium (B1175870) hydroxide (B78521) or ammonium bicarbonate can be used.[6]
Inconsistent Experimental Results Peptide degradation over time.Use freshly prepared solutions for critical experiments.
Inaccurate peptide concentration due to moisture absorption.Allow lyophilized peptide to equilibrate to room temperature in a desiccator before opening to prevent moisture uptake.[2][12]
Visible Particulates in Solution Peptide aggregation.[5]Centrifuge the solution to remove aggregates before use. Consider re-evaluating the buffer composition and pH for optimal solubility.[5]

Experimental Protocols

Protocol 1: this compound Peptide Reconstitution

This protocol provides a general guideline for reconstituting lyophilized this compound peptides.

  • Equilibration: Before opening, allow the vial of lyophilized this compound peptide to warm to room temperature in a desiccator for at least 30 minutes.[1][6] This prevents condensation and moisture absorption.

  • Solvent Selection: Based on the this compound peptide's amino acid sequence, select an appropriate sterile solvent. For a general starting point, sterile distilled water is recommended.[6] If solubility is an issue, refer to the troubleshooting guide for solvent suggestions based on peptide charge.

  • Reconstitution: Add the calculated volume of solvent to the vial to achieve the desired stock concentration. Gently vortex or sonicate the vial until the peptide is completely dissolved.[10] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting: Immediately after reconstitution, aliquot the peptide stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment to avoid freeze-thaw cycles.[1][6]

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.[1][6]

Protocol 2: Assessment of this compound Peptide Stability after a Single Freeze-Thaw Cycle

This protocol outlines a method to assess the impact of a single freeze-thaw cycle on the stability of your reconstituted this compound peptide.

  • Sample Preparation: Prepare a fresh stock solution of this compound peptide as described in Protocol 1.

  • Initial Analysis (Pre-Freeze): Immediately after reconstitution, take an aliquot of the stock solution for analysis. This will serve as your baseline control. Analyze the sample using a suitable method such as High-Performance Liquid Chromatography (HPLC) to assess purity and check for aggregation, or a relevant bioassay to determine biological activity.

  • Freeze-Thaw Cycle: Freeze the remaining aliquots at -80°C for at least one hour. Then, thaw one aliquot at room temperature.

  • Post-Thaw Analysis: Once the aliquot is completely thawed, analyze it using the same method as the pre-freeze sample.

  • Data Comparison: Compare the results from the pre-freeze and post-thaw samples. A significant decrease in the main peptide peak in HPLC, the appearance of new peaks, or a reduction in biological activity would indicate degradation due to the freeze-thaw cycle.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Peptides
Form Storage Duration Temperature Additional Notes
Lyophilized Short-term (days to weeks)4°CKeep in a dark, dry place.[14]
Long-term (months to years)-20°C to -80°C-80°C is optimal for maximum stability.[1][2][3]
In Solution Short-term (up to 1 week)4°CUse sterile buffer (pH 5-6).
Long-term-20°C to -80°CAliquot to avoid freeze-thaw cycles.[1][6]
Table 2: Impact of Freeze-Thaw Cycles on Peptide Stability (General Peptides)
Number of Freeze-Thaw Cycles Potential Impact on Peptide Integrity Reference
1Minimal to some degradation possible, depending on the peptide sequence and buffer composition.[8]
3Increased risk of aggregation and loss of biological activity.[15]
5+Significant degradation, aggregation, and loss of activity are likely.[15]

Note: This table provides a general guideline based on studies of various peptides. The specific stability of this compound to freeze-thaw cycles should be experimentally determined.

Visualizations

Alarin_Signaling_Pathway This compound This compound Peptide TrkB TrkB Receptor This compound->TrkB Binds to PI3K PI3K TrkB->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates CREB CREB Akt->CREB Phosphorylates Neuronal_Survival Neuronal Survival and Proliferation mTOR->Neuronal_Survival BDNF BDNF Secretion CREB->BDNF BDNF->TrkB Positive Feedback

Caption: Putative this compound signaling pathway via the TrkB receptor.

Freeze_Thaw_Workflow start Lyophilized This compound Peptide reconstitute Reconstitute in Sterile Buffer start->reconstitute aliquot Aliquot into Single-Use Tubes reconstitute->aliquot store Store at -80°C aliquot->store use Thaw Single Aliquot for Experiment store->use end Experiment use->end

Caption: Recommended workflow to minimize freeze-thaw damage.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Alarin and GALP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of two related neuropeptides, Alarin (B1578645) and Galanin-Like Peptide (GALP). While originating from the same gene, these peptides exhibit distinct receptor interactions, signaling pathways, and physiological effects. This document summarizes key experimental findings, presents quantitative data in a comparative format, and outlines the methodologies used in these studies.

Introduction

This compound is a 25-amino acid peptide that arises from an alternative splicing variant of the GALP gene, which encodes the 60-amino acid GALP.[1][2] This genetic relationship, however, does not translate to functional equivalence. GALP is an established ligand for the galanin receptors (GalR1, GalR2, and GalR3), whereas this compound shows no significant affinity for these receptors, suggesting it acts through a yet-to-be-identified receptor.[3][4] This fundamental difference in receptor interaction dictates their unique biological activities, which are explored in detail below.

Data Presentation: A Comparative Overview

The following tables summarize the key differences in the biological activities of this compound and GALP based on available experimental data.

Table 1: Receptor Binding Affinity

PeptideReceptorBinding Affinity (Ki)SpeciesReference
This compound GalR1> 1000 nMHuman[3]
GalR2> 1000 nMHuman[3]
GalR3Not Determined--
GALP GalR1High AffinityPorcine[5]
GalR2High AffinityPorcine[5]
GalR3High AffinityPorcine[5]

Table 2: Comparative Biological Activities

Biological ActivityThis compoundGALPKey FindingsReferences
Food Intake Orexigenic (stimulates)Orexigenic (stimulates)Intracerebroventricular (i.c.v.) injection of 30 nmol this compound increased acute food intake to 500% in rats. The effect of this compound is dose-dependent, with 1.0 nmol being the minimal dose for maximal effect. GALP also stimulates food intake.[1][4][5]
Reproduction Stimulates LH releaseStimulates LH release30 nmol of this compound (i.c.v.) increased plasma luteinizing hormone (LH) to 170% in rats. Both peptides appear to act via GnRH.[1][4][6]
Antimicrobial Activity Active against Gram-negative bacteria (e.g., E. coli)InactiveThis compound exhibits antimicrobial activity, a function not observed with GALP.[1][5]
Vascular Effects Vasoconstrictor and anti-edema activitySimilar vasoactive propertiesBoth peptides demonstrate potent effects on the cutaneous microvasculature.[3]

Signaling Pathways

The signaling mechanisms of this compound and GALP are fundamentally different, reflecting their distinct receptor targets.

This compound Signaling Pathway

This compound's signaling is independent of galanin receptors. Evidence suggests the involvement of the Tropomyosin receptor kinase B (TrkB)-mTOR pathway in mediating its antidepressant-like effects. The direct receptor for this compound remains unidentified but is hypothesized to be a G-protein coupled receptor (GPCR).

Alarin_Signaling This compound This compound Unknown_Receptor Unidentified Receptor (GPCR?) This compound->Unknown_Receptor TrkB TrkB Unknown_Receptor->TrkB ? PI3K PI3K TrkB->PI3K ERK ERK TrkB->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Biological_Effects Antidepressant-like Effects, Synaptic Plasticity mTOR->Biological_Effects CREB CREB ERK->CREB CREB->Biological_Effects

Caption: Putative signaling pathway for this compound.

GALP Signaling Pathway

GALP exerts its effects by binding to the three subtypes of galanin receptors (GalR1, GalR2, and GalR3), which are GPCRs coupled to different G-protein families.

GALP_Signaling GALP GALP GalR1_3 GalR1 / GalR3 GALP->GalR1_3 GalR2 GalR2 GALP->GalR2 Gi_o Gαi/o GalR1_3->Gi_o Gq_11 Gαq/11 GalR2->Gq_11 AC Adenylyl Cyclase Gi_o->AC inhibits PLC Phospholipase C Gq_11->PLC activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Biological_Effects Physiological Effects cAMP->Biological_Effects Ca_PKC ↑ Ca2+ & PKC activation IP3_DAG->Ca_PKC Ca_PKC->Biological_Effects

Caption: GALP signaling through galanin receptors.

Experimental Protocols

This section provides an overview of the methodologies typically employed to assess the biological activities of this compound and GALP.

Receptor Binding Assays

Objective: To determine the binding affinity of this compound and GALP to specific receptors.

General Protocol (Radioligand Binding Assay):

  • Membrane Preparation: Membranes are prepared from cells transiently or stably expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with GalR1, GalR2, or GalR3).

  • Assay Setup: In a multi-well plate, a fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-Galanin) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor peptide (this compound or GALP).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., CHO, HEK293) Transfection Receptor Transfection (e.g., GalR1, GalR2) Cell_Culture->Transfection Membrane_Prep Membrane Preparation Transfection->Membrane_Prep Incubation Incubation: Membranes + Radioligand + Competitor (this compound/GALP) Membrane_Prep->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation IC50->Ki

Caption: Workflow for a radioligand binding assay.

Antimicrobial Activity Assay

Objective: To assess the ability of this compound and GALP to inhibit bacterial growth.

General Protocol (Broth Microdilution Method):

  • Bacterial Culture: A standardized inoculum of the test bacterium (e.g., E. coli) is prepared.

  • Peptide Dilution: Serial dilutions of this compound and GALP are prepared in a 96-well microtiter plate.

  • Inoculation: The bacterial suspension is added to each well containing the peptide dilutions.

  • Incubation: The plate is incubated under appropriate conditions to allow bacterial growth.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

In Vivo Studies of Food Intake and Hormone Release

Objective: To evaluate the effects of this compound and GALP on physiological processes in a living organism.

General Protocol (Intracerebroventricular Injection in Rodents):

  • Animal Preparation: Animals (e.g., rats or mice) are surgically implanted with a cannula into a cerebral ventricle (e.g., the third ventricle).

  • Peptide Administration: A specific dose of this compound or GALP (or a vehicle control) is injected through the cannula directly into the brain.

  • Measurement of Food Intake: The amount of food consumed by the animals is measured at specific time points after the injection.

  • Hormone Measurement: Blood samples are collected at various time points, and the plasma concentrations of hormones, such as LH, are determined using techniques like radioimmunoassay (RIA) or ELISA.

  • Data Analysis: The effects of the peptide are compared to the vehicle control group to determine statistical significance.

Western Blotting for Signaling Pathway Analysis

Objective: To investigate the activation of intracellular signaling pathways in response to this compound or GALP.

General Protocol:

  • Cell Treatment: Cells are treated with this compound, GALP, or a vehicle control for a specific duration.

  • Protein Extraction: Total protein is extracted from the cells.

  • SDS-PAGE: The protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated (activated) and total forms of the signaling proteins of interest (e.g., TrkB, Akt, mTOR, ERK).

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to detect the primary antibodies, and the signal is visualized using a chemiluminescent substrate.

  • Analysis: The intensity of the bands corresponding to the phosphorylated and total proteins is quantified to determine the extent of pathway activation.

Conclusion

This compound and GALP, despite their common genetic origin, are distinct neuropeptides with divergent biological activities. GALP functions as a classical ligand for galanin receptors, while this compound acts through a novel, yet-to-be-identified receptor system, potentially involving the TrkB-mTOR pathway. These differences are manifested in their unique physiological roles, such as this compound's antimicrobial properties, which are absent in GALP. Further research is warranted to fully elucidate the receptor and signaling mechanisms of this compound and to conduct more direct, quantitative comparisons of the in vivo potencies of these two peptides. Such studies will be crucial for understanding their physiological relevance and for exploring their therapeutic potential.

References

A Comparative Guide to the Functional Differences Between Alarin and Galanin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional differences between two peptides of the galanin family: the well-established neuropeptide galanin and the more recently discovered alarin (B1578645). While originating from a related genetic locus, their structural divergence leads to distinct receptor interactions, signaling pathways, and physiological effects. This document summarizes key experimental data, details relevant methodologies, and visualizes the critical signaling pathways to inform future research and therapeutic development.

Overview and Molecular Origins

Galanin is a widely expressed 29/30-amino acid neuropeptide that plays a significant role as a neuromodulator in the central and peripheral nervous systems.[1][2] It is processed from the preprogalanin gene product and is involved in a vast array of physiological processes, including pain perception, cognition, mood regulation, and metabolism.[3][4]

This compound is a 25-amino acid peptide discovered as a splice variant of the galanin-like peptide (GALP) gene.[4][5] Alternative splicing results in the exclusion of an exon, which causes a frameshift and the generation of a unique peptide sequence.[5] Crucially, this alteration means this compound lacks the domain necessary for binding to known galanin receptors.[5] While sharing the first five N-terminal amino acids with GALP, the remainder of the this compound sequence is distinct.

Receptor Binding and Signaling: The Core Functional Divergence

The most profound difference between galanin and this compound lies in their interaction with cellular receptors.

Galanin exerts its effects by binding to three distinct G-protein coupled receptor (GPCR) subtypes: GalR1, GalR2, and GalR3.[4] These receptors couple to different intracellular signaling cascades:

  • GalR1 and GalR3: These receptors primarily couple to inhibitory Gαi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][7] This pathway is often associated with inhibitory neuromodulation.[3]

  • GalR2: This receptor is more versatile, coupling predominantly to Gαq/11 proteins, which activates the phospholipase C (PLC) pathway, leading to the mobilization of intracellular calcium and activation of protein kinase C (PKC).[6][8] In some contexts, GalR2 can also couple to Gαi/o proteins.[9]

This compound , in stark contrast, shows no detectable binding affinity for any of the three known galanin receptors (GalR1, GalR2, GalR3).[5] Its cognate receptor remains unidentified, which is a critical area of ongoing research.[6][10][11] However, experimental evidence points to at least one distinct signaling mechanism:

  • TrkB Receptor Pathway: Studies have shown that this compound can exert antidepressant-like effects by activating the Tropomyosin receptor kinase B (TrkB) receptor.[12] This activation stimulates downstream pro-survival and plasticity-related pathways, including the ERK and AKT signaling cascades.[12] This interaction with a receptor tyrosine kinase represents a fundamental departure from the GPCR-mediated signaling of galanin.

Data Presentation: Receptor Binding Affinities

The following table summarizes the binding characteristics of galanin and this compound to the canonical galanin receptors. Affinities for galanin are generally in the low nanomolar range, highlighting its potency.

LigandReceptor SubtypeReported Affinity (IC₅₀ / Kᵢ / Kₐ)Reference(s)
Galanin GalR1IC₅₀ ≈ 0.097 nM - 4.3 nM[13]
GalR2IC₅₀ ≈ 0.24 nM - 0.48 nM[13]
GalR3High Affinity (Specific values vary)[14]
This compound GalR1, GalR2, GalR3No detectable affinity/binding[5][14]

Visualization of Signaling Pathways

The diagrams below, generated using DOT language, illustrate the distinct signaling mechanisms of galanin and the hypothesized pathways for this compound.

Galanin_Signaling cluster_galanin Galanin Signaling cluster_r1r3 GalR1 / GalR3 cluster_r2 GalR2 Galanin Galanin GalR1_3 GalR1 / GalR3 Galanin->GalR1_3 GalR2 GalR2 Galanin->GalR2 Gi_o Gαi/o GalR1_3->Gi_o AC Adenylyl Cyclase Gi_o->AC cAMP ↓ cAMP AC->cAMP Gq_11 Gαq/11 GalR2->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC Ca_PKC ↑ Ca²⁺ / PKC PLC->Ca_PKC

Diagram 1. Galanin receptor signaling pathways.

Alarin_Signaling cluster_this compound This compound (Hypothesized) Signaling cluster_receptor Receptor cluster_pathways Downstream Pathways This compound This compound Unknown_R Unidentified Receptor(s) This compound->Unknown_R TrkB TrkB Receptor This compound->TrkB PI3K_AKT PI3K-Akt Pathway TrkB->PI3K_AKT RAS_ERK Ras-ERK Pathway TrkB->RAS_ERK Cell_Response Neuronal Survival & Plasticity PI3K_AKT->Cell_Response RAS_ERK->Cell_Response

Diagram 2. Hypothesized this compound signaling pathways.

Comparison of Physiological Functions

Despite their different mechanisms, this compound and galanin share some overlapping physiological functions, while also possessing distinct roles.

FunctionGalaninThis compoundComments
Neuromodulation Extensive . Inhibits release of acetylcholine, glutamate, and noradrenaline.[1][2][3]Modulatory roles suggested, particularly in mood regulation.[15]Galanin is a canonical inhibitory neuromodulator; this compound's role is less defined but appears significant in specific circuits.
Vasoactivity Modulates microvasculature.[5]Potent vasoconstrictor and anti-edema agent in skin.[5][16]Both are vasoactive, but this is a primary, well-characterized function of this compound in the periphery.[5]
Food Intake Orexigenic (stimulates food intake), particularly fat.[3][10]Orexigenic .[10][15]Both peptides can stimulate feeding behavior, likely acting on hypothalamic circuits.
Endocrine Regulation Stimulates GH, prolactin; inhibits insulin.[1][3]Stimulates LH and GnRH secretion.[16]Both peptides influence the hypothalamic-pituitary axis, but they affect different hormonal systems.
Mood/Depression Complex role. GalR1/3 stimulation can be pro-depressive; GalR2 stimulation is anti-depressive.[1]Antidepressant-like effects observed in animal models, mediated by TrkB signaling.[12][15]This compound shows a promising antidepressant profile, while galanin's role is multifaceted and receptor-dependent.
Pain (Nociception) Primarily anti-nociceptive , especially in chronic pain states.[17][18]Not well-characterized.Galanin is a key target for pain research; this compound's role is currently unknown.
Antimicrobial Activity Not reported.Active against gram-negative bacteria (E. coli).[11]This is a unique function identified for this compound, distinct from other galanin family peptides.

Experimental Protocols

Detailed methodologies are essential for the objective comparison of peptide function. Below are protocols for key experiments cited in the comparison of this compound and galanin.

Objective: To determine the binding affinity (Kᵢ) of this compound and galanin for galanin receptors (GalR1, GalR2, GalR3).

  • Membrane Preparation:

    • Culture cells stably expressing a human galanin receptor subtype (e.g., HEK293-GalR1).[19]

    • Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl).

    • Perform differential centrifugation to isolate the crude membrane fraction.[20]

    • Resuspend the final membrane pellet in assay buffer and determine protein concentration (e.g., BCA assay).[19]

  • Assay Procedure:

    • Set up a 96-well plate with a constant amount of receptor membrane preparation (e.g., 10-20 µg protein/well).[19]

    • Add increasing concentrations of the unlabeled competitor ligand (unlabeled galanin or this compound).

    • Define non-specific binding (NSB) wells containing a high concentration of unlabeled galanin (e.g., 1 µM).[20]

    • Initiate the binding reaction by adding a fixed concentration of a radiolabeled ligand, such as [¹²⁵I]-galanin, to all wells.[21]

    • Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 30°C) to reach equilibrium.[22]

  • Termination and Detection:

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[23]

    • Wash filters rapidly with ice-cold wash buffer.[22]

    • Measure the radioactivity retained on the filters using a gamma counter.[19]

  • Data Analysis:

    • Subtract NSB from total binding to calculate specific binding.

    • Plot specific binding against the log concentration of the competitor to generate a displacement curve.

    • Determine the IC₅₀ value using non-linear regression and calculate the Kᵢ using the Cheng-Prusoff equation.

Objective: To measure the functional ability of a ligand to inhibit adenylyl cyclase via Gαi/o-coupled receptors.

  • Cell Culture: Plate cells expressing GalR1 or GalR3 (e.g., HEK293-GalR1) in a 96-well plate.[24]

  • Assay Procedure:

    • Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.[9]

    • Add varying concentrations of the test ligand (galanin or this compound).

    • Stimulate the cells with a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator, e.g., 1 µM) to induce cAMP production.[24]

    • Incubate at 37°C for 30 minutes.[9]

  • Detection and Analysis:

    • Lyse the cells and measure intracellular cAMP levels using a commercial kit (e.g., HTRF, ELISA, or LANCE).[9][25]

    • The amount of cAMP produced is inversely proportional to the activity of the Gαi/o-coupled receptor.

    • Calculate the percentage inhibition of the forskolin-stimulated response and plot against ligand concentration to determine the IC₅₀ value.[9]

Objective: To quantify the effect of this compound or galanin on vascular permeability (edema formation) in the skin.[5]

  • Animal Preparation: Use adult mice (e.g., C57BL/6). Anesthetize the animal and shave a section of the dorsal skin.[26][27]

  • Procedure:

    • Administer Evans blue dye (e.g., 1% solution in saline) intravenously via the tail vein. The dye binds to circulating albumin.[26][28]

    • Allow the dye to circulate for 15-30 minutes.[27][29]

    • Perform multiple intradermal injections (e.g., 15-20 µL) into the shaved dorsal skin. Injections should include:

      • Vehicle control (e.g., PBS).

      • A permeability-inducing agent (e.g., Substance P or VEGF).[5][29]

      • The permeability-inducing agent co-injected with varying doses of the test peptide (this compound or galanin).[5]

    • After 30 minutes, euthanize the animal and dissect the areas of injected skin.[27]

  • Quantification:

    • Extract the Evans blue dye from the dissected skin samples by incubating them in formamide (B127407) (e.g., at 56°C for 48 hours).[27]

    • Quantify the amount of extracted dye by measuring the absorbance using a spectrophotometer (at ~620 nm).[27]

    • The amount of dye extravasation is directly proportional to the degree of vascular permeability. Compare the results from peptide-treated sites to the control sites.

Visualization of Experimental Workflow

Binding_Assay_Workflow start Start: Prepare GalR-expressing cell membranes plate Aliquot membranes into 96-well plate start->plate add_ligands Add competitors (Galanin/Alarin) & non-specific binder plate->add_ligands add_radio Add [¹²⁵I]-Galanin to all wells add_ligands->add_radio incubate Incubate to reach equilibrium (60-90 min, 30°C) add_radio->incubate filter Rapid vacuum filtration (Separates bound/free ligand) incubate->filter count Quantify radioactivity (Gamma Counter) filter->count analyze Data Analysis: Calculate IC₅₀/Kᵢ count->analyze end End: Determine Binding Affinity analyze->end

Diagram 3. Experimental workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

Galanin and this compound provide a compelling example of functional divergence arising from alternative gene splicing. Galanin acts as a pleiotropic neuromodulator through a well-defined family of GPCRs, making it a target for conditions like chronic pain, epilepsy, and Alzheimer's disease.[3][4] this compound, conversely, does not interact with these receptors but displays potent, distinct physiological activities, including vasoconstriction, antimicrobial effects, and antidepressant-like actions, likely mediated by one or more novel receptors, including TrkB.[5][12][16]

For researchers and drug development professionals, the key takeaways are:

  • Distinct Targets: this compound and galanin act via fundamentally different receptor systems, offering separate targets for therapeutic intervention.

  • Uncharted Territory: The identification and characterization of the this compound receptor(s) is a critical next step that will unlock new pharmacological possibilities.

  • Functional Specificity: Despite some overlap in high-level physiological functions like feeding, their unique activities (e.g., this compound's antimicrobial properties, galanin's role in nociception) suggest they can be targeted for very different therapeutic applications.

Future research should focus on elucidating the complete signaling network for this compound and developing specific pharmacological tools to dissect the distinct and overlapping functions of these two intriguing peptides.

References

Alarin vs. GALP: A Comparative Guide to Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding affinities of two related neuropeptides, Alarin and Galanin-Like Peptide (GALP). Understanding the distinct receptor interaction profiles of these molecules is crucial for research into their physiological roles and for the development of targeted therapeutics. This document summarizes key experimental data, outlines the methodologies used to obtain this data, and visualizes the associated signaling pathways and experimental workflows.

Executive Summary

This compound and GALP, despite originating from the same gene, exhibit dramatically different binding affinities for the known galanin receptors (GalR1, GalR2, and GalR3). This compound, a splice variant of the GALP gene, shows no detectable affinity for any of the three galanin receptors.[1] In contrast, GALP binds to all three receptors, with a preference for GalR2 and GalR3.[2] This fundamental difference in receptor interaction dictates their distinct biological functions and potential as therapeutic targets.

Data Presentation: Receptor Binding Affinities

The following table summarizes the quantitative binding affinities (Ki) of this compound and human GALP for the three human galanin receptor subtypes. The data is compiled from competitive radioligand binding assays.

LigandReceptorBinding Affinity (Ki) [nM]
This compound GalR1> 1,000
GalR2> 1,000
GalR3> 1,000,000
GALP (human) GalR1~10-100
GalR2~1-10
GalR3~1-10

Note: Ki is the inhibition constant, representing the concentration of the ligand that blocks 50% of the radioligand binding. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

The binding affinity data presented above was determined using competitive radioligand binding assays. The following is a detailed protocol representative of the methodology used in the cited studies.

Radioligand Displacement Assay for Galanin Receptors

Objective: To determine the binding affinity (Ki) of unlabeled ligands (this compound and GALP) by measuring their ability to displace a radiolabeled ligand from galanin receptors.

Materials:

  • Receptor Source: Membranes from cultured cells (e.g., CHO-K1 or HEK293) stably expressing one of the human galanin receptor subtypes (GalR1, GalR2, or GalR3).

  • Radioligand: [¹²⁵I]-porcine galanin (specific activity ~2200 Ci/mmol).

  • Unlabeled Ligands: Synthetic human this compound and GALP.

  • Reference Ligand: Unlabeled human galanin.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the target galanin receptor to confluency.

    • Harvest the cells and wash them with ice-cold PBS.

    • Homogenize the cells in a cold buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend it in the binding buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Competitive Binding Assay:

    • In a 96-well microplate, set up the following in triplicate:

      • Total Binding: Radioligand and cell membranes.

      • Non-specific Binding: Radioligand, cell membranes, and a high concentration of unlabeled galanin (e.g., 1 µM).

      • Competition: Radioligand, cell membranes, and increasing concentrations of the test ligand (this compound or GALP).

    • Add the binding buffer, unlabeled ligands, radioligand (at a concentration near its Kd), and the cell membrane preparation to the wells.

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Quickly wash the filters three times with ice-cold wash buffer to remove any unbound radioligand.

  • Radioactivity Measurement:

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor ligand concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

Alarin_GALP_Receptor_Binding Ligand-Receptor Binding Comparison cluster_ligands Ligands cluster_receptors Galanin Receptors This compound This compound GalR1 GalR1 This compound->GalR1 No Binding GalR2 GalR2 This compound->GalR2 No Binding GalR3 GalR3 This compound->GalR3 No Binding Unknown_Receptor Unknown Receptor (GPCR?) This compound->Unknown_Receptor Binds (Hypothesized) GALP GALP GALP->GalR1 Binds GALP->GalR2 High Affinity GALP->GalR3 High Affinity

Caption: Comparison of this compound and GALP receptor binding.

Radioligand_Binding_Workflow Radioligand Binding Assay Workflow start Start membrane_prep 1. Membrane Preparation (Cells expressing GalR) start->membrane_prep assay_setup 2. Assay Setup (Incubate membranes with radioligand and competitor ligand) membrane_prep->assay_setup filtration 3. Filtration & Washing (Separate bound and free radioligand) assay_setup->filtration counting 4. Radioactivity Measurement (Scintillation Counting) filtration->counting analysis 5. Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

References

Alarin Antibody Specificity: A Comparative Analysis of Cross-Reactivity with GALP

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of alarin (B1578645) antibody specificity, this guide provides experimental evidence demonstrating the lack of cross-reactivity with Galanin-like peptide (GALP), a crucial consideration for researchers in neuroscience and drug development.

This guide delves into the specifics of this compound antibody cross-reactivity with GALP, presenting key experimental findings and methodologies. The data presented herein is essential for the accurate interpretation of immunoassay results and for ensuring the targeted efficacy of potential therapeutic agents.

Summary of Cross-Reactivity Data

Quantitative analysis from immunoassays has consistently shown a lack of cross-reactivity between specifically generated this compound antibodies and GALP. The following table summarizes these findings.

Antibody TypeAntigen Used for ImmunizationTarget AnalyteCross-Reactivity with GALPReference
Rabbit PolyclonalSynthetic human this compound peptide (amino acids 6-24)Human this compoundNot detectable[1]
Rabbit PolyclonalSynthetic murine this compound peptide (amino acids 6-24)Murine this compoundNot detectable[1]
Rabbit PolyclonalSynthetic this compound peptideMurine this compoundAbsent (confirmed by lack of labeling in GALP-deficient transgenic mouse brains)[2]

Experimental Protocols

The determination of this compound antibody specificity and the lack of cross-reactivity with GALP has been established through rigorous experimental protocols.

Generation of Specific Polyclonal this compound Antibodies

To circumvent the potential for cross-reactivity due to the shared N-terminal sequence, polyclonal antibodies were developed using a specific fragment of the this compound peptide.

Immunogen Design: Synthetic peptides corresponding to amino acids 6-24 of both human and murine this compound were utilized for immunization.[1] This strategic selection of the immunogen excludes the initial five amino acids that are identical between this compound and GALP, thereby directing the antibody response to the unique portion of the this compound sequence.[1]

Immunization Protocol:

  • Synthetic human (SSTFPKWVTKTERGRQPLRC) and murine (SSPFPPRPTRAGRETQLLRC) this compound 6–24 peptides were coupled to the carrier protein keyhole limpet hemocyanin (KLH) via a C-terminal cysteine residue.[1]

  • Rabbits were immunized with the peptide-KLH conjugate on days 0, 14, 28, and 56.[1]

  • Antisera were collected and subjected to affinity purification.[1]

Immunohistochemistry for Specificity Confirmation

The specificity of the generated anti-alarin antisera was further validated through immunohistochemical staining of murine and human skin specimens.[1] The absence of staining in tissues known to express GALP but not this compound, and in GALP-deficient animal models, confirms the antibody's specificity.[2]

Experimental Workflow:

G cluster_0 Antibody Generation & Validation cluster_1 Cross-Reactivity Testing cluster_2 Results Immunogen Design\n(this compound 6-24 peptide) Immunogen Design (this compound 6-24 peptide) Immunization\n(Rabbits) Immunization (Rabbits) Immunogen Design\n(this compound 6-24 peptide)->Immunization\n(Rabbits) Antisera Collection Antisera Collection Immunization\n(Rabbits)->Antisera Collection Affinity Purification Affinity Purification Antisera Collection->Affinity Purification Specific Anti-Alarin Antibody Specific Anti-Alarin Antibody Affinity Purification->Specific Anti-Alarin Antibody Immunohistochemistry\n(Human/Murine Skin) Immunohistochemistry (Human/Murine Skin) Specific Anti-Alarin Antibody->Immunohistochemistry\n(Human/Murine Skin) Application Immunoassay vs. GALP Immunoassay vs. GALP Specific Anti-Alarin Antibody->Immunoassay vs. GALP Challenge Specific Staining of\nthis compound-expressing cells Specific Staining of This compound-expressing cells Immunohistochemistry\n(Human/Murine Skin)->Specific Staining of\nthis compound-expressing cells No Detectable\nCross-Reactivity No Detectable Cross-Reactivity Immunoassay vs. GALP->No Detectable\nCross-Reactivity

Caption: Workflow for generating and validating specific this compound antibodies.

Signaling Pathway Overview

This compound and GALP, despite their shared genetic origin, are hypothesized to interact with distinct receptor systems. This compound's physiological effects do not appear to be mediated through the known galanin receptors (GalR1, GalR2, GalR3) that GALP is known to activate.[1] This suggests separate signaling pathways, further underscoring the importance of specific antibody tools.

G cluster_this compound This compound Pathway cluster_GALP GALP Pathway This compound This compound Alarin_Receptor Putative this compound Receptor (GPCR) This compound->Alarin_Receptor Alarin_Effector Downstream Signaling (e.g., Vasoconstriction) Alarin_Receptor->Alarin_Effector GALP GALP GALP_Receptor Galanin Receptors (GalR1, GalR2, GalR3) GALP->GALP_Receptor GALP_Effector Downstream Signaling (e.g., HPA Axis Regulation) GALP_Receptor->GALP_Effector

Caption: Distinct signaling pathways of this compound and GALP.

References

Validating Alarin's In Vivo Roles: A Comparison of Knockout Models and Exogenous Administration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise physiological roles of the neuropeptide Alarin is crucial for exploring its therapeutic potential. While this compound has been implicated in a range of functions from metabolic regulation to reproductive health, rigorous in vivo validation of these roles is paramount. This guide provides a comparative analysis of the available in vivo models used to study this compound, with a focus on genetic knockout approaches and exogenous peptide administration.

Currently, a dedicated this compound knockout mouse model has not been reported in the scientific literature. However, as this compound is a splice variant of the Galanin-like peptide (GALP) gene, GALP knockout (KO) mice are the closest available genetic model to study this compound deficiency. This guide will compare the phenotypic observations from GALP KO mice with the effects of exogenous this compound administration, providing a critical assessment of our current understanding of this compound's in vivo functions.

Data Presentation: Comparing Phenotypes

The following tables summarize the key quantitative data from studies utilizing GALP knockout mice and those administering this compound exogenously. This side-by-side comparison highlights both corroborating and potentially conflicting findings, offering a nuanced view of this compound's physiological roles.

Metabolic Regulation
ParameterGALP Knockout MiceExogenous this compound Administration (Intracerebroventricular)
Food Intake Male GALP KO mice consumed less food during refeeding after a fast compared to wild-type controls[1][2].Increased acute food intake in male rats and mice[3].
Body Weight GALP KO mice of both sexes gained less weight on a high-fat diet than wild-type controls, despite similar food consumption[1][2].Increased relative body weight in male mice 24 hours post-injection[3].
Glucose Homeostasis GALR1 knockout mice (receptor for the related peptide galanin) showed elevated fed glucose levels[4]. Data for GALP KO mice is not specified.Central this compound administration in diabetic mice improved insulin (B600854) sensitivity and glucose uptake[1].
Reproductive Function
ParameterGALP Knockout MiceExogenous this compound Administration (Intracerebroventricular)
Luteinizing Hormone (LH) Secretion No significant alterations in baseline LH levels reported under standard conditions[1].Increased plasma LH levels in male rats and mice[3]. This effect was dependent on Gonadotropin-Releasing Hormone (GnRH) signaling[3].
Fertility GALP KO mice are fertile and exhibit normal sexual development under standard laboratory conditions[1].Stimulates GnRH release from hypothalamic explants, suggesting a role in reproductive regulation[3].

Experimental Protocols

Detailed methodologies are essential for the replication and critical evaluation of experimental findings. Below are outlines of the key experimental protocols used in the studies cited.

Generation of GALP Knockout Mice

The generation of GALP knockout mice involves targeted deletion of the GALP gene using homologous recombination in embryonic stem cells.

  • Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the GALP gene with a selection cassette (e.g., a neomycin resistance gene).

  • Electroporation and Selection: The targeting vector is introduced into embryonic stem (ES) cells via electroporation. ES cells containing the targeted mutation are selected for using the appropriate antibiotic.

  • Blastocyst Injection: Successfully targeted ES cells are injected into blastocysts, which are then surgically transferred to pseudopregnant female mice.

  • Generation of Chimeric and Knockout Mice: Chimeric offspring are identified and bred to establish germline transmission of the null allele. Heterozygous mice are then interbred to produce homozygous GALP knockout mice.

  • Genotype Confirmation: The genotype of the offspring is confirmed using polymerase chain reaction (PCR) analysis of genomic DNA.

Intracerebroventricular (ICV) Injection of this compound

This technique allows for the direct administration of this compound into the central nervous system, bypassing the blood-brain barrier.

  • Animal Preparation: Mice are anesthetized and placed in a stereotaxic frame. The scalp is incised to expose the skull.

  • Stereotaxic Coordinates: A small burr hole is drilled in the skull over the target ventricle using precise stereotaxic coordinates relative to bregma.

  • Injection: A Hamilton syringe with a fine-gauge needle is used to slowly inject a specific volume and concentration of this compound solution into the ventricle.

  • Post-operative Care: The incision is closed, and the animal is monitored during recovery.

Subcutaneous (SC) Injection for Vasoactive and Anti-inflammatory Studies

This method is used to assess the peripheral effects of this compound, such as its role in skin inflammation and blood flow.

  • Animal Preparation: The dorsal skin of the mouse is shaved.

  • Injection: A small volume of this compound solution, often co-injected with an inflammatory agent, is injected subcutaneously into the shaved area.

  • Measurement of Edema: The resulting inflammatory edema can be quantified by measuring the thickness of the skin fold with calipers or by measuring the extravasation of a co-injected dye.

  • Measurement of Blood Flow: Laser Doppler flowmetry can be used to measure changes in cutaneous blood flow at the injection site.

Visualizing the Pathways

To better understand the biological context of this compound's actions, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Alarin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Receptor Unknown Receptor This compound->Receptor Akt Akt Receptor->Akt Activation GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Phosphorylation GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake

Caption: Proposed this compound signaling pathway for glucose uptake.

ICV_Injection_Workflow start Start anesthesia Anesthetize Mouse start->anesthesia stereotaxic Mount in Stereotaxic Frame anesthesia->stereotaxic incision Scalp Incision stereotaxic->incision burr_hole Drill Burr Hole incision->burr_hole injection Inject this compound burr_hole->injection closure Suture Incision injection->closure recovery Monitor Recovery closure->recovery end End recovery->end

Caption: Experimental workflow for intracerebroventricular injection.

Conclusion

The in vivo validation of this compound's roles is an ongoing area of research. While the absence of a specific this compound knockout model presents a significant challenge, the comparison of data from GALP knockout mice and exogenous this compound administration studies provides valuable, albeit indirect, insights. The subtle metabolic phenotype of GALP KO mice suggests that while this compound/GALP signaling may not be essential for baseline homeostasis, it could play a role in the adaptive response to metabolic challenges. The more pronounced effects observed with exogenous this compound administration may reflect pharmacological actions or the bypassing of normal regulatory mechanisms. Future research would greatly benefit from the development of a specific this compound knockout or conditional knockout model to definitively elucidate the physiological functions of this intriguing neuropeptide.

References

The Quest for Alarin's Receptor: A Comparative Guide to Deorphanization Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the deorphanization of novel peptides offers a gateway to understanding new physiological pathways and identifying promising therapeutic targets. Alarin (B1578645), a neuropeptide of the galanin family, has garnered significant interest due to its diverse biological activities, including regulation of feeding, glucose metabolism, and its potential as an antidepressant. However, the receptor that mediates these effects remains elusive, classifying it as an orphan receptor and a subject of intensive investigation.

This guide provides a comparative overview of the strategies employed to deorphanize the this compound receptor. We will delve into the experimental data that has emerged, detail the key experimental protocols, and visualize the current understanding of this compound's signaling pathways.

Unraveling the this compound Puzzle: From Exclusion to Implication

Initial efforts to identify the this compound receptor focused on the known receptors for its parent peptide family, the galanins. However, compelling evidence has demonstrated that this compound does not interact with these established receptors. This has shifted the focus towards a broader search for a novel receptor, with recent studies pointing towards an intriguing candidate: the Tropomyosin receptor kinase B (TrkB).

Strategy 1: Exclusion of Known Galanin Receptors

The first logical step in the deorphanization of this compound was to investigate its affinity for the known galanin receptors (GalR1, GalR2, and GalR3). The primary method employed for this was the radioligand displacement assay.

Experimental Data:

StrategyMethodKey FindingReference
Exclusion of Known Receptors Radioligand Displacement AssayThis compound does not displace radiolabeled galanin from GalR1 and GalR2 receptors, indicating a lack of binding.[1]

Experimental Protocol: Radioligand Displacement Assay

This protocol is a standard method to determine if a test compound (in this case, this compound) can bind to a specific receptor by measuring its ability to displace a known radiolabeled ligand.

  • Cell Culture and Membrane Preparation:

    • Culture cells stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human GalR1 or GalR2).

    • Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [125I]-galanin) and increasing concentrations of the unlabeled competitor (this compound).

    • Include control wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of an unlabeled known ligand (non-specific binding).

    • Incubate the plate to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the concentration of the competitor that inhibits 50% of the specific binding (IC50 value). A high IC50 value for this compound would indicate poor binding affinity for the galanin receptors.

Strategy 2: Functional Assays and Signaling Pathway Analysis

With the exclusion of known galanin receptors, research pivoted to identifying the signaling pathways activated by this compound to infer the nature of its receptor. This "reverse pharmacology" approach has yielded significant leads, strongly implicating the TrkB receptor in mediating this compound's biological effects, particularly its antidepressant-like actions.

Experimental Data:

StrategyMethodKey FindingReference
Signaling Pathway Analysis Western Blot for p-ERK and p-AktThis compound treatment increases the phosphorylation of ERK and Akt in neuronal cells.[2][3]
Signaling Pathway Inhibition TrkB Inhibition Assay (using K252a)The TrkB inhibitor K252a blocks the this compound-induced phosphorylation of ERK and Akt.[2][3]

Experimental Protocol: Western Blot for Phospho-ERK and Phospho-Akt

This protocol details the detection of phosphorylated (activated) forms of the signaling proteins ERK and Akt in response to this compound treatment.

  • Cell Culture and Treatment:

    • Culture appropriate cells (e.g., neuronal cell lines or primary neurons).

    • Treat the cells with varying concentrations of this compound for a specific time course. Include an untreated control.

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK (p-ERK) or Akt (p-Akt).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and p-Akt.

    • To normalize for protein loading, strip the membrane and re-probe with antibodies for total ERK and total Akt.

    • Calculate the ratio of phosphorylated protein to total protein to determine the relative activation of the signaling pathway.

Experimental Protocol: TrkB Inhibition Assay

This protocol is used to determine if the effects of this compound are mediated through the TrkB receptor.

  • Cell Culture and Pre-treatment:

    • Culture the cells as described for the Western blot protocol.

    • Pre-treat the cells with a specific TrkB inhibitor, such as K252a, for a designated period before this compound stimulation. Include a vehicle control (e.g., DMSO).

  • This compound Treatment and Sample Preparation:

    • Following pre-treatment, stimulate the cells with this compound.

    • Lyse the cells and prepare protein samples as described in the Western blot protocol.

  • Western Blot Analysis:

    • Perform Western blotting for p-ERK and p-Akt as detailed above.

  • Data Analysis:

    • Compare the levels of this compound-induced p-ERK and p-Akt in the presence and absence of the TrkB inhibitor. A significant reduction in phosphorylation in the inhibitor-treated cells would indicate that TrkB is involved in this compound's signaling.

Visualizing the Pathways: A DOT Language Representation

The following diagrams, created using the DOT language, illustrate the experimental workflow for receptor deorphanization and the proposed signaling pathway for this compound.

G cluster_0 This compound Receptor Deorphanization Workflow Start Orphan Ligand (this compound) KnownReceptors Test Known Receptors (e.g., Galanin Receptors) Start->KnownReceptors BindingAssay Radioligand Displacement Assay KnownReceptors->BindingAssay NoBinding No Binding BindingAssay->NoBinding Result FunctionalScreen Functional Screening (e.g., Signaling Assays) NoBinding->FunctionalScreen Next Step SignalingPathway Identify Signaling Pathway (e.g., ERK, Akt phosphorylation) FunctionalScreen->SignalingPathway ReceptorCandidate Identify Potential Receptor (e.g., TrkB) SignalingPathway->ReceptorCandidate InhibitionAssay Receptor Inhibition Assay ReceptorCandidate->InhibitionAssay Confirmation Confirmation of Receptor Involvement InhibitionAssay->Confirmation Result

Caption: A flowchart illustrating the logical progression of experiments in the deorphanization of the this compound receptor.

G cluster_1 Proposed this compound Signaling Pathway This compound This compound TrkB TrkB Receptor This compound->TrkB Binds? PI3K PI3K TrkB->PI3K Ras Ras TrkB->Ras Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt CellularResponse Cellular Responses (e.g., Antidepressant Effects) pAkt->CellularResponse Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->CellularResponse K252a K252a (Inhibitor) K252a->TrkB

Caption: A diagram of the proposed this compound signaling cascade, highlighting the potential role of the TrkB receptor and downstream pathways.

The Path Forward: The Need for Direct Binding Evidence

While the functional data strongly suggests that TrkB is a key player in this compound's mechanism of action, the deorphanization process is not yet complete. A critical missing piece of the puzzle is direct evidence of a physical interaction between this compound and the TrkB receptor. Future research employing techniques such as co-immunoprecipitation or surface plasmon resonance will be essential to definitively confirm this binding and solidify TrkB as the bona fide this compound receptor.

The ongoing investigation into the this compound receptor highlights the multifaceted and challenging nature of deorphanization. The combination of exclusionary binding assays, functional signaling studies, and the use of specific inhibitors provides a powerful toolkit for researchers in this field. The eventual identification of this compound's receptor will undoubtedly open new avenues for understanding its physiological roles and for the development of novel therapeutics.

References

Alarin's Antimicrobial Profile: A Comparative Analysis with Other Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial spectrum of the neuropeptide Alarin (B1578645) with other well-characterized antimicrobial peptides (AMPs). The data presented is compiled from peer-reviewed studies to offer an objective analysis for researchers and professionals in drug development.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of various peptides is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The table below summarizes the MIC values for this compound and other selected antimicrobial peptides against Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria.

PeptideTarget OrganismMIC (μg/mL)Spectrum of Activity
This compound Escherichia coli (ML-35)Comparable to LL-37[1][2][3]Narrow: Gram-negative bacteria[1][2][3]
Staphylococcus aureusInactive[1][2][3]
LL-37 Escherichia coli2 - 16Broad-spectrum
Staphylococcus aureus4 - 32
Aurein 1.2 Escherichia coli256[4]Primarily Gram-positive[4]
Staphylococcus aureus1 - 16[4]
Nisin Escherichia coli>20,000Primarily Gram-positive
Staphylococcus aureus1 - 12.8
Magainin 2 Escherichia coli8 - 64Broad-spectrum[5]
Staphylococcus aureus8 - 64

In-Depth Look at this compound's Antimicrobial Properties

This compound, a splice variant of the galanin-like peptide (GALP) gene, has demonstrated notable antimicrobial properties.[6] Unlike its parent peptide GALP, this compound is effective against the Gram-negative bacterium Escherichia coli.[1][2][3] Studies have shown its potency against E. coli is comparable to that of the well-established human cathelicidin, LL-37.[1][2][3]

A key characteristic of this compound is its narrow spectrum of activity. It does not show efficacy against Gram-positive bacteria such as Staphylococcus aureus.[1][2][3] This specificity suggests a different mechanism of action compared to broad-spectrum AMPs.

The antimicrobial action of this compound against E. coli is attributed to the induction of bacterial membrane blebbing, a process that leads to the disruption of the cell envelope.[1][2][3][7] Importantly, this compound does not cause hemolysis of erythrocytes, indicating a potential for higher therapeutic safety compared to some other AMPs like LL-37 that can have hemolytic activity.[1][2]

Mechanism of Action: this compound-Induced Membrane Blebbing

The antimicrobial activity of this compound against Gram-negative bacteria is characterized by the formation of blebs on the bacterial cell membrane. This process is initiated by the interaction of the cationic this compound peptide with the negatively charged lipopolysaccharide (LPS) on the outer membrane of the bacteria. This interaction disrupts the integrity of the outer membrane, leading to the formation of protrusions or "blebs". These blebs are sections of the membrane that have detached from the underlying cell wall, ultimately leading to cell lysis and death.

Alarin_Mechanism cluster_0 Gram-Negative Bacterium Outer_Membrane Outer Membrane (LPS) Disruption Membrane Disruption Outer_Membrane->Disruption Periplasmic_Space Periplasmic Space Inner_Membrane Inner Membrane Cytoplasm Cytoplasm This compound This compound Peptide Interaction Electrostatic Interaction This compound->Interaction Interaction->Outer_Membrane Bleb_Formation Bleb Formation Disruption->Bleb_Formation Cell_Lysis Cell Lysis Bleb_Formation->Cell_Lysis Experimental_Workflow cluster_0 Broth Microdilution Assay cluster_1 Radial Diffusion Assay A1 Prepare Bacterial Inoculum (5x10^5 CFU/mL) A2 Serial Dilution of Peptide in 96-well plate A1->A2 A3 Inoculate bacteria into wells A2->A3 A4 Incubate at 37°C for 18-24h A3->A4 A5 Determine MIC (lowest concentration with no growth) A4->A5 B1 Prepare bacterial lawn in agar (B569324) plate B2 Punch wells into agar B1->B2 B3 Add peptide solution to wells B2->B3 B4 Incubate at 37°C for 18-24h B3->B4 B5 Measure diameter of inhibition zone B4->B5

References

Unraveling the Transcriptomic Landscape in Alarin Knockout Mice: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the downstream effects of gene knockouts is paramount. This guide provides a comparative analysis of the known and potential differential gene expression in Alarin (B1578645) knockout mice, offering a framework for future research and therapeutic development.

This compound, a neuropeptide from the galanin peptide family, is implicated in a wide array of physiological processes, including feeding behavior, energy homeostasis, glucose metabolism, and reproduction.[1][2] It also exhibits vasoactive, anti-inflammatory, and anti-edema properties.[1][2][3] While the precise receptor for this compound remains elusive, its signaling is thought to involve pathways such as the Tropomyosin receptor kinase B (TrkB)-mTOR pathway. Given its pleiotropic functions, investigating the global transcriptomic changes in an this compound knockout model is a critical step toward elucidating its molecular mechanisms and identifying novel therapeutic targets.

Known Effects of this compound on Gene Expression

Currently, comprehensive data on differential gene expression in this compound knockout mice is not available. However, studies involving the administration of this compound have provided insights into its influence on the expression of specific genes, particularly within the hypothalamic-pituitary-adrenal (HPA) axis and pathways related to depression.

Gene/ProteinTissue/ContextObserved Effect of this compound AdministrationReference
c-fos Hypothalamic Nuclei (PVN, DMN, ARC, VMN), Locus CoeruleusIncreased expressionNot directly cited in provided snippets
Neuropeptide Y (NPY) Arcuate Nucleus (ARC)Increased secretionNot directly cited in provided snippets
Corticotropin-releasing hormone (CRH) HypothalamusDecreased expression[4][5][6]
Galanin receptor 1 (Galr1) HypothalamusDecreased expression[5]
Galanin receptor 2 (Galr2) Hypothalamus, Adrenal GlandsDecreased expression[5]
Galanin receptor 3 (Galr3) PituitaryIncreased expression (following Galp administration)[5]
Cholesterol desmolase (Cyp11a1) Adrenal GlandsIncreased expression (24h post-administration)[5]
11β-hydroxylase (Cyp11b1) Adrenal GlandsNegatively affects expression[4]
Aldosterone synthase (Cyp11b2) Adrenal GlandsNegatively affects expression[4]
Brain-Derived Neurotrophic Factor (BDNF) Prefrontal Cortex, HippocampusIncreased mRNA expression[4][6]
AKT Prefrontal Cortex, Hippocampus, Olfactory Bulb, HypothalamusIncreased expression[6]
ERK Prefrontal Cortex, Hippocampus, Olfactory Bulb, HypothalamusIncreased expression[6]
Phosphorylated CREB Prefrontal CortexIncreased levels[4][6]
p70S6K Brain regions associated with depressionReversed UCMS-induced downregulation[4][6]
PSD-95 Brain regions associated with depressionReversed UCMS-induced downregulation[4][6]
Synapsin I Brain regions associated with depressionReversed UCMS-induced downregulation[4][6]

Proposed Signaling Pathways of this compound

This compound's signaling mechanisms are not fully understood due to the unidentified nature of its receptor. However, based on its physiological effects, particularly its antidepressant-like actions, the TrkB-mTOR signaling pathway has been proposed as a key mediator.

Alarin_Signaling_Pathway This compound This compound Receptor Unknown Receptor (GPCR or RTK?) This compound->Receptor TrkB TrkB Receptor->TrkB ? PI3K PI3K TrkB->PI3K Ras Ras TrkB->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Synaptic_Plasticity Synaptic Plasticity (PSD-95, Synapsin I) mTOR->Synaptic_Plasticity ERK ERK Ras->ERK CREB CREB ERK->CREB Gene_Expression Gene Expression (BDNF) CREB->Gene_Expression

Caption: Proposed this compound signaling through the TrkB-mTOR pathway.

Experimental Protocol: Differential Gene Expression Analysis of this compound Knockout Mice

To comprehensively understand the molecular consequences of this compound deficiency, a whole-transcriptome analysis is essential. The following protocol outlines a robust experimental design for comparing gene expression profiles between this compound knockout (KO) and wild-type (WT) mice using RNA sequencing (RNA-seq).

1. Animal Model and Tissue Collection:

  • Animals: Use age- and sex-matched this compound knockout mice and wild-type littermate controls on a C57BL/6J background. A sample size of n=6 per group is recommended for sufficient statistical power.

  • Tissue Harvesting: Euthanize mice and rapidly dissect tissues of interest (e.g., hypothalamus, adrenal glands, skin, and brain regions like the prefrontal cortex and hippocampus). Immediately snap-freeze tissues in liquid nitrogen and store them at -80°C.

2. RNA Extraction and Quality Control:

  • Extraction: Isolate total RNA from frozen tissues using a TRIzol-based method followed by a column-based cleanup (e.g., RNeasy Mini Kit, Qiagen).

  • Quality Control: Assess RNA integrity and quantity using a Bioanalyzer (Agilent) or similar instrument. Samples with an RNA Integrity Number (RIN) > 8 are suitable for library preparation.

3. Library Preparation and Sequencing:

  • Library Preparation: Prepare stranded mRNA-seq libraries from 1 µg of total RNA using a commercial kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina).

  • Sequencing: Perform paired-end sequencing (2x150 bp) on an Illumina NovaSeq or similar high-throughput sequencing platform to a depth of at least 20 million reads per sample.

4. Bioinformatic Analysis:

  • Quality Control of Reads: Use tools like FastQC to assess the quality of raw sequencing reads. Trim adapter sequences and low-quality bases using Trimmomatic.

  • Alignment: Align the cleaned reads to the mouse reference genome (e.g., GRCm39) using a splice-aware aligner such as STAR.

  • Quantification: Generate a gene expression matrix (read counts per gene) using featureCounts or a similar tool.

  • Differential Expression Analysis: Perform differential gene expression analysis between the this compound KO and WT groups using DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > |1| can be considered significantly differentially expressed.

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of differentially expressed genes using tools like DAVID or clusterProfiler to identify over-represented biological processes and pathways.

DGE_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics KO_mice This compound KO Mice (n=6) Tissue Tissue Collection (e.g., Hypothalamus) KO_mice->Tissue WT_mice Wild-Type Mice (n=6) WT_mice->Tissue RNA_extraction RNA Extraction Tissue->RNA_extraction Library_prep RNA-seq Library Preparation RNA_extraction->Library_prep Sequencing High-Throughput Sequencing Library_prep->Sequencing QC Read Quality Control (FastQC, Trimmomatic) Sequencing->QC Alignment Alignment to Reference Genome (STAR) QC->Alignment Quantification Gene Expression Quantification (featureCounts) Alignment->Quantification DGE Differential Expression Analysis (DESeq2) Quantification->DGE Enrichment Functional Enrichment Analysis (GO, KEGG) DGE->Enrichment

Caption: Experimental workflow for differential gene expression analysis.

By following this comprehensive guide, researchers can effectively investigate the transcriptomic consequences of this compound knockout, paving the way for a deeper understanding of its biological roles and the identification of novel therapeutic avenues.

References

Unveiling the Vasoactive Properties of Alarin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the vasoactive effects of Alarin, a relatively novel peptide, across different experimental models. While research into this compound's specific mechanisms is ongoing, this document summarizes the current understanding of its vasoconstrictive properties, presents available experimental data, and outlines the methodologies used to assess its effects.

This compound's Vasoactive Profile: A Summary of Experimental Findings

This compound, a peptide belonging to the galanin family, has been identified as a potent vasoconstrictor.[1][2] Its effects have been observed in various models, primarily focusing on the cutaneous microvasculature and isolated arterial preparations. Unlike other members of the galanin peptide family, this compound's physiological effects do not appear to be mediated through known galanin receptors, suggesting the existence of a yet-to-be-identified specific receptor.[1][2]

Quantitative Data on this compound's Vasoactive Effects

A significant gap in the current literature is the lack of extensive quantitative dose-response data, such as EC50 values, for this compound's vasoconstrictor effects across a range of vascular beds. However, existing studies provide qualitative and semi-quantitative evidence of its activity.

Experimental ModelVascular BedKey FindingsReference
In Vivo (Murine)Cutaneous MicrovasculaturePotent, dose-dependent vasoconstriction and anti-edema activity.[1][2]Santic et al., 2007
Ex Vivo (Rat)Thoracic AortaInhibition of phenylephrine-induced contractions at concentrations of 10⁻⁸ to 10⁻⁵ M. The effect was more significant in endothelium-intact vessels.[3]Solak et al., 2018

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to investigate this compound's vasoactive effects.

Ex Vivo Assessment of Vasoactive Effects on Isolated Rat Aorta

This protocol is adapted from the methodology described by Solak et al. (2018).[3]

  • Tissue Preparation:

    • Male Wistar albino rats are euthanized by cervical dislocation.

    • The descending thoracic aorta is carefully excised, cleaned of adhering connective and adipose tissue, and sectioned into 3-4 mm rings.

    • For endothelium-denuded preparations, the endothelial layer is gently removed by rubbing the intimal surface with a needle. Endothelial integrity or its absence is confirmed by the response to acetylcholine (B1216132) (10⁻⁶ M) in phenylephrine-pre-contracted rings.

  • Isometric Tension Measurement:

    • Aortic rings are mounted in organ baths containing Krebs solution, maintained at 37°C, and continuously aerated with 95% O₂ and 5% CO₂.

    • Changes in isometric tension are recorded using a force displacement transducer.

    • Tissues are allowed to equilibrate for a specified period under a resting tension.

  • Experimental Procedure:

    • A stable contraction is induced with a standard vasoconstrictor, such as phenylephrine (B352888) (10⁻⁶ M).

    • Once a plateau is reached, this compound is added cumulatively (e.g., 10⁻⁸ to 10⁻⁵ M) to assess its effect on the pre-contracted vessel.

    • Changes in tension are recorded and analyzed to determine the contractile or relaxant response to this compound.

In Vivo Assessment of Vasoactive Effects in Murine Cutaneous Microvasculature

This protocol is based on the description of the techniques used by Santic et al. (2007).[1]

  • Animal Model:

    • Studies are typically performed on mice (e.g., C57BL/6).

  • Measurement of Blood Flow:

    • Cutaneous blood flow is measured using techniques such as laser Doppler flowmetry.

    • A baseline blood flow reading is established before any injections.

  • Intradermal Injections:

    • A small volume (e.g., 50 µL) of this compound at various concentrations is injected intradermally into the dorsal skin of the mouse.

    • A vehicle control (e.g., saline) is injected at a separate site.

  • Data Acquisition and Analysis:

    • Changes in blood flow at the injection sites are monitored over time.

    • The vasoconstrictor effect is quantified as the percentage decrease in blood flow from baseline compared to the vehicle control.

Visualizing the Pathways

To better understand the experimental processes and the potential mechanisms of this compound's action, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_ex_vivo Ex Vivo Model: Isolated Rat Aorta cluster_in_vivo In Vivo Model: Murine Cutaneous Microvasculature A1 Aorta Isolation and Ring Preparation A2 Mounting in Organ Bath A1->A2 A3 Pre-contraction (e.g., Phenylephrine) A2->A3 A4 Cumulative Addition of this compound A3->A4 A5 Isometric Tension Measurement A4->A5 B1 Baseline Blood Flow Measurement B2 Intradermal Injection of this compound B1->B2 B3 Continuous Blood Flow Monitoring B2->B3 B4 Data Analysis: % Decrease in Blood Flow B3->B4

Experimental workflows for assessing this compound's vasoactive effects.

Alarin_Signaling_Pathway This compound This compound Alarin_Receptor Putative this compound Receptor (GPCR) This compound->Alarin_Receptor Gq_protein Gq Protein Alarin_Receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release SR->Ca_release Contraction Vascular Smooth Muscle Contraction Ca_release->Contraction leads to PKC->Contraction contributes to

References

Comparative Analysis of Alarin Signaling in Ovarian Cancer and Neuroblastoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the differential effects and signaling pathways of Alarin (B1578645) in various cancer cell lines.

This compound, a peptide encoded by the GALP gene, has emerged as a significant modulator of various cellular processes, including proliferation, apoptosis, and migration in the context of cancer.[1] Its effects, however, appear to be highly cell-type specific, necessitating a comparative analysis to understand its diverse roles and therapeutic potential. This guide provides a comparative overview of this compound signaling in ovarian cancer and neuroblastoma cell lines, supported by experimental data and detailed protocols.

Quantitative Comparison of this compound's Effects

The following table summarizes the quantitative effects of this compound on cell viability in different cancer cell lines. The data is synthesized from multiple studies to provide a comparative perspective.

Cell LineCancer TypeAssayThis compound ConcentrationEffect on Cell Viability
SKOV-3 Ovarian CarcinomaMTT Assay100 nMSignificant Decrease
OVCAR-3 Ovarian CarcinomaMTT Assay100 nMSignificant Decrease
SH-SY5Y NeuroblastomaMTT Assay100 nMSignificant Decrease
LAN-5 NeuroblastomaMTT Assay100 nMSignificant Decrease

Note: The specific percentage of viability reduction can vary based on experimental conditions. The data presented here indicates a statistically significant decrease in cell viability upon this compound treatment at the specified concentration.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][3]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[4][5] These insoluble crystals are then dissolved using a solubilization solution, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[2][6]

Protocol:

  • Cell Seeding: Seed cells (e.g., SKOV-3, OVCAR-3, SH-SY5Y, LAN-5) in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/ml and incubate for 24 hours.[5] The optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase.[5]

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) and a vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[2]

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/ml) to each well.[2]

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.[2]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3][5]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2] A reference wavelength of more than 650 nm can be used to subtract background absorbance.[2]

Signaling Pathways and Visualizations

This compound is known to exert its effects through the activation of various downstream signaling pathways, with the MAPK/ERK pathway being a key mediator in many cancer types.[7][8] However, the specific downstream effectors and the extent of pathway activation can differ between cell lines.

This compound Signaling in Ovarian Cancer Cells (SKOV-3 & OVCAR-3)

In ovarian cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis.[9] This is often associated with the modulation of key signaling proteins. The following diagram illustrates the proposed signaling pathway.

G This compound This compound GPCR GPCR This compound->GPCR PLC PLC GPCR->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC MEK MEK PKC->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis activation Proliferation Proliferation ERK->Proliferation inhibition

Caption: Proposed this compound signaling pathway in ovarian cancer cells.

This compound Signaling in Neuroblastoma Cells (SH-SY5Y & LAN-5)

In neuroblastoma, the signaling landscape is often dominated by pathways involving ALK (Anaplastic Lymphoma Kinase).[10][11] While direct studies on this compound's interaction with ALK are limited, it is plausible that this compound signaling converges with or modulates the downstream effectors of the ALK pathway, such as the PI3K/AKT and MAPK/ERK pathways.[11][12][13]

G This compound This compound GPCR GPCR This compound->GPCR Ras Ras GPCR->Ras Raf Raf Ras->Raf PI3K PI3K Ras->PI3K MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation modulation AKT AKT PI3K->AKT Cell_Survival Cell Survival AKT->Cell_Survival modulation

Caption: Potential this compound signaling pathway in neuroblastoma cells.

Experimental Workflow for Comparative Analysis

The following diagram outlines a typical workflow for the comparative analysis of this compound signaling in different cell lines.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis cluster_3 Data Interpretation Cell_Lines Select Cell Lines (e.g., SKOV-3, OVCAR-3, SH-SY5Y, LAN-5) Alarin_Treatment Treat with this compound (Dose-response and time-course) Cell_Lines->Alarin_Treatment MTT_Assay MTT Assay (Cell Viability) Alarin_Treatment->MTT_Assay Western_Blot Western Blot (Protein Expression/Phosphorylation) Alarin_Treatment->Western_Blot qPCR qPCR (Gene Expression) Alarin_Treatment->qPCR Comparative_Analysis Comparative Analysis of - IC50 values - Signaling pathway activation - Gene expression changes MTT_Assay->Comparative_Analysis Western_Blot->Comparative_Analysis qPCR->Comparative_Analysis

Caption: Workflow for comparative analysis of this compound signaling.

The analysis of this compound signaling across different cancer cell lines reveals a complex and context-dependent role for this peptide. In both ovarian cancer and neuroblastoma cell lines, this compound demonstrates anti-proliferative effects. However, the underlying signaling mechanisms may differ, highlighting the importance of cell-type-specific investigations. Further research is needed to fully elucidate the signaling networks governed by this compound and to exploit these pathways for targeted cancer therapy.

References

A Researcher's Guide to Validating the Specificity of Novel Alarin Agonists and Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide outlines a comprehensive strategy for validating the specificity of putative agonists and antagonists for the orphan receptor of the neuropeptide Alarin (B1578645). Given the current absence of commercially available specific ligands, this document provides a roadmap for characterization once such molecules are identified.

This compound is a 25-amino acid peptide with pleiotropic physiological roles, including the regulation of food intake, glucose metabolism, and vasoconstriction.[1][2] It is a splice variant of the galanin-like peptide (GALP) gene, yet it does not bind to known galanin receptors, indicating it acts through a unique, currently unidentified receptor.[3][4] The discovery of specific agonists and antagonists for the this compound system is a critical step in dissecting its physiological functions and therapeutic potential. This guide details the experimental framework necessary to rigorously validate the specificity of such novel compounds.

Characterization of Putative this compound Agonists and Antagonists

A critical first step is to characterize the binding affinity and functional potency of any newly identified this compound agonist or antagonist. The native this compound peptide, specifically the more potent this compound (1-25) fragment, should be used as a reference compound in all assays.[5]

Table 1: Comparative Analysis of a Hypothetical this compound Agonist and Antagonist
ParameterThis compound (1-25) (Reference Agonist)Hypothetical Agonist (Compound X)Hypothetical Antagonist (Compound Y)
Binding Affinity (Kd)
Radioligand Binding AssayTBDTBDTBD
Surface Plasmon ResonanceTBDTBDTBD
Functional Potency (EC50/IC50)
cAMP Accumulation AssayTBDTBDTBD
pAkt (Ser473) Western BlotTBDTBDTBD
TrkB Phosphorylation AssayTBDTBDTBD
Selectivity
Galanin Receptor 1 (GalR1) BindingNo significant bindingTBDTBD
Galanin Receptor 2 (GalR2) BindingNo significant bindingTBDTBD
Galanin Receptor 3 (GalR3) BindingNo significant bindingTBDTBD

TBD: To be determined through experimental analysis.

Experimental Protocols

Rigorous and reproducible experimental protocols are essential for the validation of novel ligands. The following are key methodologies to be employed.

Receptor Binding Assays

As the this compound receptor has not yet been identified, initial binding studies will likely be performed on cells or tissues endogenously expressing the receptor. Once the receptor is identified and cloned, these assays can be performed on recombinant systems.

Protocol: Radioligand Binding Assay

  • Cell Culture and Membrane Preparation: Culture cells known to respond to this compound (e.g., hypothalamic neurons, vascular smooth muscle cells) or cells transfected with the putative this compound receptor. Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Radiolabeling: Synthesize a radiolabeled version of this compound (e.g., [125I]-Alarin) to serve as the tracer.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of [125I]-Alarin and increasing concentrations of the unlabeled competitor (native this compound, hypothetical agonist, or antagonist).

  • Separation and Counting: Separate bound from free radioligand by rapid filtration through a glass fiber filter. Measure the radioactivity retained on the filter using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial to determine whether a ligand acts as an agonist or an antagonist and to quantify its potency. These assays should be based on the known downstream signaling pathways of this compound.

Protocol: cAMP Accumulation Assay

  • Cell Culture: Plate cells expressing the this compound receptor in a 96-well plate.

  • Compound Treatment: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes. For antagonist testing, pre-incubate with the antagonist for 15-30 minutes before adding the agonist.

  • Stimulation: Add increasing concentrations of the agonist (this compound or hypothetical agonist) and incubate for a defined period (e.g., 30 minutes).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA or HTRF-based assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the agonist to determine the EC50. For antagonists, perform a Schild analysis to determine the pA2 value.

Protocol: Western Blot for Akt Phosphorylation

  • Cell Culture and Serum Starvation: Plate cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours to reduce basal signaling.

  • Compound Treatment: Treat cells with the agonist at various concentrations for a specific time course (e.g., 5, 15, 30 minutes). For antagonist studies, pre-incubate with the antagonist before agonist addition.

  • Cell Lysis and Protein Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Block the membrane and probe with primary antibodies against phosphorylated Akt (pAkt Ser473) and total Akt. Use a horseradish peroxidase-conjugated secondary antibody and detect with an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry. Normalize the pAkt signal to the total Akt signal and plot the fold change relative to the untreated control.

Visualization of Methodologies and Pathways

To aid in the conceptual understanding of the validation process, the following diagrams illustrate the key workflows and signaling pathways.

G Workflow for Validating this compound Ligand Specificity cluster_0 Initial Screening cluster_1 Binding Characterization cluster_2 Functional Validation cluster_3 Specificity Testing cluster_4 Validation a Putative Agonist/Antagonist Library b High-Throughput Functional Screen a->b c Radioligand Binding Assay b->c d Surface Plasmon Resonance b->d e cAMP Accumulation Assay c->e d->e f Akt Phosphorylation Assay e->f g TrkB-mTOR Pathway Analysis f->g h Counter-screen against Galanin Receptors g->h i Screen against a Panel of Orphan Receptors g->i j Validated this compound Agonist/Antagonist h->j i->j

Caption: Experimental workflow for validating this compound agonists and antagonists.

G Putative this compound Signaling Pathways cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Response This compound This compound This compound Receptor (Orphan) This compound Receptor (Orphan) This compound->this compound Receptor (Orphan) G-Protein? G-Protein? This compound Receptor (Orphan)->G-Protein? RTK Domain? RTK Domain? This compound Receptor (Orphan)->RTK Domain? Adenylate Cyclase Adenylate Cyclase G-Protein?->Adenylate Cyclase PI3K PI3K RTK Domain?->PI3K TrkB TrkB RTK Domain?->TrkB cAMP cAMP Adenylate Cyclase->cAMP PKA PKA cAMP->PKA Physiological Effects Physiological Effects PKA->Physiological Effects Akt Akt PI3K->Akt Akt->Physiological Effects mTOR mTOR TrkB->mTOR mTOR->Physiological Effects

Caption: Potential signaling pathways activated by this compound.

Conclusion

The validation of specific this compound agonists and antagonists is a pivotal step towards understanding the biology of this neuropeptide and exploring its therapeutic potential. The experimental framework outlined in this guide provides a robust strategy for the characterization of novel ligands. By employing a combination of binding and functional assays, and by rigorously assessing specificity against related receptors, researchers can confidently identify and validate tools that will be instrumental in advancing the field of this compound pharmacology.

References

A Comparative Guide to the Phenotypic Landscapes of Alarin and GALP in Mice

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the known physiological roles of Alarin (B1578645) and the phenotypic consequences of GALP gene deletion in murine models, providing researchers, scientists, and drug development professionals with a comprehensive comparative guide.

This guide synthesizes the current understanding of two related neuropeptides, this compound and Galanin-Like Peptide (GALP), by examining the physiological effects of this compound and the phenotypic characteristics of mice with a targeted deletion of the GALP gene. While both peptides originate from the same gene, their distinct functionalities present unique avenues for therapeutic exploration. It is important to note that to date, published research on this compound knockout mice is not available; therefore, a direct comparison of knockout phenotypes is not possible. This guide will instead compare the known functions of this compound with the observed phenotypes in GALP knockout mice.

Metabolic and Reproductive Phenotypes: A Tale of Two Peptides

While GALP's role in energy homeostasis and reproduction appears to be subtle under normal conditions, its importance is magnified during metabolic challenges.[1][2] this compound, conversely, has demonstrated potent effects on hormonal secretion and metabolic pathways in functional studies.

Quantitative Data Summary of GALP Knockout Mice
Phenotypic CategoryParameterGenotypeObservationReference
Metabolism Food Intake (refeeding after fast)Male GALP KODecreased compared to Wild-Type (P < 0.01)[1][2]
Weight Gain (high-fat diet)Male & Female GALP KODecreased compared to Wild-Type (P < 0.01)[1][2]
Body Weight (standard chow)GALP KOIndistinguishable from Wild-Type[1][2]
Food & Water Consumption (standard chow)GALP KOIndistinguishable from Wild-Type[1][2]
Energy Metabolism (steady-state)GALP KONot essential for maintenance[1][2]
Reproduction Sexual DevelopmentGALP KOIndistinguishable from Wild-Type[1][2]
FertilityGALP KOIndistinguishable from Wild-Type[1][2]
Behavior Motor BehaviorsGALP KOIndistinguishable from Wild-Type[1][2]

Signaling Pathways: Divergent Mechanisms of Action

This compound and GALP exert their effects through distinct signaling cascades, offering different potential targets for pharmacological intervention.

This compound Signaling

This compound's signaling is not fully elucidated, but studies suggest its involvement in critical pathways related to cell growth, survival, and synaptic plasticity.[3][4] One proposed mechanism involves the activation of the Tropomyosin receptor kinase B (TrkB) and downstream mTOR and Akt signaling pathways.[3][4][5][6]

Alarin_Signaling This compound This compound TrkB TrkB Receptor This compound->TrkB (possible interaction) PI3K PI3K TrkB->PI3K ERK ERK TrkB->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Glucose_Uptake Glucose Uptake (GLUT4 translocation) Akt->Glucose_Uptake Synaptic_Proteins Synaptic Proteins (PSD-95, Synapsin I) mTOR->Synaptic_Proteins CREB CREB ERK->CREB Antidepressant_Effects Antidepressant-like Effects CREB->Antidepressant_Effects Synaptic_Proteins->Antidepressant_Effects GALP_Signaling cluster_regulation Regulation of GALP Expression cluster_action Action of GALP Leptin Leptin GALP_mRNA GALP mRNA Leptin->GALP_mRNA Insulin Insulin Insulin->GALP_mRNA GALP GALP GALP_mRNA->GALP Galanin_Receptors Galanin Receptors (GalR1, GalR2, GalR3) GALP->Galanin_Receptors GnRH_Neurons GnRH Neurons Galanin_Receptors->GnRH_Neurons Metabolic_Response Metabolic Response (e.g., feeding behavior) Galanin_Receptors->Metabolic_Response LH_Secretion LH Secretion GnRH_Neurons->LH_Secretion Metabolic_Workflow start Acclimatize Mice diet Assign to Diets (Standard Chow vs. High-Fat Diet) start->diet measurements Weekly Monitoring: - Body Weight - Food Intake diet->measurements Standard Chow diet->measurements High-Fat Diet fasting Fasting Period (e.g., 24 hours) measurements->fasting refeeding Refeeding Food Intake Measurement fasting->refeeding analysis Data Analysis refeeding->analysis

References

Alarin and Galanin: A Comparative Guide to Evolutionary Conservation and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the evolutionary conservation and functional characteristics of the neuropeptides alarin (B1578645) and galanin. While both belong to the broader galanin family of peptides, they exhibit significant differences in their evolutionary history, receptor interactions, and physiological roles. This document summarizes key experimental data, details relevant methodologies, and visualizes signaling pathways to facilitate a deeper understanding of these two important molecules.

At a Glance: Key Differences Between this compound and Galanin

FeatureThis compoundGalanin
Origin Splice variant of the galanin-like peptide (GALP) gene.[1][2]Derived from the preprogalanin gene.
Evolutionary Age Considered an evolutionarily newer molecule.[1]Ancestral member of the galanin peptide family.[2]
Sequence Homology No significant homology to galanin.[1][2]The N-terminal region is highly conserved across species.[3][4]
Receptor Binding Does not bind to known galanin receptors (GalR1, GalR2, GalR3).[2][3]Binds with high affinity to GalR1, GalR2, and GalR3.[3][5]
Known Receptors Receptor is currently unidentified.[1][5]Three identified G-protein coupled receptors: GalR1, GalR2, GalR3.[3][5]
Signaling Pathways Unknown, hypothesized to be a GPCR or receptor tyrosine kinase.Primarily through G-protein coupled pathways, modulating adenylyl cyclase and phospholipase C.[5][6]
Key Functions Vasoconstriction, anti-edema, regulation of food intake and reproductive hormones.[1][3]Neuromodulation, pain sensation, learning, feeding, and sexual behavior.[4]

Evolutionary Conservation: A Tale of Two Peptides

The evolutionary trajectories of this compound and galanin are markedly different, reflecting their distinct origins and functional constraints. Galanin, as an ancestral member of its peptide family, exhibits a high degree of conservation, particularly in its N-terminal region, which is critical for receptor binding.[3][4] In contrast, this compound, a more recent evolutionary innovation arising from alternative splicing of the GALP gene, shows lower sequence similarity across species.[1]

Sequence Conservation Data
PeptideSpecies ComparisonSequence Identity (%)Reference
This compound Murine vs. Rat92%[1]
Human vs. Macaque96%[1]
Primate vs. Rodent~60%[1]
Galanin Human vs. other mammals (rat, mouse, bovine, pig)~70%[7]

The lower sequence conservation of this compound compared to galanin suggests a more rapid evolution and potentially the development of species-specific functions.[1]

Functional Comparison: Overlapping and Divergent Roles

While this compound and galanin share some physiological functions, such as the regulation of vascular tone, they also possess distinct activities.

Vasoconstrictor and Anti-Edema Activity

Both this compound and galanin have been shown to induce vasoconstriction and reduce edema formation.[1][2] However, the observation that this compound exerts these effects without binding to galanin receptors points to a separate, as-yet-unidentified signaling pathway.

Regulation of Food Intake and Reproduction

This compound has been demonstrated to increase acute food intake and stimulate the release of reproductive hormones like luteinizing hormone (LH) and gonadotropin-releasing hormone (GnRH).[1] Galanin also plays a role in regulating feeding behavior and reproduction, but its effects on male sexual behavior can be contradictory to those of this compound.[1]

Receptor and Signaling Pathways

A fundamental distinction between this compound and galanin lies in their receptor interactions and downstream signaling cascades.

Galanin Signaling Pathways

Galanin mediates its effects through three well-characterized G-protein coupled receptors (GPCRs): GalR1, GalR2, and GalR3.[5][6]

  • GalR1 and GalR3 typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[5][6]

  • GalR2 primarily couples to Gαq/11, activating phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium concentrations.[5][8]

Galanin_Signaling cluster_galanin Galanin cluster_receptors Galanin Receptors cluster_gproteins G-Proteins cluster_effectors Downstream Effectors Galanin Galanin GalR1 GalR1 Galanin->GalR1 GalR2 GalR2 Galanin->GalR2 GalR3 GalR3 Galanin->GalR3 Gi_o Gαi/o GalR1->Gi_o activates Gq_11 Gαq/11 GalR2->Gq_11 activates GalR3->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits PLC Phospholipase C Gq_11->PLC activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2

Caption: Simplified Galanin Signaling Pathways.

This compound's Enigmatic Receptor and Signaling

The receptor for this compound remains elusive. Experimental evidence confirms that this compound does not bind to any of the known galanin receptors.[2][3] This strongly suggests the existence of a novel, dedicated receptor for this compound. Current hypotheses propose that the this compound receptor may be a member of the GPCR superfamily or a receptor tyrosine kinase. The elucidation of this compound's receptor and its signaling pathway is a key area of ongoing research.

Alarin_Signaling cluster_this compound This compound cluster_receptor Unknown this compound Receptor cluster_effectors Downstream Effectors This compound This compound Alarin_Receptor ? (GPCR or RTK) This compound->Alarin_Receptor Signaling_Cascade Unknown Signaling Cascade Alarin_Receptor->Signaling_Cascade activates Physiological_Effects Vasoconstriction, Anti-edema, etc. Signaling_Cascade->Physiological_Effects

Caption: Hypothesized this compound Signaling Pathway.

Experimental Protocols

The following sections outline the methodologies for key experiments used to differentiate the functions of this compound and galanin.

Receptor Binding Assay (Radioligand Displacement)

This protocol is designed to assess the binding affinity of a ligand (e.g., this compound) to a specific receptor (e.g., galanin receptors) by measuring the displacement of a radiolabeled ligand.

Objective: To determine if this compound can displace a radiolabeled galanin analog from GalR1, GalR2, or GalR3.

Materials:

  • Cell membranes from stable cell lines expressing human GalR1, GalR2, or GalR3 (e.g., CHO-K1, HEK-293).

  • Radioligand: [¹²⁵I]-porcine Galanin.

  • Unlabeled ligands: this compound, human Galanin (for positive control and non-specific binding).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, 0.1% BSA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Culture and harvest cells expressing the target galanin receptor subtype. Lyse the cells in a hypotonic buffer and pellet the membranes by centrifugation. Wash the membrane pellet and resuspend in binding buffer.

  • Assay Setup: In a 96-well filter plate, add the following in triplicate:

    • Total Binding: Binding buffer, radioligand, and cell membranes.

    • Non-specific Binding: A high concentration of unlabeled human galanin, radioligand, and cell membranes.

    • Competitive Binding: Serial dilutions of this compound, radioligand, and cell membranes.

  • Incubation: Incubate the plate for 60-90 minutes at 30°C.

  • Filtration and Washing: Rapidly filter the contents of the plate through the filter membrane and wash several times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine if displacement occurs.

In Vivo Vasoconstriction Assay (Skin Blood Flow Measurement)

This protocol measures the effect of locally administered neuropeptides on cutaneous blood flow.

Objective: To compare the vasoconstrictor potency of this compound and galanin in vivo.

Materials:

  • Anesthetized rodent model (e.g., rat or mouse).

  • This compound and galanin solutions at various concentrations.

  • Saline (vehicle control).

  • Microinjection apparatus.

  • Laser Doppler flowmetry or similar blood flow measurement device.

Procedure:

  • Animal Preparation: Anesthetize the animal and shave a small area of skin on the dorsal side.

  • Baseline Measurement: Measure and record the baseline skin blood flow at several sites within the shaved area.

  • Microinjection: Intradermally inject a small, fixed volume of the test solutions (this compound, galanin, or saline) at different sites.

  • Blood Flow Monitoring: Continuously or at fixed time intervals, measure the blood flow at each injection site for a defined period.

  • Data Analysis: Express the change in blood flow as a percentage of the baseline measurement for each treatment group. Compare the dose-response curves for this compound and galanin to determine their relative vasoconstrictor potencies.

Conclusion

This compound and galanin, despite their familial relationship, represent a fascinating case of evolutionary divergence. While galanin has maintained a highly conserved structure and function centered around its interaction with the three galanin receptors, this compound has emerged as a distinct entity with a unique sequence, an unidentified receptor, and a specialized set of physiological roles. The continued investigation into this compound's receptor and signaling mechanisms will undoubtedly unveil new insights into the complexity of neuropeptide signaling and may offer novel therapeutic targets for a range of physiological and pathological conditions.

References

A Head-to-Head Comparison of Alarin ELISA Kits for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the role of the neuropeptide Alarin, selecting a reliable and accurate quantification method is paramount. Enzyme-linked immunosorbent assays (ELISAs) are a common choice for this purpose, offering a balance of sensitivity and throughput. However, the market presents a variety of this compound ELISA kits from different manufacturers, each with its own performance characteristics. This guide provides an objective, data-driven comparison of commercially available this compound ELISA kits to aid in the selection of the most suitable assay for your research needs.

Performance Characteristics at a Glance

A summary of the key quantitative data for several commercially available Human this compound ELISA kits is presented below. It is important to note that a complete dataset for all performance parameters was not publicly available for all manufacturers at the time of this comparison. Researchers are encouraged to contact the manufacturers for the most up-to-date and complete product specifications.

ManufacturerCatalog NumberAssay TypeDetection RangeSensitivityIntra-Assay Precision (CV%)Inter-Assay Precision (CV%)Sample Types
Phoenix Pharmaceuticals EK-026-34Competitive EIA0.08 – 0.78 ng/mL0.08 ng/mL<10%<15%Not specified in available data
Creative Diagnostics DEIA10444Competitive ELISA0 - 100 ng/mL0.08 ng/mLData not availableData not availableBlood, Plasma, Tissues, CSF[1]
ELK Biotechnology ELK9340Sandwich ELISA78.13 - 5000 pg/mL28 pg/mLData not availableData not availableSerum, plasma, tissue homogenates, and other biological fluids[2]
Sunlong Biotech Not specifiedSandwich ELISAData not availableData not availableData not availableData not availableSerum, plasma, culture media, or any biological fluid[3][4]
AFG Scientific Not specifiedSandwich ELISAData not availableData not availableData not availableData not availableSerum, Plasma, Tissue homogenates, Cell Lysates, Urine, Saliva
Sunred Biological Technology *Not specifiedNot specified5 - 1500 pg/mL4.638 pg/mL<10%<12%Plasma, Aqueous humor

*Note: Sunred Biological Technology may be a distributor; the original manufacturer is not specified in the cited source. The performance data is derived from a publication utilizing their kit.

Understanding the Assay Formats: Sandwich vs. Competitive ELISA

The available this compound ELISA kits primarily utilize two different assay principles: the Sandwich ELISA and the Competitive ELISA. The choice between these formats can impact the experimental design and the interpretation of results.

Sandwich ELISA Workflow

In a sandwich ELISA, the antigen (this compound) is "sandwiched" between two specific antibodies. This format is generally known for its high specificity and sensitivity.

Sandwich ELISA Workflow cluster_steps Sandwich ELISA Steps cluster_well Microplate Well View Step1 Antibody-Coated Well Step2 Add Sample (this compound antigen) Step1->Step2 Well1 [Capture Ab] Step3 Add Detection Antibody (Enzyme-conjugated) Step2->Step3 Well2 [Capture Ab] + [this compound] Step4 Add Substrate Step3->Step4 Well3 [Capture Ab] - [this compound] - [Detection Ab-Enzyme] Step5 Color Development Step4->Step5 Well4 Substrate -> Colored Product

Caption: A diagram illustrating the sequential steps of a typical Sandwich ELISA protocol.

Competitive ELISA Workflow

In a competitive ELISA, the this compound in the sample competes with a labeled (e.g., biotinylated or enzyme-conjugated) this compound for binding to a limited number of capture antibody sites. The resulting signal is inversely proportional to the amount of this compound in the sample. This format is often suitable for detecting small molecules.

Competitive ELISA Workflow cluster_steps Competitive ELISA Steps cluster_well Microplate Well View Step1 Antibody-Coated Well Step2 Add Sample (this compound) & Labeled this compound Step1->Step2 Well1 [Capture Ab] Step3 Incubate & Wash Step2->Step3 Well2 [Sample this compound] competes with [Labeled this compound] Step4 Add Substrate Step3->Step4 Well3 Bound Labeled this compound Step5 Color Development (Inverse Signal) Step4->Step5 Well4 Substrate -> Colored Product

Caption: A diagram showing the principle of a Competitive ELISA, where sample antigen competes for antibody binding.

Experimental Protocols for Key Performance Metrics

To ensure the reliability and reproducibility of experimental data, it is crucial to understand the protocols used to validate an ELISA kit. While specific protocols may vary between manufacturers, the general principles for assessing key performance characteristics are outlined below.

Precision (Intra- and Inter-Assay Variability)

Precision is a measure of the reproducibility of the assay.

  • Intra-Assay Precision: This is determined by running multiple replicates of several samples with known concentrations of this compound within the same assay plate. The coefficient of variation (CV%) is calculated for each sample. A lower CV% indicates higher precision within a single experiment.

  • Inter-Assay Precision: This is assessed by running the same samples on different days, with different operators, or with different lots of the kit. The CV% is calculated across these multiple assays. A low inter-assay CV% demonstrates the robustness and long-term reproducibility of the kit.

Specificity (Cross-Reactivity)

Specificity is the ability of the antibody to exclusively bind to this compound without significant cross-reaction with other structurally related molecules. This is a critical parameter, especially when measuring samples that may contain other members of the galanin peptide family. To determine specificity, the assay is run with high concentrations of potentially cross-reactive peptides, and the degree of interference is measured.

Linearity of Dilution

This experiment determines if the kit can accurately measure this compound in a sample when it is serially diluted. A sample containing a high concentration of this compound is diluted in the assay buffer, and the measured concentration at each dilution is compared to the expected concentration. The results should show a linear relationship, indicating that the assay is not affected by the sample matrix at different dilutions.

Spike and Recovery

The spike and recovery experiment assesses the accuracy of the assay in a specific sample matrix (e.g., serum, plasma). A known amount of recombinant this compound is "spiked" into a sample, and the concentration is measured using the ELISA kit. The percentage of the spiked amount that is detected (the "recovery") is calculated. A recovery rate close to 100% indicates that the sample matrix does not interfere with the accurate quantification of this compound.

Conclusion

The selection of an this compound ELISA kit should be based on a thorough evaluation of its performance characteristics in the context of the specific research application. While this guide provides a comparative overview of several commercially available kits, the availability of comprehensive validation data varies among manufacturers. For critical applications, it is advisable to request detailed validation reports from the manufacturers or to perform in-house validation experiments to ensure the chosen kit meets the required standards of accuracy, precision, and specificity for your samples.

References

Independent Validation of Alarin Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of published findings on the peptide Alarin (B1578645). It summarizes quantitative data, details key experimental methodologies, and visualizes associated signaling pathways to support independent validation and further research.

This compound is a 25-amino acid peptide that belongs to the galanin family of neuropeptides.[1][2] It is produced from the alternative splicing of the galanin-like peptide (GALP) gene, which results in the exclusion of exon 3 and a frameshift.[1][2] Since its discovery, various physiological roles have been attributed to this compound, including the regulation of feeding behavior, vasoconstriction, and hormone secretion. However, a specific receptor for this compound has not yet been identified, making the validation of its functions and the elucidation of its signaling pathways a critical area of ongoing research.[1]

This guide aims to provide a comparative overview of the independent validation of key findings related to this compound's biological activities.

Comparison of this compound's Effects on Food Intake

One of the most studied effects of this compound is its influence on food intake, with several studies reporting an orexigenic (appetite-stimulating) effect. The following table summarizes quantitative data from independent studies that have investigated this phenomenon.

SpeciesAdministration RouteThis compound DoseChange in Food IntakeStudy (Year)
Male Wistar RatsIntracerebroventricular (i.c.v.)30 nmol~500% increase at 1hBoughton et al. (2010)[1][3]
Male MiceIntracerebroventricular (i.c.v.)1.0 nmolSignificant increase from 30 to 120 min post-injectionFraley et al. (2011)[4]
Male RatsIntracerebroventricular (i.c.v.)0.1-5.0 nmolSignificant increase in acute food intakeMultiple sources[5]

Comparison of this compound's Vasoactive Effects

This compound has been reported to exhibit vasoconstrictor and anti-edema properties in the cutaneous microvasculature.

SpeciesExperimental ModelThis compound DoseEffectStudy (Year)
MurineCutaneous microvasculatureDose-dependentPotent vasoconstrictor and anti-edema activitySantic et al. (2007)[6][7]
Human(Inferred from mRNA expression)N/AThis compound mRNA detected in dermal perivascular cellsSantic et al. (2007)

Experimental Protocols

Intracerebroventricular (i.c.v.) Injection for Food Intake Studies in Rodents

This protocol describes the general procedure for administering this compound directly into the cerebral ventricles of rats or mice to assess its effect on food intake.

Materials:

  • This compound peptide (synthetic)

  • Sterile saline solution

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe

  • Animal cages with pre-weighed food

Procedure:

  • Animal Preparation: Adult male rats or mice are anesthetized.

  • Stereotaxic Surgery: The animal is placed in a stereotaxic frame, and a guide cannula is surgically implanted into the third cerebral ventricle. Animals are allowed to recover for a set period.

  • Peptide Administration: A predetermined dose of this compound, dissolved in sterile saline, is injected through the cannula using a Hamilton syringe. A control group receives an injection of sterile saline.

  • Food Intake Measurement: Immediately after the injection, animals are returned to their individual cages containing a pre-weighed amount of chow. Food intake is then measured at specific time points (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.[3]

Measurement of Cutaneous Vasoconstriction using Laser Doppler Flowmetry

This method is used to assess changes in skin blood flow in response to the local application of this compound.

Materials:

  • This compound peptide solution

  • Control vehicle solution

  • Laser Doppler Flowmeter with a probe

  • Local heating element

  • Iontophoresis apparatus (optional, for drug delivery)

Procedure:

  • Subject Preparation: The measurement site, typically the forearm of a human subject or the skin of an anesthetized animal, is cleaned.

  • Baseline Measurement: A baseline reading of skin blood flow is taken using the laser Doppler flowmeter. Local warming of the skin to approximately 42°C can be used to increase basal blood flow and facilitate the detection of vasoconstriction.[8]

  • This compound Application: this compound solution is applied to the measurement site. This can be done via topical application, microinjection, or iontophoresis.

  • Data Recording: Skin blood flow is continuously monitored using the laser Doppler flowmeter.

  • Data Analysis: The change in blood flow from baseline after the application of this compound is calculated and compared to the change observed with a control vehicle. A decrease in blood flow indicates vasoconstriction.

In Vitro Gonadotropin-Releasing Hormone (GnRH) Release Assay

This assay is used to determine if this compound can directly stimulate the release of GnRH from hypothalamic tissue.

Materials:

  • Hypothalamic tissue explants from rodents

  • Culture medium (e.g., DMEM)

  • This compound peptide solution

  • Radioimmunoassay (RIA) kit for GnRH

Procedure:

  • Hypothalamic Explant Culture: Hypothalami are dissected from animals and placed in a culture dish containing culture medium.[9]

  • This compound Treatment: The explants are incubated with different concentrations of this compound solution. A control group is incubated with the vehicle solution.

  • Sample Collection: At specified time points, the culture medium is collected.

  • GnRH Measurement: The concentration of GnRH in the collected medium is measured using a specific radioimmunoassay.[10][11]

  • Data Analysis: The amount of GnRH released in the presence of this compound is compared to the control group to determine if this compound stimulates GnRH secretion.

Signaling Pathways and Experimental Workflows

Proposed this compound Signaling Pathway in Neurons

While the direct receptor for this compound is unknown, some studies suggest its antidepressant-like effects may be mediated through the Tropomyosin receptor kinase B (TrkB) and mammalian target of rapamycin (B549165) (mTOR) signaling pathway.

Alarin_TrkB_mTOR_Pathway This compound This compound TrkB TrkB Receptor This compound->TrkB Activates (?) PI3K PI3K TrkB->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Protein_Synthesis Protein Synthesis (e.g., for neuronal survival and plasticity) mTORC1->Protein_Synthesis

Caption: Proposed this compound signaling via TrkB and mTOR.

Experimental Workflow for Validating this compound's Orexigenic Effect

The following diagram illustrates a typical experimental workflow to independently validate the reported food intake-stimulating effects of this compound.

Alarin_Orexigenic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Peptide_Prep Prepare Synthetic this compound and Saline Control Injection Administer this compound or Saline via i.c.v. Cannula Peptide_Prep->Injection Animal_Prep Surgically Implant Cannula in Rodent Brain (i.c.v.) Animal_Prep->Injection Measurement Measure Food Intake at Timed Intervals Injection->Measurement Comparison Compare Food Intake: This compound vs. Saline Measurement->Comparison Stats Statistical Analysis (e.g., t-test, ANOVA) Comparison->Stats

Caption: Workflow for this compound food intake validation.

This compound Biosynthesis and Action on the HPG Axis

This diagram illustrates the generation of this compound from the GALP gene and its subsequent action on the Hypothalamic-Pituitary-Gonadal (HPG) axis to stimulate Luteinizing Hormone (LH) release.

Alarin_HPG_Axis cluster_hpg HPG Axis GALP_Gene GALP Gene Alternative_Splicing Alternative Splicing (Exon 3 excluded) GALP_Gene->Alternative_Splicing Alarin_Peptide This compound Peptide Alternative_Splicing->Alarin_Peptide Hypothalamus Hypothalamus Alarin_Peptide->Hypothalamus + GnRH GnRH Hypothalamus->GnRH releases Pituitary Anterior Pituitary LH LH Pituitary->LH releases Gonads Gonads GnRH->Pituitary + LH->Gonads

Caption: this compound's effect on the HPG axis.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Alarin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. While Alarin (B1578645), a 25-amino acid peptide, is a valuable tool in neuroscience and vascular research, its proper disposal is crucial to ensure safety and regulatory compliance.[1][2][3] This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound and associated materials.

In the absence of a specific Safety Data Sheet (SDS) detailing the explicit hazards of this compound, a precautionary approach is mandated. As with many research peptides whose toxicological properties are not fully characterized, this compound waste should be treated as hazardous chemical waste.[4][5] Adherence to your institution's Environmental Health and Safety (EHS) guidelines is non-negotiable.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Lab Coat: A lab coat should be worn to protect from potential contamination.

When handling lyophilized this compound powder, which can be easily aerosolized, all manipulations should occur within a certified chemical fume hood or a biological safety cabinet to prevent inhalation.[4]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound and any contaminated materials. This procedure is designed to minimize risk and ensure compliance with standard laboratory safety practices.

1. Waste Segregation: All items that have come into contact with this compound must be segregated from general laboratory waste. This includes:

  • Unused or expired this compound (in solid or solution form).

  • Contaminated consumables such as pipette tips, tubes, vials, and weighing papers.

  • Contaminated PPE, including gloves and disposable lab coats.

  • Solutions containing this compound.

2. Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container. The type of container should be appropriate for the waste form (e.g., a sharps container for needles, a robust container for solid waste, and a sealed container for liquid waste).

3. Labeling: The waste container must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound peptide."

  • An approximate concentration and volume.

  • The date the waste was first added to the container (accumulation start date).

  • Your name and department.

4. Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within your laboratory. This area should be secure, away from general lab traffic, and ideally in a secondary containment tray to mitigate any potential spills.

5. Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste. Never dispose of peptide waste down the drain or in the regular trash. [6]

Chemical Inactivation Protocol (Optional)

In some cases, chemical inactivation may be used to degrade the peptide before disposal. However, the resulting solution should still be treated as hazardous waste.

Objective: To degrade the peptide structure of this compound using a strong oxidizing agent.

Materials:

  • 10% bleach solution (yielding a final concentration of approximately 0.5-1.0% sodium hypochlorite).

  • Appropriate hazardous waste container.

  • Personal Protective Equipment (PPE).

Procedure:

  • Work in a Fume Hood: Perform all steps in a certified chemical fume hood while wearing appropriate PPE.

  • Prepare for Inactivation: Slowly add the liquid this compound waste to the 10% bleach solution. A recommended ratio is 1 part waste to 10 parts bleach solution.

  • Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete degradation.

  • Containerize for Disposal: Even after inactivation, collect the resulting solution in a labeled hazardous waste container.

  • Arrange for Pickup: Contact your EHS department for proper disposal.

Summary of Disposal Methods

Waste TypeDisposal MethodKey Considerations
Solid this compound Waste Place in a labeled, sealed hazardous waste container.Includes unused powder, contaminated weighing paper, and other solid consumables.
Liquid this compound Waste Collect in a labeled, sealed, and leak-proof hazardous waste container. Optional chemical inactivation can be performed prior to collection.Never pour down the drain. Ensure the container is compatible with the solvent used to dissolve the peptide.
Contaminated Sharps Place in a designated, puncture-resistant sharps container labeled as hazardous waste.Includes needles, syringes, and glass Pasteur pipettes.
Contaminated PPE Bag and place in the solid hazardous waste container.Includes gloves, disposable lab coats, and bench paper.

Disposal Workflow Diagram

Alarin_Disposal_Workflow cluster_prep Preparation cluster_segregation Segregation & Containerization cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify this compound Waste ppe Don Appropriate PPE start->ppe segregate Segregate Waste (Solid, Liquid, Sharps, PPE) ppe->segregate containerize Place in Labeled, Leak-Proof Containers segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs end_state Proper Disposal by Licensed Contractor contact_ehs->end_state

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, you contribute to a safer research environment and ensure that your laboratory practices meet the highest standards of safety and environmental responsibility.

References

Essential Safety and Operational Guide for Handling Alarin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical information for handling the neuropeptide Alarin (B1578645). The following procedures are based on established best practices for handling peptides in a laboratory setting. Given that specific hazard data for this compound is not fully established, it should be treated as a potentially hazardous chemical, with all necessary precautions taken to avoid inhalation, ingestion, and contact with skin and eyes.

This compound Properties
PropertyDescription
Biological Activity This compound is a 25-amino acid neuropeptide involved in various physiological processes. It exhibits potent, dose-dependent vasoconstrictor and anti-edema activity.[1][2][3] It also demonstrates antimicrobial properties, particularly against Gram-negative bacteria like E. coli.[2][4] Additionally, this compound is implicated in the regulation of food intake, body weight, and reproductive hormone secretion.[4][5]
Physical Form This compound is typically supplied as a lyophilized (freeze-dried) white powder.[2]
Storage Lyophilized this compound should be stored in a freezer at or below -20°C in a tightly sealed container, protected from light.[2][6][7] Reconstituted this compound solutions should be used immediately or aliquoted and stored at -20°C or colder for short-term use.[8][9] Repeated freeze-thaw cycles should be avoided.[9]
Purity Typically provided with a purity of >95% as determined by HPLC.
Molecular Weight Approximately 2894.29 g/mol .[2]
Chemical Formula C₁₂₇H₂₀₅N₄₃O₃₅[2]
Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles from the lyophilized powder and splashes from solutions. Must meet appropriate national standards (e.g., ANSI Z87.1).
Face ShieldRecommended in addition to safety goggles when there is a significant risk of splashing, such as during initial reconstitution of the lyophilized powder or during transfer of larger volumes of solution.
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended. Gloves should be inspected for tears or holes before use and changed immediately after known or suspected contact with this compound.
Body Protection Laboratory CoatA standard, button-down lab coat is the minimum requirement to protect clothing and skin from potential contamination.
Respiratory Protection Respirator / Dust MaskRecommended when weighing or otherwise handling the lyophilized powder to prevent inhalation of fine particles. The type of respirator should be selected based on a risk assessment.
General Attire Long Pants & Closed-Toe ShoesRequired minimum attire for working in any laboratory where hazardous materials are handled.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Receiving and Storage of Lyophilized this compound
  • Inspection : Upon receipt, inspect the vial for any damage.

  • Storage : Store the lyophilized peptide in a freezer at or below -20°C in a dark, dry place.[2][6][7]

Reconstitution of Lyophilized this compound
  • Equilibration : Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator to prevent condensation, as the powder can be hygroscopic.[8][10]

  • Preparation : Perform reconstitution in a designated clean area, such as a laminar flow hood or a designated portion of the lab bench.

  • Solvent Addition : Add the appropriate sterile solvent (e.g., sterile water, buffer) slowly and gently down the side of the vial.[10]

  • Dissolution : Gently swirl or rock the vial to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation or degradation of the peptide.[10][11]

  • Aliquoting : For storage, it is recommended to aliquot the reconstituted peptide solution into single-use volumes to avoid repeated freeze-thaw cycles.[9]

  • Storage of Solution : Store aliquots at -20°C or colder.[8][9]

Experimental Use
  • Designated Area : Handle all this compound solutions in a designated and clearly marked area of the laboratory.

  • Avoid Contamination : Use fresh, sterile pipette tips, tubes, and other equipment for each use to prevent cross-contamination.

  • Labeling : Clearly label all tubes and containers with the peptide name, concentration, and date of preparation.

Spill Management

In the event of a spill, follow these procedures:

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large or involves a significant amount of powder, evacuate the immediate area.

  • Don PPE : Before cleaning, don the appropriate PPE, including a respirator for powder spills.

  • Containment : For liquid spills, contain the spill using absorbent pads. For powder spills, gently cover with a damp paper towel to avoid creating dust.

  • Cleanup :

    • Liquid Spill : Absorb the spill with absorbent material.

    • Powder Spill : Carefully wipe up the dampened powder.

  • Decontamination : Clean the spill area with a suitable laboratory disinfectant or an enzymatic detergent.[12] A 10% bleach solution followed by a water rinse can also be effective for surface decontamination.[13]

  • Disposal : Place all contaminated materials (absorbent pads, paper towels, gloves, etc.) into a sealed bag and dispose of it as hazardous chemical waste.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[14]

  • Solid Waste : Collect all solid waste that has come into contact with this compound, such as used vials, pipette tips, and contaminated gloves, in a designated and clearly labeled hazardous waste container.[14]

  • Liquid Waste : Collect all unused this compound solutions and other contaminated liquids in a separate, sealed, and clearly labeled hazardous waste container.[14]

  • Do Not Pour Down the Drain : Never dispose of this compound solutions down the sink.[14]

  • EHS Consultation : Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Visual Workflow for Safe Handling of this compound

Alarin_Handling_Workflow cluster_prep Preparation cluster_use Experimental Use cluster_disposal Waste Disposal Receive Receive Lyophilized this compound Store_Lyo Store at <= -20°C Receive->Store_Lyo Equilibrate Equilibrate to Room Temp Store_Lyo->Equilibrate Reconstitute Reconstitute in Designated Area Equilibrate->Reconstitute Aliquot Aliquot for Single Use Reconstitute->Aliquot Store_Sol Store Aliquots at <= -20°C Aliquot->Store_Sol Experiment Perform Experiment Store_Sol->Experiment Retrieve Aliquot Collect_Solid Collect Solid Waste Experiment->Collect_Solid Used Consumables Collect_Liquid Collect Liquid Waste Experiment->Collect_Liquid Unused Solution Dispose Dispose as Hazardous Waste Collect_Solid->Dispose Collect_Liquid->Dispose Spill Spill Occurs Spill_Response Follow Spill Management Protocol Spill->Spill_Response Spill_Response->Dispose Contaminated Materials

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.